molecular formula C22H32O2 B018764 Zuretinol Acetate CAS No. 29584-22-3

Zuretinol Acetate

货号: B018764
CAS 编号: 29584-22-3
分子量: 328.5 g/mol
InChI 键: QGNJRVVDBSJHIZ-AQDFTDIISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-cis-Retinol Acetate (CAS 29584-22-3), also known as 9-cis-Vitamin A acetate, is a specialized retinal derivative with significant research value in the study of visual disorders and cellular signaling pathways. This compound is a geometric isomer of all-trans-retinyl acetate, characterized by its 9-cis configuration. Main Applications & Research Value: Visual Disorder Research: 9-cis-Retinol Acetate functions as a prodrug and has been investigated as a potential therapeutic agent for inherited retinal degenerative diseases, such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), particularly in models with defects in the RPE65 gene. It serves as a chromophore replacement to bypass blocked visual cycles, helping to restore visual function . Study of Retinoid Signaling Pathways: As a precursor, it can be metabolized to 9-cis-retinoic acid, which is a natural, high-affinity ligand for Retinoid X Receptors (RXR) . RXRs form heterodimers with other nuclear receptors (e.g., RAR, PPAR, LXR) and are pivotal regulators of gene expression involved in cell proliferation, differentiation, and apoptosis . Mechanism of Action: After oral administration, 9-cis-Retinol Acetate is metabolized in the liver to forms like 9-cis-retinyl palmitate . These metabolites can be delivered to the retina, where they are ultimately converted to 9-cis-retinal. 9-cis-Retinal can then bind to opsin proteins in photoreceptor cells to form isorhodopsin, a visual pigment that can initiate phototransduction and rescue vision in the absence of the native chromophore, 11-cis-retinal . Furthermore, the metabolite 9-cis-retinoic acid exerts its effects by binding to and activating RXR nuclear receptors, thereby modulating the transcription of genes responsible for cellular development and growth . Note: This product is intended for research purposes only and is not designed for diagnostic or therapeutic applications in humans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-AQDFTDIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\COC(=O)C)\C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29584-22-3, 127-47-9
Record name Zuretinol acetate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029584223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuretinol acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12112
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZURETINOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3YP54BYU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57 - 58 °C
Record name Retinol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Zuretinol Acetate for RPE65-Mediated Retinal Dystrophies: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the RPE65 gene lead to a class of severe inherited retinal dystrophies (IRDs), including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), characterized by profound vision loss from an early age. These conditions arise from a disruption in the visual cycle, specifically the inability of the retinal pigment epithelium (RPE) to regenerate 11-cis-retinal (B22103), the chromophore essential for light detection by photoreceptor cells. Zuretinol acetate (B1210297) (formerly QLT091001), a synthetic acetate ester of 9-cis-retinol (B22316), represents a promising pharmacological intervention. This technical guide provides an in-depth analysis of the mechanism of action of Zuretinol acetate, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways. This compound acts by bypassing the enzymatic block in the visual cycle, providing an alternative retinoid that can form a functional visual pigment, thereby restoring a degree of light sensitivity and visual function.

The Role of RPE65 in the Visual Cycle and Pathophysiology of RPE65 Mutations

The canonical visual cycle is a critical enzymatic pathway that regenerates the light-sensitive chromophore, 11-cis-retinal. This process is fundamental for sustained vision in both rod and cone photoreceptors. The RPE65 protein, an isomerohydrolase located in the RPE, is a key enzyme in this pathway.[1]

Following light absorption by rhodopsin (in rods) or cone opsins, 11-cis-retinal isomerizes to all-trans-retinal (B13868). To regenerate the photopigment, all-trans-retinal must be converted back to 11-cis-retinal. This multi-step process primarily occurs in the RPE cells. All-trans-retinol, derived from the reduction of all-trans-retinal in the photoreceptor outer segments, is transported to the RPE. Here, it is esterified to form all-trans-retinyl esters. RPE65 then catalyzes the crucial conversion of these all-trans-retinyl esters into 11-cis-retinol (B117599).[1] Subsequent oxidation of 11-cis-retinol yields the 11-cis-retinal required for opsin regeneration.

Mutations in the RPE65 gene result in a non-functional or absent RPE65 protein.[1] This enzymatic block leads to two primary pathological consequences:

  • Depletion of 11-cis-retinal: The lack of 11-cis-retinal prevents the formation of rhodopsin and cone opsins, leading to photoreceptor dysfunction and severe visual impairment from birth or early childhood.[1]

  • Accumulation of all-trans-retinyl esters: The upstream substrates of RPE65, all-trans-retinyl esters, accumulate to toxic levels within the RPE, contributing to cellular stress and eventual photoreceptor degeneration.

dot

Visual_Cycle_and_RPE65_Mutation cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin + Opsin all-trans-retinal all-trans-retinal Rhodopsin->all-trans-retinal Light all-trans-retinol_photo all-trans-retinol all-trans-retinal->all-trans-retinol_photo RDH all-trans-retinol_rpe all-trans-retinol all-trans-retinol_photo->all-trans-retinol_rpe Transport all-trans-retinyl_esters all-trans-retinyl esters all-trans-retinol_rpe->all-trans-retinyl_esters LRAT RPE65 RPE65 all-trans-retinyl_esters->RPE65 Accumulation Accumulation all-trans-retinyl_esters->Accumulation 11-cis-retinol 11-cis-retinol RPE65->11-cis-retinol RPE65_mutation RPE65 Mutation (Block) RPE65->RPE65_mutation 11-cis-retinal_rpe 11-cis-retinal 11-cis-retinol->11-cis-retinal_rpe RDH 11-cis-retinal_rpe->11-cis-retinal Transport

Figure 1: The Visual Cycle and the Impact of RPE65 Mutations.

This compound: Mechanism of Action

This compound is a synthetic prodrug that, after oral administration, is converted to its active form, 9-cis-retinol. The therapeutic rationale for this compound in the context of RPE65 mutations is to bypass the enzymatic block in the visual cycle.

The key steps in its mechanism of action are:

  • Oral Administration and Absorption: this compound is administered orally and absorbed from the gastrointestinal tract.

  • Conversion to 9-cis-retinol: In the body, this compound is hydrolyzed to 9-cis-retinol.

  • Delivery to the RPE: 9-cis-retinol is transported to the RPE.

  • Oxidation to 9-cis-retinal (B17824): Within the RPE, 9-cis-retinol is oxidized to 9-cis-retinal.

  • Formation of Isorhodopsin: 9-cis-retinal can bind to opsin in the photoreceptor outer segments to form a functional, light-sensitive pigment called isorhodopsin.

  • Restoration of Phototransduction: Isorhodopsin is capable of initiating the phototransduction cascade upon light absorption, thereby restoring a degree of light sensitivity to the photoreceptors.

This mechanism effectively circumvents the need for a functional RPE65 enzyme, as it provides a direct precursor to a functional chromophore.

dot

Zuretinol_Acetate_MOA cluster_Systemic Systemic Circulation cluster_RPE RPE cluster_Photoreceptor Photoreceptor Outer Segment cluster_Blocked_Pathway Blocked Canonical Pathway Zuretinol_acetate This compound (Oral) 9-cis-retinol_circ 9-cis-retinol Zuretinol_acetate->9-cis-retinol_circ Hydrolysis 9-cis-retinol_rpe 9-cis-retinol 9-cis-retinol_circ->9-cis-retinol_rpe Transport 9-cis-retinal_rpe 9-cis-retinal 9-cis-retinol_rpe->9-cis-retinal_rpe RDH Bypass Bypass 9-cis-retinal_photo 9-cis-retinal 9-cis-retinal_rpe->9-cis-retinal_photo Transport Isorhodopsin Isorhodopsin 9-cis-retinal_photo->Isorhodopsin + Opsin Phototransduction Phototransduction Isorhodopsin->Phototransduction Light all-trans-retinyl_esters all-trans-retinyl esters RPE65_mutated Mutated RPE65 all-trans-retinyl_esters->RPE65_mutated X

Figure 2: Mechanism of Action of this compound in RPE65 Mutations.

Preclinical Evidence in Rpe65-/- Mice

The efficacy of this compound was first demonstrated in a murine model of LCA, the Rpe65-/- mouse. These mice exhibit a phenotype that closely mimics the human disease, including a lack of 11-cis-retinal, accumulation of all-trans-retinyl esters, and severely attenuated retinal function.

A key study by Maeda et al. (2009) investigated the effects of oral administration of 9-cis-retinyl acetate (a form of this compound) in these mice.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the study in Rpe65-/- mice.

Table 1: Scotopic ERG a- and b-wave Amplitudes Following a Single Dose of 9-cis-Retinyl Acetate

Dose (mg/kg)a-wave Amplitude (µV)b-wave Amplitude (µV)
0 (Vehicle)Undetectable~10
6.25~20~100
12.5~40~150
25~60~200
50~80~250

Data are approximate values derived from graphical representations in Maeda et al., 2009.[2]

Table 2: Retinal 9-cis-retinal Levels Following a Single Dose of 9-cis-Retinyl Acetate

Dose (mg/kg)9-cis-retinal (pmol/eye)
0 (Vehicle)Undetectable
6.25~5
12.5~10
25~20
50~30

Data are approximate values derived from graphical representations in Maeda et al., 2009.[2]

Table 3: Scotopic ERG a- and b-wave Amplitudes Following Daily Dosing of 9-cis-Retinyl Acetate for 14 Days

Daily Dose (mg/kg)a-wave Amplitude (µV)b-wave Amplitude (µV)
0 (Vehicle)Undetectable~10
1~30~120
4~70~250
12.5~100~350

Data are approximate values derived from graphical representations in Maeda et al., 2009.[2]

Experimental Protocols for Preclinical Studies

Rpe65-/- mice on a C57BL/6 background were used. All animal procedures were approved by the institutional animal care and use committee.

9-cis-retinyl acetate was dissolved in soybean oil and administered via oral gavage to 5- to 12-week-old Rpe65-/- mice.[3] Doses ranged from 1 to 100 mg/kg.[3] Control animals received the soybean oil vehicle alone.

dot

Preclinical_Workflow Rpe65_mice Rpe65-/- Mice Dosing Oral Gavage of This compound (in Soybean Oil) Rpe65_mice->Dosing Single_Dose Single Dose Regimen (2-50 mg/kg) Dosing->Single_Dose Daily_Dose Daily Dose Regimen (1-12.5 mg/kg for 14 days) Dosing->Daily_Dose Intermittent_Dose Intermittent Dose Regimen Dosing->Intermittent_Dose Assessments Post-treatment Assessments Single_Dose->Assessments Daily_Dose->Assessments Intermittent_Dose->Assessments ERG Electroretinography (ERG) Assessments->ERG Retinoid_Analysis Retinoid Analysis (HPLC) Assessments->Retinoid_Analysis Histology Histology Assessments->Histology Behavioral_Tests Vision-dependent Behavioral Tests Assessments->Behavioral_Tests

Figure 3: Experimental Workflow for Preclinical Evaluation.
  • Dark Adaptation: Mice were dark-adapted overnight before ERG recordings.

  • Anesthesia: Animals were anesthetized with an intraperitoneal injection of ketamine and xylazine.

  • Pupil Dilation: Pupils were dilated with a mydriatic agent.

  • Electrode Placement: A corneal electrode was placed on the eye, a reference electrode was placed subcutaneously between the eyes, and a ground electrode was placed in the tail.

  • Stimulation: Scotopic (dark-adapted) ERGs were recorded in response to flashes of white light of increasing intensity.

  • Recording: The a-wave (reflecting photoreceptor function) and b-wave (reflecting inner retinal function) amplitudes and implicit times were measured.

  • Tissue Collection: Eyes were enucleated and homogenized.

  • Extraction: Retinoids were extracted from the homogenate using organic solvents.

  • Analysis: Retinoid levels were quantified by high-performance liquid chromatography (HPLC).

Clinical Evidence in Patients with RPE65 Mutations

A Phase 1b open-label clinical trial (NCT01014052) was conducted to evaluate the safety and efficacy of this compound (QLT091001) in patients with LCA or RP due to RPE65 or LRAT mutations.

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative findings from the Phase 1b clinical trial.

Table 4: Efficacy of a 7-Day Course of Oral this compound in Patients with RPE65 or LRAT Mutations (n=14)

Efficacy EndpointNumber of Responders (%)Mean Improvement in Responders
Goldmann Visual Field (GVF) Area (≥20% improvement)10 (71%)28-683% increase in retinal area
Visual Acuity (≥5 letter improvement)6 (43%)2-30 letter increase

Data from Koenekoop et al., 2014.

Table 5: Duration of Response and Adverse Events

ParameterFinding
Duration of Response
GVF response sustained at 2 years3 (21%) of 14 patients
Visual acuity response sustained at 2 years4 (30%) of 14 patients
Common Adverse Events (Transient)
Headache11 of 14 patients
Photophobia11 of 14 patients
Increased serum triglycerides8 of 14 patients

Data from Koenekoop et al., 2014.

Experimental Protocols for Clinical Studies

This was an open-label, prospective, Phase 1b trial.[4]

Patients aged 6 years and older with a diagnosis of LCA and confirmed RPE65 or LRAT mutations were enrolled.[4]

Patients received a once-daily oral dose of this compound (10-40 mg/m²) for 7 consecutive days.[4] The drug was administered as a solution.[4]

dot

Clinical_Trial_Workflow Patient_Screening Patient Screening (LCA/RP with RPE65/LRAT mutations) Baseline_Assessments Baseline Assessments (GVF, VA, fMRI, Safety Labs) Patient_Screening->Baseline_Assessments Treatment 7-Day Oral this compound (10-40 mg/m²/day) Baseline_Assessments->Treatment Follow_up Follow-up Assessments (Days 7, 9, 14, 30, and every 2 months) Treatment->Follow_up Efficacy_Endpoints Efficacy Endpoints Follow_up->Efficacy_Endpoints Safety_Endpoints Safety Endpoints Follow_up->Safety_Endpoints GVF Goldmann Visual Field (GVF) Efficacy_Endpoints->GVF VA Visual Acuity Efficacy_Endpoints->VA fMRI Functional MRI Efficacy_Endpoints->fMRI Adverse_Events Adverse Event Monitoring Safety_Endpoints->Adverse_Events Lab_Tests Laboratory Safety Tests Safety_Endpoints->Lab_Tests

Figure 4: Clinical Trial Workflow for this compound.
  • Goldmann Visual Field (GVF) Testing: The total retinal area of the visual field was measured at baseline and at follow-up visits. An improvement was defined as at least a 20% increase in retinal area from baseline on two consecutive visits.

  • Visual Acuity: Best-corrected visual acuity was measured using standard charts. An improvement was defined as an increase of five or more letters from baseline in two consecutive visits.

  • Functional MRI (fMRI): fMRI was used to assess changes in brain activity in the visual cortex in response to visual stimuli.

Pharmacokinetics

While detailed pharmacokinetic data for this compound in humans is limited in the public domain, studies of the related compound, 9-cis-retinoic acid, provide some insights.

Table 6: Pharmacokinetic Parameters of Single Ascending Oral Doses of 9-cis-Retinoic Acid in Healthy Men

Dose (mg)Tmax (hours)t½ (hours)
53-41.3 - 2.4
153-41.3 - 2.4
403-41.3 - 2.4
803-41.3 - 2.4
1503-41.3 - 2.4

Data from a study on 9-cis-retinoic acid, a related compound, in healthy men.[5]

Metabolism is the primary route of elimination, with 4-oxo-9-cis-retinoic acid being the main plasma metabolite.[5]

Conclusion and Future Directions

This compound offers a novel pharmacological approach to treating inherited retinal dystrophies caused by RPE65 mutations. By providing a synthetic retinoid that bypasses the defective step in the visual cycle, it has demonstrated the potential to restore a degree of visual function in both preclinical models and human patients. The quantitative data from these studies support its mechanism of action and provide a basis for its continued development.

Future research should focus on optimizing dosing regimens to prolong the duration of the therapeutic effect and further elucidating the long-term safety and efficacy of this treatment. Additionally, identifying patients who are most likely to respond based on the underlying photoreceptor integrity will be crucial for the successful clinical implementation of this compound. The development of this oral therapy represents a significant advancement in the field of ophthalmology, offering a non-invasive treatment option for a group of devastating blinding conditions.

References

An In-depth Technical Guide to the Synthesis and Characterization of 9-cis-Retinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 9-cis-retinyl acetate (B1210297), a crucial retinoid in vision research and the development of therapies for retinal diseases. This document details established synthesis protocols, in-depth characterization methodologies, and relevant biological pathways.

Synthesis of 9-cis-Retinyl Acetate

The primary route for synthesizing 9-cis-retinyl acetate involves the isomerization of the readily available and thermodynamically more stable all-trans-retinyl acetate. Two principal methods for this conversion are photochemical isomerization and transition metal-catalyzed isomerization.

Photochemical Isomerization

Photochemical isomerization offers a high-yield approach to 9-cis-retinyl acetate. This method involves the irradiation of an all-trans-retinyl acetate solution with a specific wavelength of UV light, which induces the conversion to the cis-isomer.

Experimental Protocol:

  • Preparation of Reactant Solution: Prepare a solution of all-trans-retinyl acetate in a suitable polar aprotic solvent, such as acetonitrile.

  • Irradiation: Irradiate the solution with a monochromatic light source. Optimal yields have been achieved using a 385 nm LED light source.[1] The reaction should be carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them via High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The resulting residue, a mixture of isomers, is then purified using preparative HPLC to isolate the 9-cis-retinyl acetate.

A yield of up to 60% of 9-cis-retinyl acetate can be achieved after 4 hours of irradiation at 385 nm.[1] The conversion rate can reach 66% in acetonitrile.[1]

Palladium-Catalyzed Isomerization

Transition metal catalysis, particularly with palladium complexes, provides an alternative route for the isomerization of all-trans-retinyl acetate. This method can be performed using conventional heating or microwave irradiation.

Experimental Protocol:

  • Reactant and Catalyst Preparation: In an amber glass vial under an inert atmosphere (e.g., nitrogen), dissolve all-trans-retinyl acetate in a polar, aprotic solvent like acetonitrile. Add a palladium-based catalyst, such as (CH₃CN)₂PdCl₂ (2 mol%).[2]

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 65-75 °C for 2 hours.[2]

    • Microwave Irradiation: Subject the reaction mixture to microwave irradiation, which can significantly reduce the reaction time to as little as 10-15 minutes.[2]

  • Reaction Monitoring: The reaction progress can be monitored by HPLC analysis of small aliquots.

  • Work-up and Purification: After the reaction, the mixture is typically subjected to an extraction with a nonpolar solvent like hexane (B92381). The organic layer is then concentrated, and the resulting mixture of retinoid isomers is purified by preparative HPLC or crystallization to yield pure 9-cis-retinyl acetate.[2]

The catalytic method with conventional heating can yield around 15% of the 9-cis isomer, while microwave-assisted synthesis can achieve yields of 13-22%.[2]

Characterization of 9-cis-Retinyl Acetate

Thorough characterization is essential to confirm the identity and purity of the synthesized 9-cis-retinyl acetate. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for both the purification and analytical assessment of 9-cis-retinyl acetate. It allows for the separation of different retinoid isomers.

Experimental Protocol for Analytical HPLC:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Chromatographic System: Utilize a normal-phase HPLC system with a silica (B1680970) column.

  • Mobile Phase: A common mobile phase is a mixture of hexane and a polar modifier like ethyl acetate or 2-propanol. For example, a mixture of 10% ethyl acetate in hexane is often used.[3]

  • Detection: Detection is typically performed using a UV-Vis detector, with the wavelength set to the absorbance maximum of the retinoids, which is around 325-360 nm.[1][4]

  • Quantification: The purity of 9-cis-retinyl acetate is determined by the relative peak area in the chromatogram.

ParameterValueReference
Column Normal-Phase Silica[3]
Mobile Phase 10% Ethyl Acetate in Hexane[3]
Flow Rate 1.4 mL/min[3]
Detection Wavelength 325 nm[3]

Table 1: Typical HPLC Conditions for 9-cis-Retinyl Acetate Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 9-cis-retinyl acetate, providing detailed information about the hydrogen and carbon environments in the molecule.

¹H NMR (500 MHz, C₆D₆) δ (ppm): 7.02–6.84 (m, 2H), 6.31(d, J = 15.9 Hz, 1H), 6.20 (d, J = 15.1 Hz, 1H), 6.03 (d, J = 11.4 Hz, 1H), 5.61 (t, J = 7.3 Hz, 1H), 4.61 (d, J = 7.3 Hz, 2H), 1.96–1.91 (m, 5H), 1.79 (s, 3H), 1.66 (s, 3H), 1.57–1.53 (m, 5H), 1.46–1.43 (m, 2H), 1.10 (s, 6H).[2]

¹³C NMR (126 MHz, C₆D₆) δ (ppm): 170.08, 138.94, 138.54, 136.10, 134.97, 130.71, 129.64, 129.61, 128.90, 125.67, 124.75, 61.14, 39.81, 34.53, 33.26, 29.19, 22.07, 20.53, 19.67, 12.53.[2]

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
7.02–6.84m2H
6.31d15.9 Hz1H
6.20d15.1 Hz1H
6.03d11.4 Hz1H
5.61t7.3 Hz1H
4.61d7.3 Hz2H
1.96–1.91m5H
1.79s3H
1.66s3H
1.57–1.53m5H
1.46–1.43m2H
1.10s6H

Table 2: ¹H NMR Data for 9-cis-Retinyl Acetate in C₆D₆. [2]

Chemical Shift (δ)Assignment
170.08C=O
138.94C
138.54C
136.10C
134.97C
130.71CH
129.64CH
129.61CH
128.90CH
125.67CH
124.75CH
61.14CH₂
39.81C
34.53C
33.26C
29.19CH₃
22.07CH₃
20.53CH₃
19.67CH₂
12.53CH₃

Table 3: ¹³C NMR Data for 9-cis-Retinyl Acetate in C₆D₆. [2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of 9-cis-retinyl acetate and to study its fragmentation pattern. For retinyl acetate, a characteristic fragmentation is the loss of the acetate group.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z 328.5

  • Fragment [M-CH₃COOH]⁺: m/z 268

The mass spectrum of standard retinyl acetate shows a molecular ion at m/z 328 and a prominent peak at m/z 268, corresponding to the loss of acetic acid (60 Da).[5] A similar pattern is expected for 9-cis-retinyl acetate.

Signaling Pathways and Biological Relevance

9-cis-retinyl acetate serves as a prodrug for 9-cis-retinal (B17824), a key molecule in the visual cycle. In certain retinal diseases where the natural production of 11-cis-retinal (B22103) is impaired, externally supplied 9-cis-retinal can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade, thereby potentially restoring vision.

Visual_Cycle_Intervention cluster_synthesis Exogenous Supply cluster_metabolism In Vivo Metabolism cluster_vision Visual Cycle all_trans_RAc all-trans-Retinyl Acetate 9_cis_RAc 9-cis-Retinyl Acetate all_trans_RAc->9_cis_RAc Isomerization 9_cis_Retinal 9-cis-Retinal 9_cis_RAc->9_cis_Retinal Hydrolysis Isorhodopsin Isorhodopsin (Functional Pigment) 9_cis_Retinal->Isorhodopsin Binds to Opsin Opsin Opsin->Isorhodopsin Phototransduction Phototransduction Cascade Isorhodopsin->Phototransduction Light

Caption: Intervention in the visual cycle with 9-cis-retinyl acetate.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and characterization of 9-cis-retinyl acetate.

Synthesis_Workflow Start Start: all-trans-Retinyl Acetate Isomerization Isomerization (Photochemical or Catalytic) Start->Isomerization Reaction_Mixture Mixture of Retinoid Isomers Isomerization->Reaction_Mixture Purification Preparative HPLC or Crystallization Reaction_Mixture->Purification Product Pure 9-cis-Retinyl Acetate Purification->Product

Caption: General workflow for the synthesis of 9-cis-retinyl acetate.

Characterization_Workflow Sample Synthesized 9-cis-Retinyl Acetate HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) Sample->MS Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the characterization of 9-cis-retinyl acetate.

References

Pharmacokinetics and Bioavailability of Oral Zuretinol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic retinoid, a derivative of vitamin A, under development for the oral treatment of inherited retinal diseases such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa (RP) caused by mutations in the RPE65 or LRAT genes.[1][2][3][4][5][6] As an ester prodrug of 9-cis-retinol (B22316), zuretinol acetate is designed to be more stable than pure retinol.[7] Upon oral administration, it is converted to its active form, 9-cis-retinol, which can participate in the visual cycle to restore visual function in patients with an inability to produce 11-cis-retinal.[1] This document provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of this compound, compiling data from clinical studies and outlining standard experimental protocols.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound are primarily characterized by the plasma concentrations of its active metabolite, 9-cis-retinol, following oral administration.[1] Like other systemic retinoids, which are absorbed through the gastrointestinal tract, plasma concentrations of the active compound typically peak between 2 to 4 hours post-dose.[8][[“]] this compound has been evaluated in 144 human subjects across 8 clinical studies, demonstrating it appears safe and well-tolerated.[3][10]

A population PK model developed from four clinical studies (two in healthy volunteers and two in patients with inherited retinal dystrophy) revealed key characteristics of 9-cis-retinol after oral this compound administration.[1] The model indicated a zero-order absorption process and a two-compartment disposition.[1] A unique feature identified was a concentration-dependent, saturable clearance mechanism that approaches zero at low concentrations of 9-cis-retinol.[1] This finding is consistent with the observation of low but persistent levels of 9-cis-retinol up to 30 days after a single dose, suggesting potential recycling of the compound to support the visual cycle.[1]

Data Presentation

The following tables summarize the pharmacokinetic parameters of 9-cis-retinol following the oral administration of this compound in human subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of 9-cis-Retinol in Healthy Adult Volunteers (Hypothetical Data)

Parameter 10 mg Dose (N=12) 25 mg Dose (N=12) 50 mg Dose (N=12)
Cmax (ng/mL) 150 ± 35 380 ± 70 750 ± 120
Tmax (hr) 3.0 ± 0.5 3.5 ± 0.8 3.5 ± 0.6
AUC₀₋t (ng·hr/mL) 1800 ± 450 4900 ± 900 10500 ± 1800
AUC₀₋inf (ng·hr/mL) 2100 ± 500 5600 ± 1100 12200 ± 2100
t½ (hr) 28 ± 6 32 ± 7 34 ± 8
Oral Bioavailability (F%) Not Determined Not Determined Not Determined

Data are presented as Mean ± Standard Deviation. AUC₀₋t: Area under the curve from time zero to the last measurable concentration. AUC₀₋inf: Area under the curve extrapolated to infinity. t½: Terminal half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of 9-cis-Retinol in Patients with Inherited Retinal Dystrophy (Hypothetical Data)

Parameter 20 mg/day (N=20)
Cmax,ss (ng/mL) 550 ± 110
Cmin,ss (ng/mL) 80 ± 25
Tmax,ss (hr) 4.0 ± 1.0
AUCτ,ss (ng·hr/mL) 6200 ± 1300
Accumulation Ratio (Rac) 2.8 ± 0.5

Data are presented as Mean ± Standard Deviation. ss: Steady-state. Cmax,ss: Maximum concentration at steady-state. Cmin,ss: Minimum concentration at steady-state. Tmax,ss: Time to Cmax at steady-state. AUCτ,ss: Area under the curve over a dosing interval at steady-state.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are representative protocols for clinical evaluation.

Protocol 1: Single Ascending Dose (SAD) Study in Healthy Volunteers
  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

  • Subject Population: Healthy male and female volunteers, aged 18-55 years. Key exclusion criteria include history of liver or kidney disease, hypervitaminosis A, and current use of vitamin A supplements.

  • Dosing and Administration: Subjects are fasted overnight and receive a single oral dose of this compound (e.g., 10 mg, 25 mg, 50 mg) or placebo formulated in a liquid solution.

  • Pharmacokinetic Sampling: Venous blood samples (approx. 5 mL) are collected in EDTA-containing tubes pre-dose (0 hr) and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of 9-cis-retinol are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The method involves protein precipitation followed by solid-phase extraction. The lower limit of quantification (LLOQ) is established at 0.5 ng/mL.

  • Data Analysis: Non-compartmental analysis (NCA) is used to determine key PK parameters (Cmax, Tmax, AUC, t½) from the plasma concentration-time profiles.

Protocol 2: Multiple-Dose Study in Patients with Inherited Retinal Dystrophy
  • Study Design: An open-label, multiple-dose study to evaluate the steady-state pharmacokinetics of this compound.

  • Subject Population: Patients diagnosed with LCA or RP due to confirmed RPE65 or LRAT mutations.

  • Dosing and Administration: Patients receive a daily oral dose of this compound (e.g., 20 mg) for 28 consecutive days.

  • Pharmacokinetic Sampling: Intensive PK sampling occurs on Day 28. Blood samples are collected pre-dose (0 hr) and at specified time points over a 24-hour dosing interval. Trough samples (Cmin) are also collected prior to dosing on Days 7, 14, and 21 to assess time to steady-state.

  • Bioanalytical Method: Plasma concentrations of 9-cis-retinol are determined using the validated LC-MS/MS method described in Protocol 1.

  • Data Analysis: Steady-state PK parameters (Cmax,ss, Cmin,ss, Tmax,ss, AUCτ,ss) are determined using non-compartmental analysis. The accumulation ratio is calculated to assess drug accumulation upon multiple dosing.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of oral this compound.

G cluster_enrollment Phase 1: Subject Enrollment cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Bioanalysis cluster_pk Phase 4: Data Interpretation Screening Subject Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (SAD Study) InformedConsent->Randomization Dosing Oral Administration of this compound Randomization->Dosing BloodSampling Serial Blood Sampling (Pre-defined Timepoints) Dosing->BloodSampling Processing Sample Processing (Centrifugation to Plasma) BloodSampling->Processing Storage Sample Storage (-80°C) Processing->Storage Extraction Sample Extraction (Protein Precipitation/SPE) Storage->Extraction LCMS LC-MS/MS Analysis (Quantification of 9-cis-retinol) Extraction->LCMS DataGen Concentration Data Generation LCMS->DataGen PK_Analysis Pharmacokinetic Analysis (NCA/Population Modeling) DataGen->PK_Analysis Report PK Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Analysis->Report FinalReport Final Study Report Report->FinalReport

Caption: Clinical Pharmacokinetic Study Workflow for Oral this compound.

Proposed Metabolic and Signaling Pathway

This compound acts as a prodrug. After oral administration, it undergoes metabolic activation to exert its therapeutic effect within the visual cycle.

G ZA_Oral Oral this compound (Prodrug) Intestine Intestinal Lumen / Enterocytes ZA_Oral->Intestine Hydrolysis Esterase-mediated Hydrolysis Intestine->Hydrolysis NineCisRetinol 9-cis-Retinol (Active Drug) Hydrolysis->NineCisRetinol Absorption Systemic Absorption NineCisRetinol->Absorption RPE Retinal Pigment Epithelium (RPE) Absorption->RPE Delivery to Target Tissue Isomerization Isomerization RPE->Isomerization ElevenCisRetinal 11-cis-Retinal Isomerization->ElevenCisRetinal Rhodopsin Rhodopsin Formation ElevenCisRetinal->Rhodopsin Opsin Opsin Opsin->Rhodopsin Vision Restoration of Visual Cycle Rhodopsin->Vision

Caption: Metabolic Activation and Mechanism of Action for this compound.

References

Zuretinol Acetate: A Novel Chromophore Replacement Therapy for Inherited Retinal Dystrophies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

Inherited retinal diseases (IRDs) stemming from mutations in genes essential for the visual cycle, such as RPE65 and LRAT, lead to a critical deficiency of 11-cis-retinal (B22103), the chromophore of vision. This deficiency disrupts phototransduction, causing severe vision loss and progressive retinal degeneration, as seen in Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Zuretinol acetate (B1210297) (9-cis-retinyl acetate), a synthetic vitamin A analog, represents a promising therapeutic strategy that bypasses the enzymatic block in the canonical visual cycle. This technical guide provides an in-depth analysis of zuretinol acetate's mechanism of action, its role in the formation of the functional visual pigment isorhodopsin, and a summary of the preclinical and clinical evidence supporting its efficacy. Detailed experimental protocols and structured quantitative data are presented to serve as a resource for the scientific community.

Introduction: The Challenge of Visual Cycle Defects

The canonical visual cycle is a series of enzymatic reactions occurring in the retinal pigment epithelium (RPE) and photoreceptor outer segments, responsible for regenerating the light-sensitive chromophore 11-cis-retinal from its photoisomerized all-trans-retinal (B13868) form.[1][2][3] Two key enzymes in this pathway are Lecithin:Retinol Acyltransferase (LRAT), which esterifies all-trans-retinol, and RPE65, the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol.[1][4][5]

Mutations in the RPE65 or LRAT genes disrupt this cycle, leading to an accumulation of all-trans-retinyl esters in the RPE and a profound deficit of 11-cis-retinal.[1][5] This chromophore starvation prevents the formation of rhodopsin in rods and cone opsins in cones, silencing photoreceptor cells and causing devastating childhood blindness conditions like LCA and some forms of RP.[6][7][8][9][10] this compound is an oral therapy developed to restore vision in these conditions by providing an alternative, functional chromophore.[7][11]

Signaling Pathways and Mechanism of Action

The Canonical Visual Cycle Pathway

The standard visual cycle is a critical regenerative pathway for vision. Following the absorption of a photon, 11-cis-retinal within rhodopsin isomerizes to all-trans-retinal, initiating the phototransduction cascade. To regenerate the visual pigment, all-trans-retinal is transported to the RPE, where it is converted back to 11-cis-retinal by the sequential action of LRAT and RPE65, among other enzymes, before being shuttled back to the photoreceptors.

Diagram 1. The Canonical Visual Cycle Pathway.
This compound: Bypassing the Enzymatic Block

This compound (9-cis-retinyl acetate) is an orally administered pro-drug of 9-cis-retinol (B22316).[12] It is absorbed and systemically distributed to the RPE, where it is hydrolyzed to 9-cis-retinol and then oxidized to 9-cis-retinal (B17824).[13] This 9-cis-retinal can bind to opsin in photoreceptor cells, forming a functional, light-sensitive pigment known as isorhodopsin.[13][14][15] This process effectively bypasses the need for LRAT and RPE65, thereby restoring a functional, albeit alternative, visual cycle.

This compound Bypass Pathway cluster_intake Oral Administration & Systemic Circulation cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment Zuretinol_Ac This compound (9-cis-retinyl acetate) c9ROL 9-cis-retinol Zuretinol_Ac->c9ROL Hydrolysis Blocked_Pathway Canonical Pathway (Blocked at LRAT/RPE65) Zuretinol_Ac->Blocked_Pathway Bypasses c9RAL 9-cis-retinal c9ROL->c9RAL Oxidation (RDH) Isorhodopsin Isorhodopsin (9-cis-retinal + Opsin) c9RAL->Isorhodopsin Transport & Recombination atRAL all-trans-retinal Isorhodopsin->atRAL Photon (hν) Opsin Opsin Opsin->Isorhodopsin Recombination with new 9-cis-retinal atRAL->Opsin Dissociation

Diagram 2. this compound's Bypass Mechanism.

Preclinical Data in Rpe65-/- Mouse Models

The Rpe65-/- mouse is a well-established animal model for LCA, recapitulating the key features of the human disease, including a lack of 11-cis-retinal, accumulation of all-trans-retinyl esters, and severely attenuated electroretinogram (ERG) responses.[1][5] Studies in this model have been pivotal in demonstrating the proof-of-concept for this compound.

Quantitative Outcomes of this compound Treatment

Oral administration of this compound to Rpe65-/- mice results in a significant, dose-dependent improvement in retinal function as measured by ERG and the formation of 9-cis-retinal in the eye.

Table 1: ERG Response Improvement in Rpe65-/- Mice After Single Doses of this compound

Dose (mg/kg) Scotopic a-wave (µV) Scotopic b-wave (µV)
Vehicle Control ~0 ~10
6.25 ~25 ~75
12.5 ~50 ~150
25 ~100 ~250
50 ~120 ~300

Data synthesized from representative ERG waveforms in Maeda et al., IOVS, 2009.[14][16][17][18] Values are approximate peak amplitudes at maximum flash intensity.

Table 2: Retinal 9-cis-retinal Levels in Rpe65-/- Mice After Daily Dosing for 3 Days

Daily Dose (mg/kg) 9-cis-retinal (pmol/eye)
Vehicle Control Not Detected
1 Not Detected
4 38 ± 4
12.5 95 ± 14

Data from Maeda et al., IOVS, 2009.[14][16] Values are mean ± SD.

These preclinical studies demonstrate that oral this compound treatment effectively restores retinal function and preserves retinal morphology in a dose-dependent manner.[16][19]

Clinical Trial Evidence

Based on the robust preclinical data, this compound (formerly QLT091001) was advanced to clinical trials for patients with LCA and RP due to RPE65 or LRAT mutations.[6][7][9][20]

Phase 1b Open-Label Trial Results

An open-label, phase 1b trial enrolled 14 patients (aged 6-38 years) who received oral this compound daily for 7 days.[10][21][22] The study demonstrated rapid and significant improvements in visual function in a majority of patients.

Table 3: Summary of Efficacy Outcomes in Phase 1b Clinical Trial

Efficacy Endpoint Number of Responders (%) Mean Improvement in Responders
Goldmann Visual Field (GVF) 10 of 14 (71%) 28% to 683% increase in retinal area
Visual Acuity (VA) 6 of 14 (43%) 2 to 30 letter increase (ETDRS chart)

Data from Koenekoop et al., The Lancet, 2014.[10][21][22] A response was defined as ≥20% improvement in GVF or ≥5 letter improvement in VA in two consecutive visits.

The treatment was generally well-tolerated, with the most common adverse events being transient headaches and photophobia.[10][21][22] These findings provided the first clinical evidence that oral chromophore replacement can improve vision in patients with RPE65 and LRAT mutations.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the core methodologies used in the evaluation of this compound.

Preclinical Efficacy Workflow

The evaluation of this compound in mouse models typically follows a standardized workflow from drug administration to functional and biochemical assessment.

Preclinical Experimental Workflow cluster_setup 1. Animal & Dosing Preparation cluster_admin 2. Administration cluster_assessment 3. Functional & Biochemical Assessment cluster_analysis 4. Data Analysis Animal_Model Rpe65-/- or Lrat-/- Mice Gavage Oral Gavage (Single or Repeated Dosing) Animal_Model->Gavage Drug_Prep This compound in Soybean Oil Vehicle Drug_Prep->Gavage Dark_Adapt Overnight Dark Adaptation Gavage->Dark_Adapt Post-treatment (e.g., 48h to 8 weeks) ERG Electroretinography (ERG) - Scotopic (Rod) Response - Photopic (Cone) Response Dark_Adapt->ERG Euthanasia Euthanasia & Tissue Collection ERG->Euthanasia Analysis Compare ERG amplitudes and retinoid levels between treated & control groups ERG->Analysis HPLC HPLC Analysis of Eyecups (Quantify Retinoid Isomers) Euthanasia->HPLC HPLC->Analysis

Diagram 3. Preclinical Experimental Workflow.
Mouse Oral Gavage Protocol

Oral gavage is a standard method for precise oral administration of compounds in animal models.[23][24]

  • Animal Restraint: The mouse must be firmly and gently restrained by the scruff of the neck to immobilize the head and prevent movement.[23][25]

  • Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch gavage needle with a rounded, bulbous tip to prevent esophageal or stomach perforation.[23][25][26][27] The length should be pre-measured from the mouse's snout to the last rib to ensure entry into the stomach.[25][26]

  • Vehicle Preparation: this compound is dissolved in an oil-based vehicle, such as soybean oil, for administration.[14][16] The solution should be vortexed immediately before drawing into the syringe to ensure a homogenous suspension.[23]

  • Needle Insertion: With the mouse held vertically, insert the needle into the diastema (gap between incisors and molars) and advance it gently along the hard palate towards the back of the throat.[23][25]

  • Esophageal Passage: As the tip passes the soft palate, the mouse will often swallow, facilitating entry into the esophagus. The needle should advance smoothly without resistance.[23][25] If resistance is met, withdraw immediately and restart to avoid entry into the trachea.

  • Compound Delivery: Once the pre-measured length is inserted, slowly depress the syringe plunger to deliver the compound.

  • Withdrawal and Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for several minutes for any signs of respiratory distress.[26]

Electroretinography (ERG) Protocol

ERG is a non-invasive technique used to measure the electrical responses of retinal cells to a light stimulus, providing an objective measure of retinal function.[28][29][30][31]

  • Dark Adaptation: Mice are dark-adapted overnight (minimum 12 hours) to maximize rod sensitivity for scotopic recordings.[31][32] All subsequent preparation is performed under dim red light.

  • Anesthesia and Pupillary Dilation: Anesthetize the mouse (e.g., ketamine/xylazine injection).[28][32] Dilate the pupils using topical mydriatic drops (e.g., 1% tropicamide).[14]

  • Electrode Placement: Place a ground needle electrode subcutaneously at the base of the tail and a reference needle between the eyes.[30] The active recording electrode (a small gold or platinum wire loop) is placed on the cornea, which is kept lubricated with a drop of methylcellulose.[29][30]

  • Scotopic (Rod-Mediated) ERG: In the dark, present single-flashes of white light of increasing intensity. Record the resulting waveforms. The a-wave (initial negative deflection) reflects photoreceptor hyperpolarization, and the b-wave (positive deflection) reflects inner retinal cell activity, primarily from bipolar cells.[30][31]

  • Photopic (Cone-Mediated) ERG: Following scotopic ERG, light-adapt the mouse for 10 minutes to a background light that saturates rod function.[30] Record responses to light flashes presented against this background to isolate the cone system response.

HPLC Analysis of Retinoids

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different retinoid isomers in ocular tissue extracts.[33][34][35]

  • Tissue Collection and Homogenization: Following euthanasia, eyes are enucleated under dim red light. The retina and RPE are isolated and homogenized in a suitable buffer.

  • Retinoid Extraction: Retinoids are extracted from the homogenate using organic solvents (e.g., a two-step hexane (B92381) extraction).[35] All steps must be performed on ice and protected from light to prevent isomerization and degradation.[33]

  • Oxime Derivatization (for retinaldehydes): To stabilize retinaldehyde isomers (e.g., 9-cis-retinal, all-trans-retinal), the extract is treated with hydroxylamine (B1172632) to form stable oxime derivatives.[34]

  • Chromatographic Separation: The extracted retinoids are injected into an HPLC system. A normal-phase column (e.g., Zorbax SIL) is typically used to separate the different geometric isomers of retinols, retinals (as oximes), and retinyl esters.[15][35]

  • Detection and Quantification: Eluting retinoids are detected by a UV-Vis photodiode array detector at their characteristic absorption maxima (~325 nm for retinols/esters, ~360 nm for retinal oximes).[34][36] Concentrations are calculated by comparing the integrated peak areas to standard curves generated from pure retinoid standards.

Conclusion and Future Directions

This compound has emerged as a compelling, non-invasive pharmacological therapy for inherited retinal diseases caused by defects in the canonical visual cycle. By providing a surrogate chromophore, 9-cis-retinal, it bypasses the genetic defect in RPE65 and LRAT, leading to the formation of functional isorhodopsin and the restoration of light sensitivity. Preclinical and early-phase clinical studies have demonstrated significant, dose-dependent improvements in retinal function and vision.[10][16]

This approach offers a distinct advantage over gene therapy as an oral medication can treat the entire retina in both eyes simultaneously.[7][8] Future research and later-phase clinical trials will be crucial to establish the long-term safety and efficacy of this compound, its optimal dosing regimens, and its potential role as a monotherapy or as an adjunctive treatment for patients with these debilitating forms of blindness.

References

Zuretinol Acetate: A Comprehensive Technical Guide on Chemical Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuretinol acetate (B1210297), a synthetic derivative of vitamin A and the acetate ester of 9-cis-retinol (B22316), is a promising therapeutic agent for certain inherited retinal diseases.[1] As with any pharmaceutical compound, a thorough understanding of its chemical stability and degradation profile is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the known stability characteristics of Zuretinol acetate and its related compounds, outlines potential degradation pathways, and details the experimental protocols for assessing its stability. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide leverages data from closely related retinoids, such as retinol (B82714) acetate, to provide a comprehensive and practical resource.

Chemical Identity and Properties

  • IUPAC Name: [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate[2]

  • Synonyms: 9-cis-retinyl acetate, 9-cis-vitamin A acetate[2]

  • Molecular Formula: C₂₂H₃₂O₂[2]

  • Molar Mass: 328.496 g·mol⁻¹[2]

  • Appearance: Light yellow oil[2]

  • Melting Point: 57–58 °C[2]

  • Solubility: Insoluble in water[2]

This compound is an ester formed from 9-cis-retinol and acetic acid, a modification that generally enhances its stability compared to the parent retinol.[2] It is known to be sensitive to light, oxygen, and heat.[3]

Chemical Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life and bioavailability. Based on data from related retinoids, its stability is influenced by several factors:

2.1. Hydrolytic Stability

Retinyl esters, including this compound, are susceptible to hydrolysis, particularly under acidic or basic conditions. This process would yield 9-cis-retinol and acetic acid. Studies on the closely related all-trans-retinyl acetate have shown complete degradation under mild acidic (0.1N HCl) and basic (0.1N NaOH) conditions, especially with heating. It is anticipated that this compound would exhibit similar susceptibility. Furthermore, research has indicated the high instability of retinol and retinyl esters at the low pH found in the stomach.[4]

2.2. Oxidative Stability

The conjugated double bond system in the polyene chain of this compound makes it prone to oxidation. The presence of oxygen and oxidizing agents, such as peroxides, can lead to the formation of various oxidation products, including epoxides and carbonyl compounds, which can result in a loss of biological activity.

2.3. Photostability

This compound is sensitive to light, particularly UV radiation.[3] Photo-instability can lead to isomerization of the double bonds, potentially converting the 9-cis isomer to other isomers like all-trans or 13-cis, or photodegradation, leading to a complex mixture of degradation products. Therefore, it is crucial to protect this compound from light during manufacturing and storage.

2.4. Thermal Stability

Elevated temperatures can accelerate the degradation of this compound.[3] Thermal stress can induce isomerization and decomposition. Forced degradation studies on retinol acetate have demonstrated thermal instability with the formation of additional peaks in HPLC chromatograms after heating at 85°C.

Table 1: Summary of Qualitative Stability Data for this compound and Related Retinoids

Stress ConditionEffect on this compound and Related RetinoidsReference
Acidic pH Highly susceptible to degradation/hydrolysis.[4]
Basic pH Susceptible to degradation/hydrolysis.
Oxidation Prone to degradation in the presence of oxygen and peroxides.[3]
Light/UV Unstable; subject to photo-isomerization and photodegradation.[3]
Heat Thermally labile; degradation accelerates at elevated temperatures.[3]

Degradation Profile

While specific degradation products of this compound have not been extensively documented in publicly available literature, the degradation pathways can be inferred from the known chemistry of retinoids and forced degradation studies on retinol acetate.

3.1. Major Degradation Pathways

The primary degradation pathways for this compound are expected to be:

  • Hydrolysis: Cleavage of the ester bond to form 9-cis-retinol and acetic acid.

  • Isomerization: Conversion of the 9-cis isomer to other geometric isomers, such as all-trans-retinyl acetate or 13-cis-retinyl acetate, particularly upon exposure to light and heat.

  • Oxidation: Oxidation of the polyene chain, leading to the formation of epoxides, aldehydes, and ketones.

3.2. Potential Degradation Products

Based on the inferred pathways, the following are potential degradation products of this compound:

  • 9-cis-retinol

  • Acetic acid

  • All-trans-retinyl acetate

  • 13-cis-retinyl acetate

  • Various oxidation products (e.g., epoxides, retinaldehydes)

G Inferred Degradation Pathway of this compound ZA This compound (9-cis-retinyl acetate) R_9cis 9-cis-Retinol ZA->R_9cis Hydrolysis (Acid/Base) AA Acetic Acid ZA->AA RA_trans all-trans-Retinyl Acetate ZA->RA_trans Isomerization (Light, Heat) RA_13cis 13-cis-Retinyl Acetate ZA->RA_13cis Isomerization (Light, Heat) Ox_products Oxidation Products (e.g., Epoxides, Aldehydes) ZA->Ox_products Oxidation (O₂, Peroxides)

Inferred degradation pathways of this compound.

Experimental Protocols for Stability and Degradation Studies

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted according to ICH guidelines. These studies are essential for developing stability-indicating analytical methods and identifying potential degradation products.

4.1. Analytical Methodology

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is required. The method must be able to separate the intact drug from its degradation products and any formulation excipients.

4.2. Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions.

4.2.1. Hydrolytic Degradation

  • Protocol:

    • Prepare solutions of this compound in acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (e.g., water) conditions.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by the stability-indicating HPLC method.

4.2.2. Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate the solution at room temperature.

    • At specified time points, withdraw aliquots, quench the reaction if necessary, and dilute.

    • Analyze the samples by HPLC.

4.2.3. Photolytic Degradation

  • Protocol:

    • Expose the solid drug substance and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

    • At a specified time point, analyze both the exposed and control samples by HPLC.

4.2.4. Thermal Degradation

  • Protocol:

    • Expose the solid drug substance to elevated temperatures (e.g., 80°C) in a controlled environment.

    • At specified time points, withdraw samples.

    • Prepare solutions of the samples and analyze by HPLC.

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Photolytic Photolytic (UV/Vis Light) API->Photolytic Thermal Thermal (e.g., 80°C) API->Thermal Solution This compound Solution Acid Acidic (e.g., 0.1N HCl) Solution->Acid Base Basic (e.g., 0.1N NaOH) Solution->Base Oxidative Oxidative (e.g., 3% H₂O₂) Solution->Oxidative Solution->Photolytic HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Characterization Degradant Characterization (e.g., LC-MS, NMR) HPLC->Characterization

Workflow for forced degradation studies of this compound.

Role in the Visual Cycle

This compound serves as a prodrug to 9-cis-retinol, which is then oxidized to 9-cis-retinal. In individuals with inherited retinal dystrophies caused by mutations in the LRAT or RPE65 genes, the canonical visual cycle is disrupted, leading to a deficiency of 11-cis-retinal. Orally administered this compound provides an alternative source of a retinal isomer, 9-cis-retinal, which can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate the phototransduction cascade, thereby restoring visual function.[1]

G Role of this compound in the Visual Cycle ZA This compound (Oral Administration) R_9cis 9-cis-Retinol ZA->R_9cis Hydrolysis Retinal_9cis 9-cis-Retinal R_9cis->Retinal_9cis Oxidation Isorhodopsin Isorhodopsin (Functional Visual Pigment) Retinal_9cis->Isorhodopsin Opsin Opsin Opsin->Isorhodopsin Isorhodopsin->Opsin Bleaching Signal Visual Signal Transduction Isorhodopsin->Signal Light Light Light->Isorhodopsin

Simplified pathway showing the role of this compound.

Conclusion

This compound, while being more stable than its parent compound, is susceptible to degradation by hydrolysis, oxidation, light, and heat. A comprehensive understanding of these degradation pathways is critical for the development of a stable and effective pharmaceutical product. The experimental protocols outlined in this guide provide a framework for conducting the necessary stability and forced degradation studies to ensure the quality, safety, and efficacy of this compound formulations. Further research to definitively identify and quantify the degradation products of this compound under various stress conditions is warranted.

References

A Technical Guide to the Molecular Structure and Properties of 9-cis-Vitamin A Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 9-cis-Vitamin A acetate (B1210297) (also known as 9-cis-retinyl acetate), a synthetic isomer of Vitamin A acetate. It is intended for researchers, scientists, and professionals in the fields of ophthalmology, pharmacology, and drug development. This guide details the molecule's chemical structure, physicochemical properties, biological mechanism of action, and established experimental protocols for its synthesis and analysis. Particular focus is given to its role as an orally administered prodrug for the treatment of retinal diseases by bypassing defects in the canonical visual cycle.

Molecular Identity and Structure

9-cis-Vitamin A acetate is the acetate ester of 9-cis-retinol (B22316). The "9-cis" designation refers to the stereochemistry of the double bond at the 9th carbon position in the polyene chain. This specific configuration is crucial for its biological activity. It is a fat-soluble compound classified as a retinoid.[1]

Below are the key identifiers for 9-cis-Vitamin A acetate.

Identifier Value
IUPAC Name ((2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl) acetate
Synonyms 9-cis-Retinyl acetate, 9-cis-Vitamin A acetate, 9-cis-Vitamin A1 acetate, Zuretinol acetate[2][3]
CAS Number 29584-22-3[3]
Molecular Formula C₂₂H₃₂O₂[3]
Molecular Weight 328.49 g/mol [2][3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 9-cis-Vitamin A acetate are critical for its formulation, delivery, and analysis. Like other retinoids, it is sensitive to light, oxygen, and heat.

Property Value / Description
Appearance Pale yellow to yellow-orange crystalline powder or viscous liquid.[4]
Melting Point 57 - 58 °C[5][6]
Solubility Soluble in most organic solvents, fats, and oils (e.g., soybean oil).[7][8] Practically insoluble in water.
Spectroscopy (UV-Vis) The UV absorption maximum (λmax) is expected to be near that of the all-trans isomer, which is ~326 nm in ethanol.[4] HPLC-UV analysis is typically performed at 325 nm.[9]
Spectroscopy (NMR) Specific ¹H and ¹³C NMR data for 9-cis-retinyl acetate is not readily available. However, spectral data for the closely related precursor, 9-cis-retinal (B17824), has been characterized in CDCl₃.[10]

Biological Activity and Mechanism of Action

9-cis-Vitamin A acetate serves as a crucial prodrug in pharmacotherapy for certain inherited retinal degenerations, such as Leber congenital amaurosis (LCA), which arise from mutations in genes essential for the visual cycle (e.g., RPE65 or LRAT).

In a healthy visual cycle, all-trans-retinol from the bloodstream is converted by the enzymes LRAT and RPE65 in the retinal pigment epithelium (RPE) into 11-cis-retinal (B22103). This chromophore binds to the protein opsin in photoreceptor cells to form rhodopsin, the primary light-sensing molecule.

When LRAT or RPE65 are non-functional, the production of 11-cis-retinal is halted, leading to a lack of rhodopsin and subsequent vision loss. Orally administered 9-cis-Vitamin A acetate bypasses these defective enzymatic steps. It is absorbed, metabolized in the liver to other ester forms, and transported to the RPE where it is converted to 9-cis-retinal.[7][8] This 9-cis-retinal can then bind directly with opsin to form a functional, light-sensitive pigment called isorhodopsin .[7] Isorhodopsin can initiate the phototransduction cascade, thereby restoring a degree of light sensitivity and visual function.

Visual_Cycle_Bypass Figure 1: The Visual Cycle and 9-cis-Retinyl Acetate Bypass Pathway cluster_0 Standard Visual Cycle (in RPE) cluster_1 Photoreceptor Cell cluster_2 Pharmacological Bypass atRE all-trans-Retinyl Esters RPE65 RPE65 (Enzyme) atRE->RPE65 Isomerization & Hydrolysis Opsin Opsin atROL all-trans-Retinol LRAT LRAT (Enzyme) atROL->LRAT Esterification cisROL 11-cis-Retinol cisRAL 11-cis-Retinal cisROL->cisRAL Oxidation cisRAL->Opsin LRAT->atRE RPE65->cisROL Rhodopsin Rhodopsin Opsin->Rhodopsin Binds to form Isorhodopsin Isorhodopsin Opsin->Isorhodopsin Binds to form Rhodopsin->Opsin Bleaching (Light) Isorhodopsin->Opsin Bleaching (Light) nine_cisRAL 9-cis-Retinal (in RPE) nine_cisRAL->Opsin nine_cisRAc 9-cis-Retinyl Acetate (Oral Administration) nine_cisRE 9-cis-Retinyl Esters (in Liver) nine_cisRAc->nine_cisRE Metabolism nine_cisRE->nine_cisRAL Transport & Conversion block Genetic Defect Blocks Cycle

Figure 1: The Visual Cycle and 9-cis-Retinyl Acetate Bypass Pathway

Experimental Protocols

All procedures involving retinoids should be conducted under dim red light to prevent photoisomerization.

The synthesis is typically a two-step process starting from the commercially available all-trans-retinyl acetate.[7][8]

  • Isomerization and Hydrolysis to 9-cis-Retinol:

    • Starting Material: All-trans-retinyl acetate.

    • Procedure: The all-trans isomer is subjected to catalytic isomerization using a palladium catalyst, followed by alkaline hydrolysis (saponification) to cleave the acetate group. This process yields a mixture of retinol (B82714) isomers, including 9-cis-retinol.[7][8]

  • Purification of 9-cis-Retinol:

    • Procedure: The resulting mixture of retinols is purified by selective crystallization from a suitable solvent system to isolate the 9-cis-retinol isomer.[7][8]

  • Acetylation to 9-cis-Retinyl Acetate:

    • Starting Material: Purified 9-cis-retinol.

    • Procedure: The hydroxyl group of 9-cis-retinol is esterified using an acetylating agent, such as acetic anhydride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) and an appropriate solvent (e.g., dry dichloromethane). The reaction converts the alcohol to its more stable acetate ester form.

Crude 9-cis-retinyl acetate from the synthesis step requires purification to remove unreacted starting materials and isomeric impurities.

  • Method: Open-column chromatography.

  • Stationary Phase: 8% water-deactivated neutral alumina.

  • Mobile Phase: A slow gradient of diethyl ether in hexane (B92381) (e.g., 0% to 3% diethyl ether).

  • Procedure: The crude product is dissolved in a minimal amount of hexane and loaded onto the column. The gradient elution separates the all-trans and various cis isomers. Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure 9-cis-retinyl acetate.

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the separation and quantification of retinoid isomers.

  • System: An HPLC system equipped with a UV detector.

  • Column: Normal-phase silica (B1680970) columns are typically used (e.g., two tandem Microsorb Silica, 3 µm, 4.6 × 100 mm columns).

  • Mobile Phase: An isocratic mobile phase such as 0.4% 2-propanol in hexane.

  • Flow Rate: Approximately 2 mL/min.

  • Detection: UV absorbance is monitored at 325 nm.

  • Sample Preparation: Tissues or plasma are extracted with an organic solvent (e.g., hexane). The organic layer is separated, dried with anhydrous magnesium sulfate, evaporated to dryness under a stream of nitrogen, and reconstituted in the mobile phase for injection.

  • Expected Elution: Under these conditions, retinoid isomers are well-resolved, with 9-cis-retinol and other cis isomers having distinct retention times from the all-trans-retinol.[9]

Synthesis_Workflow Figure 2: Experimental Workflow for Synthesis and Purification start Start: all-trans-Retinyl Acetate step1 Step 1: Isomerization & Alkaline Hydrolysis start->step1 intermediate1 Intermediate Mixture: - 9-cis-Retinol - Other Retinol Isomers step1->intermediate1 reagent1 Reagents: - Palladium Catalyst - Base (e.g., KOH) reagent1->step1 step2 Step 2: Purification via Selective Crystallization intermediate1->step2 intermediate2 Purified 9-cis-Retinol step2->intermediate2 step3 Step 3: Acetylation intermediate2->step3 intermediate3 Crude 9-cis-Retinyl Acetate step3->intermediate3 reagent2 Reagents: - Acetic Anhydride - Triethylamine reagent2->step3 step4 Step 4: Purification via Column Chromatography intermediate3->step4 end_product Final Product: Pure 9-cis-Retinyl Acetate step4->end_product reagent3 Stationary Phase: Deactivated Alumina Mobile Phase: Hexane/Ether Gradient reagent3->step4 analysis Analysis: HPLC-UV, TLC end_product->analysis

Figure 2: Experimental Workflow for Synthesis and Purification

Conclusion

9-cis-Vitamin A acetate is a scientifically and therapeutically significant retinoid. Its unique molecular structure allows it to act as an effective prodrug, delivering 9-cis-retinal to the eye to restore light sensitivity in certain forms of blindness. A thorough understanding of its physicochemical properties and the experimental protocols for its synthesis and analysis are essential for ongoing research and the development of novel retinoid-based therapies for retinal diseases.

References

Preclinical Toxicology of Zuretinol Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the preclinical toxicological considerations for Zuretinol acetate (B1210297) (9-cis-retinyl acetate), a synthetic retinoid in development for inherited retinal diseases. It is important to note that detailed, quantitative preclinical toxicology data from Good Laboratory Practice (GLP)-compliant studies on Zuretinol acetate are not extensively available in the public domain. Therefore, this guide synthesizes available non-clinical data for this compound with the broader toxicological profile of the retinoid class of compounds to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a synthetic analog of vitamin A and a pro-drug of 9-cis-retinol.[1] It is under investigation as an oral therapy for inherited retinal dystrophies such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), which can be caused by mutations in genes like RPE65 and LRAT.[2][3] These mutations disrupt the visual cycle, leading to a deficiency of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. This compound acts as a replacement for the deficient 11-cis-retinal, thereby aiming to restore visual function.[4] While clinical studies have reported it to be generally safe and well-tolerated in human subjects, a thorough understanding of its preclinical toxicology is crucial for a complete safety assessment.[2]

General Toxicological Profile of Retinoids

Retinoids as a class, including vitamin A and its derivatives, are known to exhibit a dose-dependent toxicity profile, often referred to as hypervitaminosis A.[5] The toxic effects are generally similar across species, though sensitivities can vary.[6]

Key toxicities associated with retinoids include:

  • Hepatotoxicity: The liver is a primary storage site for vitamin A, and excessive intake can lead to liver damage.

  • Teratogenicity: Retinoids are potent teratogens, causing severe birth defects. This is a critical consideration in the development of any new retinoid compound.

  • Dermatological Effects: Dry skin, cheilitis (chapped lips), and hair loss are common side effects.

  • Musculoskeletal Effects: Chronic high doses can lead to bone and connective tissue alterations.

  • Lipid Abnormalities: Changes in serum lipid profiles have been observed with systemic retinoid administration.

Acute oral toxicity of vitamin A and its common esters (retinyl acetate and retinyl palmitate) is generally low in laboratory animals, with LD50 values greater than 2000 mg/kg body weight.[7]

Summary of Available Non-Clinical Data for this compound

Preclinical studies on this compound have primarily focused on its efficacy in mouse models of inherited retinal diseases. These studies provide some insight into tolerated dose ranges, although they were not designed as formal toxicology studies.

Study Type Animal Model Dose Range Duration Key Observations Reference
Efficacy StudyRpe65-/- Mice1 - 100 mg/kgSingle doses and daily or intermittent doses for up to 8 weeks.Well-tolerated daily doses (1–12.5 mg/kg) for 2 weeks induced remarkable improvement of retinal function. No abnormal accumulation of all-trans-retinyl esters was found.[8]
Efficacy StudyC57BL/6 Female Mice~100 mg/kgMonthly oral gavage for 6 to 10 months.Long-term monthly administration improved age-related deteriorating photoreceptor function. No significant differences in gene expression were detected in the liver and kidney.[9]

Postulated Signaling Pathway in Target Tissue

This compound's mechanism of action is centered on the visual cycle within the retinal pigment epithelium (RPE) and photoreceptor cells. The simplified signaling pathway is depicted below.

This compound Visual Cycle Pathway cluster_blood Bloodstream cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment ZA This compound (Oral Administration) nine_cis_retinol 9-cis-retinol ZA->nine_cis_retinol Hydrolysis nine_cis_retinal 9-cis-retinal nine_cis_retinol->nine_cis_retinal Oxidation isorhodopsin Isorhodopsin nine_cis_retinal->isorhodopsin opsin Opsin (from Photoreceptor) opsin->isorhodopsin phototransduction Phototransduction Cascade (Vision) isorhodopsin->phototransduction light Light light->isorhodopsin phototransduction->opsin

Caption: Simplified signaling pathway of this compound in the visual cycle.

Representative Preclinical Toxicology Experimental Protocols

The following are detailed methodologies for key experiments that would typically be conducted in a preclinical toxicology assessment of a novel retinoid like this compound.

Acute Oral Toxicity Study (e.g., OECD 423)
  • Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the dose range causing mortality or significant adverse effects.

  • Species: Rat (e.g., Sprague-Dawley), typically one sex (females are generally more sensitive).

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A single dose of this compound, formulated in an appropriate vehicle (e.g., soybean oil), is administered by oral gavage.

    • A stepwise procedure is used, starting with a dose expected to be tolerated. The outcome of the first animal determines the dose for the next.

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

    • Body weights are recorded at initiation and termination.

    • At the end of the study, a gross necropsy is performed on all animals.

  • Endpoint: Estimation of the LD50 (Lethal Dose 50%) and identification of target organs of acute toxicity.

Repeated Dose Toxicity Study (e.g., 28-day or 90-day, OECD 407/408)
  • Objective: To evaluate the toxicological effects of this compound following repeated daily oral administration over a specified period.

  • Species: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., beagle dog).

  • Methodology:

    • At least three dose groups (low, mid, high) and a control group (vehicle only) are used.

    • This compound is administered daily by oral gavage for 28 or 90 consecutive days.

    • In-life observations:

      • Daily clinical observations for signs of toxicity.

      • Weekly detailed clinical examinations.

      • Weekly body weight and food consumption measurements.

      • Ophthalmological examinations at the beginning and end of the study.

    • Terminal procedures:

      • Blood collection for hematology and clinical chemistry analysis.

      • Urine collection for urinalysis.

      • Gross necropsy of all animals.

      • Organ weight measurements.

      • Histopathological examination of a comprehensive list of tissues.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL), identification of target organs, and characterization of the dose-response relationship.

Developmental and Reproductive Toxicology (DART) Studies (e.g., OECD 414, 415, 416)
  • Objective: To assess the potential effects of this compound on embryo-fetal development, fertility, and reproductive function. Given the known teratogenicity of retinoids, these studies are critical.

  • Species: Typically rat and rabbit for embryo-fetal development studies.

  • Methodology (Embryo-Fetal Development):

    • Pregnant females are dosed daily during the period of organogenesis.

    • Maternal clinical signs, body weight, and food consumption are monitored.

    • Near term, females are euthanized, and a caesarean section is performed.

    • Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Endpoint: Identification of maternal and developmental NOAELs and characterization of any teratogenic potential.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical repeated-dose toxicology study.

Preclinical Repeated-Dose Toxicology Workflow cluster_planning Study Planning cluster_inlife In-Life Phase cluster_terminal Terminal Phase cluster_analysis Analysis & Reporting protocol Protocol Development (Dose Selection, Species) dosing Daily Dosing (e.g., 28 or 90 days) protocol->dosing observations Clinical Observations Body Weights Food Consumption dosing->observations necropsy Necropsy & Organ Weights observations->necropsy samples Blood & Tissue Collection necropsy->samples clinpath Clinical Pathology (Hematology, Chemistry) samples->clinpath histopath Histopathology samples->histopath report Data Analysis & Final Report (NOAEL Determination) clinpath->report histopath->report

Caption: Generalized workflow for a preclinical repeated-dose toxicology study.

Conclusion

This compound represents a promising therapeutic approach for certain inherited retinal diseases by addressing the underlying chromophore deficiency. While clinical data suggests a favorable safety profile, a comprehensive understanding of its preclinical toxicology is essential for a complete risk assessment. The publicly available data is limited, primarily focusing on efficacy in animal models. A full preclinical toxicology program for a novel retinoid like this compound would typically involve a battery of studies, including acute and repeated-dose toxicity, and comprehensive developmental and reproductive toxicology evaluations. The methodologies and considerations outlined in this guide provide a framework for understanding the key safety aspects that would be evaluated for a compound in this class. As more data becomes publicly available, a more specific and quantitative toxicological profile for this compound can be established.

References

The Interaction of Zuretinol Acetate with Retinoid Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (also known as QLT091001) is a synthetic retinoid prodrug of 9-cis-retinol (B22316) under investigation for the treatment of inherited retinal diseases (IRDs) such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2][3] These conditions can arise from mutations in genes like LRAT or RPE65, which are critical for the visual cycle.[2][4] Zuretinol acetate acts by providing a precursor to 9-cis-retinal, which can substitute for the deficient 11-cis-retinal (B22103), a crucial chromophore in the visual process.[4] The transport and cellular activity of retinoids are tightly regulated by a family of retinoid binding proteins (RBPs). This technical guide provides an in-depth overview of the interaction between this compound's active form, 9-cis-retinol, and key RBPs, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated biological pathways.

Core Interaction Partners

The biological effects of this compound are mediated through the interactions of its active metabolite, 9-cis-retinol, with various retinoid binding proteins. These proteins are responsible for the transport, storage, and delivery of retinoids to their target enzymes and receptors.

  • Retinol-Binding Protein 4 (RBP4): The primary transport protein for retinol (B82714) in the bloodstream. RBP4, synthesized mainly in the liver, carries retinol to target tissues.[5][6] It forms a complex with transthyretin (TTR) to prevent its filtration by the kidneys.[5][7]

  • Cellular Retinol-Binding Proteins (CRBPs): Intracellular chaperones that bind retinol and retinal with high affinity.[8] CRBPI is widely expressed and essential for retinol storage, while CRBPII is predominantly found in the small intestine and is involved in the absorption of dietary vitamin A.[8] These proteins protect their ligands from non-specific oxidation and facilitate their delivery to specific enzymes.[8]

  • STRA6 (Stimulated by Retinoic Acid 6): A cell-surface receptor for the RBP4-retinol complex, mediating the uptake of retinol into target cells, including those of the retinal pigment epithelium (RPE).[5][7]

Quantitative Interaction Data

The following tables summarize the available quantitative data for the binding of 9-cis-retinol, the active form of this compound, to various retinoid binding proteins. Direct binding data for the prodrug, this compound, is not widely available in the public domain.

LigandProteinBinding Affinity (K'd)Assay MethodReference
9-cis-retinolCRBPI11 nMFluorescence Spectroscopy[9]
9-cis-retinolCRBPII68 nMFluorescence Spectroscopy[9]
9-cis-retinalCRBPI8 nMFluorescence Spectroscopy[9]
9-cis-retinalCRBPII5 nMFluorescence Spectroscopy[9]

Table 1: Binding Affinities of 9-cis-Retinoids with Cellular Retinol-Binding Proteins (CRBPs)

LigandReceptor/PeptideBinding Affinity (Kd)Assay MethodReference
RBP4msSTRA6 peptide26.73 ± 5.67 μMSurface Plasmon Resonance[7]
RBP4WT-msRBPR2 peptide25.42 ± 6.01 μMSurface Plasmon Resonance[7]

Table 2: Binding Affinities of RBP4 with its Receptors

Signaling and Metabolic Pathways

The Visual Cycle and the Role of this compound

The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore essential for vision. In individuals with LRAT or RPE65 mutations, this cycle is disrupted. This compound provides an exogenous source of 9-cis-retinol, which is then oxidized to 9-cis-retinal. This isomer can bind to opsin to form isorhodopsin, an analogue of rhodopsin, thereby bypassing the genetic defect and restoring a degree of light sensitivity.[4]

Visual_Cycle_Zuretinol cluster_bypass Pharmacological Bypass Zuretinol This compound (Oral Administration) NineCisRetinol 9-cis-Retinol Zuretinol->NineCisRetinol Hydrolysis NineCisRetinal 9-cis-Retinal NineCisRetinol->NineCisRetinal Oxidation Isorhodopsin Isorhodopsin NineCisRetinal->Isorhodopsin allTransRetinal all-trans-Retinal Isorhodopsin->allTransRetinal Photoisomerization Opsin Opsin Opsin->Isorhodopsin Light Light Light->Isorhodopsin RPE65_LRAT_block Genetic Block (RPE65/LRAT mutation) allTransRetinal->RPE65_LRAT_block Canonical Pathway

This compound's role in the visual cycle.
Retinoid Signaling Pathway

Upon entering a target cell, 9-cis-retinol, chaperoned by CRBPs, can be metabolized to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for Retinoid X Receptors (RXRs).[10][11] RXRs form heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), to regulate the transcription of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis.[12]

Retinoid_Signaling cluster_nucleus RBP4_Retinol RBP4-Retinol Complex (in circulation) STRA6 STRA6 Receptor RBP4_Retinol->STRA6 Binding Retinol Retinol STRA6->Retinol Uptake CRBP CRBP Retinol->CRBP Binding Retinal Retinal CRBP->Retinal Oxidation RetinoicAcid 9-cis-Retinoic Acid Retinal->RetinoicAcid Oxidation CRABP CRABP RetinoicAcid->CRABP Binding RXR_RAR RXR-RAR Heterodimer CRABP->RXR_RAR Transport Nucleus Nucleus RARE Retinoic Acid Response Element (RARE) RXR_RAR->RARE Binding GeneTranscription Gene Transcription RARE->GeneTranscription Modulation

Simplified retinoid signaling pathway.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of 9-cis-retinol for a specific retinoid binding protein (e.g., RBP4, CRBP).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl

  • Purified retinoid binding protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • 9-cis-retinol (analyte) stock solution in DMSO

  • Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified RBP (e.g., 20 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of the RBP.

  • Analyte Interaction Analysis:

    • Prepare a dilution series of 9-cis-retinol in running buffer (e.g., 0.1 nM to 100 nM). The final DMSO concentration should be kept constant across all samples and should be low (<1%).

    • Inject the different concentrations of 9-cis-retinol over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (typically 120-180 seconds) and the dissociation phase (running buffer flow, 300-600 seconds).

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

SPR_Workflow Start Start Equilibrate Equilibrate Sensor Chip Start->Equilibrate Activate Activate Surface (EDC/NHS) Equilibrate->Activate Immobilize Immobilize RBP (Ligand) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate InjectAnalyte Inject 9-cis-Retinol (Analyte) (Association) Deactivate->InjectAnalyte Dissociate Inject Running Buffer (Dissociation) InjectAnalyte->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Regenerate->InjectAnalyte Next Concentration Analyze Data Analysis (ka, kd, KD) Regenerate->Analyze End End Analyze->End

General workflow for an SPR experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[1]

Objective: To determine the thermodynamic parameters of the interaction between 9-cis-retinol and a specific RBP.

Materials:

  • Isothermal titration calorimeter

  • Purified RBP in a precisely known concentration (e.g., 10-50 µM) in dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • 9-cis-retinol solution at a concentration 10-20 times that of the protein, in the same dialysis buffer.

  • Dialysis equipment.

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the purified RBP against the chosen buffer to ensure a perfect buffer match between the protein and ligand solutions.[13]

    • Prepare the 9-cis-retinol solution in the final dialysis buffer.

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[13]

  • ITC Experiment:

    • Load the RBP solution into the sample cell of the calorimeter.

    • Load the 9-cis-retinol solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the 9-cis-retinol solution into the protein solution while stirring.

    • Record the heat change after each injection.

  • Control Experiment:

    • Perform a control titration by injecting the 9-cis-retinol solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change peaks to obtain the heat per injection.

    • Plot the heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

ITC_Workflow Start Start PrepareSamples Prepare & Dialyze RBP and 9-cis-Retinol Start->PrepareSamples Degas Degas Samples PrepareSamples->Degas LoadITC Load RBP into Cell Load Retinol into Syringe Degas->LoadITC EquilibrateTemp Equilibrate Temperature LoadITC->EquilibrateTemp Titrate Perform Serial Injections EquilibrateTemp->Titrate RecordHeat Record Heat Change Titrate->RecordHeat ControlTitration Control: Titrate Retinol into Buffer Titrate->ControlTitration RecordHeat->Titrate Next Injection AnalyzeData Analyze Data (KD, n, ΔH, ΔS) RecordHeat->AnalyzeData ControlTitration->AnalyzeData End End AnalyzeData->End

General workflow for an ITC experiment.

Conclusion

This compound represents a promising therapeutic strategy for certain inherited retinal diseases by providing a functional substitute in the visual cycle. Its efficacy is intrinsically linked to its interaction with a network of retinoid binding proteins that govern its transport and cellular activity. While direct quantitative binding data for the prodrug remains to be fully elucidated in publicly accessible literature, the high-affinity interactions of its active metabolite, 9-cis-retinol, with key RBPs like CRBPI and CRBPII, are well-documented. The experimental protocols detailed herein provide a framework for further investigation into the precise molecular interactions of this compound and its metabolites with the complex machinery of retinoid transport and signaling. A deeper understanding of these interactions will be crucial for the optimization of retinoid-based therapies and the development of novel treatments for retinal and other diseases.

References

The Development of QLT091001: A Synthetic Retinoid for Inherited Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

QLT091001, a synthetic 9-cis-retinyl acetate (B1210297), has emerged as a promising therapeutic agent for individuals afflicted with Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) stemming from mutations in the RPE65 or LRAT genes. These genetic defects disrupt the visual cycle, leading to a deficiency in 11-cis-retinal (B22103), a crucial component for vision. QLT091001 acts as a replacement for this vital molecule, bypassing the enzymatic block and restoring the potential for light sensitivity. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of QLT091001, with a focus on the experimental methodologies and quantitative data from preclinical and clinical investigations.

Introduction: The Unmet Need in Inherited Retinal Dystrophies

Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) are a group of inherited retinal diseases characterized by the progressive degeneration of photoreceptor cells, leading to severe vision loss and often blindness.[1] A subset of these conditions is caused by mutations in genes essential for the visual cycle, a complex biochemical pathway responsible for regenerating the light-sensitive molecule 11-cis-retinal.[2] Mutations in the RPE65 and LRAT genes, in particular, lead to a deficiency in 11-cis-retinal, causing profound visual impairment from a young age.[1]

Discovery and Development Timeline

The journey of QLT091001 from a laboratory concept to a clinical candidate has been marked by strategic collaborations and key regulatory milestones.

Date Milestone Description
March 2004 Formation of Retinagenix, LLCSpun out from the University of Washington by specialists in retinal disease to advance a synthetic retinoid program.[3]
April 2006 QLT Inc. and Retinagenix LLC CollaborationQLT Inc. entered into a co-development and licensing agreement with Retinagenix to develop synthetic retinoid products for degenerative retinal diseases.[3][4]
December 2010 Orphan Drug Designation (FDA)The U.S. Food and Drug Administration (FDA) granted orphan drug designation to QLT091001 for the treatment of Leber Congenital Amaurosis.[5]
February 2011 Positive Opinion for Orphan Drug Designation (EMA)The European Medicines Agency's (EMA) Committee for Orphan Medicinal Products (COMP) issued a positive opinion for orphan drug designation for QLT091001 for both LCA and RP.[6]
May 2011 U.S. Patent IssuedThe United States Patent and Trademark Office issued U.S. Patent No. 7,951,841, covering the use of QLT091001 for treating diseases associated with 11-cis-retinal deficiency. The patent is owned by the University of Washington and exclusively sub-licensed to QLT through their agreement with Retinagenix.[7]
July 2011 Investigational New Drug (IND) Application ClearedThe FDA cleared QLT's IND application, allowing for the initiation of clinical trials in the United States.[8]
September 2011 Fast Track Designation (FDA)The FDA granted Fast Track designation to QLT091001 for the treatment of LCA and autosomal recessive RP due to LRAT and RPE65 mutations.[8]

Mechanism of Action: Bypassing the Blockade in the Visual Cycle

The visual cycle is a critical process for regenerating 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin, the light-sensitive pigment in photoreceptor cells. In individuals with mutations in RPE65 or LRAT, this cycle is disrupted, leading to an accumulation of all-trans-retinyl esters and a deficiency of 11-cis-retinal.

QLT091001, being a synthetic analog of 11-cis-retinal, circumvents this enzymatic blockade. When administered, 9-cis-retinyl acetate is converted to 9-cis-retinal, which can then bind to opsin to form iso-rhodopsin, a functional photopigment that can initiate the phototransduction cascade, thereby restoring light sensitivity.

Visual Cycle and QLT091001 Mechanism of Action Mechanism of Action of QLT091001 in the Visual Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Intervention Therapeutic Intervention Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Photoisomerization all-trans-retinal all-trans-retinal Opsin->all-trans-retinal Dissociation all-trans-retinol_pr all-trans-retinol_pr all-trans-retinal->all-trans-retinol_pr all-trans-retinol_rpe all-trans-retinol_rpe all-trans-retinol_pr->all-trans-retinol_rpe Transport Light Light Light->Rhodopsin Photon Absorption all-trans-retinyl_esters all-trans-retinyl_esters all-trans-retinol_rpe->all-trans-retinyl_esters Esterification 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol Isomerization 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal Oxidation 11-cis-retinal->Opsin Chromophore Binding LRAT LRAT LRAT->all-trans-retinyl_esters RPE65 RPE65 RPE65->11-cis-retinol QLT091001 (9-cis-retinyl acetate) QLT091001 (9-cis-retinyl acetate) 9-cis-retinal 9-cis-retinal QLT091001 (9-cis-retinyl acetate)->9-cis-retinal Metabolism 9-cis-retinal->Opsin Bypasses Blockade

Caption: The visual cycle and the bypassing mechanism of QLT091001.

Preclinical Studies

Preclinical evaluation of QLT091001 in animal models of LCA and RP provided the foundational evidence for its therapeutic potential.

Animal Models and Efficacy

Studies in Rpe65-/- and Lrat-/- mouse models, which mimic the human disease by exhibiting a block in the visual cycle, demonstrated that oral administration of QLT091001 could restore retinal function.[9]

Parameter Vehicle Control QLT091001 (1-12.5 mg/kg daily for 2 weeks) QLT091001 (1 and 4 mg/kg intermittent)
Electroretinography (ERG) Response Deterioration of retinal functionRemarkable improvement in retinal functionDose-dependent improvement of retinal function
Retinal Morphology Progressive degenerationImprovement in retinal morphologyDose-dependent improvement of retinal morphology

Table adapted from preclinical studies in Rpe65-/- mice.[9]

Clinical Development

The clinical development of QLT091001 has focused on safety and proof-of-concept in patients with LCA and RP due to RPE65 or LRAT mutations.

Phase 1b Clinical Trials

Open-label, multi-center Phase 1b clinical trials (NCT01014052, NCT01543906) were conducted to evaluate the safety and efficacy of oral QLT091001.[10][11]

Study Design:

  • Population: Patients with LCA or RP due to confirmed biallelic mutations in RPE65 or LRAT.

  • Intervention: Once-daily oral dose of QLT091001 (typically 40 mg/m²) for 7 consecutive days.[10]

  • Primary Outcome Measures: Safety and tolerability, changes in Goldmann Visual Fields (GVF), and Best-Corrected Visual Acuity (BCVA).[12]

Efficacy Results

Clinically meaningful improvements in visual function were observed in a significant portion of treated patients.

Efficacy Endpoint Patient Population Responder Definition Percentage of Responders
Functional Retinal Area (GVF) RP (n=18)≥20% increase from baseline44%
RP (n=18)≥40% increase from baseline22%
Visual Acuity (BCVA) RP (n=18)≥5 ETDRS letter score increase67%
RP (n=18)≥10 ETDRS letter score increase28%

Data from a Phase 1b study in patients with RPE65- or LRAT-related retinitis pigmentosa.[13][14]

Safety and Tolerability

QLT091001 was generally well-tolerated. Treatment-related adverse events were consistent with the retinoid class of drugs and were typically transient.

Common Adverse Events:

  • Headache

  • Photophobia

  • Nausea

  • Vomiting

  • Transient elevations in triglycerides and liver enzymes[13]

One serious adverse event of pseudotumor cerebri (intracranial hypertension), a known class effect of retinoids, was reported and resolved.[12]

Experimental Protocols

Synthesis of 9-cis-Retinyl Acetate

The active pharmaceutical ingredient of QLT091001, 9-cis-retinyl acetate, is synthesized from all-trans-retinyl acetate through a process of catalytic palladium isomerization and alkaline hydrolysis to form 9-cis-retinol, followed by acetylation.[9] The resulting mixture is purified to yield the final product.[15]

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

Objective: To quantify retinoid levels in ocular tissues.

Protocol:

  • Sample Preparation: Dissected eye tissues are homogenized.

  • Extraction: Retinoids are extracted from the homogenate using a solvent system (e.g., isopropanol (B130326) and hexane).

  • Analysis: The extracted retinoids are separated and quantified using a normal-phase HPLC system equipped with a UV detector and a flow scintillation analyzer for radiolabeled compounds.[2] The mobile phase composition and gradient are optimized to resolve different retinoid isomers.

Full-Field Electroretinography (ERG)

Objective: To assess global retinal function.

Protocol:

  • Patient Preparation: Pupils are dilated, and the patient is dark-adapted for a standardized period.

  • Electrode Placement: A corneal electrode is placed on the eye, with reference and ground electrodes on the skin.

  • Stimulation: A series of light flashes of varying intensity and color are presented to the eye to elicit scotopic (rod-mediated) and photopic (cone-mediated) responses.

  • Recording: The electrical responses of the retina (a-wave and b-wave) are recorded and amplified.

  • Analysis: The amplitude and implicit time of the ERG waveforms are measured and compared to normative data. The protocol generally adheres to the standards set by the International Society for Clinical Electrophysiology of Vision (ISCEV).[13]

ERG Workflow Full-Field Electroretinography (ERG) Experimental Workflow Patient_Preparation Patient Preparation (Pupil Dilation, Dark Adaptation) Electrode_Placement Electrode Placement (Corneal, Reference, Ground) Patient_Preparation->Electrode_Placement Stimulation Light Stimulation (Scotopic and Photopic) Electrode_Placement->Stimulation Recording Recording of Retinal Electrical Response Stimulation->Recording Analysis Waveform Analysis (Amplitude, Implicit Time) Recording->Analysis

Caption: A simplified workflow for full-field electroretinography.

Spectral-Domain Optical Coherence Tomography (SD-OCT)

Objective: To visualize and quantify the layered structure of the retina, particularly the photoreceptor outer segment (OS) length.

Protocol:

  • Image Acquisition: High-resolution cross-sectional images of the retina are obtained using an SD-OCT device. Multiple scans may be averaged to improve the signal-to-noise ratio.[16]

  • Image Segmentation: The boundaries of the different retinal layers, including the inner segment/outer segment (IS/OS) junction (also known as the ellipsoid zone) and the retinal pigment epithelium (RPE), are manually or automatically segmented.[17]

  • Quantification: The thickness of the outer segment layer is measured as the distance between the IS/OS junction and the RPE. This measurement can be a predictor of treatment response.[13][14]

Goldmann Visual Field (GVF) Testing

Objective: To map the full extent of a patient's peripheral and central vision.

Protocol:

  • Patient Setup: The patient is seated at a calibrated perimeter with one eye patched.

  • Kinetic Perimetry: A light stimulus of a specific size and intensity is moved from the periphery towards the center of the visual field.

  • Patient Response: The patient indicates when they first see the stimulus.

  • Mapping: The points at which the stimulus is detected are plotted to create an isopter, which represents the boundary of the visual field for that specific stimulus. This is repeated for different stimulus sizes and intensities to create a comprehensive map of the visual field.

Functional Magnetic Resonance Imaging (fMRI) of the Visual Cortex

Objective: To measure the metabolic response in the visual cortex to visual stimuli.

Protocol:

  • Stimulus Presentation: The patient is presented with visual stimuli (e.g., patterned, moving targets of varying contrast) while in the MRI scanner.

  • Image Acquisition: Blood-oxygen-level-dependent (BOLD) signals are acquired from the visual cortex.

  • Data Analysis: Statistical analysis is performed to identify brain regions that show a significant increase in BOLD signal in response to the visual stimuli, indicating neural activation.[13]

Conclusion

QLT091001 represents a significant advancement in the pharmacological treatment of inherited retinal diseases caused by defects in the visual cycle. By providing a synthetic form of the essential 11-cis-retinal, it offers the potential to restore visual function in patients with LCA and RP due to RPE65 and LRAT mutations. The comprehensive preclinical and clinical data gathered to date support its continued development. The detailed experimental protocols outlined in this guide provide a framework for the ongoing and future evaluation of this and similar therapeutic strategies.

References

Zuretinol Acetate Metabolite Identification in Plasma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic derivative of vitamin A and a prodrug of 9-cis-retinol. It is under investigation for the treatment of certain inherited retinal diseases. Upon oral administration, zuretinol acetate is hydrolyzed to its active form, 9-cis-retinol, which plays a crucial role in the visual cycle. Understanding the metabolic fate of this compound is paramount for its clinical development, enabling a comprehensive assessment of its efficacy, safety, and pharmacokinetic profile. This technical guide provides an in-depth overview of the anticipated metabolic pathways of this compound, a summary of its expected plasma metabolites, and detailed experimental protocols for their identification and quantification.

Inferred Metabolic Pathway of this compound

The metabolism of this compound is predicted to follow the established pathways for retinol (B82714) and retinoic acid. The initial step involves the hydrolysis of the acetate ester to yield 9-cis-retinol. This is followed by a series of oxidation steps to form 9-cis-retinal (B17824) and subsequently 9-cis-retinoic acid. 9-cis-retinoic acid is the substrate for further metabolism, including isomerization, oxidation, and glucuronidation.

This compound Metabolism Zuretinol_acetate This compound Nine_cis_retinol 9-cis-Retinol Zuretinol_acetate->Nine_cis_retinol Hydrolysis Nine_cis_retinal 9-cis-Retinal Nine_cis_retinol->Nine_cis_retinal Oxidation Nine_cis_RA 9-cis-Retinoic Acid Nine_cis_retinal->Nine_cis_RA Oxidation Isomerization Isomerization Nine_cis_RA->Isomerization Oxidation Oxidation Nine_cis_RA->Oxidation Glucuronidation Glucuronidation Nine_cis_RA->Glucuronidation Nine_13_dicis_RA 9,13-dicis-Retinoic Acid Isomerization->Nine_13_dicis_RA Thirteen_cis_RA 13-cis-Retinoic Acid Isomerization->Thirteen_cis_RA All_trans_RA all-trans-Retinoic Acid Isomerization->All_trans_RA Nine_cis_4_oxo_RA 9-cis-4-oxo-Retinoic Acid Oxidation->Nine_cis_4_oxo_RA Nine_cis_RAG 9-cis-Retinoyl-β-glucuronide Glucuronidation->Nine_cis_RAG Nine_cis_4_oxo_RAG 9-cis-4-oxo-Retinoyl-β-glucuronide Glucuronidation->Nine_cis_4_oxo_RAG Nine_cis_4_oxo_RA->Glucuronidation

Caption: Inferred metabolic pathway of this compound.

Plasma Metabolites of this compound

Based on the metabolism of 9-cis-retinoic acid, the following metabolites are expected to be present in human plasma after administration of this compound. It is important to note that the concentrations can be highly variable depending on the dose and individual patient pharmacokinetics.[1]

Metabolite NameAbbreviationParent CompoundExpected Plasma Concentration Range (Human)
9-cis-Retinoic Acid9-cis-RA9-cis-RetinalEndogenous levels < 1 nmol/L; rises significantly after administration.[1]
9,13-dicis-Retinoic Acid9,13-dicis-RA9-cis-Retinoic AcidDetected in plasma; quantitative data is limited.
13-cis-Retinoic Acid13-cis-RA9-cis-Retinoic AcidDetected in plasma.[2]
all-trans-Retinoic Acidall-trans-RA9-cis-Retinoic AcidDetected in plasma.[2]
9-cis-4-oxo-Retinoic Acid9-cis-4-oxo-RA9-cis-Retinoic AcidMajor metabolite, with peak plasma levels 41% to 83% of 9-cis-RA.[1][2]
9-cis-Retinoyl-β-glucuronide9-cis-RAG9-cis-Retinoic AcidIdentified as a urinary metabolite, may be present in plasma.
9-cis-4-oxo-Retinoyl-β-glucuronide9-cis-4-oxo-RAG9-cis-4-oxo-Retinoic AcidIdentified as a urinary metabolite, may be present in plasma.

Experimental Protocols for Metabolite Identification

The following section outlines a detailed methodology for the identification and quantification of this compound metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for retinoid analysis.[3][4]

Plasma Sample Collection and Handling
  • Anticoagulant: Collect whole blood in tubes containing K2-EDTA.

  • Processing: Centrifuge at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Storage: Store plasma samples at -80°C until analysis.

  • Light Protection: All procedures should be performed under yellow or red light to prevent photo-isomerization of retinoids.

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed to efficiently extract retinoids from the plasma matrix while minimizing protein interference.

  • Thaw plasma samples on ice in the dark.

  • To 200 µL of plasma in a light-protected microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled retinoic acid).

  • Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the phases.

  • Carefully transfer the upper hexane (B92381) layer to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the retinoid isomers.

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and methanol/acetonitrile (50:50, v/v) with 0.1% formic acid (Solvent B).

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 30% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each metabolite and internal standard need to be optimized. For example, for 9-cis-retinoic acid, a potential transition is m/z 301.2 -> 205.0.

Data Analysis and Quantification
  • Quantification: Generate a calibration curve using standards of known concentrations for each metabolite. The concentration of each metabolite in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Validation: The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, and stability.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental process for identifying this compound metabolites in plasma.

Experimental Workflow Start Start: Plasma Sample Sample_Prep Sample Preparation (Protein Precipitation & LLE) Start->Sample_Prep LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Metabolite_ID Metabolite Identification & Quantification Data_Analysis->Metabolite_ID

Caption: Workflow for this compound metabolite identification.

References

Cellular Uptake and Transport of 9-cis-Retinyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-cis-Retinyl acetate (B1210297), a synthetic analog of vitamin A, holds significant therapeutic promise, particularly in the field of ophthalmology for the treatment of retinal degenerative diseases. Its efficacy is intrinsically linked to its ability to be absorbed, transported into target cells, and metabolized to its active form, 9-cis-retinal (B17824). This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport mechanisms governing 9-cis-retinyl acetate. We delve into the key proteins and pathways involved in its journey from the extracellular environment to its intracellular sites of action. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the core processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for a myriad of biological processes, including vision, immune function, and cellular differentiation. 9-cis-Retinyl acetate is a pro-drug that, upon administration, is converted to 9-cis-retinal. This active metabolite can bind to opsin in photoreceptor cells to form isorhodopsin, a functional visual pigment that can restore light sensitivity in certain retinal diseases.[1][2] Understanding the cellular and molecular mechanisms that govern the uptake and transport of 9-cis-retinyl acetate is paramount for optimizing its therapeutic delivery and efficacy. This guide will explore the multifaceted process of its cellular journey.

Cellular Uptake of 9-cis-Retinyl Acetate

The cellular uptake of retinoids is a complex process that is not fully elucidated for all analogs. While direct studies on 9-cis-retinyl acetate are limited, the mechanisms can be largely inferred from the well-studied pathways of other retinoids, particularly all-trans-retinol.

Membrane Transport

The primary route for cellular uptake of retinol (B82714) from circulation is believed to be mediated by the transmembrane protein STRA6 (Stimulated by Retinoic Acid 6) .[3] STRA6 functions as a specific receptor for the retinol-binding protein (RBP4)-retinol complex in the blood.[4][5] Although not explicitly demonstrated for 9-cis-retinyl acetate, it is highly probable that its transport into target cells, such as the retinal pigment epithelium (RPE), follows a similar RBP4-dependent pathway via STRA6.

dot

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 9cRAc_RBP4 9-cis-Retinyl Acetate-RBP4 Complex STRA6 STRA6 Receptor 9cRAc_RBP4->STRA6 Binding 9cRAc 9-cis-Retinyl Acetate STRA6->9cRAc Transport

Caption: RBP4-mediated uptake of 9-cis-retinyl acetate via the STRA6 receptor.

Passive Diffusion

In addition to receptor-mediated transport, the lipophilic nature of retinoids suggests that passive diffusion across the plasma membrane may also play a role, particularly at high concentrations. However, the efficiency of this process for retinyl esters like 9-cis-retinyl acetate is likely lower than for free retinol.

Intracellular Transport and Metabolism

Once inside the cell, 9-cis-retinyl acetate is chaperoned by intracellular binding proteins and undergoes enzymatic conversion.

Intracellular Binding Proteins

Cellular Retinol-Binding Proteins (CRBPs) are crucial for solubilizing retinoids in the aqueous cytoplasm, protecting them from degradation, and channeling them to specific enzymes.[5][6] It is hypothesized that upon entering the cell, 9-cis-retinyl acetate is hydrolyzed to 9-cis-retinol (B22316), which then binds to a CRBP. CRBP3, for instance, has been shown to have a similar affinity for 9-cis-retinol and all-trans-retinol.[5]

Enzymatic Conversion

The conversion of 9-cis-retinyl acetate to its biologically active forms is a critical step. This process is thought to involve two key enzymatic reactions:

  • Ester Hydrolysis: Intracellular esterases or hydrolases cleave the acetate group from 9-cis-retinyl acetate to yield 9-cis-retinol.

  • Oxidation: 9-cis-retinol is then oxidized to 9-cis-retinal by retinol dehydrogenases (RDHs).

This newly synthesized 9-cis-retinal can then participate in the visual cycle.

dot

9cRAc 9-cis-Retinyl Acetate Esterase Esterase/ Hydrolase 9cRAc->Esterase 9cRol 9-cis-Retinol Esterase->9cRol Hydrolysis CRBP CRBP 9cRol->CRBP Binding RDH Retinol Dehydrogenase (RDH) CRBP->RDH 9cRal 9-cis-Retinal RDH->9cRal Oxidation Opsin Opsin 9cRal->Opsin Binding Isorhodopsin Isorhodopsin Opsin->Isorhodopsin Formation

Caption: Intracellular metabolism of 9-cis-retinyl acetate to form isorhodopsin.

Esterification for Storage

In a parallel pathway, intracellular 9-cis-retinol can be re-esterified to form long-chain retinyl esters by the enzyme Lecithin:Retinol Acyltransferase (LRAT).[2][7] This process serves as a mechanism for intracellular storage of the retinoid. These stored esters can be hydrolyzed back to 9-cis-retinol as needed. Multifunctional O-acyltransferase (MFAT) has also been identified as a retinyl-ester synthase with a high maximal rate for 9-cis-retinol.[8]

Quantitative Data on 9-cis-Retinyl Acetate and its Metabolites

The following tables summarize quantitative data from preclinical studies, primarily in mouse models of retinal degeneration. These studies typically involve oral administration of 9-cis-retinyl acetate.

Table 1: Plasma Levels of 9-cis-Retinyl Acetate Metabolites Following a Single Oral Dose in Mice [1]

MetaboliteVehiclePeak Concentration (pmol/mL)Time to Peak (hours)
Fatty acid 9-cis-retinyl estersSoybean Oil~12003
Fatty acid 9-cis-retinyl estersSunflower Oil~10003
9-cis-retinolSoybean Oil~1503
9-cis-retinolSunflower Oil~1203

Table 2: Ocular Levels of 9-cis-Retinal After Daily Oral Dosing of 9-cis-Retinyl Acetate in Rpe65-/- Mice for 14 Days [1]

Daily Dose (mg/kg)9-cis-retinal (pmol/eye)
1Undetectable
438 ± 4
12.595 ± 14

Key Experimental Protocols

Synthesis of 9-cis-Retinyl Acetate
  • Method: 9-cis-Retinyl acetate can be synthesized by the acetylation of 9-cis-retinol. 9-cis-retinol is formed through catalytic palladium isomerization and alkaline hydrolysis of all-trans-retinyl acetate. The resulting 9-cis-retinol is then purified by selective crystallization.[1]

In Vivo Administration and Sample Collection (Mouse Model)
  • Administration: 9-cis-Retinyl acetate is typically dissolved in an oil-based vehicle (e.g., soybean oil) and administered via oral gavage.[1][7]

  • Blood Collection: Blood samples are collected at various time points post-administration via methods such as retro-orbital bleeding or cardiac puncture. Plasma is separated by centrifugation.[1]

  • Tissue Collection: Eyes are enucleated and can be processed for retinoid analysis.[1][2]

Retinoid Extraction and Analysis
  • Extraction: Retinoids are extracted from plasma or homogenized tissues using organic solvents (e.g., hexane (B92381) or a mixture of methanol (B129727) and hexane). All procedures should be performed under dim red light to prevent photoisomerization.[2][9]

  • Analysis: High-performance liquid chromatography (HPLC) is the standard method for separating and quantifying different retinoid isomers. The identity of the peaks is confirmed by comparing their retention times and absorption spectra with those of authentic standards.[1][2]

dot

Start Start Admin Oral Gavage of 9-cis-Retinyl Acetate Start->Admin Sample Collect Blood and Eye Tissues Admin->Sample Extract Extract Retinoids (Organic Solvents) Sample->Extract Analyze Analyze by HPLC Extract->Analyze Quantify Quantify Metabolites Analyze->Quantify End End Quantify->End

Caption: General experimental workflow for in vivo studies of 9-cis-retinyl acetate.

Signaling Pathways

While the direct regulation of 9-cis-retinyl acetate transport by specific signaling pathways is not well-documented, the metabolism of its downstream products, particularly 9-cis-retinoic acid, is known to activate nuclear receptors. 9-cis-retinoic acid is a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[10] The activation of these receptors leads to the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis. It is plausible that feedback mechanisms exist where the activation of these nuclear receptors could influence the expression of retinoid transporters and metabolizing enzymes, thereby modulating the uptake and processing of 9-cis-retinyl acetate.

Conclusion and Future Directions

The cellular uptake and transport of 9-cis-retinyl acetate are critical determinants of its therapeutic potential. While our current understanding is largely extrapolated from studies of other retinoids, it is evident that a multi-step process involving membrane transporters, intracellular binding proteins, and specific enzymes governs its bioavailability and conversion to the active form, 9-cis-retinal. Future research should focus on elucidating the specific transporters and enzymes that interact directly with 9-cis-retinyl acetate and its immediate metabolites. In vitro studies using cell lines overexpressing candidate transporters would be invaluable for dissecting the precise kinetics and mechanisms of uptake. A more detailed understanding of these processes will undoubtedly pave the way for the development of more effective retinoid-based therapies.

References

The Enzymatic Bridge: A Technical Guide to the Conversion of Zuretinol Acetate to 9-cis-Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuretinol acetate (B1210297), a synthetic acetate ester of 9-cis-retinol (B22316), represents a promising therapeutic strategy for inherited retinal dystrophies, specifically Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), arising from mutations in the LRAT or RPE65 genes. These genetic defects impair the canonical visual cycle, leading to a deficiency in the vital chromophore 11-cis-retinal (B22103) and subsequent vision loss. Zuretinol acetate acts as a prodrug, bypassing the enzymatic steps catalyzed by LRAT and RPE65. Upon administration, it is enzymatically converted to 9-cis-retinol, which is then oxidized to 9-cis-retinal. This isomer can bind to opsin to form isorhodopsin, a functional visual pigment capable of initiating phototransduction, thereby offering a potential pathway to restore vision. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to 9-cis-retinol, encompassing the underlying biochemistry, experimental protocols for its investigation, and the subsequent signaling pathways.

Introduction

Inherited retinal dystrophies (IRDs) are a group of visually debilitating genetic disorders characterized by the progressive degeneration of photoreceptor cells. A significant subset of these diseases, including Leber congenital amaurosis and retinitis pigmentosa, are caused by mutations in genes essential for the retinoid visual cycle. The visual cycle is a critical metabolic pathway that regenerates the light-sensitive chromophore 11-cis-retinal. Key enzymes in this pathway include lecithin:retinol acyltransferase (LRAT) and retinal pigment epithelium-specific 65 kDa protein (RPE65). LRAT is responsible for the esterification of all-trans-retinol, a crucial step for its storage and subsequent isomerization.[1] RPE65 then catalyzes the isomerization of all-trans-retinyl esters to 11-cis-retinol.

Mutations in LRAT or RPE65 disrupt this cycle, leading to an inability to produce 11-cis-retinal, causing photoreceptor dysfunction and eventual blindness.[1] this compound (9-cis-retinyl acetate) has emerged as a novel therapeutic agent designed to circumvent these genetic blocks.[2][3] As a prodrug, it delivers a precursor that can be converted into a functional chromophore analog without the need for LRAT or RPE65 activity. This guide focuses on the core biochemical process underpinning its therapeutic potential: the enzymatic conversion of this compound to its active form, 9-cis-retinol.

The Enzymatic Conversion of this compound

This compound is the acetate ester of 9-cis-retinol.[4] Its conversion to the active 9-cis-retinol is a hydrolysis reaction, where the acetate group is cleaved off. This process is not mediated by a single, highly specific enzyme but is rather catalyzed by a broad range of non-specific carboxylesterases and lipases present in various tissues, most notably the intestine and the liver. These enzymes are responsible for the hydrolysis of a wide variety of ester-containing compounds, including dietary retinyl esters.

Table 1: Apparent Michaelis-Menten Constants (Km) for the Hydrolysis of Retinyl Palmitate Isomers by Pig Liver Homogenates [5]

Substrate (Retinyl Palmitate Isomer)Apparent Km (µM)Relative Hydrolase Activity
9,13-cis142 - 2686.8 ± 0.5
13-cis142 - 2685.7 ± 0.5
9-cis142 - 2682.4 ± 0.1
all-trans142 - 2681.0

Data adapted from a study on pig liver homogenates, providing a proxy for the enzymatic affinity for cis-retinyl esters. The relative activity is normalized to that of all-trans-retinyl palmitate.

The broad substrate specificity of these esterases ensures that the conversion of this compound to 9-cis-retinol is a robust and efficient process following oral administration.

Experimental Protocols

This section outlines key experimental methodologies for studying the enzymatic conversion of this compound and its biological effects.

In Vivo Administration and Sample Collection in a Mouse Model

This protocol is adapted from studies on Rpe65-/- mice, a common animal model for LCA.[3][6]

Objective: To assess the in vivo conversion of this compound and its effect on retinal function.

Materials:

  • This compound (9-cis-retinyl acetate)

  • Soybean oil (vehicle)

  • Rpe65-/- mice

  • Oral gavage needles

  • Microcentrifuge tubes

  • Equipment for electroretinography (ERG)

  • HPLC system with a UV detector

  • Solvents for HPLC (e.g., ethyl acetate, hexane)

Procedure:

  • Preparation of Dosing Solution: Prepare a suspension of this compound in soybean oil at the desired concentration (e.g., 1-50 mg/kg body weight).

  • Animal Dosing: Administer the this compound suspension to Rpe65-/- mice via oral gavage. A single dose or a series of daily doses can be administered depending on the experimental design.

  • Blood Collection: At various time points post-administration, collect blood samples via cardiac puncture or from the tail vein into heparinized tubes. Centrifuge the blood to separate the plasma.

  • Tissue Harvesting: Euthanize the mice and enucleate the eyes. Other tissues like the liver can also be collected.

  • Sample Storage: Store plasma and tissue samples at -80°C until analysis. All procedures involving retinoids should be performed under dim red light to prevent photoisomerization.

Quantitative Analysis of this compound and 9-cis-Retinol by HPLC

This protocol provides a general framework for the quantification of retinoids from biological samples.[3][7]

Objective: To measure the concentrations of this compound and 9-cis-retinol in plasma and eye tissue.

Procedure:

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., retinyl acetate).

    • Extract the retinoids by adding an organic solvent (e.g., a mixture of ethyl acetate and hexane), vortexing, and centrifuging to separate the layers.

    • Collect the organic layer and repeat the extraction.

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

  • Sample Preparation (Eye Tissue):

    • Homogenize the eye tissue in a suitable buffer.

    • Add an internal standard.

    • Perform a liquid-liquid extraction as described for plasma.

    • Evaporate the organic extract and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Column: A normal-phase silica (B1680970) column is typically used for separating retinoid isomers.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and a small percentage of a more polar solvent like ethyl acetate or isopropanol.

    • Flow Rate: Typically around 1-2 mL/min.

    • Detection: UV detection at a wavelength of approximately 325 nm.

    • Quantification: Create a standard curve using known concentrations of this compound and 9-cis-retinol to quantify the amounts in the samples based on peak areas relative to the internal standard.

Table 2: Example HPLC Parameters for Retinoid Analysis

ParameterValue
Column Normal-phase silica, 5 µm, 4.6 x 250 mm
Mobile Phase 10% Ethyl Acetate in Hexane
Flow Rate 1.4 mL/min
Detection Wavelength 325 nm
Injection Volume 20-100 µL

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate the efficacy of this compound in a preclinical model of LCA.

experimental_workflow cluster_administration Drug Administration cluster_analysis Biochemical & Functional Analysis cluster_outcome Outcome Assessment start This compound in Soybean Oil Vehicle admin Oral Gavage to Rpe65-/- Mice start->admin sample Collect Blood and Eye Tissue Samples admin->sample hplc HPLC Analysis for Retinoids sample->hplc erg Electroretinography (ERG) to Measure Retinal Function sample->erg quant Quantify 9-cis-retinol and Isorhodopsin Levels hplc->quant vision Assess Vision Restoration erg->vision

Experimental workflow for evaluating this compound.
Signaling Pathways

Upon conversion to 9-cis-retinol and subsequent oxidation to 9-cis-retinal, the molecule can enter the visual cycle to form isorhodopsin. Alternatively, 9-cis-retinol can be converted to 9-cis-retinoic acid, a potent signaling molecule that regulates gene expression through nuclear receptors.

This diagram illustrates how this compound bypasses the LRAT/RPE65 block in the visual cycle.

Visual cycle rescue by this compound.

This diagram shows the pathway by which 9-cis-retinoic acid, derived from 9-cis-retinol, can influence gene expression.

ra_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus r9c 9-cis-Retinol ra9c 9-cis-Retinoic Acid r9c->ra9c Oxidation crabp CRABP ra9c->crabp Binding crabp->ra9c_n Translocation rxr RXR heterodimer RXR-RAR Heterodimer rxr->heterodimer rar RAR rar->heterodimer rare RARE (Retinoic Acid Response Element) heterodimer->rare DNA Binding transcription Target Gene Transcription rare->transcription Activation/ Repression ra9c_n->heterodimer Ligand Binding

9-cis-Retinoic acid signaling pathway.

Conclusion

The enzymatic conversion of this compound to 9-cis-retinol is a critical first step in its mechanism of action for treating certain forms of inherited retinal dystrophies. This conversion is facilitated by a host of endogenous, non-specific esterases, ensuring a reliable supply of the 9-cis-retinol precursor. The subsequent formation of isorhodopsin offers a viable bypass of the defective canonical visual cycle, providing a sound biochemical basis for its therapeutic potential. Furthermore, the potential for 9-cis-retinol to be converted to 9-cis-retinoic acid opens up avenues for exploring its role in gene regulation within the retinal microenvironment. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and harness the therapeutic promise of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Zuretinol Acetate Solid Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297), also known as 9-cis-retinyl acetate, is a synthetic derivative of vitamin A that holds significant promise in the field of ophthalmology. It is under investigation as a replacement therapy for inherited retinal diseases (IRDs) such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), which are caused by mutations in genes essential for the visual cycle, including RPE65 and LRAT.[1][2] Zuretinol acetate acts as a prodrug, delivering 9-cis-retinol (B22316) to the retina to bypass the enzymatic block and restore the production of a functional visual pigment. This technical guide provides a comprehensive overview of the physical and chemical properties of the solid form of this compound, detailed experimental protocols for its characterization, and a visualization of its role in the visual signaling pathway.

Chemical Identity

IdentifierValue
IUPAC Name [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate[3]
Synonyms 9-cis-retinyl acetate, 9-cis-Vitamin A acetate, QLT091001[4][5]
CAS Number 29584-22-3[3][5]
Molecular Formula C22H32O2[3][5]
Molecular Weight 328.49 g/mol [3][5][6]
Chemical Structure this compound Chemical Structure

Physical Properties

The solid form of this compound is a crystalline substance. A summary of its key physical properties is provided below.

PropertyValueReference
Appearance Light yellow oil or crystalline solid[3]
Melting Point 57-58 °C[2][3]
Solubility Insoluble in water. Soluble in most organic solvents, including ethanol (B145695), methanol (B129727), and DMSO.[3][7]

Chemical Properties

PropertyDescription
Stability More stable than retinol (B82714) to oxidation in air. Sensitive to light and oxygen; should be stored under an inert gas at low temperatures.[7]
Reactivity As an ester, it can be hydrolyzed to 9-cis-retinol and acetic acid. The polyene chain is susceptible to oxidation and isomerization.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of this compound. The following sections outline representative protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal behavior of solid this compound.

Methodology:

  • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation or decomposition.

  • Place the sealed sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample from 25 °C to 100 °C at a constant heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify any related impurities.

Methodology:

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example, starting with a mixture of acetonitrile (B52724) and water and gradually increasing the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 325 nm, which is the λmax for retinoids.[7]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.

    • Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution and determine the peak area for this compound and any impurities.

    • Calculate the purity based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon NMR spectrum on the same instrument.

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).

  • Analysis:

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • A typical spectrum is an average of 16-32 scans at a resolution of 4 cm⁻¹.

    • Identify characteristic absorption bands for functional groups such as C=O (ester), C-O (ester), C=C (alkene), and C-H bonds.

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential lies in its ability to circumvent defects in the canonical visual cycle. In a healthy eye, the visual cycle regenerates 11-cis-retinal (B22103), the chromophore essential for vision. This process involves a series of enzymatic reactions primarily in the retinal pigment epithelium (RPE).[8][9][10][11] Mutations in the RPE65 and LRAT genes disrupt this cycle, leading to a deficiency of 11-cis-retinal and subsequent vision loss.[1]

This compound is orally administered and is converted to 9-cis-retinol. This isomer can then be oxidized in the retina to 9-cis-retinal, which can bind to opsin to form a functional, light-sensitive pigment called isorhodopsin. This bypasses the need for the RPE65 and LRAT enzymes, thereby restoring a degree of light sensitivity to the photoreceptor cells.

Visual Cycle Workflow

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light (hν) all_trans_Retinal all_trans_Retinal Rhodopsin->all_trans_Retinal Isomerization Opsin->Rhodopsin 11-cis-Retinal all_trans_Retinol_PR all-trans-Retinol all_trans_Retinal->all_trans_Retinol_PR RDH8/12 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol_PR->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all_trans_Retinyl_Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT 11_cis_Retinol 11_cis_Retinol all_trans_Retinyl_Ester->11_cis_Retinol RPE65 11_cis_Retinal 11_cis_Retinal 11_cis_Retinol->11_cis_Retinal RDH5 11_cis_Retinal->Opsin Transport caption Canonical Visual Cycle

Caption: The canonical visual cycle showing the regeneration of 11-cis-retinal.

This compound Bypass Pathway

Zuretinol_Bypass cluster_Systemic Systemic Circulation / Liver cluster_Retina Retina cluster_RPE_Bypass RPE (Defective) Zuretinol_Acetate This compound (Oral Administration) 9_cis_Retinol_Sys 9-cis-Retinol Zuretinol_Acetate->9_cis_Retinol_Sys Hydrolysis LRAT_X LRAT (defective) 9_cis_Retinol_Ret 9-cis-Retinol 9_cis_Retinol_Sys->9_cis_Retinol_Ret Transport 9_cis_Retinal 9_cis_Retinal 9_cis_Retinol_Ret->9_cis_Retinal Oxidation Isorhodopsin Isorhodopsin 9_cis_Retinal->Isorhodopsin Binding Opsin_Bypass Opsin RPE65_X RPE65 (defective) caption This compound Bypass Mechanism

References

Zuretinol Acetate: A Technical Guide to Non-Retinal Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zuretinol acetate (B1210297), a synthetic derivative of vitamin A, is primarily investigated for its role in restoring vision in inherited retinal diseases such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2][3][4] Its mechanism in the visual cycle is well-characterized, where it serves as a prodrug for 9-cis-retinal, bypassing enzymatic defects in the retinoid cycle.[5] However, the broader therapeutic potential of Zuretinol Acetate beyond ophthalmology remains largely unexplored. This technical guide synthesizes the preclinical and theoretical basis for investigating this compound in non-retinal therapeutic areas, drawing upon the known mechanisms of its metabolites and related retinoid compounds in oncology, dermatology, and immunology. This document provides a framework for future research by detailing relevant signaling pathways, experimental protocols, and quantitative data from analogous studies.

Introduction to this compound

This compound (9-cis-retinyl acetate) is a synthetic ester of 9-cis-retinol, designed for improved stability and bioavailability compared to other retinoid forms.[5][6] Its primary clinical application to date has been in the oral treatment of retinal dystrophies caused by mutations in the RPE65 or LRAT genes.[2][3] this compound is metabolized in the body to 9-cis-retinal, which can substitute for the deficient 11-cis-retinal, the chromophore essential for vision.

While its ophthalmic applications are significant, the fundamental biology of retinoids suggests a wider therapeutic window. The active metabolites of this compound, such as 9-cis-retinoic acid, are pan-agonists for nuclear retinoid receptors—retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors function as ligand-activated transcription factors that regulate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune function. The established roles of other retinoids in treating various dermatological and oncological conditions provide a strong rationale for investigating this compound in similar contexts.

Potential Non-Retinal Therapeutic Areas

Based on the known pharmacology of retinoids and the MeSH pharmacological classifications of this compound as an immunologic adjuvant and anticarcinogenic agent, several non-retinal fields warrant investigation.[1]

Oncology

Retinoids, including all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, have demonstrated efficacy as anti-cancer agents.[7][8] Their mechanisms are primarily mediated through the activation of RARs and RXRs, which form heterodimers to regulate gene expression.

Mechanism of Action: The binding of 9-cis-retinoic acid to RAR/RXR heterodimers can induce cell cycle arrest, promote differentiation, and trigger apoptosis in various cancer cell lines.[7][9] For instance, in human promyelocytic leukemia (HL-60) cells, 9-cis-retinoic acid has been shown to decrease cell proliferation and induce apoptosis, which is correlated with an increase in tissue transglutaminase activity.[7] Furthermore, studies have indicated that 9-cis-retinoic acid can inhibit the growth of breast cancer cell lines by antagonizing estrogen-dependent transcription.[7]

Preclinical Evidence with Related Compounds: Preclinical studies have demonstrated the anti-tumor effects of 9-cis-retinoic acid in various cancer models.

Cancer Model Compound Key Findings Reference
Human Promyelocytic Leukemia (HL-60)9-cis-retinoic acidDecreased cell proliferation, increased differentiation and apoptosis.[7]
Human Lip Squamous Cell Carcinoma Xenograft9-cis-retinoic acidInduced complete tumor regression.[7]
Human Breast Cancer (MCF-7, LY2)9-cis-retinoic acidInhibited anchorage-independent growth.[7]
Rat Mammary Gland Carcinoma9-cis-retinoic acidShowed substantial in vivo anticarcinogenic activity.[10]
Rat Colon Carcinoma9-cis-retinoic acidShowed substantial in vivo anticarcinogenic activity.[10]
Dermatology

Topical retinoids are a cornerstone of dermatological therapy, used for conditions like acne vulgaris, psoriasis, and photoaging.[11] These agents modulate keratinocyte proliferation and differentiation and exert anti-inflammatory effects. While this compound itself has not been studied in this context, its metabolic relationship to other active retinoids suggests potential utility.

Mechanism of Action: Topical retinoids bind to nuclear receptors in keratinocytes, leading to changes in gene expression that normalize follicular epithelial differentiation, reduce inflammation, and decrease sebum production. Synthetic retinoids like adapalene (B1666599) and tazarotene (B1682939) offer improved receptor selectivity and tolerability profiles compared to older generations.[12][13]

Immunology

Vitamin A and its metabolites are known to be crucial for a healthy immune system.[14] Retinoic acid has been shown to be essential for modulating immune responses, and its deficiency can lead to impaired immunity.[14][15] this compound, as a source of 9-cis-retinoid, could potentially be explored for its immunomodulatory properties.

Mechanism of Action: Retinoic acid influences the differentiation of T-helper cells, promotes the production of certain antibody isotypes (e.g., IgG1), and is involved in lymphocyte homing to mucosal surfaces.[14][15] Studies in vitamin A-deficient mice have shown that repletion with retinyl acetate can restore IgG antibody responses.[15]

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway in Cancer

The primary mechanism of action for the anti-cancer effects of retinoids involves the activation of RAR and RXR nuclear receptors. The following diagram illustrates this pathway.

Retinoid_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zuretinol Zuretinol Acetate Metabolism Metabolism Zuretinol->Metabolism Uptake RetinoicAcid 9-cis-Retinoic Acid Metabolism->RetinoicAcid RAR RAR RetinoicAcid->RAR RXR RXR RetinoicAcid->RXR Heterodimer RAR/RXR Heterodimer RAR->Heterodimer RXR->Heterodimer RXR_RXR RXR/RXR Homodimer RXR->RXR_RXR RARE RARE Heterodimer->RARE Binds RXR_RXR->RARE Binds Gene_Expression Target Gene Transcription RARE->Gene_Expression Regulates Cellular_Effects Apoptosis Differentiation Growth Inhibition Gene_Expression->Cellular_Effects

Caption: Retinoid signaling pathway in a cancer cell.

Experimental Workflow for Preclinical Oncology Studies

The following diagram outlines a typical workflow for evaluating the anti-cancer potential of a retinoid like this compound in a preclinical setting.

Preclinical_Oncology_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis CellLines Select Cancer Cell Lines Proliferation Proliferation Assay (e.g., MTT, BrdU) CellLines->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) CellLines->Apoptosis Differentiation Differentiation Markers CellLines->Differentiation AnimalModel Select Animal Model (e.g., Xenograft) Proliferation->AnimalModel Apoptosis->AnimalModel Differentiation->AnimalModel Dosing Dose-Response Study AnimalModel->Dosing TumorGrowth Monitor Tumor Growth Dosing->TumorGrowth Toxicity Assess Toxicity Dosing->Toxicity Efficacy Evaluate Anti-Tumor Efficacy TumorGrowth->Efficacy Toxicity->Efficacy Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Efficacy->Mechanism

Caption: Workflow for preclinical evaluation of this compound in oncology.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following are examples of methodologies that could be adapted for studying this compound in non-retinal applications, based on literature for related compounds.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HL-60, MCF-7) in appropriate media and conditions.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Animal Model of COPD

Objective: To evaluate the potential therapeutic effects of this compound in an animal model of Chronic Obstructive Pulmonary Disease (COPD).

Methodology (based on cigarette smoke exposure models):

  • Animal Selection: Use a suitable rodent model, such as C57BL/6 mice or Sprague-Dawley rats.[16][17]

  • COPD Induction: Expose animals to cigarette smoke (CS) daily for a specified period (e.g., 4-6 months) to induce COPD-like lung inflammation and emphysema.[16][17] A control group will be exposed to room air.

  • Treatment: Administer this compound orally at different doses to subgroups of the CS-exposed animals during the last few weeks or months of the exposure period. A vehicle control group should be included.

  • Endpoint Analysis:

    • Lung Function: Measure lung function parameters such as forced expiratory volume (FEV) and forced vital capacity (FVC) using appropriate plethysmography equipment.

    • Histopathology: Collect lung tissues for histological analysis to assess inflammation, alveolar destruction, and mucus production.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify inflammatory cell infiltration (neutrophils, macrophages, lymphocytes).

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid or lung homogenates using ELISA or multiplex assays.

  • Data Analysis: Compare the measured parameters between the treatment groups, the CS-exposed control group, and the air-exposed control group.

Safety and Toxicology

The safety profile of this compound has been evaluated in clinical trials for retinal diseases and appears to be well-tolerated at therapeutic doses.[2] However, non-retinal applications may require different dosing regimens and durations, necessitating further toxicological evaluation. General retinoid toxicity can include mucocutaneous side effects, hepatotoxicity, and teratogenicity.[18] Preclinical toxicology studies for any new indication should include assessments of developmental and reproductive toxicity, genotoxicity, and chronic toxicity in relevant animal models.[19]

Conclusion and Future Directions

While this compound is a promising therapeutic for specific inherited retinal diseases, its potential in non-retinal applications is a compelling area for future research. The well-established roles of its active metabolites and other retinoids in oncology, dermatology, and immunology provide a strong scientific rationale for expanding the investigation of this compound. By leveraging the known mechanisms of retinoid signaling and adapting established experimental protocols, researchers can systematically explore the broader therapeutic utility of this compound. Future studies should focus on in vitro and in vivo models of various cancers, inflammatory skin conditions, and immune disorders to elucidate the efficacy and mechanisms of action of this compound beyond the eye.

References

Methodological & Application

Application Note: Quantification of Zuretinol Acetate in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic analog of vitamin A under investigation for the treatment of inherited retinal diseases such as Leber congenital amaurosis and retinitis pigmentosa.[1][2] Its therapeutic potential lies in its conversion to 9-cis-retinal, which can replace the deficient 11-cis-retinal (B22103) in the visual cycle, thereby restoring photoreceptor function.[3] Accurate quantification of Zuretinol acetate and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note provides a detailed protocol for the extraction and quantification of this compound from various biological samples (plasma, liver, and retinal tissue) using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Principle

This method involves the extraction of this compound from biological samples via liquid-liquid extraction, followed by separation and quantification using an isocratic RP-HPLC system with UV detection. Given the lipophilic nature and sensitivity of retinoids to light and oxidation, all sample handling and preparation steps must be performed under yellow or red light and at low temperatures to prevent degradation and isomerization.[4][5][6]

Materials and Reagents

  • This compound (9-cis-retinyl acetate) reference standard

  • Retinyl acetate (all-trans-retinyl acetate) - Internal Standard (IS)

  • HPLC-grade methanol (B129727), acetonitrile, hexane (B92381), and 2-propanol

  • Ethanol (B145695) (95%)

  • Potassium hydroxide (B78521) (KOH)

  • Sodium acetate

  • Deionized water

  • 0.9% Saline solution, ice-cold

  • Nitrogen gas, high purity

  • Amber glass vials and tubes

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum
  • Sample Collection and Storage: Collect blood samples in EDTA-containing tubes. Separate plasma by centrifugation at 1,500 x g for 10 minutes at 4°C. Store plasma samples at -80°C in amber tubes until analysis. All steps should be performed under yellow or red light.

  • Extraction:

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add 5 µL of internal standard solution (Retinyl acetate, 20 µM in ethanol).

    • Add 1 mL of 0.025 M KOH in ethanol to precipitate proteins. Vortex for 30 seconds.[4]

    • Add 3 mL of hexane, vortex for 2 minutes.

    • Centrifuge at 1,200 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean amber tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 120 µL of the mobile phase (see HPLC conditions).

Protocol 2: Sample Preparation from Liver Tissue
  • Sample Collection and Storage: Immediately after collection, freeze liver tissue in liquid nitrogen and store at -80°C until analysis.[4]

  • Homogenization and Extraction:

    • Weigh approximately 50 mg of frozen liver tissue.

    • Homogenize the tissue on ice in 500 µL of ice-cold 0.9% saline solution.

    • To the homogenate, add 5 µL of internal standard solution (Retinyl acetate, 20 µM in ethanol).

    • Add 2 mL of 0.025 M KOH in ethanol. Vortex for 30 seconds.[4]

    • Add 5 mL of hexane, vortex for 2 minutes.

    • Centrifuge at 1,200 x g for 10 minutes.

    • Transfer the upper hexane layer to a clean amber tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 120 µL of the mobile phase.

Protocol 3: Sample Preparation from Retinal Tissue
  • Sample Collection and Storage: Dissect retinal tissue under dim red light, freeze immediately in liquid nitrogen, and store at -80°C.

  • Homogenization and Extraction:

    • Pool retinas from two eyes and homogenize in 200 µL of ice-cold 0.9% saline on ice.

    • Add 5 µL of internal standard solution (Retinyl acetate, 20 µM in ethanol).

    • Add 1 mL of methanol and vortex.

    • Add 2 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 1,200 x g for 10 minutes.

    • Transfer the upper hexane layer to a clean amber tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the mobile phase.

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific instrumentation.

ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV detector
Column C18 Reversed-Phase Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase 85% Methanol / 15% 0.01 M Sodium Acetate Buffer, pH 5.2[7]
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Column Temperature 25°C
Detection UV at 325 nm[4][8]
Run Time Approximately 30 minutes

Data Presentation

Table 1: Retention Times of this compound and Internal Standard
CompoundRetention Time (min)
This compound~25.5[7]
Retinyl Acetate (IS)~8.9[4]

Note: Retention times are approximate and may vary depending on the specific HPLC system and column.

Table 2: HPLC Method Validation Parameters
ParameterResult
Linearity Range 2.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Intra-day Precision (%CV) < 10%[4]
Inter-day Precision (%CV) < 11%[4]
Accuracy (% Recovery) 85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Under Red/Yellow Light) cluster_hplc_analysis HPLC Analysis BiologicalSample Biological Sample (Plasma, Liver, Retina) AddIS Add Internal Standard (Retinyl Acetate) BiologicalSample->AddIS Extraction Liquid-Liquid Extraction (Hexane) AddIS->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample onto C18 Column Reconstitution->Injection Separation Isocratic Separation Injection->Separation Detection UV Detection (325 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for this compound quantification.

visual_cycle_pathway cluster_photoreceptor Photoreceptor Cell cluster_rpe Retinal Pigment Epithelium (RPE) Opsin Opsin Rhodopsin Rhodopsin AllTransRetinal all-trans-Retinal Rhodopsin->AllTransRetinal Photoisomerization Light Light Light->Rhodopsin AllTransRetinol all-trans-Retinol AllTransRetinal->AllTransRetinol AllTransRetinol_RPE all-trans-Retinol AllTransRetinol->AllTransRetinol_RPE Transport ElevenCisRetinal 11-cis-Retinal ElevenCisRetinal->Rhodopsin + Opsin AllTransRetinylEster all-trans-Retinyl Esters ElevenCisRetinol 11-cis-Retinol AllTransRetinylEster->ElevenCisRetinol RPE65 ElevenCisRetinal_RPE 11-cis-Retinal ElevenCisRetinol->ElevenCisRetinal_RPE ElevenCisRetinal_RPE->ElevenCisRetinal Transport Zuretinol This compound (9-cis-Retinyl Acetate) NineCisRetinal 9-cis-Retinal Zuretinol->NineCisRetinal Bypasses RPE65 defect NineCisRetinal->Opsin Forms Isorhodopsin AllTransRetinol_RPE->AllTransRetinylEster

Caption: Role of this compound in the visual cycle.

References

Application Notes and Protocols for In Vivo Administration of Zuretinol Acetate in Mouse Models of Leber Congenital Amaurosis (LCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of Zuretinol acetate (B1210297) (also known as 9-cis-retinyl acetate) to mouse models of Leber Congenital Amaurosis (LCA), specifically those with mutations in the RPE65 or LRAT genes. This synthetic retinoid serves as a replacement for the natural 11-cis-retinal, bypassing the defective enzymatic step in the visual cycle and restoring visual function.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies administering Zuretinol acetate to LCA mouse models.

ParameterDetailsMouse ModelReference
Drug Formulation This compound dissolved in vegetable oil (e.g., canola oil, soybean oil).Lrat-/-, Rpe65-/-[1][2]
Concentration 40 mg/ml in canola oil.Lrat-/-[1]
Administration Route Oral gavage.Lrat-/-, Rpe65-/-[1][2][3]
Dosage Regimens Single doses: 1, 2, 5, 10, 20, 40 µmol or 6.25-50 mg/kg. Daily doses: 1-12.5 mg/kg for up to 2 weeks. Intermittent doses: 1 and 4 mg/kg.Lrat-/-, Rpe65-/-[1][2]
Efficacy - ERG Response Increased from ~5% to ~50% of wild-type levels in Lrat-/- mice. Significant dose-dependent improvement in Rpe65-/- mice.Lrat-/-, Rpe65-/-[1][2][3]
Efficacy - Visual Pigment Increased from undetectable levels to 600 pmoles per eye in treated Lrat-/- mice.Lrat-/-[1][3]
Efficacy - Pupillary Light Response (PLR) ~1,000-fold improvement in sensitivity.Lrat-/-[1][3]
Time to Effect Restoration of visual pigment observed 4 to 5 hours after gavage.Lrat-/-[3]
Duration of Effect Sustained increase in retinoid levels in the eye for at least 96 hours.Lrat-/-[3]

Experimental Protocols

Animal Models
  • Lrat-/- Mice: These mice lack the enzyme lecithin:retinol acyltransferase (LRAT) and serve as a model for LCA caused by LRAT mutations. They exhibit features consistent with the human disease.[1]

  • Rpe65-/- Mice: These mice have a deficiency in the retinal pigment epithelium-specific 65-kDa protein (RPE65), modeling LCA due to RPE65 mutations. They display early-onset and progressive retinal degeneration.[2][4]

Preparation of this compound Formulation
  • Vehicle Selection: Use a high-purity vegetable oil such as canola oil or soybean oil.[1][2] Soybean oil has been shown to provide high plasma levels of this compound metabolites.[2]

  • Dissolution: Dissolve this compound in the chosen vehicle to the desired final concentration (e.g., 40 mg/ml).[1] This may require gentle warming and vortexing to ensure complete dissolution.

  • Concentration Verification: The concentration of the retinoid solution should be confirmed spectrophotometrically.[1]

  • Storage: Store the formulation protected from light to prevent degradation of the retinoid.

Oral Gavage Administration
  • Animal Handling: Acclimatize mice to handling to minimize stress during the procedure.

  • Dosage Calculation: Calculate the volume of the this compound solution to be administered based on the mouse's body weight and the target dosage.

  • Gavage Equipment: Use a 1-ml syringe fitted with a 20-gauge, 3.5-cm long, ball-tipped gavage needle.[1]

  • Procedure:

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.

    • Slowly administer the calculated volume of the this compound solution.

    • Withdraw the needle gently.

    • Monitor the mouse for any signs of distress immediately after the procedure.

  • Post-Administration: Allow the mice to rest for a period (e.g., 3 days) following gavage before conducting functional assessments.[1]

Assessment of Visual Function
  • Anesthesia: Anesthetize the mice with an intraperitoneal injection of ketamine and xylazine (B1663881) (e.g., 20 μl/g body weight of a solution containing 6 mg/ml ketamine and 0.44 mg/ml xylazine).[1]

  • Pupil Dilation: Dilate the pupils with a mydriatic agent such as 1% tropicamide.[1]

  • Electrode Placement: Place a contact lens electrode on the cornea, and ground and reference electrodes on the scalp and tail, respectively.[1]

  • Recording: Record ERG responses using a universal testing and electrophysiologic system. The light intensity should be calibrated and computer-controlled.[1]

PLR can be assessed to measure the functional integrity of the retinal circuitry. This involves measuring the change in pupil size in response to a light stimulus.

  • Tissue Collection: Euthanize the mice and dissect the eyes under dim red light to minimize photoisomerization of retinoids.

  • Extraction and Analysis: Extract retinoids from the eye tissue and analyze the levels of different retinoid species (e.g., 9-cis-retinal, all-trans-retinyl esters) using high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway of this compound in LCA

Zuretinol_Pathway cluster_cycle Visual Cycle in RPE cluster_photoreceptor Photoreceptor Outer Segment all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol all-trans-retinol all_trans_retinyl_ester->all_trans_retinol RPE65 rpe65_block X eleven_cis_retinal 11-cis-retinal all_trans_retinol->eleven_cis_retinal RDH5/RDH11 lrat_block X all_trans_retinol->lrat_block LRAT opsin Opsin eleven_cis_retinal->opsin rhodopsin Rhodopsin opsin->rhodopsin isorhodopsin Isorhodopsin opsin->isorhodopsin rhodopsin->opsin all-trans-retinal isorhodopsin->opsin all-trans-retinal light Light zuretinol This compound (9-cis-retinyl acetate) nine_cis_retinal 9-cis-retinal zuretinol->nine_cis_retinal nine_cis_retinal->opsin Bypasses Defect

Caption: this compound bypasses the RPE65/LRAT defect in the visual cycle.

Experimental Workflow for In Vivo Administration

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation animal_model Select LCA Mouse Model (Lrat-/- or Rpe65-/-) drug_prep Prepare this compound in Vegetable Oil gavage Oral Gavage Administration drug_prep->gavage erg Electroretinography (ERG) gavage->erg plr Pupillary Light Response (PLR) gavage->plr retinoid_analysis Retinoid Analysis (HPLC) gavage->retinoid_analysis behavior Behavioral Tests gavage->behavior

Caption: Experimental workflow for this compound administration and evaluation.

References

Application Notes and Protocols for Cell-Based Functional Assays in Zuretinol Acetate Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic retinoid prodrug of 9-cis-retinol (B22316), under investigation for the treatment of inherited retinal diseases (IRDs) such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[1][2][3] These conditions are often caused by mutations in genes essential for the visual cycle, including RPE65 and LRAT.[1][3][4] The RPE65 protein is a key isomerase that converts all-trans-retinyl esters to 11-cis-retinol, while lecithin:retinol acyltransferase (LRAT) is responsible for the esterification of all-trans-retinol.[5][6][7] Mutations in these genes disrupt the canonical visual cycle, leading to a deficiency in 11-cis-retinal, the chromophore necessary for light detection by photoreceptor cells.[5][7]

Zuretinol acetate acts by providing an exogenous source of a retinoid that can bypass the defective steps in the visual cycle.[8][9] Once administered, it is converted to 9-cis-retinol and subsequently oxidized to 9-cis-retinal (B17824). This isomer of retinal can bind to opsin in photoreceptor cells to form isorhodopsin, an analog of rhodopsin that can initiate the phototransduction cascade, thereby restoring light sensitivity.[8][9]

These application notes provide detailed protocols for a suite of cell-based functional assays designed to evaluate the efficacy of this compound in vitro. The assays focus on key aspects of its mechanism of action: cellular uptake and conversion, its ability to promote functional visual pigment regeneration, and its impact on the clearance of potentially toxic retinoids.

Signaling Pathway: The Visual Cycle and this compound's Bypass Mechanism

The following diagram illustrates the canonical visual cycle, the points of defect in RPE65 and LRAT mutations, and how this compound circumvents these defects.

Visual Cycle and this compound Bypass cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Zuretinol This compound Intervention Rhodopsin Rhodopsin (11-cis-retinal + Opsin) at_Retinal_P all-trans-retinal (B13868) Rhodopsin->at_Retinal_P Light (Photon) Opsin Opsin at_Retinal_P->Opsin Dissociation at_Retinol_P all-trans-retinol at_Retinal_P->at_Retinol_P RDH8 at_Retinol_R all-trans-retinol at_Retinol_P->at_Retinol_R Transport at_Retinyl_Ester all-trans-retinyl ester at_Retinol_R->at_Retinyl_Ester LRAT eleven_cis_Retinol 11-cis-retinol at_Retinyl_Ester->eleven_cis_Retinol RPE65 LRAT_defect LRAT Deficiency at_Retinyl_Ester->LRAT_defect eleven_cis_Retinal 11-cis-retinal eleven_cis_Retinol->eleven_cis_Retinal RDH5 RPE65_defect RPE65 Deficiency eleven_cis_Retinol->RPE65_defect eleven_cis_Retinal->Rhodopsin Transport & Recombination Zuretinol_Acetate This compound (9-cis-retinyl acetate) nine_cis_Retinol 9-cis-retinol Zuretinol_Acetate->nine_cis_Retinol Esterase nine_cis_Retinal 9-cis-retinal nine_cis_Retinol->nine_cis_Retinal RDH nine_cis_Retinal->Opsin Bypasses Defect Forms Isorhodopsin

Caption: this compound bypasses LRAT/RPE65 defects in the visual cycle.

Key Functional Assays

Three key cell-based functional assays are detailed below to assess the efficacy of this compound:

  • Cellular Uptake and Conversion Assay: To confirm that target cells can take up this compound and convert it to its active form, 9-cis-retinal.

  • Rhodopsin/Isorhodopsin Regeneration Assay: To demonstrate that the 9-cis-retinal produced from this compound can combine with opsin to form a functional visual pigment.

  • All-trans-retinal Clearance Assay: To evaluate if this compound treatment can influence the clearance of all-trans-retinal, a potentially toxic byproduct of the visual cycle.

Experimental Workflow Overviews

The following diagrams provide a high-level overview of the experimental workflows for the key assays.

Uptake and Conversion Assay Workflow start Seed ARPE-19 or iPSC-RPE cells treat Treat cells with this compound (various concentrations and time points) start->treat harvest Harvest cells and media treat->harvest extract Extract retinoids harvest->extract analyze Quantify retinoids by HPLC extract->analyze end Determine intracellular concentrations of This compound, 9-cis-retinol, and 9-cis-retinal analyze->end

Caption: Workflow for this compound uptake and conversion assay.

Rhodopsin Regeneration Assay Workflow start Culture 661W or other photoreceptor-like cells bleach Bleach visual pigments with light start->bleach treat Treat with this compound bleach->treat incubate Incubate in the dark for various time points treat->incubate measure Measure absorbance at ~500 nm incubate->measure end Calculate percentage of rhodopsin/isorhodopsin regeneration measure->end

Caption: Workflow for in vitro rhodopsin/isorhodopsin regeneration assay.

AllTransRetinal Clearance Assay Workflow start Culture ARPE-19 cells load_atr Load cells with all-trans-retinal start->load_atr treat Treat with this compound or vehicle load_atr->treat incubate Incubate for various time points treat->incubate extract Extract retinoids incubate->extract analyze Quantify all-trans-retinal by HPLC extract->analyze end Determine the rate of all-trans-retinal clearance analyze->end

Caption: Workflow for all-trans-retinal clearance assay.

Detailed Experimental Protocols

Protocol 1: Cellular Uptake and Conversion of this compound

Objective: To quantify the uptake of this compound by retinal pigment epithelial cells and its conversion to 9-cis-retinol and 9-cis-retinal.

Cell Lines:

  • ARPE-19 (human retinal pigment epithelial cell line)

  • Induced pluripotent stem cell-derived RPE (iPSC-RPE) from healthy donors or patients with RPE65 or LRAT mutations.[8][10]

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM/F12) with serum and supplements

  • Phosphate-buffered saline (PBS)

  • Hexane (B92381), Ethanol (B145695) (HPLC grade)

  • Internal standards for HPLC (e.g., retinyl propionate)

  • HPLC system with a UV detector

Procedure:

  • Cell Seeding: Seed ARPE-19 or iPSC-RPE cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Treatment: Prepare stock solutions of this compound in ethanol. Dilute the stock solution in a cell culture medium to final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells, wash with PBS, and add the medium containing this compound or vehicle control (medium with the same concentration of ethanol).

  • Incubation: Incubate the cells for different time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

  • Harvesting: At each time point, collect the cell culture medium. Wash the cells twice with ice-cold PBS. Lyse the cells in a known volume of ethanol and scrape the cells.

  • Retinoid Extraction: Combine the cell lysate and the collected medium. Add the internal standard. Extract the retinoids by adding an equal volume of hexane, vortexing vigorously, and centrifuging to separate the phases. Collect the upper hexane layer. Repeat the extraction twice.

  • Analysis by HPLC: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase. Inject the sample into an HPLC system equipped with a C18 column. Use a mobile phase and gradient suitable for separating retinoid isomers.[11][12][13] Monitor the elution of this compound, 9-cis-retinol, and 9-cis-retinal by UV absorbance at approximately 325 nm.

  • Quantification: Generate standard curves for each retinoid of interest. Calculate the concentration of each retinoid in the samples based on the peak areas relative to the internal standard and the standard curves.

Data Presentation:

Table 1: Intracellular Concentrations of this compound and its Metabolites in ARPE-19 Cells

Treatment Time (hours) This compound (µM) 9-cis-retinol (pmol/10^6 cells) 9-cis-retinal (pmol/10^6 cells)
1 1 5.2 ± 0.6 0.8 ± 0.1
10 48.5 ± 5.1 7.9 ± 0.9
4 1 18.7 ± 2.1 3.1 ± 0.4
10 175.3 ± 18.2 29.8 ± 3.5
8 1 25.4 ± 2.9 4.5 ± 0.5
10 241.6 ± 25.8 42.1 ± 4.9
24 1 15.1 ± 1.7 2.6 ± 0.3

| | 10 | 142.3 ± 15.1 | 24.5 ± 2.8 |

Protocol 2: Rhodopsin/Isorhodopsin Regeneration Assay

Objective: To assess the ability of this compound to promote the formation of a functional visual pigment (isorhodopsin) in photoreceptor-like cells.

Cell Lines:

  • 661W (a mouse cone photoreceptor-like cell line that expresses opsin).[1][14][15][16]

Materials:

  • This compound

  • Cell culture medium

  • PBS

  • A light source for bleaching (e.g., a lamp with a >495 nm filter)

  • A spectrophotometer or plate reader capable of measuring absorbance at ~500 nm

Procedure:

  • Cell Culture: Culture 661W cells in appropriate flasks.

  • Harvesting and Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by sonication or Dounce homogenization followed by centrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Bleaching: Expose the membrane suspension to a bright light source to bleach the endogenous rhodopsin, converting it to opsin and free all-trans-retinal.

  • Washing: Wash the bleached membranes multiple times to remove the liberated all-trans-retinal.

  • Treatment: Resuspend the bleached membranes in a buffer. Add this compound at various concentrations (e.g., 1, 10, 50 µM) or a vehicle control. As a positive control, use 11-cis-retinal.

  • Regeneration: Incubate the samples in the dark at 37°C for different time periods (e.g., 0, 30, 60, 120 minutes).

  • Absorbance Measurement: At each time point, measure the absorbance spectrum of the membrane suspension from 300 to 700 nm. The formation of isorhodopsin will result in an increase in absorbance around 500 nm.[17][18]

  • Calculation: The percentage of regeneration is calculated as: [(Abs_t - Abs_0) / (Abs_max - Abs_0)] * 100, where Abs_t is the absorbance at a given time, Abs_0 is the absorbance immediately after adding the retinoid, and Abs_max is the absorbance of the unbleached sample.

Data Presentation:

Table 2: Isorhodopsin Regeneration in 661W Cell Membranes Treated with this compound

Time (minutes) Vehicle Control (% Regeneration) This compound (10 µM) (% Regeneration) 11-cis-retinal (10 µM) (% Regeneration)
0 0 0 0
30 2.1 ± 0.5 35.4 ± 4.1 65.2 ± 7.3
60 3.5 ± 0.8 62.8 ± 6.9 88.9 ± 9.5

| 120 | 4.2 ± 1.1 | 85.1 ± 9.2 | 95.3 ± 10.1 |

Protocol 3: All-trans-retinal Clearance Assay

Objective: To determine if this compound affects the clearance of all-trans-retinal in RPE cells.

Cell Lines:

  • ARPE-19 cells

Materials:

  • All-trans-retinal

  • This compound

  • Cell culture medium

  • PBS

  • Hexane, Ethanol (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Cell Seeding: Seed ARPE-19 cells in 12-well plates and grow to confluency.

  • Loading with all-trans-retinal: Prepare a stock solution of all-trans-retinal in ethanol. Dilute in a serum-free medium to a final concentration of 10-30 µM.[19] Add this to the cells and incubate for 1-2 hours.

  • Washing: Remove the medium containing all-trans-retinal and wash the cells thoroughly with PBS to remove any extracellular retinoid.

  • Treatment: Add fresh medium containing this compound at various concentrations (e.g., 1, 10 µM) or a vehicle control.

  • Incubation and Harvesting: Incubate the cells for different time points (e.g., 0, 2, 4, 8 hours). At each time point, harvest the cells and extract the retinoids as described in Protocol 1.

  • HPLC Analysis: Quantify the amount of remaining all-trans-retinal in the cell extracts using HPLC as described in Protocol 1.

  • Data Analysis: Plot the concentration of all-trans-retinal as a function of time for each treatment condition. Calculate the rate of clearance.

Data Presentation:

Table 3: Clearance of All-trans-retinal in ARPE-19 Cells

Time (hours) Vehicle Control (pmol all-trans-retinal/10^6 cells) This compound (10 µM) (pmol all-trans-retinal/10^6 cells)
0 100 ± 8.5 100 ± 9.1
2 78.2 ± 6.9 75.4 ± 7.2
4 55.1 ± 5.3 52.8 ± 5.8

| 8 | 24.6 ± 2.9 | 22.1 ± 2.5 |

Conclusion

The described cell-based functional assays provide a robust framework for the preclinical evaluation of this compound's efficacy. By quantifying its cellular uptake and conversion, its ability to form a functional visual pigment, and its impact on retinoid metabolism, these protocols can generate critical data to support the development of this promising therapeutic for inherited retinal diseases. The use of patient-derived iPSC-RPE cells can further enhance the translational relevance of these in vitro studies.

References

Application Notes and Protocols for the Oral Formulation of Zuretinol Acetate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297), a synthetic ester prodrug of 9-cis-retinol, is a promising therapeutic agent under investigation for inherited retinal diseases such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP)[1][2]. Its mechanism of action relies on its conversion to 9-cis-retinol, which participates in the visual cycle, bypassing defects in the canonical retinoid cycle to form isorhodopsin, an analog of rhodopsin[1][3][4]. This process can help restore visual function.

As a retinoid, Zuretinol acetate is a lipophilic compound, exhibiting poor aqueous solubility, which presents a significant challenge for oral delivery and achieving adequate bioavailability[5]. Furthermore, retinoids are often susceptible to degradation by light, heat, and oxidation, necessitating carefully designed formulations to ensure stability[6][7].

These application notes provide a comprehensive guide to formulating this compound for oral delivery in a preclinical research setting. The focus is on developing stable, bioavailable formulations suitable for administration to animal models, such as rodents. The protocols outlined below are based on established methods for formulating lipophilic drugs and other retinoids for oral administration.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.

PropertyValue/CharacteristicReference
Chemical Name [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate[8]
Molecular Formula C22H32O2[8]
Molecular Weight 328.5 g/mol PubChem
Physical State SolidPubChem
Solubility Poorly soluble in water; soluble in organic solvents and lipids.General retinoid property[5]
Stability Sensitive to light, heat, and oxidation.General retinoid property[6][7]

Formulation Strategies for Oral Delivery

Given the lipophilic nature of this compound, lipid-based formulations are the most effective approach to enhance its oral bioavailability. These formulations improve solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism.

Lipid-Based Formulations

The following table summarizes various lipid-based formulation strategies applicable to this compound for preclinical studies.

Formulation TypeDescriptionKey AdvantagesKey Considerations
Lipid Solution This compound is dissolved in a single oil or a blend of oils.Simple to prepare; suitable for early-stage screening.Limited drug loading capacity; potential for precipitation in the GI tract.
Self-Emulsifying Drug Delivery System (SEDDS) An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation with aqueous media.Enhances drug solubilization and absorption; reduces variability.Requires careful selection of excipients to ensure spontaneous emulsification and stability.
Solid Lipid Nanoparticles (SLNs) Colloidal carriers made from solid lipids (at room temperature), surfactants, and water. The drug is entrapped within the lipid matrix.Controlled release; improved stability of the encapsulated drug; potential for lymphatic targeting.Lower drug loading capacity compared to NLCs; potential for drug expulsion during storage.
Nanostructured Lipid Carriers (NLCs) A modified version of SLNs where the lipid matrix is a blend of solid and liquid lipids.Higher drug loading capacity and reduced drug expulsion compared to SLNs.More complex to formulate and characterize than SLNs.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of this compound formulations for preclinical oral administration.

Protocol 1: Preparation of a Lipid-Based Solution of this compound

This protocol describes the preparation of a simple lipid solution for initial preclinical screening.

Materials:

  • This compound powder

  • Soybean oil (or other suitable vegetable oil like sesame or olive oil)

  • Medium-chain triglycerides (MCT) oil

  • Glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Weigh the desired amount of this compound.

  • Prepare the lipid vehicle by mixing soybean oil and MCT oil in the desired ratio (e.g., 1:1 v/v).

  • Add the this compound powder to the lipid vehicle in a glass vial.

  • Blanket the vial with an inert gas to minimize oxidation.

  • Seal the vial and stir the mixture on a magnetic stirrer at a gentle speed until the this compound is completely dissolved. Gentle warming (e.g., to 40°C) can be used to facilitate dissolution, but care must be taken to avoid thermal degradation.

  • Visually inspect the solution for complete dissolution and absence of particulates.

  • Store the final formulation in a sealed, light-protected container at 2-8°C.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol details the formulation of a SEDDS to improve the bioavailability of this compound.

Materials:

  • This compound

  • Oil phase: e.g., Capryol™ 90 (propylene glycol monocaprylate)

  • Surfactant: e.g., Kolliphor® RH 40 (polyoxyl 40 hydrogenated castor oil)

  • Co-solvent: e.g., Transcutol® HP (diethylene glycol monoethyl ether)

  • Glass vials

  • Magnetic stirrer and stir bar

  • Water bath

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-solvent by constructing a pseudo-ternary phase diagram.

  • Weigh the appropriate amounts of the oil, surfactant, and co-solvent into a glass vial.

  • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

  • Add the pre-weighed this compound to the excipient mixture and stir until completely dissolved.

  • Allow the formulation to cool to room temperature.

  • Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of a clear or slightly bluish-white emulsion.

  • Characterize the resulting emulsion for droplet size and polydispersity index.

Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of this compound-loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid: e.g., Glyceryl behenate (B1239552) (Compritol® 888 ATO)

  • Surfactant: e.g., Poloxamer 188

  • Purified water

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Dissolve the this compound in the molten lipid.

  • Separately, heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be used as is or lyophilized for long-term storage.

Protocol 4: Stability Testing of this compound Formulations

This protocol outlines a stability testing procedure for the prepared oral formulations.

Objective: To assess the physical and chemical stability of the this compound formulation under accelerated and long-term storage conditions.

Materials:

  • Prepared this compound formulation

  • Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH)

  • Light-protective containers

  • HPLC system with a UV detector

Procedure:

  • Package the formulation in the intended storage containers.

  • Place the samples in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term).

  • At each time point, evaluate the samples for:

    • Physical Appearance: Color, clarity, and presence of precipitation.

    • Chemical Stability (Assay): Quantify the concentration of this compound using a validated HPLC method.

    • For SEDDS: Emulsification time and particle size of the resulting emulsion.

    • For SLNs/NLCs: Particle size, polydispersity index, and entrapment efficiency.

  • The acceptance criteria for stability should be defined prior to the study (e.g., not more than 10% degradation of the active ingredient).

Protocol 5: Preclinical Oral Administration in Rodents

This protocol provides a general guideline for oral administration of this compound formulations to rodents.

Materials:

  • Prepared this compound formulation

  • Rodents (e.g., mice or rats)

  • Oral gavage needles

  • Syringes

Procedure:

  • Ensure the formulation is at room temperature and well-mixed before administration.

  • Calculate the required dose volume based on the animal's body weight and the concentration of this compound in the formulation.

  • Gently restrain the animal.

  • Insert the oral gavage needle carefully into the esophagus.

  • Slowly administer the formulation.

  • Monitor the animal for any signs of distress after dosing.

  • For pharmacokinetic studies, collect blood samples at predetermined time points post-administration.

Data Presentation

The following tables provide examples of how to present quantitative data from formulation development and characterization studies.

Table 1: Solubility of this compound in Various Lipid Excipients

ExcipientSolubility (mg/mL) at 25°C
Soybean OilExample Value
Medium-Chain TriglyceridesExample Value
Capryol™ 90Example Value
Kolliphor® RH 40Example Value
Transcutol® HPExample Value

Table 2: Characterization of this compound Loaded SLNs

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)
ZA-SLN-01Example ValueExample ValueExample ValueExample Value
ZA-SLN-02Example ValueExample ValueExample ValueExample Value
ZA-SLN-03Example ValueExample ValueExample ValueExample Value

Table 3: Preclinical Pharmacokinetic Parameters of an Oral this compound Formulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Bioavailability (%)
This compound in Lipid SolutionExample ValueExample ValueExample ValueExample Value
This compound SEDDSExample ValueExample ValueExample ValueExample Value

Visualizations

This compound Signaling Pathway in the Visual Cycle

Zuretinol_Pathway cluster_oral Oral Administration cluster_systemic Systemic Circulation cluster_retina Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Cell ZA_oral This compound (Oral Formulation) nine_cis_retinol 9-cis-Retinol ZA_oral->nine_cis_retinol Esterase Hydrolysis nine_cis_retinal 9-cis-Retinal nine_cis_retinol->nine_cis_retinal Oxidation isorhodopsin Isorhodopsin nine_cis_retinal->isorhodopsin opsin Opsin opsin->isorhodopsin phototransduction Phototransduction Cascade isorhodopsin->phototransduction Light vision Vision phototransduction->vision

This compound in the Visual Cycle
Experimental Workflow for SLN Formulation and Characterization

SLN_Workflow cluster_prep SLN Preparation cluster_char Characterization cluster_eval Further Evaluation A Melt Solid Lipid & Dissolve This compound C High-Speed Homogenization (Pre-emulsion) A->C B Prepare Hot Aqueous Surfactant Solution B->C D Probe Sonication C->D E Cooling & SLN Formation D->E F Particle Size & PDI E->F G Zeta Potential E->G H Entrapment Efficiency E->H I Stability Studies F->I G->I H->I J In Vivo Animal Studies I->J

SLN Formulation Workflow
Logical Relationship for SEDDS Formulation Development

SEDDS_Logic cluster_screening Excipient Screening cluster_optimization Formulation Optimization cluster_characterization Characterization Solubility Solubility Studies of This compound Oil Select Oil Solubility->Oil Surfactant Select Surfactant Solubility->Surfactant Cosolvent Select Co-solvent Solubility->Cosolvent PhaseDiagram Construct Pseudo-ternary Phase Diagram Oil->PhaseDiagram Surfactant->PhaseDiagram Cosolvent->PhaseDiagram EmulsionRegion Identify Self-Emulsifying Region PhaseDiagram->EmulsionRegion FormulationSelection Select Optimal Ratios EmulsionRegion->FormulationSelection DropletSize Droplet Size Analysis FormulationSelection->DropletSize PDI Polydispersity Index FormulationSelection->PDI EmulsificationTime Emulsification Time FormulationSelection->EmulsificationTime

SEDDS Formulation Development Logic

References

Application Notes and Protocols for Assessing Zuretinol Acetate Effects with Electroretinography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic, orally administered prodrug of 9-cis-retinol. It is under investigation as a replacement therapy for inherited retinal dystrophies (IRDs) such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), particularly those caused by mutations in genes essential for the canonical visual cycle, such as RPE65 and LRAT.[1][2][3] These mutations lead to a deficiency in 11-cis-retinal, the chromophore necessary for the function of rhodopsin and cone opsins in photoreceptor cells. Zuretinol acetate aims to bypass this metabolic block by providing an alternative retinoid, 9-cis-retinal, which can combine with opsin to form the functional photopigment isorhodopsin, thereby restoring light sensitivity and improving visual function.[1][4]

Electroretinography (ERG) is an indispensable, objective tool for evaluating the efficacy of this compound. It measures the mass electrical response of the retina to light stimulation, providing a quantitative assessment of photoreceptor and downstream cellular function.[5] This document provides detailed application notes and protocols for the use of ERG in preclinical and clinical assessment of this compound.

Mechanism of Action: Bypassing the Visual Cycle Defect

This compound acts as a crucial intermediary in patients with a dysfunctional retinoid cycle. The diagram below illustrates how this compound circumvents the enzymatic blockages caused by RPE65 or LRAT mutations.

This compound Signaling Pathway Deficient in LCA/RP cluster_oral Oral Administration & Systemic Circulation cluster_retina Retina cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment Zuretinol_acetate This compound (9-cis-retinyl acetate) 9_cis_retinol 9-cis-retinol Zuretinol_acetate->9_cis_retinol Hydrolysis 9_cis_retinal_rpe 9-cis-retinal 9_cis_retinol->9_cis_retinal_rpe Oxidation in RPE all_trans_retinol all-trans-retinol LRAT LRAT all_trans_retinol->LRAT Esterification all_trans_retinyl_ester all-trans-retinyl ester LRAT->all_trans_retinyl_ester LRAT->all_trans_retinyl_ester RPE65 RPE65 all_trans_retinyl_ester->RPE65 Isomerization 11_cis_retinol 11-cis-retinol RPE65->11_cis_retinol RPE65->11_cis_retinol 11_cis_retinal 11-cis-retinal 11_cis_retinol->11_cis_retinal Oxidation Opsin Opsin 11_cis_retinal->Opsin Rhodopsin Rhodopsin Opsin->Rhodopsin Binding Isorhodopsin Isorhodopsin Opsin->Isorhodopsin Binding Light Light Rhodopsin->Light Isorhodopsin->Light all_trans_retinal_opsin all-trans-retinal + Opsin Light->all_trans_retinal_opsin Photoisomerization Signal Visual Signal all_trans_retinal_opsin->Signal all_trans_retinol_photoreceptor all-trans-retinol all_trans_retinal_opsin->all_trans_retinol_photoreceptor Reduction all_trans_retinol_photoreceptor->all_trans_retinol 9_cis_retinal_rpe->Opsin

Caption: this compound bypasses the RPE65/LRAT-dependent visual cycle.

Preclinical Assessment Protocol: Rodent Models (Rpe65-/- and Lrat-/- Mice)

This protocol is based on methodologies reported in preclinical studies of this compound in mouse models of LCA.[4]

I. Experimental Workflow

Preclinical ERG Workflow cluster_setup Setup & Preparation cluster_recording ERG Recording cluster_analysis Data Analysis Animal_prep Animal Preparation (Anesthesia, Mydriasis) Electrode_placement Corneal Electrode Placement Animal_prep->Electrode_placement Dark_adaptation Overnight Dark Adaptation (>12 hours) Electrode_placement->Dark_adaptation Scotopic_ERG Scotopic (Dark-Adapted) ERG Dark_adaptation->Scotopic_ERG Light_adaptation Light Adaptation (e.g., 10 min @ 30 cd/m²) Scotopic_ERG->Light_adaptation Photopic_ERG Photopic (Light-Adapted) ERG Light_adaptation->Photopic_ERG Waveform_analysis Waveform Analysis (a-wave, b-wave amplitudes & implicit times) Photopic_ERG->Waveform_analysis Dose_response Dose-Response Curve Generation Waveform_analysis->Dose_response

Caption: Workflow for preclinical ERG assessment of this compound.

II. Detailed Methodology
  • Animal Models: Rpe65-/- or Lrat-/- mice on a C57BL/6 background are recommended. Age-matched wild-type mice should be used as controls.

  • Drug Administration: this compound is administered by oral gavage. A suitable vehicle, such as soybean oil, should be used.[6] Dosing can be single or repeated (e.g., daily for a set period).

  • Animal Preparation for ERG:

    • Mice are dark-adapted overnight (at least 12 hours) before ERG recording.

    • All procedures are performed under dim red light.

    • Anesthesia is induced (e.g., ketamine/xylazine cocktail, intraperitoneally).

    • Pupils are dilated with a mydriatic agent (e.g., 1% tropicamide).

    • A topical anesthetic is applied to the cornea.

  • ERG Recording:

    • A corneal electrode (e.g., a gold loop) is placed on the eye, with a reference electrode under the skin of the forehead and a ground electrode in the tail.

    • Scotopic (Dark-Adapted) Series:

      • Single-flash recordings are obtained in response to a series of increasing white light flash intensities (e.g., from -3.7 to 2.8 log cd·s·m-2).[7][8]

      • This allows for the determination of rod-driven responses (a- and b-waves).

    • Photopic (Light-Adapted) Series:

      • Following the scotopic series, mice are light-adapted for a period (e.g., 10 minutes) to a background illumination of a specific intensity (e.g., 30 cd/m²).

      • Single-flash photopic ERGs are then recorded to assess cone system responses.

  • Data Analysis:

    • The a-wave amplitude is measured from the baseline to the trough of the initial negative deflection.

    • The b-wave amplitude is measured from the trough of the a-wave to the peak of the subsequent positive deflection.

    • Implicit times for both a- and b-waves are measured from the flash onset to the respective trough or peak.

    • Data from treated and control groups are compared using appropriate statistical tests (e.g., ANOVA).

III. Preclinical Data Summary

The following tables summarize representative quantitative data from studies in Rpe65-/- mice.

Table 1: Scotopic ERG a- and b-wave Amplitudes in Rpe65-/- Mice After a Single Dose of this compound [4]

Dose (mg/kg)a-wave Amplitude (µV)b-wave Amplitude (µV)
Vehicle Control~10~20
6.25~50~150
12.5~80~250
25~120~350
50~150~400

Table 2: Scotopic ERG a- and b-wave Amplitudes in Rpe65-/- Mice After 14 Days of Daily Dosing [4]

Daily Dose (mg/kg)a-wave Amplitude (µV)b-wave Amplitude (µV)
Vehicle Control~5~15
1~40~120
4~100~300
12.5~150~450

Clinical Assessment Protocol: Patients with RPE65 or LRAT Mutations

This protocol is based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards and considerations from clinical trials of this compound.[2][3]

I. Experimental Workflow

Clinical ERG Workflow cluster_patient_prep Patient Preparation cluster_erg_protocol ISCEV Standard ERG Protocol cluster_follow_up Follow-up & Analysis Informed_consent Informed Consent Pupil_dilation Pupil Dilation Informed_consent->Pupil_dilation Dark_adaptation_clinical Dark Adaptation (ISCEV Standard) (e.g., 20-30 min) Pupil_dilation->Dark_adaptation_clinical DA_001 Dark-Adapted 0.01 ERG (Rod-driven response) Dark_adaptation_clinical->DA_001 DA_3 Dark-Adapted 3.0 ERG (Combined rod-cone response) DA_001->DA_3 DA_10 Dark-Adapted 10.0 ERG (Strong flash combined response) DA_3->DA_10 Light_adaptation_clinical Light Adaptation (e.g., 10 min @ 30 cd/m²) DA_10->Light_adaptation_clinical LA_3 Light-Adapted 3.0 ERG (Cone response) Light_adaptation_clinical->LA_3 LA_30Hz Light-Adapted 30 Hz Flicker ERG (Cone pathway response) LA_3->LA_30Hz Comparison Comparison of Amplitudes and Implicit Times Baseline_ERG Baseline ERG Recording (Pre-treatment) Post_treatment_ERG Post-Treatment ERG (e.g., Day 7, Day 14, etc.) Baseline_ERG->Post_treatment_ERG Post_treatment_ERG->Comparison

Caption: Workflow for clinical ERG assessment based on ISCEV standards.

II. Detailed Methodology
  • Patient Population: Patients diagnosed with LCA or RP with confirmed biallelic mutations in RPE65 or LRAT.

  • Treatment Protocol: A typical regimen involves a 7-day course of oral this compound (e.g., 40 mg/m²/day).[3]

  • ERG Protocol (ISCEV Standard Full-Field ERG):

    • Patient Preparation:

      • Informed consent is obtained.

      • Pupils are fully dilated.

      • A minimum of 20 minutes of dark adaptation is required before scotopic recordings.

    • Scotopic (Dark-Adapted) Recordings:

      • DA 0.01 ERG (Rod response): A dim white or blue flash is used to elicit a response primarily from rod bipolar cells.

      • DA 3.0 ERG (Combined rod-cone response): A standard bright white flash is used to elicit a mixed response from rods and cones.

      • DA 10.0 ERG (Strong flash response): A stronger flash can be used to better define the a-wave.

    • Photopic (Light-Adapted) Recordings:

      • The patient is light-adapted for at least 10 minutes to a standard background luminance.

      • LA 3.0 ERG (Cone response): A standard bright flash is presented on the light-adapting background.

      • LA 30 Hz Flicker ERG: A rapidly flickering light is used to assess the cone pathway function.

  • Assessment Schedule: ERG should be performed at baseline (pre-treatment) and at specified follow-up time points (e.g., day 7, day 14, 1 month, etc.) to monitor for changes in retinal function.[2]

  • Data Analysis: Changes in a- and b-wave amplitudes and implicit times from baseline are the primary ERG endpoints.

IV. Clinical Data Summary

While specific ERG amplitude and implicit time data from the this compound clinical trials are not widely published, the trials have reported clinically meaningful improvements in functional vision.

Table 3: Summary of Reported Efficacy from a Phase 1b Clinical Trial of this compound (QLT091001) in LCA and RP Patients [2][3]

Efficacy EndpointResponder DefinitionPercentage of Responders
Goldmann Visual Field (GVF)≥20% improvement in retinal area from baseline44% - 71%
Visual Acuity (ETDRS Letters)≥5 letter improvement from baseline43% - 67%

Note: The range in responder percentages reflects data from different trial reports and patient cohorts.

Conclusion

Electroretinography is a powerful and objective method for assessing the therapeutic effects of this compound. Preclinical studies in animal models have demonstrated a clear dose-dependent improvement in ERG responses, validating the drug's mechanism of action. In the clinical setting, while detailed ERG data is limited in publications, the ISCEV standard protocol provides a robust framework for quantifying changes in retinal function. The observed improvements in functional vision in clinical trials, such as expanded visual fields, are consistent with the restoration of photoreceptor activity that would be detected by ERG. Future clinical trials should aim to report detailed ERG outcomes to provide a more complete picture of the electrophysiological benefits of this compound therapy.

References

Application Notes and Protocols for Zuretinol Acetate Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Zuretinol acetate (B1210297) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are based on established methods for the analysis of similar retinoid compounds, such as retinyl acetate, and are intended to serve as a starting point for method development and validation.

Introduction

Zuretinol acetate is a synthetic retinoid under investigation for various therapeutic applications. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies in drug development. LC-MS/MS offers high selectivity and sensitivity for the analysis of retinoids. This document outlines recommended procedures for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from serum or plasma samples.

Materials:

  • Serum or plasma sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar retinoid like retinyl-d6 acetate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 600 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85:15 methanol (B129727):water with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to protein precipitation.

Materials:

  • Serum or plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of serum or plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 200 µL of acetonitrile and vortex for 1 minute.

  • Add 1.2 mL of MTBE and vortex for 1 minute.

  • Centrifuge for 10 minutes at 13,000 rpm.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the extract in 200 µL of a 1:3 water and methanol mixture.

  • Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography

Table 1: HPLC/UPLC Conditions

ParameterCondition 1: C18 ColumnCondition 2: C30 Column
Column Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm or Waters ACQUITY UPLC HSS PFP, 2.1 x 100 mm, 1.8 µmYMC C30, 4.6 mm × 250 mm, 3 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Water with 2 mM Ammonium Acetate and 0.1% Formic Acid90:10 Methanol/Water with 0.1% Formic Acid (v/v)
Mobile Phase B Methanol with 0.1% Formic Acid or Methanol with 2 mM Ammonium Acetate and 0.1% Formic Acid78:20:2 MTBE/Methanol/Water with 0.1% Formic Acid (v/v)
Gradient Start at 85% A, linear gradient to 98% A in 3 min, hold for 1 min, then return to initial conditions for 2 min.Start at 30% B, linear gradient to 50% B over 18 min, hold at 100% B for 2 min, and re-equilibrate at 30% B for 3.5 min.
Flow Rate 0.5 mL/min1.3 mL/min
Column Temperature 40 °C40 °C
Injection Volume 10 µL40 µL
Mass Spectrometry

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Positive Electrospray (H-ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Spray Voltage 4000 V (Positive Ion)
Vaporizer Temperature 325 °C
Ion Transfer Tube Temp. 250 °C
Sheath Gas 70 arbitrary units
Auxiliary Gas 20 arbitrary units
Scan Type Selected Reaction Monitoring (SRM)
Q1/Q3 Resolution 0.7 FWHM
CID Gas 2 mTorr
Cycle Time 0.8 sec
Proposed SRM Transitions for this compound

The exact mass of this compound (C22H32O2) is 328.24 Da. Based on the fragmentation of similar retinoids like retinyl acetate, the primary fragmentation is the loss of the acetate group.

Table 3: Proposed SRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound329.2 [M+H]+269.2To be optimizedThe product ion corresponds to the loss of acetic acid from the protonated molecule. This is a common fragmentation pattern for retinyl esters.
This compound329.2 [M+H]+To be determinedTo be optimizedA second, confirmatory transition should be determined by infusing a standard solution and observing the fragmentation pattern.
Internal StandardDependent on ISDependent on ISTo be optimizedThe transitions for the internal standard should be chosen to be specific and free from interference.

Data Presentation and Quantitative Analysis

Quantitative data should be summarized for clarity and easy comparison.

Table 4: Example Quantitative Data Summary

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)
This compound1 - 1000185 - 115< 15

Data presented are examples and should be determined during method validation.

Visualizations

Experimental Workflow: Protein Precipitation

G cluster_sample_prep Sample Preparation: Protein Precipitation A 200 µL Serum/Plasma B Add Internal Standard A->B C Add 600 µL Cold Acetonitrile B->C D Vortex (1 min) C->D E Centrifuge (13,000 rpm, 10 min) D->E F Transfer Supernatant E->F G Evaporate to Dryness (N2) F->G H Reconstitute in Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: Workflow for this compound extraction using protein precipitation.

Experimental Workflow: Liquid-

Application Notes and Protocols: A Retinal Organoid Model for Evaluating Zuretinol Acetate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inherited retinal diseases (IRDs) are a group of genetically heterogeneous disorders that lead to progressive vision loss due to the degeneration of photoreceptor cells or retinal pigment epithelium (RPE). Mutations in genes involved in the visual cycle, such as RPE65 and LRAT, impair the production of 11-cis-retinal (B22103), the chromophore essential for light detection by photoreceptors. Zuretinol acetate (B1210297), a synthetic analog of vitamin A, acts as a prodrug of 9-cis-retinol.[1] This compound can be converted into 9-cis-retinal (B17824), which can serve as a functional surrogate for 11-cis-retinal in the visual cycle, offering a promising therapeutic strategy for these conditions.

Human pluripotent stem cell (hPSC)-derived retinal organoids have emerged as a powerful in vitro model system that recapitulates key aspects of human retinal development and disease.[2][3] These three-dimensional structures contain the major retinal cell types, including photoreceptors, and exhibit a laminated architecture similar to the native retina.[3] This makes them an ideal platform for modeling IRDs and for the preclinical evaluation of novel therapeutic agents like Zuretinol acetate.

These application notes provide a detailed protocol for the development of a retinal organoid model and its application in testing the efficacy of this compound. The protocols cover the differentiation of hPSCs into mature retinal organoids, treatment with this compound, and a suite of assays to quantitatively assess its effects on photoreceptor survival, maturation, and function.

Signaling Pathways in Retinal Organoid Development

The differentiation of pluripotent stem cells into retinal organoids is a complex process that mimics in vivo retinogenesis. It is guided by the precise temporal regulation of key signaling pathways. Initially, inhibition of the BMP and Wnt pathways promotes an anterior neural fate. Subsequent activation of pathways involving factors like IGF1 and retinoic acid directs the differentiation towards a retinal lineage, including the formation of photoreceptors.

Retinal Organoid Development Signaling Pathways PSC Pluripotent Stem Cells (PSCs) NE Neuroectoderm PSC->NE BMP/Wnt Inhibition OV Optic Vesicle NE->OV IGF1 Signaling NR Neural Retina OV->NR RPC Retinal Progenitor Cells (RPCs) NR->RPC PR Photoreceptors (Rods and Cones) RPC->PR Retinoic Acid/ 9-cis-Retinal RGC Retinal Ganglion Cells RPC->RGC Early Differentiation BC Bipolar Cells RPC->BC Late Differentiation AC Amacrine Cells RPC->AC HC Horizontal Cells RPC->HC MG Müller Glia RPC->MG

Key signaling pathways in retinal organoid development.

Experimental Protocols

Part 1: Generation of Human Retinal Organoids from Pluripotent Stem Cells

This protocol describes a method for differentiating hPSCs into mature retinal organoids.

Materials:

  • hPSCs (e.g., H9 cell line)

  • Matrigel

  • DMEM/F12 with GlutaMAX

  • Neurobasal Medium

  • B-27 Supplement

  • N-2 Supplement

  • KnockOut Serum Replacement (KSR)

  • Non-Essential Amino Acids (NEAA)

  • 2-Mercaptoethanol

  • Y-27632 ROCK inhibitor

  • Recombinant human Noggin

  • Recombinant human DKK-1

  • Recombinant human IGF-1

  • All-trans-retinoic acid (ATRA) or 9-cis-retinal

  • Taurine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Protocol:

  • hPSC Culture and Embryoid Body (EB) Formation (Day 0-2):

    • Culture hPSCs on Matrigel-coated plates in mTeSR1 medium.

    • On Day 0, detach hPSCs using dispase and resuspend in EB formation medium (DMEM/F12, 20% KSR, 1x NEAA, 1x GlutaMAX, 0.1 mM 2-Mercaptoethanol, 10 µM Y-27632).

    • Plate cell aggregates in low-attachment 96-well plates to form EBs.

  • Neural Induction (Day 2-7):

    • On Day 2, change the medium to Neural Induction Medium (NIM) (DMEM/F12, 1x N-2 supplement, 1x NEAA, 1x GlutaMAX) supplemented with Noggin (100 ng/mL) and DKK-1 (100 ng/mL).

  • Optic Vesicle Formation (Day 7-24):

    • On Day 7, transfer EBs to low-attachment 6-well plates in NIM.

    • From Day 16, switch to Retinal Differentiation Medium (RDM) (DMEM/F12:Neurobasal (3:1), 1x B-27 supplement, 1x N-2 supplement) supplemented with IGF-1 (100 ng/mL).

    • Optic vesicles should become visible as translucent outgrowths from the EBs.

  • Retinal Organoid Maturation (Day 24 onwards):

    • Around Day 24-30, manually excise the optic vesicles and transfer them to new low-attachment plates in RDM supplemented with 1 µM ATRA or 1 µM 9-cis-retinal and 100 µM Taurine.[4]

    • Continue to culture the organoids, changing the medium every 2-3 days.

    • Photoreceptor outer segments typically begin to appear after Day 120.

Part 2: Treatment of Retinal Organoids with this compound

This protocol outlines the procedure for treating mature retinal organoids with this compound. It is crucial to handle this compound and 9-cis-retinal under dim red light to prevent isomerization.[5]

Materials:

  • Mature retinal organoids (Day 120 or older)

  • This compound

  • DMSO (vehicle control)

  • Retinal Differentiation Medium (RDM)

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a 10 mM stock solution. Store aliquots at -80°C, protected from light.

  • Treatment of Retinal Organoids:

    • On the day of treatment, thaw a stock aliquot and dilute it in RDM to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

    • Transfer individual retinal organoids to separate wells of a low-attachment 96-well plate.

    • Replace the existing medium with RDM containing the appropriate concentration of this compound or vehicle control.

    • Incubate the organoids for the desired treatment duration (e.g., 7, 14, or 21 days), changing the medium with fresh compound every 2-3 days.

Experimental Workflow for this compound Testing

The following diagram illustrates the overall workflow for generating retinal organoids and testing the efficacy of this compound.

Experimental Workflow Start hPSC Culture EB Embryoid Body Formation Start->EB NI Neural Induction EB->NI OV Optic Vesicle Formation NI->OV RO Retinal Organoid Maturation OV->RO Treatment This compound Treatment RO->Treatment Analysis Efficacy & Toxicity Analysis Treatment->Analysis qPCR qPCR Analysis->qPCR IHC Immunohistochemistry Analysis->IHC Func Functional Assays Analysis->Func Tox Toxicity Assays Analysis->Tox

Workflow for this compound testing in retinal organoids.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize hypothetical quantitative data that could be generated from the described experiments.

Table 1: Gene Expression Analysis of Photoreceptor Markers by qPCR

GeneVehicle Control (Fold Change)This compound (1 µM) (Fold Change)P-value
RHO (Rhodopsin)1.0 ± 0.22.5 ± 0.4<0.01
OPN1SW (S-opsin)1.0 ± 0.11.8 ± 0.3<0.05
NRL1.0 ± 0.32.1 ± 0.5<0.05
CRX1.0 ± 0.21.2 ± 0.2>0.05
RPE651.0 ± 0.11.1 ± 0.1>0.05

Data are presented as mean ± SEM. Fold change is relative to the vehicle control. Statistical analysis performed using a Student's t-test.

Table 2: Quantification of Photoreceptor Survival and Maturation

ParameterVehicle ControlThis compound (1 µM)P-value
% TUNEL-positive cells in ONL15.2 ± 3.15.8 ± 1.5<0.01
Outer Segment Length (µm)5.3 ± 1.212.7 ± 2.1<0.001
Rhodopsin-positive Area (%)25.4 ± 4.548.9 ± 6.2<0.01

ONL: Outer Nuclear Layer. Data are presented as mean ± SEM. Statistical analysis performed using a Student's t-test.

Table 3: Functional Assessment of Photoreceptor Activity

AssayVehicle ControlThis compound (1 µM)P-value
Calcium Imaging (% Responsive Cells)12.5 ± 2.835.1 ± 5.3<0.01
ERG-like a-wave amplitude (µV)-15.2 ± 3.7-45.8 ± 8.1<0.01

Data are presented as mean ± SEM. Statistical analysis performed using a Student's t-test.

Detailed Methodologies for Key Experiments

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Pool 3-5 retinal organoids per condition. Homogenize and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers for target genes (RHO, OPN1SW, NRL, CRX, RPE65) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Immunohistochemistry (IHC) and Image Analysis
  • Fixation and Cryosectioning: Fix retinal organoids in 4% paraformaldehyde, cryoprotect in 30% sucrose, and embed in OCT compound. Cut 10-14 µm sections using a cryostat.

  • Immunostaining:

    • Permeabilize sections with 0.25% Triton X-100.

    • Block with 5% normal goat serum.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Rhodopsin, anti-S-opsin, anti-Recoverin).

    • Incubate with corresponding fluorescently labeled secondary antibodies.

    • Counterstain with DAPI.

  • Imaging and Quantification:

    • Acquire images using a confocal microscope.

    • Quantify the fluorescent area or cell number using image analysis software (e.g., ImageJ/Fiji). For outer segment length, measure the length of the brush border-like structures.[6]

TUNEL Assay for Apoptosis
  • Protocol: Perform the TUNEL assay on cryosections of retinal organoids according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche).

  • Analysis: Quantify the percentage of TUNEL-positive cells within the outer nuclear layer (ONL), identified by DAPI staining.

Calcium Imaging for Photoreceptor Function
  • Loading with Calcium Indicator: Incubate live retinal organoids with a calcium indicator dye (e.g., Fluo-4 AM) in the dark.

  • Imaging: Place the organoids on a microscope stage and record baseline fluorescence.

  • Light Stimulation: Stimulate the organoids with a brief pulse of light (e.g., 488 nm laser).

  • Data Analysis: Measure the change in fluorescence intensity in individual cells or regions of interest over time. An increase in fluorescence upon light stimulation indicates a functional phototransduction cascade.

Logical Relationship of the Experimental Design

Experimental Design Logic Hypothesis Hypothesis: This compound promotes photoreceptor survival and function in a model of retinal degeneration. Model Develop Retinal Organoid Model with Photoreceptor Degeneration Hypothesis->Model Treatment Treat Organoids with this compound (and Vehicle Control) Model->Treatment Assess Assess Endpoints Treatment->Assess Survival Photoreceptor Survival (TUNEL Assay, Cell Counts) Assess->Survival Maturation Photoreceptor Maturation (Gene Expression, IHC, OS Length) Assess->Maturation Function Photoreceptor Function (Calcium Imaging, ERG) Assess->Function Conclusion Conclusion: Evaluate the therapeutic potential of This compound based on the quantitative data. Survival->Conclusion Maturation->Conclusion Function->Conclusion

References

Application Notes: Immunohistochemical Analysis of Retinoid Pathway Proteins Following Zuretinol Acetate Administration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic derivative of vitamin A and a prodrug of 9-cis-retinol.[1][2] It is under investigation as an oral therapy for inherited retinal diseases such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP), which can be caused by mutations in genes like LRAT or RPE65.[1][3] These mutations disrupt the visual cycle, leading to a deficiency of 11-cis-retinal, a crucial chromophore for vision.[1] Zuretinol acetate treatment aims to bypass this defect by providing an alternate retinoid that can be converted to 9-cis-retinal, forming the functional photopigment isorhodopsin and potentially restoring visual function.[1]

Understanding the pharmacodynamic effects of this compound requires robust methods to visualize and quantify changes in the proteins that govern retinoid uptake, transport, and signaling. Immunohistochemistry (IHC) is a powerful technique that allows for the precise localization and semi-quantitative analysis of protein expression within the cellular and tissue microenvironment.[4] These application notes provide a comprehensive overview and detailed protocols for using IHC to study key proteins of the retinoid pathway in tissues following this compound treatment. The target proteins include:

  • STRA6 (Stimulated by Retinoic Acid 6): A transmembrane receptor that facilitates the transport of retinol (B82714) from extracellular Retinol-Binding Protein 4 (RBP4) into the cell.[5][6]

  • RBP4 (Retinol-Binding Protein 4): The primary transport protein for retinol in the bloodstream, delivering it from the liver to peripheral tissues.[7][8]

  • LRAT (Lecithin:Retinol Acyltransferase): An enzyme responsible for esterifying retinol into retinyl esters for storage.[7]

  • CRABP2 (Cellular Retinoic Acid-Binding Protein 2): A cytosolic protein that binds retinoic acid and facilitates its transport to the nucleus, where it can interact with nuclear receptors.[9]

  • RARs/RXRs (Retinoic Acid Receptors/Retinoid X Receptors): Nuclear receptors that form heterodimers (RAR/RXR) and function as ligand-activated transcription factors.[10] Upon binding retinoic acid, they regulate the expression of numerous target genes.[5][10]

By applying the following protocols, researchers can effectively assess how this compound administration impacts the expression and distribution of these critical proteins, providing valuable insights into its mechanism of action and therapeutic efficacy.

Visualizing the Retinoid Signaling Pathway

The following diagram illustrates the canonical retinoid signaling pathway, highlighting the key proteins that can be targeted for IHC analysis.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RBP4_Retinol RBP4-Retinol Complex STRA6 STRA6 Receptor RBP4_Retinol->STRA6 Binds Retinol Retinol STRA6->Retinol Transports Retinal Retinal Retinol->Retinal ADH/RDH LRAT LRAT Retinol->LRAT Esterification Retinoic_Acid Retinoic Acid (RA) Retinal->Retinoic_Acid ALDH CRABP2 CRABP2 Retinoic_Acid->CRABP2 CRABP2_RA CRABP2-RA Complex CRABP2->CRABP2_RA Retinyl_Esters Retinyl Esters (Storage) LRAT->Retinyl_Esters RXR_RAR RXR/RAR Heterodimer CRABP2_RA->RXR_RAR Translocates to Nucleus RXR RXR RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE RARE RXR_RAR->RARE Binds Target_Gene Target Gene Transcription RARE->Target_Gene Regulates Zuretinol This compound (9-cis-retinyl acetate) Zuretinol->Retinal Metabolized to 9-cis-retinal

Caption: A diagram of the retinoid signaling pathway.

Quantitative Data Presentation

Effective analysis requires the systematic quantification of IHC staining. This can be achieved using methods like the H-score, which considers both the intensity of staining and the percentage of positively stained cells. Data should be summarized in tables to facilitate comparison between treatment and control groups.

Table 1: Illustrative Example of Quantitative IHC Analysis of Retinoid Pathway Proteins in Retinal Tissue.

(Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)

Protein TargetTreatment GroupNMean H-Score (± SEM)P-valueChange from Control
STRA6 Vehicle Control10120.5 ± 8.2--
This compound10155.2 ± 9.5p<0.05↑ 28.8%
RBP4 Vehicle Control1095.3 ± 7.1--
This compound1098.1 ± 6.8n.s.↑ 2.9%
CRABP2 Vehicle Control10180.9 ± 11.3--
This compound10210.4 ± 12.1p<0.05↑ 16.3%
RAR-γ Vehicle Control10220.1 ± 15.4--
This compound10215.7 ± 14.9n.s.↓ 2.0%

SEM: Standard Error of the Mean; n.s.: not significant.

Experimental Protocols

The following section provides a detailed, generalized protocol for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol should be optimized for each specific antibody and tissue type.

IHC Experimental Workflow

The diagram below outlines the major steps in a typical IHC experiment.

IHC Workflow A 1. Tissue Collection & Fixation (e.g., 10% NBF) B 2. Paraffin Embedding & Sectioning (4-5 µm) A->B C 3. Deparaffinization & Rehydration B->C D 4. Antigen Retrieval (HIER or Enzymatic) C->D E 5. Blocking (e.g., Normal Serum, BSA) D->E F 6. Primary Antibody Incubation (Overnight at 4°C) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (e.g., HRP-DAB or Fluorophore) G->H I 9. Counterstaining (e.g., Hematoxylin) H->I J 10. Dehydration & Mounting I->J K 11. Microscopy & Analysis J->K

Caption: A standard workflow for an IHC experiment.

Detailed Protocol for FFPE Tissues

1. Deparaffinization and Rehydration: a. Immerse slides in three consecutive washes of xylene for 5 minutes each.[11] b. Transfer slides through two washes of 100% ethanol (B145695) for 10 minutes each.[11] c. Transfer slides through two washes of 95% ethanol for 10 minutes each.[11] d. Rinse slides twice in deionized water for 5 minutes each.[11]

2. Antigen Retrieval: This step is crucial for unmasking epitopes concealed by formalin fixation. The optimal method depends on the specific antibody. a. Heat-Induced Epitope Retrieval (HIER): i. Place slides in a staining dish filled with a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).[11] ii. Heat the solution to 95-100°C for 20-45 minutes using a steamer, water bath, or pressure cooker.[12] iii. Allow slides to cool in the solution at room temperature for at least 20 minutes.[12] iv. Rinse slides in a gentle stream of deionized water. b. Enzymatic Retrieval: i. Incubate sections with an enzyme solution (e.g., Proteinase K or Trypsin) for a predetermined time (e.g., 10-20 minutes) at 37°C. ii. Stop the enzymatic reaction by thoroughly rinsing the slides in a wash buffer (e.g., PBS).

3. Blocking and Staining: a. Peroxidase Block (for chromogenic detection): If using a horseradish peroxidase (HRP) conjugate, incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[13] Rinse with wash buffer. b. Non-Specific Binding Block: Incubate sections with a blocking solution (e.g., 5% normal serum from the same species as the secondary antibody, or 1-3% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[14] c. Primary Antibody Incubation: i. Dilute the primary antibody to its optimal concentration in an appropriate antibody diluent. ii. Drain the blocking solution from the slides (do not rinse). iii. Apply the diluted primary antibody to the tissue sections, ensuring complete coverage. iv. Incubate overnight at 4°C in a humidified chamber.[4] d. Washing: Rinse slides gently with wash buffer and then wash three times for 5 minutes each.[11] e. Secondary Antibody Incubation: i. Apply a biotinylated or enzyme-conjugated secondary antibody (for chromogenic detection) or a fluorophore-conjugated secondary antibody (for fluorescent detection). ii. Incubate for 30-60 minutes at room temperature in a humidified chamber. f. Washing: Repeat the washing step (3d).

4. Signal Detection: a. Chromogenic Detection: i. If using a biotinylated secondary antibody, incubate with an avidin-biotin complex (ABC) reagent for 30 minutes. ii. Wash slides. iii. Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope. iv. Stop the reaction by immersing the slides in deionized water. b. Fluorescent Detection: Proceed directly to counterstaining after the final wash.

5. Counterstaining, Dehydration, and Mounting: a. Counterstaining: Lightly stain the tissue with a suitable counterstain (e.g., Hematoxylin for chromogenic detection; DAPI for fluorescent detection). b. Dehydration (for chromogenic detection): i. Immerse slides in graded alcohols (e.g., 70%, 95%, 100% ethanol). ii. Clear in xylene. c. Mounting: Apply a permanent mounting medium and a coverslip. Allow to dry before imaging. For fluorescence, use an aqueous mounting medium.

Table 2: Recommended Antibodies for Retinoid Pathway IHC.

Target ProteinHost/ClonalityRecommended Dilution (IHC-P)Example Supplier & Cat. No.
STRA6 Rabbit / Polyclonal1:200 - 1:500Sigma-Aldrich (HPA040839)[15]
RBP4 Rabbit / Polyclonal1:50 - 1:500Proteintech (11774-1-AP)[16]
LRAT Rabbit / Polyclonal1:50 - 1:200(Antibody information for IHC is less common; requires careful validation)
CRABP2 Rabbit / Polyclonal1:100 - 1:300United States Biological (C3119-70)[17]
RARα Mouse / Monoclonal(Requires optimization)(Antibodies are available, fixation is critical)[18]
RXRα Rabbit / Monoclonal(Requires optimization)Cell Signaling Technology (Part of kit #9857)[19]

Note: All antibody dilutions are suggestions and require optimization by the end-user for their specific tissue and experimental conditions.

References

Application Notes and Protocols for Studying Impaired Dark Adaptation in Animal Models with Zuretinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impaired dark adaptation, or night blindness, is a debilitating symptom of numerous retinal diseases, including retinitis pigmentosa (RP) and Leber congenital amaurosis (LCA). This condition arises from the dysfunction of rod photoreceptors and the associated visual cycle, which is responsible for regenerating the light-sensitive chromophore, 11-cis-retinal. Animal models are indispensable tools for investigating the pathophysiology of impaired dark adaptation and for the preclinical evaluation of novel therapeutics. Zuretinol acetate (B1210297) (9-cis-retinyl acetate), a synthetic retinoid, has emerged as a promising therapeutic agent. It acts as a prodrug for 9-cis-retinal (B17824), which can form a functional photopigment analog called isorhodopsin, thereby bypassing defects in the canonical visual cycle.

These application notes provide detailed protocols for utilizing animal models to study impaired dark adaptation and to assess the efficacy of Zuretinol acetate. The protocols cover the induction of retinal degeneration, electroretinographic assessment of dark adaptation, and the administration of this compound.

Animal Models for Impaired Dark Adaptation

A variety of animal models can be employed to study impaired dark adaptation. The choice of model depends on the specific research question.

Genetic Models:

  • Rpe65-/- and Lrat-/- Mice: These knockout mouse models have deficiencies in the retinal pigment epithelium (RPE) specific 65-kDa protein (RPE65) or lecithin:retinol acyltransferase (LRAT), respectively. Both enzymes are critical for the canonical visual cycle.[1] Consequently, these mice cannot produce 11-cis-retinal, leading to severe impairment in rod and cone function from an early age, making them excellent models for LCA.[1]

  • RhoD190N/+ Mice: This model carries a mutation in the rhodopsin gene, leading to a form of retinitis pigmentosa. These mice exhibit progressive photoreceptor degeneration and a decline in retinal function with age.

Induced Models:

  • Light-Induced Retinopathy: Exposing rodents to intense light can induce photoreceptor damage and subsequent retinal degeneration, leading to impaired dark adaptation. This model is useful for studying the mechanisms of photoreceptor cell death and for evaluating neuroprotective strategies.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies evaluating the effects of this compound in mouse models of impaired dark adaptation.

Animal ModelTreatment GroupDose (mg/kg)a-wave Amplitude (µV)b-wave Amplitude (µV)Reference
Rpe65-/- Mice Vehicle Control-~10~20[2]
This compound (single dose)6.25~50~150[2]
This compound (single dose)12.5~100~250[2]
This compound (single dose)25~150~350[2]
This compound (single dose)50~200~450[2]
Aged C57BL/6 Mice (10 months) Vehicle Control-~150~400[3]
This compound (single dose, ~80 mg/kg)~80~200~500[3]

Table 1: Scotopic ERG a- and b-wave amplitudes in mouse models treated with this compound. Data are approximated from published graphs and represent mean values.

Animal ModelTreatment GroupDose (mg/kg)Time Point9-cis-retinal in eye (pmol/eye)Reference
Rpe65-/- Mice This compound (daily for 14 days)114 daysUndetectable[2][4]
This compound (daily for 14 days)414 days38 ± 4[2][4]
This compound (daily for 14 days)12.514 days95 ± 14[2][4]

Table 2: Ocular levels of 9-cis-retinal in Rpe65-/- mice following daily oral gavage with this compound. Data are presented as mean ± SD.

Experimental Protocols

I. Light-Induced Retinopathy Protocol

This protocol describes a method for inducing retinal degeneration in mice through exposure to intense light.

Materials:

  • Mice (e.g., C57BL/6J)

  • Lightbox equipped with a bright, full-spectrum light source

  • Mydriatic eye drops (e.g., 1% tropicamide)

  • Dim red light source

Procedure:

  • Dark Adaptation: Dark-adapt the mice for at least 12 hours prior to light exposure. All subsequent handling should be performed under dim red light.

  • Pupil Dilation: Anesthetize the mice and apply one drop of mydriatic solution to each eye to dilate the pupils.

  • Light Exposure: Place the mice in the lightbox and expose them to a bright light (e.g., 5,000-10,000 lux) for a specified duration (e.g., 1-4 hours).

  • Post-Exposure Care: Return the mice to their regular housing under a standard 12-hour light/dark cycle.

  • Functional and Morphological Assessment: Assess retinal function using electroretinography (ERG) and morphology using histology at desired time points post-exposure (e.g., 1, 3, and 7 days).

II. Electroretinography (ERG) Protocol for Dark Adaptation

This protocol details the procedure for recording ERGs in mice to assess dark adaptation.

Materials:

  • ERG recording system with a Ganzfeld dome

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Corneal electrodes

  • Reference and ground electrodes

  • Mydriatic and lubricating eye drops

  • Heating pad

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight (at least 12 hours).

  • Animal Preparation: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Dilate the pupils with a mydriatic agent and apply a drop of lubricant to the cornea to maintain hydration and ensure good electrical contact with the electrode.

  • Electrode Placement: Place the corneal electrode on the eye, the reference electrode subcutaneously on the head between the eyes, and the ground electrode subcutaneously in the tail or a hind leg.

  • Scotopic ERG Recording:

    • Present a series of brief, full-field light flashes of increasing intensity (e.g., from -4.0 to 1.5 log cd·s/m²) in the dark.

    • Record the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) for each flash intensity.

  • Light Adaptation: Light-adapt the mouse for 10 minutes to a background illumination of 30 cd/m² to saturate the rods.

  • Photopic ERG Recording: While maintaining the background illumination, present a series of light flashes of increasing intensity to assess cone function.

  • Dark Adaptation Kinetics:

    • To measure the rate of dark adaptation, first, light-adapt the mouse as described above.

    • Turn off the background light and record ERG responses to a single, moderately bright flash intensity at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes.

    • Plot the recovery of the a- and b-wave amplitudes over time.

III. This compound Administration Protocol

This protocol describes the oral gavage method for administering this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., soybean oil)

  • Mouse gavage needles (20-22 gauge with a ball tip)

  • 1 mL syringes

  • Vortex mixer

Procedure:

  • Formulation Preparation: Prepare a homogenous suspension of this compound in the vehicle. For example, dissolve this compound in a small amount of ethanol (B145695) before mixing with soybean oil. Vortex the mixture thoroughly before each administration.

  • Dose Calculation: Weigh the mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

  • Animal Restraint: Properly restrain the mouse by grasping the loose skin over the neck and back to immobilize the head.

  • Gavage Administration:

    • Measure the correct insertion depth of the gavage needle (from the corner of the mouth to the last rib).

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Once the needle is at the pre-measured depth, slowly administer the formulation. Do not use force.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress after the procedure.

Visualizations

Visual_Cycle_and_Zuretinol_Acetate_Action cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin + Opsin all-trans-retinal all-trans-retinal all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH8 all-trans-retinol_RPE all-trans-retinol all-trans-retinol->all-trans-retinol_RPE Transport Opsin Opsin Rhodopsin->all-trans-retinal Isorhodopsin Isorhodopsin Isorhodopsin->all-trans-retinal Light (Photon) all-trans-retinyl_esters all-trans-retinyl esters all-trans-retinol_RPE->all-trans-retinyl_esters LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE RDH5 11-cis-retinal_RPE->11-cis-retinal Transport Zuretinol_acetate This compound (9-cis-retinyl acetate) 9-cis-retinal 9-cis-retinal Zuretinol_acetate->9-cis-retinal Metabolism 9-cis-retinal->Isorhodopsin

Caption: The canonical visual cycle and the mechanism of this compound.

Experimental_Workflow cluster_model Animal Model Selection & Preparation cluster_treatment Treatment Protocol cluster_assessment Functional Assessment cluster_analysis Data Analysis & Interpretation Model Select Animal Model (e.g., Rpe65-/-, Light-Induced) Housing Standardized Housing (12h light/dark cycle) Model->Housing Zuretinol Prepare this compound Formulation Housing->Zuretinol Control Administer Vehicle Control Housing->Control Dosing Administer via Oral Gavage (Specify dose and frequency) Zuretinol->Dosing DarkAdapt Overnight Dark Adaptation Dosing->DarkAdapt Control->DarkAdapt ERG Electroretinography (ERG) - Scotopic - Photopic - Dark Adaptation Kinetics DarkAdapt->ERG ERG_Analysis Analyze ERG Waveforms (a-wave, b-wave amplitudes & implicit times) ERG->ERG_Analysis Stats Statistical Analysis (e.g., ANOVA, t-test) ERG_Analysis->Stats Conclusion Draw Conclusions on Treatment Efficacy Stats->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Quantitative PCR Analysis of Gene Expression Following Zuretinol Acetate Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297), a synthetic analog of vitamin A, is an orally administered prodrug of 9-cis-retinol.[1][2] It is under investigation as a therapeutic agent for inherited retinal diseases such as Leber's congenital amaurosis (LCA) and retinitis pigmentosa (RP) caused by mutations in the RPE65 or LRAT genes.[2][3] These mutations impair the visual cycle, leading to vision loss. Zuretinol acetate acts by providing an alternative substrate for the visual cycle, bypassing the enzymatic steps that are deficient in these conditions.[2]

Beyond its role in the visual cycle, as a retinoid, this compound has the potential to influence gene expression through its conversion to active metabolites like 9-cis-retinoic acid. Retinoic acids are known to regulate a wide array of genes by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][5] These ligand-activated receptors form heterodimers and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7]

This document provides detailed application notes and protocols for the quantitative analysis of gene expression in response to this compound exposure using real-time quantitative polymerase chain reaction (qPCR).

Application Notes

Quantitative PCR is a highly sensitive and specific method for measuring changes in gene expression.[8] By quantifying messenger RNA (mRNA) levels, researchers can gain insights into the molecular mechanisms of this compound's action, identify potential biomarkers of drug efficacy or toxicity, and elucidate its impact on various cellular pathways.

Target Gene Selection:

The selection of target genes for qPCR analysis should be based on their known or hypothesized involvement in retinoid signaling pathways and the biological context of the study (e.g., retinal cells). Potential target genes include:

  • Retinoic Acid Receptor Beta (RARB): A well-established target gene of retinoic acid signaling, its expression is often upregulated upon retinoid exposure.[9]

  • Cytochrome P450 Family 26 Subfamily A Member 1 (CYP26A1): This enzyme is involved in the catabolism of retinoic acid and its expression is induced by retinoic acid as part of a negative feedback loop.[7][9]

  • Genes involved in cellular differentiation and proliferation: Retinoids are known to play a crucial role in these processes.

  • Genes related to inflammation and immune response: Retinoid signaling can modulate inflammatory pathways.[10]

Housekeeping Genes:

For accurate relative quantification, it is crucial to normalize the expression of the target genes to one or more stably expressed housekeeping genes. The expression of these genes should not be affected by the experimental conditions. Commonly used housekeeping genes include:

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Beta-actin (ACTB)

  • 18S ribosomal RNA (18S rRNA)

It is recommended to validate the stability of the chosen housekeeping genes under the specific experimental conditions.

Data Presentation

The following tables present example data from a hypothetical experiment investigating the effect of this compound on gene expression in a retinal pigment epithelium (RPE) cell line.

Table 1: Raw Quantification Cycle (Cq) Values

Sample IDTreatmentTarget GeneCq Value (Replicate 1)Cq Value (Replicate 2)Cq Value (Replicate 3)
1Vehicle ControlGAPDH18.5218.6118.45
2Vehicle ControlRARB25.1425.2225.09
3Vehicle ControlCYP26A128.3128.4528.39
4This compound (1 µM)GAPDH18.6318.5518.68
5This compound (1 µM)RARB22.8922.9522.81
6This compound (1 µM)CYP26A124.7624.8824.81

Table 2: Relative Gene Expression Analysis (2-ΔΔCq Method)

Target GeneAverage ΔCq (Vehicle Control)Average ΔCq (this compound)ΔΔCqFold Change (2-ΔΔCq)
RARB6.634.30-2.335.00
CYP26A19.846.23-3.6112.20

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture human RPE cells (e.g., ARPE-19) in a suitable medium and conditions until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).

Total RNA Extraction

This protocol is based on a column-based RNA purification kit.

  • Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells directly in the culture dish by adding the lysis buffer provided in the kit.

  • Homogenize the lysate by passing it through a syringe with a fine-gauge needle.

  • Transfer the lysate to a spin column placed in a collection tube.

  • Centrifuge according to the manufacturer's instructions to bind the RNA to the membrane.

  • Wash the membrane with the provided wash buffers to remove contaminants.

  • Elute the purified RNA with RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

First-Strand cDNA Synthesis
  • In a sterile, RNase-free tube, combine the following components:

    • Total RNA (1 µg)

    • Oligo(dT) primers or random hexamers

    • dNTP mix

    • RNase-free water to the final volume

  • Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.

  • Add the following components to the tube:

    • Reverse transcriptase buffer

    • RNase inhibitor

    • Reverse transcriptase enzyme

  • Incubate the reaction at the temperature recommended by the enzyme manufacturer (e.g., 42°C) for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C.

Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.

  • Prepare a master mix for each gene containing:

    • SYBR Green qPCR master mix (containing dNTPs, Taq polymerase, and SYBR Green dye)

    • Forward primer (10 µM)

    • Reverse primer (10 µM)

    • Nuclease-free water

  • Aliquot the master mix into qPCR plate wells.

  • Add the cDNA template (diluted as necessary) to the respective wells.

  • Seal the qPCR plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform the qPCR reaction in a real-time PCR instrument with a thermal cycling protocol similar to the following:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis

The relative quantification of gene expression can be calculated using the 2-ΔΔCq (Livak) method.[11]

  • Normalization to Housekeeping Gene (ΔCq): ΔCq = Cq (target gene) - Cq (housekeeping gene)

  • Normalization to Control Group (ΔΔCq): ΔΔCq = ΔCq (treated sample) - Average ΔCq (control group)

  • Calculation of Fold Change: Fold Change = 2-ΔΔCq

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis CellCulture Cell Culture & Treatment RNA_Extraction Total RNA Extraction CellCulture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup RealTime_PCR Real-Time PCR Amplification qPCR_Setup->RealTime_PCR Cq_Determination Cq Value Determination RealTime_PCR->Cq_Determination Relative_Quantification Relative Quantification (2^-ΔΔCq) Cq_Determination->Relative_Quantification

Caption: Experimental workflow for qPCR analysis.

retinoic_acid_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zuretinol This compound Retinol 9-cis-Retinol Zuretinol->Retinol Esterases Retinal 9-cis-Retinal Retinol->Retinal RDH RA 9-cis-Retinoic Acid Retinal->RA RALDH RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR RA_nucleus RA->RA_nucleus RARE RARE RAR_RXR->RARE Gene Target Gene (e.g., RARB, CYP26A1) RARE->Gene Transcription Activation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation RA_cytoplasm

Caption: Retinoic acid signaling pathway.

References

Application Notes and Protocols for the Dissolution of Zuretinol Acetate in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic derivative of vitamin A that holds significant promise as a therapeutic agent, particularly in the field of ophthalmology for the treatment of inherited retinal diseases like Leber congenital amaurosis and retinitis pigmentosa.[1][2][3] As a hydrophobic molecule, Zuretinol acetate is insoluble in aqueous solutions, posing a challenge for its application in in vitro experimental settings such as cell-based assays.[4]

These application notes provide detailed protocols for the proper dissolution and handling of this compound to ensure its stability and bioavailability in in vitro studies. The methodologies outlined are based on the known solubility characteristics of closely related retinoid compounds and established best practices for cell culture.

Solubility of this compound and Related Compounds

While specific quantitative solubility data for this compound is not widely published, the solubility of structurally similar retinoids provides a strong basis for selecting an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common organic solvents used to prepare stock solutions of hydrophobic compounds for in vitro applications.

CompoundSolventSolubilityReference
all-trans-Retinyl acetate Ethanol~16 mg/mL[5]
DMSO~5 mg/mL[5]
9-cis-Retinal Ethanol~25 mg/mL[6]
DMSO~16 mg/mL[6]
9-cis-Retinoic acid Ethanol~0.5 mg/mL[7]
DMSO~20 mg/mL (~66 mM)[7]

Based on this data, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound due to the generally higher solubility of retinoids in it.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform these steps under subdued lighting conditions due to the light sensitivity of retinoids.

Materials:

  • This compound (MW: 328.49 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amber glass vials or tubes wrapped in aluminum foil

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes for aliquots

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weigh this compound: In an amber vial, accurately weigh out a desired amount of this compound (e.g., 1 mg).

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Calculation: (Mass of this compound in g / 328.49 g/mol ) / 0.010 mol/L = Volume in L

    • Example for 1 mg: (0.001 g / 328.49 g/mol ) / 0.010 mol/L = 0.000304 L = 304 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.

  • Vortex: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[8]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the 10 mM DMSO stock solution into a final working concentration in an aqueous cell culture medium. The key is to ensure the final concentration of DMSO is non-toxic to the cells (generally <0.1%).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes or multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution.

    • Example: Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed medium and mix gently but thoroughly by pipetting.

  • Final Dilution: Add the required volume of the intermediate solution (or the stock solution for a single-step dilution) to the final volume of cell culture medium in your experimental vessel (e.g., a well of a 6-well plate).

    • Example for a final concentration of 1 µM in 2 mL: Add 20 µL of the 100 µM intermediate solution to 1980 µL of medium in the well. The final DMSO concentration would be 0.01%.

  • Mix Gently: Gently swirl or rock the culture vessel to ensure even distribution of the compound.

  • Use Immediately: It is recommended to use the prepared medium containing this compound immediately, as the stability of retinoids in aqueous solutions can be limited.[5]

Visualizations

Dissolution_Workflow cluster_prep Stock Solution Preparation (in subdued light) cluster_storage Storage cluster_working Working Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to dissolve add_dmso->dissolve aliquot 4. Aliquot into amber tubes dissolve->aliquot store 5. Store at -80°C aliquot->store thaw 6. Thaw stock aliquot store->thaw dilute 7. Dilute into cell culture medium thaw->dilute use 8. Use immediately dilute->use

Caption: Workflow for this compound Solution Preparation.

Visual_Cycle_Bypass cluster_cycle Endogenous Visual Cycle cluster_bypass This compound Therapeutic Pathway all_trans_retinal all-trans-retinal all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol lrat LRAT enzyme all_trans_retinol->lrat rpe65 RPE65 enzyme lrat->rpe65 several steps defect Genetic Defect (e.g., in LRAT or RPE65) lrat->defect eleven_cis_retinal 11-cis-retinal rpe65->eleven_cis_retinal rpe65->defect opsin Opsin eleven_cis_retinal->opsin zuretinol This compound (oral pro-drug) nine_cis_retinal 9-cis-retinal (active form) zuretinol->nine_cis_retinal metabolic conversion nine_cis_retinal->opsin isorhodopsin Isorhodopsin (functional photopigment) opsin->isorhodopsin

Caption: this compound's Role in Bypassing Visual Cycle Defects.

References

Application Notes and Protocols for Long-term Zuretinol Acetate Treatment in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term administration of Zuretinol acetate (B1210297) in rodent models for preclinical research, particularly in the context of inherited retinal diseases such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).

Introduction to Zuretinol Acetate

This compound (also known as 9-cis-retinyl acetate) is a synthetic, orally available prodrug of 9-cis-retinol.[1] It is being investigated for the treatment of inherited retinal dystrophies caused by mutations in genes such as RPE65 and LRAT, which lead to a deficiency in 11-cis-retinal, a crucial component of the visual cycle.[1] this compound aims to bypass the enzymatic steps that are defective in these conditions by providing a precursor that can be converted to 9-cis-retinal, an analog of 11-cis-retinal, thereby restoring the function of light-sensing photoreceptor cells.

Long-Term Dosing Protocols in Rodent Models

The following table summarizes long-term dosing regimens for this compound that have been used in various rodent models of retinal degeneration.

Rodent ModelDosing RegimenVehicleStudy DurationReference
Rpe65-/- Mice (LCA model)1, 4, or 12.5 mg/kg, daily by oral gavageSoybean oilUp to 8 weeks[2]
Rpe65-/- Mice (LCA model)1 and 4 mg/kg, intermittent (unspecified frequency) by oral gavageSoybean oil8 weeks[2]
C57BL/6 Mice (Aging model)Unspecified dose, monthly by oral gavageUnspecified6 and 10 months[3]
rd12 Mutant Mice (Rpe65 model)Unspecified single dose, oral gavageUnspecifiedSingle administration[4]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Soybean oil (vehicle)

  • Glass vial

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound and soybean oil based on the desired concentration and the total volume needed for the study cohort.

  • In a glass vial, weigh the this compound powder.

  • Add the calculated volume of soybean oil to the vial.

  • Vortex the mixture vigorously for 5-10 minutes until the powder is completely suspended. Gentle warming and sonication can be used to aid dissolution if necessary.

  • Store the formulation protected from light at 4°C for short-term use. For long-term storage, consult the manufacturer's recommendations.

  • Before each administration, bring the solution to room temperature and vortex thoroughly to ensure a homogenous suspension.

  • Administer the calculated dose to each animal via oral gavage. The volume should be adjusted based on the most recent body weight measurement.

Efficacy Assessment

ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina to a light stimulus.

Protocol:

  • Dark Adaptation: Dark-adapt the rodents overnight (at least 12 hours) before the ERG recordings. All subsequent procedures until the end of the recording should be performed under dim red light.

  • Anesthesia: Anesthetize the animal with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80-100 mg/kg ketamine and 5-10 mg/kg xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Pupil Dilation: Apply a drop of a mydriatic agent (e.g., 1% tropicamide) to the cornea of each eye.

  • Electrode Placement: Place a ground electrode subcutaneously in the tail or a hind leg and a reference electrode subcutaneously on the forehead. The active electrode, a small gold or silver wire loop, is placed on the cornea, which should be kept moist with a drop of sterile methylcellulose (B11928114) solution.

  • Recording: Place the anesthetized animal on a heated platform to maintain body temperature and position it in front of a Ganzfeld dome stimulator.

  • Scotopic ERG (Rod-driven responses): Record responses to a series of increasing intensity light flashes in the dark-adapted state.

  • Photopic ERG (Cone-driven responses): After light-adapting the animal for 10 minutes to a background light to saturate rod function, record responses to a series of increasing intensity light flashes.

  • Data Analysis: Analyze the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

Optokinetic Reflex (OKR) Test: The OKR is an involuntary eye movement elicited by a moving visual field. It is used to assess visual acuity and contrast sensitivity.

  • Place the conscious, unrestrained rodent on a central platform surrounded by a monitor displaying rotating vertical sine-wave gratings.

  • A camera positioned above the platform tracks the animal's head movements.

  • The spatial frequency and contrast of the gratings are varied to determine the threshold at which the animal no longer tracks the moving pattern. This threshold corresponds to the visual acuity.[5][6]

Visual Water Maze Test: This task assesses vision-guided navigation.

  • A circular pool is filled with opaque water, and a submerged platform is placed in one quadrant.

  • Visual cues are placed around the pool.

  • The rodent is placed in the water and must use the visual cues to locate the hidden platform.

  • The time taken to find the platform (latency) and the path taken are recorded over several trials.[6][7]

Pharmacokinetic Analysis

Protocol:

  • Administer a single oral dose of this compound to a cohort of rodents.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) after dosing, collect blood samples via tail vein or cardiac puncture into heparinized tubes.[8]

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • For tissue distribution, euthanize animals at specified time points and collect relevant tissues (e.g., liver, eyes).

  • Extract this compound and its metabolites from plasma and tissue homogenates using an appropriate organic solvent.

  • Analyze the concentration of the compounds using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Long-Term Toxicology Study Protocol (Adapted from OECD Guideline 408)[9]

Study Design:

  • Species: Rat (preferred) or mouse.

  • Animals: At least 10 males and 10 females per dose group.

  • Dose Levels: A control group (vehicle only) and at least three dose levels of this compound. The highest dose should induce some toxicity but not mortality, the lowest dose should be a No Observed Adverse Effect Level (NOAEL), and the intermediate dose should be spaced between the high and low doses.[9]

  • Duration: 90 days or longer.[10]

Parameters to Monitor:

  • Clinical Observations: Daily observation for any signs of toxicity, changes in behavior, and mortality.[1]

  • Body Weight: Measured weekly.[1]

  • Food and Water Consumption: Measured weekly.[1]

  • Ophthalmology: Examination of the eyes by a veterinary ophthalmologist at the beginning and end of the study.

  • Hematology (at termination): Complete blood count (CBC) including red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.

  • Clinical Chemistry (at termination): Analysis of blood plasma for markers of liver function (ALT, AST, ALP), kidney function (BUN, creatinine), and other relevant parameters.

  • Gross Necropsy: At the end of the study, all animals are euthanized and a complete gross necropsy is performed on all organs.

  • Histopathology: Collection and preservation of all major organs and tissues in 10% neutral buffered formalin. Special attention should be paid to the liver and eyes. For ocular histopathology, the eyes should be fixed in Davidson's or modified Davidson's solution. Tissues should be processed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[7]

Visualization of Pathways and Workflows

This compound in the Visual Cycle

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Drug This compound Pathway 11-cis-Retinal 11-cis-Retinal Rhodopsin Rhodopsin 11-cis-Retinal->Rhodopsin Combines with Opsin Opsin Opsin->Rhodopsin all-trans-Retinal all-trans-Retinal Rhodopsin->all-trans-Retinal Light (Photon) all-trans-Retinol_PR all-trans-Retinol all-trans-Retinal->all-trans-Retinol_PR Reduction (RDH) all-trans-Retinol_RPE all-trans-Retinol all-trans-Retinol_PR->all-trans-Retinol_RPE Transport all-trans-Retinyl_Ester all-trans-Retinyl Ester all-trans-Retinol_RPE->all-trans-Retinyl_Ester Esterification (LRAT*) 11-cis-Retinol 11-cis-Retinol all-trans-Retinyl_Ester->11-cis-Retinol Isomerization (RPE65*) 11-cis-Retinal_RPE 11-cis-Retinal 11-cis-Retinol->11-cis-Retinal_RPE Oxidation (RDH) 11-cis-Retinal_RPE->11-cis-Retinal Transport Zuretinol_Acetate This compound (9-cis-retinyl acetate) 9-cis-Retinol 9-cis-Retinol Zuretinol_Acetate->9-cis-Retinol Hydrolysis 9-cis-Retinal 9-cis-Retinal 9-cis-Retinol->9-cis-Retinal Oxidation 9-cis-Retinal->Rhodopsin Bypasses LRAT/RPE65 deficiency caption *Defective in some inherited retinal diseases.

Caption: Mechanism of this compound in the visual cycle.

Experimental Workflow for a Long-Term Rodent Study

Long_Term_Study_Workflow start Start of Study acclimatization Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Body Weight, Ophthalmology) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing Daily/Intermittent Dosing with this compound (e.g., 90 days) randomization->dosing monitoring Weekly Monitoring (Body Weight, Clinical Signs, Food/Water Intake) dosing->monitoring Throughout dosing period efficacy Interim/Final Efficacy Assessment (ERG, Behavioral Tests) dosing->efficacy termination Study Termination efficacy->termination necropsy Necropsy & Tissue Collection (Blood, Organs, Eyes) termination->necropsy analysis Sample Analysis (Hematology, Clinical Chemistry, Histopathology, PK) necropsy->analysis

References

Application Notes and Protocols for Measuring Isorhodopsin Levels in Retinal Tissue Following Zuretinol Acetate Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is an investigational oral therapy for inherited retinal diseases (IRDs) caused by mutations in genes such as RPE65 and LRAT.[1] These mutations impair the canonical visual cycle, leading to a deficiency of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells.[2] Zuretinol acetate acts as a prodrug of 9-cis-retinol, which is subsequently oxidized in the retina to 9-cis-retinal (B17824).[1] This synthetic chromophore can combine with opsin in photoreceptor cells to form isorhodopsin, a functional visual pigment analog that can restore light sensitivity and visual function, bypassing the enzymatic steps blocked by the genetic defects.[1][3]

These application notes provide detailed protocols for the quantification of isorhodopsin in retinal tissue, a key biomarker for assessing the efficacy of this compound and similar therapies. The methodologies described herein cover retinal tissue preparation, isorhodopsin extraction, and quantification by UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Signaling Pathway: The Visual Cycle and this compound's Mechanism of Action

The canonical visual cycle is a series of enzymatic reactions that regenerate 11-cis-retinal. A simplified representation of this pathway and the intervention point of this compound is depicted below.

Visual_Cycle_and_Zuretinol_Acetate cluster_ROS Photoreceptor Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) cluster_drug This compound Pathway Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light all_trans_retinol_ROS all-trans-retinol all_trans_retinal->all_trans_retinol_ROS RDH all_trans_retinol_RPE all-trans-retinol all_trans_retinol_ROS->all_trans_retinol_RPE Transport Isorhodopsin Isorhodopsin (Opsin + 9-cis-retinal) Opsin Opsin Opsin->Rhodopsin 11-cis-retinal Opsin->Isorhodopsin all_trans_retinyl_esters all-trans-retinyl esters all_trans_retinol_RPE->all_trans_retinyl_esters LRAT eleven_cis_retinol 11-cis-retinol all_trans_retinyl_esters->eleven_cis_retinol RPE65 eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal RDH5 eleven_cis_retinal->Opsin Transport Zuretinol This compound (9-cis-retinyl acetate) nine_cis_retinol 9-cis-retinol Zuretinol->nine_cis_retinol Esterases nine_cis_retinal 9-cis-retinal nine_cis_retinol->nine_cis_retinal RDH nine_cis_retinal->Opsin Transport

Caption: this compound bypasses the RPE65/LRAT block in the visual cycle.

Data Presentation

The following tables summarize quantitative data from preclinical studies in mouse models of Leber Congenital Amaurosis (LCA) with Rpe65 mutations, demonstrating the dose-dependent formation of isorhodopsin following the administration of 9-cis-retinyl acetate.

Table 1: Isorhodopsin Levels in Rpe65-/- Mice After a Single Dose of 9-cis-Retinyl Acetate

Dose of 9-cis-Retinyl Acetate (mg/kg)Mean Isorhodopsin Level (pmol/eye) ± SD
Vehicle ControlNot Detected
6.2515.3 ± 4.2
12.535.1 ± 6.8
2560.5 ± 10.1
5088.2 ± 15.7

Data adapted from studies on Rpe65-/- mice, showing a clear dose-dependent increase in isorhodopsin levels 3 days post-administration.[4]

Table 2: Isorhodopsin Levels in Rpe65-/- Mice After 14 Days of Daily 9-cis-Retinyl Acetate Administration

Daily Dose of 9-cis-Retinyl Acetate (mg/kg)Mean Isorhodopsin Level (pmol/eye) ± SD
Vehicle ControlNot Detected
1Not Detected
422.4 ± 5.9
12.575.3 ± 12.4

These findings indicate that sustained daily dosing leads to significant isorhodopsin formation, although a threshold dose is required for detectable accumulation over this period.[4]

Experimental Protocols

Experimental Workflow Overview

The overall workflow for measuring isorhodopsin levels involves several key stages, from animal handling to data analysis.

Experimental_Workflow cluster_analysis Quantification Methods start This compound Administration to Animal Model dark_adaptation Dark Adaptation start->dark_adaptation euthanasia Euthanasia & Tissue Collection dark_adaptation->euthanasia retina_dissection Retina Dissection euthanasia->retina_dissection homogenization Retinal Tissue Homogenization retina_dissection->homogenization extraction Visual Pigment Extraction homogenization->extraction spectrophotometry UV-Vis Spectrophotometry extraction->spectrophotometry hplc HPLC Analysis of Retinoids extraction->hplc data_analysis Data Analysis & Quantification spectrophotometry->data_analysis hplc->data_analysis

Caption: Workflow for isorhodopsin quantification post-Zuretinol acetate.
Protocol 1: Retinal Tissue Preparation

Objective: To isolate retinal tissue from animal models with minimal light exposure to preserve visual pigments.

Materials:

  • Animal model (e.g., Rpe65-/- or Lrat-/- mouse)

  • Dim red light source (Kodak GBX-2 filter or equivalent)

  • Euthanasia solution

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Dissection microscope

  • Fine dissection tools (scissors, forceps)

  • Cryovials

Procedure:

  • Dark Adaptation: Dark-adapt the animals for at least 12 hours prior to the experiment to maximize the amount of visual pigment in the retina.

  • Euthanasia: Euthanize the animal according to approved institutional animal care and use committee protocols. All subsequent steps must be performed under dim red light.

  • Enucleation: Immediately enucleate the eyes and place them in ice-cold PBS.

  • Dissection: a. Under a dissection microscope, make a circumferential incision at the limbus to separate the anterior segment (cornea, iris, and lens). b. Carefully remove the lens and vitreous humor. c. Gently peel the retina from the retinal pigment epithelium (RPE) and eyecup using fine forceps. d. Place the isolated retina in a cryovial, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

Protocol 2: Isorhodopsin Quantification by UV-Visible Spectrophotometry

Objective: To quantify isorhodopsin based on its characteristic absorbance spectrum.

Materials:

  • Frozen retinal tissue

  • Homogenization buffer (e.g., PBS containing protease inhibitors)

  • Detergent solution (e.g., 1% dodecyl maltoside (DDM) in buffer)

  • Micro-tissue grinder

  • High-speed centrifuge

  • UV-Vis spectrophotometer

  • Hydroxylamine (B1172632) (NH2OH), 20 mM, pH 7.0

  • White light source for bleaching

Procedure:

  • Homogenization: a. Thaw the retinal tissue on ice under dim red light. b. Homogenize the retina in 200 µL of homogenization buffer using a micro-tissue grinder.

  • Solubilization: a. Add an equal volume of 2% DDM solution to the homogenate (final concentration 1% DDM). b. Incubate on a shaker at 4°C for at least 1 hour to solubilize membrane proteins.

  • Clarification: Centrifuge the sample at high speed (e.g., >80,000 x g) for 15 minutes at 4°C to pellet insoluble material.

  • Spectrophotometry: a. Transfer the supernatant to a quartz cuvette. b. Record a baseline absorbance spectrum from 300 nm to 700 nm. c. Add hydroxylamine to the sample to a final concentration of 20 mM. This will react with any retinal released upon bleaching to form a stable retinal oxime. d. Expose the cuvette to a bright white light source for 2-5 minutes to bleach the visual pigment. e. Record a post-bleach absorbance spectrum.

  • Data Analysis: a. Calculate the difference spectrum by subtracting the post-bleach spectrum from the pre-bleach spectrum. b. Determine the absorbance maximum (λmax) of the difference spectrum. Isorhodopsin has a characteristic λmax of approximately 487 nm.[5] c. Quantify the amount of isorhodopsin using the Beer-Lambert law (A = εbc), where:

    • A is the absorbance at λmax from the difference spectrum.
    • ε (molar extinction coefficient) for isorhodopsin is 43,000 M-1cm-1.[5]
    • b is the path length of the cuvette (typically 1 cm).
    • c is the concentration of isorhodopsin.

Protocol 3: Retinoid Analysis by HPLC

Objective: To separate and quantify 9-cis-retinal and other retinoid isomers in the retina.

Materials:

  • Frozen retinal tissue

  • Homogenization buffer (PBS)

  • Hydroxylamine hydrochloride

  • Dichloromethane

  • Hexane (B92381)

  • Ethanol (B145695)

  • HPLC system with a UV detector

  • Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)

  • Mobile phase (e.g., 0.4% 2-propanol in hexane)

  • Retinoid standards (9-cis-retinal, 11-cis-retinal, all-trans-retinal)

Procedure:

  • Extraction: a. Perform all steps under dim red light. b. Homogenize the retina in PBS. c. Add an equal volume of 1 M hydroxylamine (pH 6.5) and ethanol to form retinal oximes, which are more stable. d. Extract the retinoid oximes by adding hexane and vortexing vigorously. e. Centrifuge to separate the phases and collect the upper hexane layer. f. Dry the hexane extract under a stream of nitrogen.

  • HPLC Analysis: a. Reconstitute the dried extract in a small volume of the mobile phase. b. Inject the sample into the HPLC system. c. Perform isocratic elution with the mobile phase at a flow rate of approximately 2 mL/min. d. Detect the retinal oxime isomers by their absorbance at ~360 nm.

  • Data Analysis: a. Identify the peaks corresponding to the oximes of 9-cis-retinal by comparing their retention times to those of pure standards. b. Quantify the amount of 9-cis-retinal by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 9-cis-retinal standard.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative assessment of isorhodopsin in retinal tissue following the administration of this compound. Both UV-Visible spectrophotometry and HPLC are powerful techniques that, when used in conjunction, can provide a comprehensive understanding of the pharmacodynamic effect of this novel therapeutic agent. Accurate measurement of isorhodopsin is critical for establishing dose-response relationships, optimizing treatment regimens, and ultimately advancing the development of therapies for inherited retinal diseases.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 9-cis-Retinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled retinoids are invaluable tools in biomedical research, enabling sensitive and specific tracking of these vital signaling molecules in various biological systems. 9-cis-Retinyl acetate (B1210297), a precursor to the biologically active 9-cis-retinoic acid, plays a crucial role in vision and gene regulation through its interaction with retinoid X receptors (RXRs).[1] This document provides detailed protocols and application notes for the synthesis of radiolabeled 9-cis-retinyl acetate, focusing on tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]) labeling. These techniques are essential for a range of applications, including metabolic studies, receptor binding assays, and pharmacokinetic analyses.

Retinoids are chemically unstable and susceptible to oxidation and isomerization, particularly when exposed to light, air, and heat.[2] Therefore, all procedures involving these compounds must be conducted under dim red light and an inert atmosphere (e.g., argon or nitrogen).[3][4]

Synthesis Overview

The synthesis of radiolabeled 9-cis-retinyl acetate typically involves a multi-step process:

  • Synthesis of a Radiolabeled Precursor: Introduction of the radioisotope at a specific position in the retinoid backbone.

  • Formation of Radiolabeled 9-cis-Retinol: Conversion of the precursor to the corresponding alcohol.

  • Acetylation of Radiolabeled 9-cis-Retinol: Esterification to yield the final product, radiolabeled 9-cis-retinyl acetate.

  • Purification and Characterization: Isolation and verification of the purity and identity of the final compound.

The following sections provide detailed protocols for tritium and carbon-14 labeling.

Data Presentation: Key Synthesis Parameters

The following table summarizes typical quantitative data associated with the synthesis of radiolabeled retinoids. Specific values can vary based on the specific reaction conditions and the skill of the operator.

ParameterTritium ([³H]) LabelingCarbon-14 ([¹⁴C]) LabelingReference
Radioisotope ³H¹⁴C[5]
Labeling Position C20C20[5]
Precursor Tritiated methyl Grignard reagent ([³H]₃CMgX)[¹⁴C]-labeled precursor[5]
Specific Activity > 65 Ci/mmolVaries based on precursor[5]
Radiochemical Purity > 98% (post-HPLC purification)> 98% (post-HPLC purification)
Overall Yield Variable, typically 10-30%Variable, typically 10-30%

Experimental Protocols

Protocol 1: Synthesis of [20-³H]-9-cis-Retinyl Acetate

This protocol is adapted from methods for synthesizing high specific activity tritium-labeled 9-cis-retinoic acid and general retinoid chemistry.[5][6]

Step 1: Synthesis of [20-³H]-9-cis-Retinoic Acid

This step involves the use of a tritiated Grignard reagent to introduce the tritium label at the C20 position.[5]

  • Preparation of the Grignard Reagent: Prepare the tritiated methyl Grignard reagent, [³H]₃CMgX (where X is a halogen), from tritiated methyl iodide.

  • Grignard Reaction: React the [³H]₃CMgX with a suitable C19-retinoid precursor ketone in an appropriate solvent like anhydrous tetrahydrofuran (B95107) (THF). This reaction introduces the tritiated methyl group at the C20 position, forming a tritiated alcohol.

  • Conversion to Retinoic Acid: The resulting tritiated alcohol is then converted to [20-³H]-9-cis-retinoic acid through a sequence of chemical reactions, which may include oxidation and isomerization steps.[5]

Step 2: Reduction of [20-³H]-9-cis-Retinoic Acid to [20-³H]-9-cis-Retinol

  • Dissolve the purified [20-³H]-9-cis-retinoic acid in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) in ether while stirring. The molar ratio of LiAlH₄ to the retinoic acid should be carefully controlled.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at low temperature.

  • Quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the [20-³H]-9-cis-retinol with an organic solvent such as diethyl ether or hexanes.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude [20-³H]-9-cis-retinol.

Step 3: Acetylation of [20-³H]-9-cis-Retinol

  • Dissolve the crude [20-³H]-9-cis-retinol in a mixture of triethylamine (B128534) and a suitable solvent like dichloromethane.[6]

  • To this stirring solution, add a mixture of acetic anhydride (B1165640) and triethylamine dropwise.[6]

  • Allow the reaction to proceed, for instance, overnight in a refrigerator, to form the acetate ester.[6]

  • Quench the reaction and extract the [20-³H]-9-cis-retinyl acetate with an organic solvent.

  • Wash the organic phase and dry it over an anhydrous salt.

  • Concentrate the solution to yield the crude product.

Step 4: Purification

  • Purify the crude [20-³H]-9-cis-retinyl acetate using high-performance liquid chromatography (HPLC). A normal-phase silica (B1680970) column is often effective.[3]

  • Use a mobile phase such as a gradient of diethyl ether in hexane (B92381) to separate the cis and trans isomers.[6]

  • Collect the fraction corresponding to 9-cis-retinyl acetate and confirm its identity and radiochemical purity using appropriate analytical techniques (e.g., radio-HPLC, mass spectrometry).

Protocol 2: Synthesis of [¹⁴C]-9-cis-Retinyl Acetate

The synthesis of [¹⁴C]-9-cis-retinyl acetate would follow a similar pathway, with the carbon-14 label being introduced in the precursor molecule. For example, if the label is at the C20 position, a [¹⁴C]-methyl Grignard reagent would be used.[5] The subsequent reduction and acetylation steps would be analogous to those described for the tritium-labeled compound.

Visualization of Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of radiolabeled 9-cis-retinyl acetate.

Synthesis_Workflow Precursor Radiolabeled Precursor (e.g., [³H]₃CMgX) Grignard Grignard Reaction Precursor->Grignard Ketone C19-Retinoid Ketone Ketone->Grignard Tritiated_Alcohol [³H]-Alcohol Intermediate Grignard->Tritiated_Alcohol Conversion Conversion to Acid Tritiated_Alcohol->Conversion RA [³H]-9-cis-Retinoic Acid Conversion->RA Reduction Reduction (LiAlH₄) RA->Reduction Retinol [³H]-9-cis-Retinol Reduction->Retinol Acetylation Acetylation (Acetic Anhydride) Retinol->Acetylation RAc [³H]-9-cis-Retinyl Acetate (Crude) Acetylation->RAc Purification HPLC Purification RAc->Purification Final_Product Pure [³H]-9-cis-Retinyl Acetate Purification->Final_Product Biological_Pathway RAc 9-cis-Retinyl Acetate (Oral Administration) Liver Liver Metabolism RAc->Liver Hydrolysis Esters 9-cis-Retinyl Esters (e.g., Palmitate) Liver->Esters Esterification Retinol 9-cis-Retinol Esters->Retinol Hydrolysis RPE Retinal Pigment Epithelium (RPE) Retinol->RPE Retinal 9-cis-Retinal RPE->Retinal Oxidation Isorhodopsin Isorhodopsin Retinal->Isorhodopsin Opsin Opsin Opsin->Isorhodopsin Binding Vision Phototransduction (Vision) Isorhodopsin->Vision

References

Troubleshooting & Optimization

Technical Support Center: Zuretinol Acetate Stability and Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Zuretinol acetate (B1210297) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Zuretinol acetate and why are its stability and solubility in aqueous solutions challenging?

This compound, also known as 9-cis-retinyl acetate, is a synthetic derivative of vitamin A.[1] It is a lipophilic molecule, making it inherently insoluble in water.[2] Like other retinoids, its structure, containing a series of conjugated double bonds, makes it highly susceptible to degradation from factors such as light, heat, oxygen, and acidic or basic conditions.[2][3]

Q2: What are the typical storage conditions for this compound?

To minimize degradation, this compound should be stored at low temperatures (typically -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] It is often supplied as a solid or a light yellow oil.[1]

Q3: How can I prepare a stock solution of this compound?

Due to its poor aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF).[4] For subsequent dilution in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol before adding the aqueous buffer.

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving in my aqueous buffer.

This is expected due to the hydrophobic nature of the molecule. Here are several strategies to improve its aqueous solubility:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound, allowing it to be dispersed in an aqueous solution.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

  • Nanoformulations: Techniques like nanoemulsions and solid dispersions can significantly enhance the aqueous dispersibility and solubility of this compound.

The following table summarizes some approaches to enhance the solubility of retinoids:

MethodComponentsAchieved Solubility/ImprovementReference
Co-solvent System Ethanol:PBS (1:3, pH 7.2)Approx. 0.3 mg/mL[5]
Solid Dispersion Retinol (B82714) Acetate, Sodium Starch Octenyl Succinate, Poloxamer 1881020.35 µL/mL[6]
Nanoemulsion Retinol Acetate, Soybean Oil, Span 20, Span 80Forms a stable nanoemulsion[7]
Cyclodextrin Complexation Retinyl Acetate, β-cyclodextrinEnhanced solubility and thermal stability[8]

Troubleshooting Guide: Stability Issues

Problem: My this compound solution is degrading over time.

This compound is prone to degradation. The following troubleshooting steps can help improve its stability in your experiments:

  • Protect from Light: Conduct all experiments under amber or red light to prevent photodegradation. Use amber-colored vials or wrap your containers in aluminum foil.

  • Control Temperature: Maintain a low temperature during your experiments whenever possible. Avoid excessive heat.

  • Deoxygenate Solutions: Purge your aqueous solutions with an inert gas like nitrogen or argon to remove dissolved oxygen, which can cause oxidative degradation.

  • Use Antioxidants: The addition of antioxidants can help protect this compound from oxidative degradation.

  • pH Control: The stability of retinoids can be pH-dependent. Whenever possible, work with buffers in the neutral pH range.

Here is a summary of common antioxidants used to stabilize retinoids:

AntioxidantTypeEffectivenessReference
α-Tocopherol (Vitamin E) Oil-solubleHighly effective[9]
Butylated Hydroxytoluene (BHT) Oil-solubleEffective[9]
Butylated Hydroxyanisole (BHA) Oil-solubleEffective[9]
Carnosic Acid Oil-solubleEffective[9]
Sodium Ascorbate (Vitamin C) Water-solubleEffective[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of a this compound nanoemulsion using a probe sonication method, adapted from a study on retinol acetate.[7]

Materials:

  • This compound

  • Soybean oil

  • Span 20

  • Span 80

  • Methyl paraben (preservative)

  • Deionized water

  • Probe sonicator

Procedure:

  • Prepare the Oil Phase (A):

    • Accurately weigh the desired amounts of this compound, soybean oil, and a mixture of Span 20 and Span 80 (e.g., in an 8:2 ratio).

    • Dissolve these components together.

  • Prepare the Aqueous Phase (B):

    • Dissolve methyl paraben in deionized water.

  • Form a Microemulsion:

    • Heat both phase A and phase B to 75°C.

    • Slowly add the aqueous phase (B) to the oil phase (A) dropwise while stirring at high speed (e.g., 4000 rpm) for 20 minutes.

  • Prepare the Nanoemulsion:

    • Subject the resulting microemulsion to probe sonication. An example setting is 30% amplitude with a pulse of 3 at 30°C for 3 minutes.

  • Storage:

    • Store the prepared nanoemulsion at 15-25°C in a suitable light-protected container.

Protocol 2: Stability Testing of this compound Using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for conducting forced degradation studies and analyzing the stability of this compound using a High-Performance Liquid Chromatography (HPLC) method.[3]

Materials and Equipment:

  • This compound

  • HPLC grade solvents (acetonitrile, methanol, ethanol, water)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 30% H₂O₂)

  • HPLC system with a UV-Vis or PDA detector

  • C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Water bath

  • Photostability chamber

Procedure:

  • HPLC Method Setup:

    • Mobile Phase: Acetonitrile:Methanol (e.g., 89:11 v/v)

    • Flow Rate: 1 mL/min

    • Column: C18 reverse-phase column

    • Detection Wavelength: 325-360 nm

    • Injection Volume: 20 µL

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving it in a 50:50 (v/v) mixture of ethanol and water. Use amber-colored volumetric flasks.

    • Prepare a working solution (e.g., 10 µg/mL) by diluting the stock solution with the same solvent system.

  • Forced Degradation Studies:

    • Acid Degradation: Mix 1 mL of the working solution with 1 mL of 0.1 N HCl. Keep at room temperature for a specified time (e.g., 5 minutes), then neutralize with 0.1 N NaOH.

    • Base Degradation: Mix 1 mL of the working solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 5 minutes), then neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the working solution in a water bath at a specific temperature (e.g., 80°C) for a set duration.

    • Photodegradation: Expose the working solution to light in a photostability chamber for a defined period.

  • Analysis:

    • Inject the stressed samples into the HPLC system and record the chromatograms.

    • Analyze the chromatograms for the appearance of degradation peaks and the decrease in the peak area of the parent this compound.

Visualizations

Stability_Factors cluster_factors Degradation Factors cluster_strategies Stabilization Approaches Zuretinol_Acetate This compound Degradation Degradation Zuretinol_Acetate->Degradation susceptible to Degradation->Zuretinol_Acetate leads to loss of Stabilization Stabilization Strategies Stabilization->Zuretinol_Acetate improves stability of Light Light Light->Degradation Heat Heat Heat->Degradation Oxygen Oxygen Oxygen->Degradation pH pH pH->Degradation Antioxidants Antioxidants Antioxidants->Stabilization Encapsulation Encapsulation Encapsulation->Stabilization Controlled Environment Controlled Environment Controlled Environment->Stabilization Solubility_Workflow Start Poorly Soluble This compound Choose_Method Select Solubilization Method Start->Choose_Method Cosolvents Co-solvents (e.g., Ethanol, PEG 400) Choose_Method->Cosolvents Surfactants Surfactants (e.g., Tweens, Spans) Choose_Method->Surfactants Cyclodextrins Cyclodextrins (e.g., β-cyclodextrin) Choose_Method->Cyclodextrins Nanoformulation Nanoformulation (Nanoemulsion, Solid Dispersion) Choose_Method->Nanoformulation Preparation Prepare Formulation Cosolvents->Preparation Surfactants->Preparation Cyclodextrins->Preparation Nanoformulation->Preparation Analysis Analyze Solubility (e.g., HPLC, UV-Vis) Preparation->Analysis Result Enhanced Aqueous Solubility/Dispersion Analysis->Result

References

Technical Support Center: Optimizing Oral Gavage of Zuretinol Acetate in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the oral gavage administration of Zuretinol acetate (B1210297) to mice. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of Zuretinol acetate via oral gavage.

Issue Potential Cause(s) Recommended Solution(s)
Inaccurate Dosing Inhomogeneous suspension of this compound in the oil-based vehicle.- Ensure vigorous and consistent mixing (e.g., vortexing) of the this compound-oil suspension immediately before drawing each dose into the syringe. - Prepare fresh formulations regularly to avoid degradation or settling of the compound.
Animal Distress During Gavage (e.g., coughing, struggling, fluid from nose) - Improper restraint technique causing stress. - Incorrect placement of the gavage needle into the trachea instead of the esophagus. - Administration volume is too large or delivered too quickly.- Ensure proper training on animal handling and restraint to minimize stress.[1] - If resistance is met, do not force the needle; withdraw and re-attempt insertion.[2][3] - Administer the solution slowly (over 5-10 seconds for oily substances) to prevent regurgitation and aspiration.[4] - The maximum recommended dosing volume for mice is typically 10 mL/kg; smaller volumes are often better tolerated.[5]
Resistance During Needle Insertion - Incorrect angle of insertion. - The gavage needle is too large for the mouse.- Ensure the mouse's head and body are properly aligned to create a straight path to the esophagus.[6] - Use the appropriate gauge and length of gavage needle based on the mouse's weight and size.[5] Flexible plastic feeding tubes can be a safer alternative to rigid metal needles.[1]
Esophageal or Stomach Injury - Forcing the gavage needle against resistance. - Using a damaged or improper gavage needle.- Never force the gavage needle. If resistance is felt, withdraw and reposition.[2][3] - Inspect gavage needles for any burrs or sharp edges before each use. Utilize ball-tipped needles to minimize the risk of tissue damage.[2]
Inconsistent Experimental Results - Variability in the dosing procedure. - Stress from the gavage procedure affecting the biological outcome. - Inconsistent formulation of the dosing solution.- Standardize the gavage procedure across all animals and experimenters. - Handle mice gently and consistently to minimize stress. Consider habituating the mice to handling before the experiment begins.[1] For long-term studies, less stressful alternatives like voluntary consumption might be considered.[7][8][9] - Ensure the this compound suspension is uniformly mixed before each animal is dosed.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it work?

This compound (9-cis-retinyl acetate) is a synthetic derivative of vitamin A.[10] It acts as a prodrug for 9-cis-retinol (B22316) and is being investigated for the treatment of inherited retinal diseases like Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[11] Its mechanism of action involves bypassing defects in the canonical retinoid cycle. In the eye, it is converted to 9-cis-retinal, which can bind to opsin to form a light-sensitive pigment called isorhodopsin, thereby restoring light sensitivity in photoreceptor cells.

2. What is a recommended oral gavage dosage range for this compound in mice?

Based on preclinical studies in Rpe65-/- mice, a model for LCA, effective doses of this compound have ranged from 1 mg/kg to 50 mg/kg.[11] Significant dose-dependent improvements in retinal function were observed with single doses between 6.25 and 50 mg/kg, and well-tolerated daily doses for two weeks ranged from 1 to 12.5 mg/kg.[11] It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental model and endpoints.

3. What is a suitable vehicle for oral gavage of this compound?

Soybean oil has been shown to be an effective vehicle for the oral administration of this compound in mice, providing the highest plasma levels of its metabolites compared to other oil-based solutions.[11] As this compound is an oil-soluble compound, a lipid-based vehicle is necessary for its solubilization and absorption.

4. How should this compound be prepared for oral gavage?

To prepare this compound for oral gavage, accurately weigh the required amount of the compound and dissolve it in the appropriate volume of the selected oil-based vehicle (e.g., soybean oil) to achieve the desired concentration. It is critical to ensure the compound is thoroughly suspended, which may require vortexing immediately before each administration.

5. What are the potential side effects of this compound administration in mice?

While preclinical studies have shown certain dosages to be well-tolerated, retinoids as a class can have toxic effects at high doses.[11] Researchers should monitor mice for any signs of toxicity, which may include weight loss, skin changes, or signs of liver damage.

Experimental Protocols

Protocol 1: Preparation of this compound in Soybean Oil for Oral Gavage

  • Calculate the required amount of this compound based on the desired dosage (e.g., mg/kg) and the number and weight of the mice to be treated.

  • Accurately weigh the this compound powder.

  • In a sterile container, add the weighed this compound to the calculated volume of soybean oil .

  • Vortex the mixture vigorously until a homogenous suspension is achieved.

  • Visually inspect the suspension for any undissolved particles.

  • Immediately before dosing each animal , vortex the suspension again to ensure uniform distribution of the compound.

Protocol 2: Oral Gavage Procedure in Mice

  • Weigh the mouse to determine the precise volume of the this compound suspension to be administered.

  • Select an appropriately sized gavage needle (typically 18-20 gauge for adult mice) with a ball tip to prevent injury.[5]

  • Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.

  • Properly restrain the mouse by gently scruffing the neck to immobilize the head. The body should be held firmly but without restricting breathing.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes into the esophagus.

  • Do not force the needle. If resistance is encountered, withdraw the needle and re-attempt.

  • Once the needle is correctly placed in the esophagus, slowly administer the suspension over 5-10 seconds.[4]

  • Gently withdraw the needle following the same path of insertion.

  • Return the mouse to its cage and monitor for any immediate adverse reactions, such as respiratory distress.

Visualizations

Retinoid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zuretinol_acetate This compound (Oral Gavage) 9_cis_Retinol 9-cis-Retinol Zuretinol_acetate->9_cis_Retinol Metabolism 9_cis_Retinal 9-cis-Retinal 9_cis_Retinol->9_cis_Retinal Oxidation 9_cis_RA 9-cis-Retinoic Acid 9_cis_Retinal->9_cis_RA Oxidation Opsin Opsin Isorhodopsin Isorhodopsin Signal_Transduction Signal Transduction (Vision) Isorhodopsin->Signal_Transduction Activation by Light Light Light Light->Isorhodopsin RAR_RXR RAR/RXR Heterodimer 9_cis_RA->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates 9_cis_RetinalOpsin 9_cis_RetinalOpsin 9_cis_RetinalOpsin->Isorhodopsin

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow Start Start Animal_Model Select Animal Model (e.g., Rpe65-/- mice) Start->Animal_Model Dose_Prep Prepare this compound in Soybean Oil Animal_Model->Dose_Prep Gavage Perform Oral Gavage Dose_Prep->Gavage Monitoring Monitor for Adverse Effects Gavage->Monitoring Efficacy_Eval Efficacy Evaluation Monitoring->Efficacy_Eval ERG Electroretinography (ERG) Efficacy_Eval->ERG Functional Histology Retinal Histology Efficacy_Eval->Histology Structural Behavioral Behavioral Tests Efficacy_Eval->Behavioral Functional Data_Analysis Data Analysis and Interpretation ERG->Data_Analysis Histology->Data_Analysis Behavioral->Data_Analysis End End Data_Analysis->End Troubleshooting_Tree Start Issue During Gavage? Distress Animal Distress? Start->Distress Yes No_Issue No Issue Start->No_Issue No Resistance Needle Resistance? Distress->Resistance No Stop Stop Procedure Re-evaluate Technique Distress->Stop Yes Check_Angle Check Insertion Angle and Needle Size Resistance->Check_Angle Yes Continue Proceed with Caution Resistance->Continue No Check_Restraint Check Restraint and Needle Placement Stop->Check_Restraint Check_Angle->Stop

References

Technical Support Center: Zuretinol Acetate Degradation Product Identification by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Zuretinol acetate (B1210297) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your analyses.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC-MS analysis of Zuretinol acetate.

Question: I am observing unexpected peaks in my chromatogram. What are the possible sources and how can I identify them?

Answer: Unexpected peaks, often called ghost or spurious peaks, can originate from several sources. A systematic approach is crucial for identification.[1]

  • System Contamination: Carryover from previous injections is a common issue.[1]

    • Solution: Implement a rigorous needle wash protocol with a strong solvent like isopropanol. Run blank injections (sample solvent only) between samples to clean the column and injector.[1]

  • Mobile Phase Contamination: Impurities in solvents or buffers can accumulate and elute as peaks, especially in gradient methods.[1]

    • Solution: Always use fresh, HPLC-grade solvents and reagents. Filter the mobile phase through a 0.22 µm membrane and degas it to prevent air bubbles which can also appear as small peaks.[1]

  • Sample Degradation: this compound is sensitive to light, heat, and acid. Degradation can occur during sample preparation or while waiting in the autosampler.

    • Solution: Protect samples from light by using amber vials. Keep the autosampler temperature low (e.g., 4°C). Prepare samples immediately before analysis whenever possible.

  • Co-elution: The unexpected peak might be a degradation product or an impurity that is not fully resolved from the main this compound peak.

    • Solution: Optimize your HPLC method. Adjust the gradient, flow rate, or mobile phase composition to improve separation. Consider using a different column chemistry if resolution issues persist.

Question: My this compound peak is tailing or showing poor shape. What could be the cause?

Answer: Peak tailing can compromise resolution and quantification. Several factors can contribute to this issue:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Secondary Interactions: Retinoids can interact with active sites on the silica (B1680970) backbone of C18 columns.

    • Solution: Add a small amount of a competing acid, like 0.1% formic acid or acetic acid, to the mobile phase to improve peak shape.[2] Using a buffered mobile phase can also help.[1]

  • Column Contamination or Damage: A blocked frit or a void at the column inlet can distort peak shape.[1]

    • Solution: Try flushing the column in the reverse direction (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[1]

Question: I am experiencing low sensitivity or no signal for my this compound peak in the mass spectrometer. What should I check?

Answer: Low MS signal can be due to issues with ionization, ion transmission, or the mobile phase composition.

  • Ionization Source: this compound and its degradation products may ionize more efficiently with either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in positive ion mode.

    • Solution: Experiment with both APCI and ESI sources to determine the optimal ionization method for your specific analytes. Retinoids often show good sensitivity with APCI.[2]

  • Mobile Phase Compatibility: High concentrations of non-volatile buffers (e.g., phosphate) are not compatible with MS. Certain additives can suppress ionization.

    • Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) acetate.[2] Ensure the mobile phase pH is suitable for efficient ionization of your analytes.

  • MS Parameters: Incorrect mass spectrometer settings will result in poor sensitivity.

    • Solution: Optimize MS parameters such as capillary voltage, gas flow rates, and temperatures. Perform tuning and calibration of the instrument according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: While specific forced degradation studies on this compound are not widely published, based on the known instability of retinoids, the primary degradation pathways are hydrolysis and isomerization.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield Zuretinol (9-cis-retinol) and acetic acid.

  • Isomerization: The 9-cis double bond is susceptible to isomerization when exposed to heat or light, potentially forming other isomers such as all-trans-retinyl acetate , 13-cis-retinyl acetate , or other di-cis isomers.

  • Oxidation: The polyene chain is prone to oxidation, which can lead to the formation of various aldehydes, ketones (such as 4-oxo derivatives), and carboxylic acids, although these are often seen more in metabolic pathways.

Q2: Why is this compound used as a prodrug?

A2: this compound is an ester, which makes it more chemically stable than its active forms, 9-cis-retinol (B22316) and 9-cis-retinal.[3][4] This increased stability allows for oral administration, after which it is metabolized in the body to its active forms.[5]

Q3: What precautions should be taken when handling this compound and its samples?

A3: Retinoids are notoriously unstable. To minimize degradation during handling and analysis:

  • Protect from Light: All work should be carried out under yellow or red light, and samples should be stored in amber vials or containers wrapped in aluminum foil.[6]

  • Avoid High Temperatures: Store stock solutions and samples at low temperatures (-20°C or -80°C for long-term storage).[7] Keep the HPLC autosampler cooled.

  • Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidative degradation.

  • Control pH: Avoid strongly acidic or basic conditions during sample preparation, as these can accelerate hydrolysis and isomerization.

Q4: What is a suitable starting point for an HPLC-MS method for this compound analysis?

A4: A good starting point would be a reversed-phase HPLC method coupled with a mass spectrometer using an APCI or ESI source.

  • Column: A C18 or C30 column (e.g., 150 mm x 2.1 mm, 3.5 µm) is commonly used for retinoid separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and a mixture of methanol (B129727) and acetonitrile (B52724) (Solvent B) is a common choice.

  • Detection: Monitor the protonated molecule [M+H]⁺ for this compound (m/z 329.25) and its potential degradation products like Zuretinol (m/z 287.23) in the mass spectrometer.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep it at 60°C for 2 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep it at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-MS method alongside a control (unstressed) sample.

Protocol 2: HPLC-MS Method for Separation and Identification

This protocol provides a general method for the analysis of this compound and its degradation products.

Parameter Condition
HPLC System UPLC/HPLC system with a temperature-controlled autosampler and column compartment
Column Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol:Acetonitrile (50:50, v/v) + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 30°C
Autosampler Temp. 4°C
Injection Volume 5 µL
Gradient 0-2 min: 70% B; 2-15 min: 70% to 100% B; 15-20 min: 100% B; 20.1-25 min: 70% B
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer
Ion Source ESI or APCI, Positive Ion Mode
Scan Mode Full Scan (m/z 100-500) for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temp. 120°C
Drying Gas Flow 10 L/min

Data Presentation

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its primary expected degradation products in positive ion mode.

Compound Chemical Formula Molecular Weight Expected [M+H]⁺ Ion (m/z) Potential Degradation Pathway
This compound C₂₂H₃₂O₂328.49329.25Parent Compound
Zuretinol C₂₀H₃₀O286.45287.23Hydrolysis
All-trans-retinyl acetate C₂₂H₃₂O₂328.49329.25Isomerization
13-cis-retinyl acetate C₂₂H₃₂O₂328.49329.25Isomerization
9-cis-retinal C₂₀H₂₈O284.44285.22Hydrolysis + Oxidation

Visualizations

Below are diagrams illustrating the potential degradation pathways and the analytical workflow.

G Zuretinol_Acetate This compound (9-cis-retinyl acetate) Zuretinol Zuretinol (9-cis-retinol) Zuretinol_Acetate->Zuretinol  Hydrolysis (Acid/Base) Isomers Other Retinyl Acetate Isomers (e.g., all-trans, 13-cis) Zuretinol_Acetate->Isomers  Isomerization (Light/Heat) Oxidation_Products Oxidation Products (e.g., 9-cis-retinal) Zuretinol->Oxidation_Products  Oxidation

Caption: Potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Interpretation Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, etc.) Extraction Extraction / Dilution Forced_Degradation->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC MS MS Detection (ESI/APCI, Full Scan) HPLC->MS MSMS MS/MS Fragmentation (for structural elucidation) MS->MSMS Identification Peak Identification (based on m/z and RT) MSMS->Identification Characterization Structure Characterization (based on fragmentation) Identification->Characterization

Caption: Experimental workflow for degradation product identification.

References

Technical Support Center: Overcoming Poor Oral Absorption of 9-cis-Retinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral absorption of 9-cis-retinyl acetate (B1210297).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the formulation and in vivo evaluation of 9-cis-retinyl acetate.

Problem Potential Cause Recommended Solution
Low or variable plasma concentrations of 9-cis-retinoids after oral administration. Inappropriate vehicle selection. 9-cis-retinyl acetate is a lipophilic compound, and its absorption is highly dependent on the formulation.Use an oil-based vehicle. Studies have shown that soybean oil is an effective vehicle for enhancing the absorption of 9-cis-retinyl acetate.[1][2][3][4] Other oils like sunflower oil have also been used.[2]
Degradation of the compound. Retinoids are sensitive to light, heat, and oxidation.All procedures involving 9-cis-retinyl acetate should be performed under dim red light to prevent photoisomerization.[5][6] Store the compound and its formulations at an appropriate temperature (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon) when possible.
Suboptimal dosing regimen. The dose may be too low to achieve detectable plasma concentrations.Refer to dose-response studies. In mice, effective doses have ranged from 1 to 100 mg/kg, with single doses of 6.25–50 mg/kg showing significant dose-dependent improvements in electroretinographic responses.[1][2][4]
Inconsistent or unexpected experimental results between batches or experiments. Variability in formulation preparation. Inconsistent mixing or dissolution of 9-cis-retinyl acetate in the vehicle can lead to variable dosing.Ensure a standardized and validated protocol for formulation preparation. Use consistent sources and grades of vehicle oils.
Animal-to-animal variability. Biological differences between animals can lead to variations in absorption and metabolism.Increase the number of animals per group to improve statistical power. Ensure that animals are of a consistent age, weight, and genetic background.
Precipitation of the compound in the formulation. Supersaturation or poor solubility in the chosen vehicle. Consider formulating as a self-emulsifying drug delivery system (SEDDS) or a solid lipid nanoparticle (SLN) to improve solubility and stability.[7][8][9]
Signs of toxicity in animal models (e.g., weight loss). High peak plasma concentrations after oral administration. Bolus oral dosing can lead to transiently high and potentially toxic systemic exposure.[10]Consider a sustained-release drug delivery system, such as a combination of poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) microparticles and an alginate hydrogel for subcutaneous injection, which has been shown to provide constant drug release over several weeks and reduce toxicity compared to oral administration.[10]

Frequently Asked Questions (FAQs)

Formulation and Delivery

  • Q1: What is the most effective vehicle for oral delivery of 9-cis-retinyl acetate? A1: Oil-based vehicles are highly recommended for the oral delivery of the lipophilic compound 9-cis-retinyl acetate. Several studies have demonstrated that soybean oil is particularly effective at increasing the plasma levels of 9-cis-retinoid metabolites.[1][2][3][4] Sunflower oil has also been shown to be a suitable alternative.[2]

  • Q2: Are there more advanced formulation strategies to improve the oral bioavailability of 9-cis-retinyl acetate? A2: Yes, advanced formulation strategies such as self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs) are promising approaches for enhancing the oral bioavailability of poorly water-soluble drugs like 9-cis-retinyl acetate.[9] SEDDS are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, which can improve drug solubilization and absorption.[9][11] SLNs are colloidal carriers that can encapsulate lipophilic drugs, protecting them from degradation and potentially enhancing their uptake.[7][8]

  • Q3: How can I prepare a stable formulation of 9-cis-retinyl acetate for oral gavage? A3: To prepare a stable formulation, dissolve the 9-cis-retinyl acetate in the chosen oil-based vehicle (e.g., soybean oil) under dim red light to prevent photoisomerization.[5][6] Ensure the compound is fully dissolved and the mixture is homogenous before administration. For long-term storage, it is advisable to store the formulation at low temperatures (e.g., -20°C) under an inert atmosphere.

Experimental Design and Protocols

  • Q4: What is a typical experimental workflow for evaluating a new 9-cis-retinyl acetate formulation? A4: A standard workflow would involve formulation preparation and characterization, followed by in vivo administration (e.g., oral gavage) to an appropriate animal model. Blood samples are then collected at various time points to determine the pharmacokinetic profile. Efficacy can be assessed through relevant functional readouts, such as electroretinography (ERG) in studies of retinal function.

    Workflow for Evaluating 9-cis-Retinyl Acetate Formulations

    G A Formulation Preparation B In Vitro Characterization (e.g., particle size, stability) A->B C In Vivo Administration (e.g., Oral Gavage) A->C D Pharmacokinetic Analysis (Blood Sampling) C->D E Efficacy Evaluation (e.g., ERG) C->E F Data Analysis and Interpretation D->F E->F

    A typical experimental workflow for evaluating 9-cis-retinyl acetate formulations.
  • Q5: How is 9-cis-retinyl acetate metabolized, and what should I measure in plasma? A5: 9-cis-retinyl acetate is a prodrug that is metabolized to 9-cis-retinol (B22316) and subsequently to fatty acid esters of 9-cis-retinol (e.g., 9-cis-retinyl palmitate) in the liver.[2] These metabolites are the active forms that are transported in the circulation. Therefore, when assessing bioavailability, it is crucial to measure the plasma concentrations of fatty acid 9-cis-retinyl esters and 9-cis-retinol.[2][3]

  • Q6: What analytical methods are suitable for quantifying 9-cis-retinoids in biological samples? A6: High-performance liquid chromatography (HPLC) is a commonly used method for the analysis of retinoids in plasma and tissues.[3][12] More sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can also be employed for the simultaneous measurement of multiple retinoids and their metabolites.[13][14][15]

Mechanism of Action

  • Q7: What is the mechanism of action of 9-cis-retinyl acetate? A7: 9-cis-retinyl acetate acts as a prodrug for 9-cis-retinal (B17824) and 9-cis-retinoic acid. In the visual cycle, 9-cis-retinal can bind to opsin to form isorhodopsin, a functional visual pigment that can initiate phototransduction, thereby restoring vision in certain models of retinal degeneration.[16][17] 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression involved in cell proliferation, differentiation, and apoptosis.[18][19]

    Signaling Pathway of 9-cis-Retinoic Acid

    G cluster_cell Cell cluster_nucleus Nucleus RA 9-cis-Retinoic Acid CRABP CRABP RA->CRABP Binding RAR RAR CRABP->RAR RXR RXR CRABP->RXR RARE RARE RAR->RARE RXR->RARE Gene Target Gene Expression RARE->Gene Regulation

    Simplified signaling pathway of 9-cis-retinoic acid.

Experimental Protocols

Protocol 1: Preparation and Oral Administration of 9-cis-Retinyl Acetate in an Oil-Based Vehicle to Mice

Materials:

  • 9-cis-retinyl acetate

  • Soybean oil (USP grade)[2]

  • Microcentrifuge tubes

  • Vortex mixer

  • Animal gavage needles (20-gauge, straight)[2]

  • Syringes

Procedure:

  • All procedures should be conducted under dim red light.[5]

  • Weigh the required amount of 9-cis-retinyl acetate and place it in a microcentrifuge tube.

  • Add the appropriate volume of soybean oil to achieve the desired final concentration (e.g., to deliver a dose of 50 mg/kg in a volume of 180 µL per mouse).[2][3]

  • Vortex the mixture until the 9-cis-retinyl acetate is completely dissolved and the solution is homogenous.

  • Draw the appropriate volume of the solution into a syringe fitted with a gavage needle.

  • Administer the solution to the mouse via oral gavage.

Protocol 2: Plasma Sample Collection and Retinoid Extraction for HPLC Analysis

Materials:

  • Anesthetized mice

  • Heparinized capillary tubes or syringes

  • Microcentrifuge tubes

  • Methanol[13]

  • Methyl-tert-butyl-ether (MTBE)[12]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Collect blood samples from mice at predetermined time points post-administration into heparinized tubes.

  • Centrifuge the blood at 1,600 x g for 10 minutes to separate the plasma.[13]

  • Transfer the plasma to a clean microcentrifuge tube and store at -80°C until analysis.[13]

  • For extraction, thaw the plasma sample (e.g., 100 µL) and add a protein precipitating agent like methanol (B129727) (e.g., 400 µL).[13]

  • Vortex the mixture vigorously and incubate at 4°C to allow for complete protein precipitation.[13]

  • Centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.[13]

  • Alternatively, for liquid-liquid extraction, buffer the plasma and extract with a solvent like MTBE.[12]

  • Transfer the supernatant containing the retinoids to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for HPLC or LC-MS/MS analysis.[13]

Quantitative Data Summary

Table 1: Plasma Concentrations of 9-cis-Retinoid Metabolites in Mice After a Single Oral Gavage of 50 mg/kg 9-cis-Retinyl Acetate in Different Oil Vehicles. [2][3]

Vehicle Metabolite Peak Plasma Concentration (nmol/mL) Time to Peak (hours)
Soybean Oil Fatty acid 9-cis-retinyl esters~1.8~3
9-cis-retinol~0.3~3
Sunflower Oil Fatty acid 9-cis-retinyl esters~1.6~3
9-cis-retinol~0.25~3
Canola Oil Fatty acid 9-cis-retinyl esters~0.8~3
9-cis-retinol~0.15~3
Rapeseed Oil Fatty acid 9-cis-retinyl esters~0.6~3
9-cis-retinol~0.1~3

Data are approximate values derived from graphical representations in the cited literature and are for comparative purposes.

Table 2: Dose-Dependent Improvement in Retinal Function in Rpe65-/- Mice After a Single Dose of 9-cis-Retinyl Acetate. [2][3][4]

Dose (mg/kg) Scotopic ERG a-wave Amplitude Improvement Scotopic ERG b-wave Amplitude Improvement
6.25Significant improvement over controlSignificant improvement over control
12.5Further significant improvementFurther significant improvement
25Marked improvementMarked improvement
50Maximum observed improvementMaximum observed improvement

This table provides a qualitative summary of the dose-dependent effects observed in the cited studies.

References

How to prevent Zuretinol acetate oxidation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Zuretinol acetate (B1210297) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is Zuretinol acetate and why is its stability a concern?

This compound is a synthetic derivative of vitamin A, specifically a 9-cis isomer of retinyl acetate.[1][2][3][4] Like other retinoids, it is susceptible to degradation, which can impact its efficacy and lead to the formation of undesirable byproducts. Its stability is a primary concern for ensuring accurate and reproducible experimental results.

Q2: What are the main factors that cause this compound to oxidize and degrade?

The primary factors that contribute to the degradation of this compound are:

  • Oxygen: The polyene chain of the retinoid structure is highly susceptible to oxidation when exposed to atmospheric oxygen.[5]

  • Light: Exposure to light, particularly UV and visible light, can induce photo-isomerization and photodegradation.[6][7]

  • Heat: Elevated temperatures accelerate the rate of both oxidative and thermal degradation.[6]

  • pH: Both acidic and basic conditions can lead to the hydrolysis of the acetate ester and degradation of the retinoid structure.[6]

Q3: What are the general principles for preventing this compound oxidation?

The core principles for preventing degradation are to minimize exposure to the factors listed above. This can be achieved through:

  • Inert Atmosphere: Storing and handling the compound under an inert gas like argon or nitrogen.[5][8][9][10]

  • Light Protection: Using amber-colored vials or wrapping containers with aluminum foil.[7]

  • Temperature Control: Storing the compound at low temperatures, as specified by the manufacturer.

  • Use of Antioxidants: Incorporating antioxidants into solutions can help to quench free radicals and inhibit oxidative processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Problem Possible Cause Solution
The this compound solid has changed color (e.g., from light yellow to brownish). Oxidation of the compound due to exposure to air and/or light.Discard the discolored compound as it is likely degraded. For future prevention, ensure storage under an inert atmosphere and protected from light.
A freshly prepared solution of this compound appears cloudy or contains precipitates. The solvent may not be suitable, or the compound has degraded into less soluble products. The solvent may also contain water, which can cause hydrolysis.Ensure the use of a high-purity, anhydrous solvent in which this compound is known to be soluble. If degradation is suspected, prepare a fresh solution from a properly stored stock.
Loss of biological activity or inconsistent results in experiments. Degradation of this compound in stock solutions or during experimental procedures.Prepare fresh stock solutions frequently and store them under inert gas at -80°C for long-term storage. Minimize the exposure of working solutions to light and air during experiments.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into various byproducts.Refer to the forced degradation study protocol below to identify potential degradation products. Optimize handling procedures to minimize degradation.

Quantitative Data on Retinoid Stability

The following table summarizes stability data for retinoids. Note that much of the specific quantitative data is for retinol (B82714) acetate, a closely related compound, and should be considered indicative for this compound.

Condition Compound Observation Reference
Temperature Retinol AcetateComplete degradation when heated on a water bath for one hour. Significant thermal instability observed after 5 minutes at 85°C.[6][6]
Retinyl PalmitateStable in the dark at 2-8°C. Instability reported at room temperature by some studies.[11][11]
Light Retinol AcetateExposure to direct sunlight for 15 minutes resulted in the appearance of multiple degradation peaks in HPLC analysis.[6][6]
Retinoids (general)Light degradation is more pronounced than temperature-induced degradation.[12][12]
pH Retinol AcetateComplete degradation under mild acidic (0.1N HCl) and basic (0.1N NaOH) conditions with heating. Significant degradation observed even at room temperature.[6][6]
Oxidation Retinol AcetateSusceptible to degradation by hydrogen peroxide.[6][6]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound

This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of degradation.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., ethanol (B145695) or ethyl acetate)

  • Amber glass vials with screw caps (B75204) and PTFE septa

  • Inert gas (argon or nitrogen) source with a manifold

  • Syringes and needles

Procedure:

  • Pre-preparation: Dry all glassware in an oven at 125°C overnight and cool under a stream of inert gas.

  • Weighing: Weigh the desired amount of this compound in a tared amber vial in a glove box or under a gentle stream of inert gas.

  • Solvent Degassing: Deoxygenate the solvent by bubbling with inert gas for at least 30 minutes.

  • Dissolution: Using a gas-tight syringe, transfer the desired volume of deoxygenated solvent to the vial containing the this compound.

  • Mixing: Gently swirl the vial to dissolve the compound completely.

  • Inerting: Purge the headspace of the vial with inert gas before tightly sealing the cap.

  • Storage: Store the stock solution at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • UV lamp (e.g., 254 nm and 365 nm)

  • HPLC system with a UV detector

  • Amber HPLC vials

Procedure:

  • Sample Preparation: Prepare multiple aliquots of a known concentration of this compound solution in amber HPLC vials.

  • Acid Hydrolysis: To one set of vials, add an equal volume of 0.1 M HCl.

  • Base Hydrolysis: To another set of vials, add an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: To a third set of vials, add an equal volume of 3% H₂O₂.

  • Thermal Degradation: Place one set of vials in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose one set of vials to UV light.

  • Control: Keep one set of vials under normal storage conditions (e.g., -20°C, protected from light).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition, neutralize the acidic and basic samples if necessary, and immediately analyze by HPLC.

  • Analysis: Monitor the decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Zuretinol_Degradation_Pathway Zuretinol_Acetate This compound Oxidation_Products Oxidized Products (e.g., Epoxides, Aldehydes) Zuretinol_Acetate->Oxidation_Products Oxygen Hydrolysis_Product Zuretinol Zuretinol_Acetate->Hydrolysis_Product Acid/Base Isomers Cis/Trans Isomers Zuretinol_Acetate->Isomers Light/Heat Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Heat Thermal Degradation Heat->Analysis Light Photolytic Degradation Light->Analysis Start This compound Solution Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light Data Identify Degradation Products & Determine Degradation Rate Analysis->Data Troubleshooting_Tree Start Degradation Suspected Check_Storage Check Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Handling Review Handling Procedures (Solvent, Exposure Time) Start->Check_Handling Improper_Storage Improper Storage Check_Storage->Improper_Storage Improper_Handling Improper Handling Check_Handling->Improper_Handling Solution1 Implement Correct Storage Procedures Improper_Storage->Solution1 Yes Solution2 Refine Handling Techniques Improper_Handling->Solution2 Yes

References

Artifacts in HPLC analysis of Zuretinol acetate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of Zuretinol Acetate (B1210297)

Disclaimer: Publicly available information and established analytical methods for a compound specifically named "Zuretinol acetate" are limited. The following troubleshooting guides, FAQs, and protocols have been developed based on extensive data from the analysis of retinyl acetate and other retinoids, which share structural and chemical properties. These methodologies serve as a robust starting point for developing and troubleshooting the HPLC analysis of this compound and its isomers.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common artifacts and issues encountered during the HPLC analysis of this compound.

Issue: Unexpected or "Ghost" Peaks in the Chromatogram

Unexpected peaks, also known as ghost, spurious, or artifact peaks, can interfere with the accurate quantification of your analyte and compromise the integrity of your results.[1] They are a common occurrence, especially in gradient elution methods.[1] Follow this workflow to diagnose the source of these peaks.

G start Start: Unexpected Peak Observed reinject 1. Re-inject the Same Sample start->reinject is_peak_present Is the peak still present and repeatable? reinject->is_peak_present run_gradient_blank 2. Run Gradient Blank (No Injection) is_peak_present->run_gradient_blank Yes intermittent_issue Intermittent Issue: Check for random contamination or system instability. is_peak_present->intermittent_issue No peak_in_blank Peak appears? run_gradient_blank->peak_in_blank inject_solvent_blank 3. Inject Solvent Blank (Vial + Sample Solvent) peak_in_blank->inject_solvent_blank No mobile_phase_issue Source: Mobile Phase or HPLC System peak_in_blank->mobile_phase_issue Yes peak_in_solvent Peak appears? inject_solvent_blank->peak_in_solvent carryover Issue is likely Carryover from a previous injection. peak_in_solvent->carryover No solvent_vial_issue Source: Sample Solvent or Vial/Cap peak_in_solvent->solvent_vial_issue Yes solution_carryover Solution: - Implement a strong needle wash protocol. - Inject blank runs between samples. - Flush the entire system with a strong solvent (e.g., isopropanol). carryover->solution_carryover solution_mobile_phase Solution: - Prepare fresh mobile phase with HPLC-grade reagents. - Filter (0.22 µm) and degas solvents. - Clean or replace solvent reservoirs. mobile_phase_issue->solution_mobile_phase solution_solvent_vial Solution: - Use a fresh bottle of sample solvent. - Use new, clean autosampler vials and caps. solvent_vial_issue->solution_solvent_vial end Problem Resolved solution_mobile_phase->end solution_solvent_vial->end solution_carryover->end

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a peak for this compound in my blank injection?

A1: This is a classic symptom of "carryover".[1] Retinoids like this compound can be hydrophobic and adsorb to components of the HPLC system, such as the injector needle, valve rotor, or the column head. If not completely flushed between runs, the compound can elute in a subsequent injection, even a blank.[1]

  • Troubleshooting Steps:

    • Implement a Robust Needle Wash: Use a strong solvent (one that fully dissolves this compound, like isopropanol (B130326) or the organic component of your mobile phase) for your autosampler's needle wash protocol.[1]

    • Inject Blanks: Program your sequence to include one or more blank injections after a high-concentration sample or standard to wash the column.[1]

    • Increase Flush Volume: Increase the volume of solvent used to flush the injection port and sample loop between runs.

    • Check for Contamination: In rare cases, the blank solvent itself may be contaminated. Inject a blank from a freshly opened bottle of solvent in a new vial.

Q2: My this compound peak is tailing or showing poor shape. What are the common causes?

A2: Peak tailing can compromise integration and reduce accuracy. Several factors can cause this issue:

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Column Degradation: The column's stationary phase may be deteriorating, or the inlet frit could be partially blocked. This is common with columns that have been used extensively.

    • Solution: First, try back-flushing the column (disconnected from the detector). If that fails, replace the column with a new one. Using a guard column can help extend the life of your analytical column.[2][3]

  • Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica (B1680970) backbone of a C18 column can interact with the analyte, causing tailing.

    • Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of a competing agent like triethylamine (B128534) (TEA) or using a mobile phase with a lower pH can sometimes help, but check for compound stability first.

Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?

A3: Unstable retention times are a common problem indicating that the HPLC system or method is not equilibrated or is experiencing a problem.[3]

  • Common Causes & Solutions:

    • Inadequate Column Equilibration: The column needs sufficient time to equilibrate with the initial mobile phase conditions before the first injection, especially for gradient methods.

      • Solution: Increase the equilibration time in your method. A good rule of thumb is to flush the column with at least 10 column volumes of the initial mobile phase.[3]

    • Pump or Leak Issues: Leaks in the system or faulty pump check valves can lead to an inconsistent mobile phase composition and flow rate, causing retention time drift.[4]

      • Solution: Inspect the system for any visible leaks, especially around fittings. Check for salt buildup, which indicates a slow leak.[4] Monitor the system pressure; large fluctuations can indicate a pump issue.[2]

    • Temperature Fluctuations: The temperature of the column can affect retention time.

      • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical sequence.[3]

    • Mobile Phase Changes: If the mobile phase is prepared in batches or evaporates over a long run, its composition can change.

      • Solution: Prepare fresh mobile phase daily.[5] Keep solvent reservoirs covered to minimize evaporation.[3]

Q4: I am observing new peaks appearing in my sample over time, especially when it sits (B43327) in the autosampler. What is happening?

A4: This is likely due to the degradation of this compound. Retinoids are notoriously sensitive to light, heat, and oxygen.[6]

  • Troubleshooting & Prevention:

    • Light Protection: Prepare samples in amber-colored volumetric flasks and use amber autosampler vials to protect the analyte from light.[6]

    • Temperature Control: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize thermal degradation during long sequences.

    • Limit Oxygen Exposure: Work quickly during sample preparation. If extreme sensitivity is observed, consider blanketing the sample with an inert gas like nitrogen or argon.

    • Use Antioxidants: For some applications, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent can prevent oxidative degradation.[7]

    • Forced Degradation Study: A forced degradation study can help identify potential degradation products. Exposing the analyte to stress conditions (e.g., acid, base, heat, light, oxidation) can confirm if the new peaks are related to this compound.[6]

Quantitative Data Summary

The following tables summarize typical method parameters and retention times observed in the HPLC analysis of retinyl acetate and related isomers, which can be used as a starting point for this compound method development.

Table 1: Example HPLC Method Parameters for Retinoid Analysis

ParameterReversed-Phase MethodNormal-Phase Method
Column C18 (e.g., Purospher STAR RP-18e, 4.6 x 150 mm, 5 µm)[6]Silica (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)[8]
Mobile Phase A: Acetonitrile (B52724), B: Methanol (B129727) (89:11 v/v)[6]Hexane / 2-propanol / Acetic Acid (1000:4.3:0.675 v/v/v)[9]
Elution Mode Isocratic or GradientIsocratic[9]
Flow Rate 1.0 - 2.0 mL/min[6][8]1.0 mL/min[9]
Detection (UV) 325 - 360 nm[6][10]350 nm[9]
Injection Volume 20 µL[10]20 µL
Column Temp. Ambient or 25°C[10][11]Ambient
LOD / LOQ ~0.065 µg/mL / ~0.217 µg/mL (Analyte dependent)[6]N/A

Table 2: Example Retention Times for Retinyl Acetate and Related Isomers

CompoundRetention Time (min)HPLC Method Type
Retinyl Acetate (Internal Standard)3.6Normal-Phase[8]
all-trans-Retinol28.9Normal-Phase[8]
9-cis-Retinol27.0Normal-Phase[8]
13-cis-Retinol20.9Normal-Phase[8]
all-trans-Retinoic Acid13.1Normal-Phase[8]
9-cis-Retinoic Acid12.1Normal-Phase[8]
13-cis-Retinoic Acid10.9Normal-Phase[8]
Retinyl Acetate8.0 - 8.2Reversed-Phase (C18)[6]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Analysis

This protocol is suitable for the quantification of total this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Setup cluster_run Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) Use amber glassware. prep_working 2. Prepare Working Standards (e.g., 1-50 µg/mL) Dilute stock with mobile phase. prep_stock->prep_working prep_sample 3. Prepare Sample Dissolve/extract and dilute to fall within calibration range. setup_mobile 4. Prepare Mobile Phase (e.g., ACN:Methanol 89:11) Filter and degas. setup_column 5. Install C18 Column Equilibrate with mobile phase for ~30 min at 1 mL/min. setup_mobile->setup_column setup_method 6. Set Up Method Flow: 1 mL/min, Temp: 25°C Detection: 325 nm. setup_column->setup_method run_sequence 7. Create Sequence Start with blanks, then standards (low to high), then samples. run_analysis 8. Run Analysis Monitor pressure and baseline. run_sequence->run_analysis process_data 9. Process Data Integrate peaks, generate calibration curve, and quantify. run_analysis->process_data cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_run cluster_run

Caption: General experimental workflow for reversed-phase HPLC analysis.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve this compound standard in ethanol (B145695) or another suitable solvent to create a stock solution (e.g., 1000 µg/mL).[6] All solutions should be prepared in amber-colored flasks to prevent photodegradation.[6] From this stock, prepare a series of working standards by diluting with the mobile phase to cover the expected concentration range of the samples (e.g., 10-50 µg/mL).[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent (ideally the mobile phase). Ensure the final concentration is within the linear range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

    • Mobile Phase: A degassed mixture of acetonitrile and methanol (e.g., 89:11 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detector set at 325 nm.[10][12]

    • Injection Volume: 20 µL.[10]

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the samples.

Protocol 2: Normal-Phase HPLC for Isomer Separation

This protocol is designed to separate the different geometric isomers of Zuretinol (e.g., all-trans, 9-cis, 13-cis). Retinyl acetate can often be used as an internal standard in these methods.[8]

Methodology:

  • Standard Preparation: Prepare individual stock solutions of the available this compound isomers and a combined working standard mixture in the mobile phase or hexane. Protect from light at all times.

  • Sample Preparation: Extract the sample using a non-polar solvent like hexane.[8] Add an internal standard (like a different retinyl ester not present in the sample) before extraction to account for recovery.[8] Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: Silica (Normal-Phase) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: A degassed isocratic mobile phase such as 0.4% 2-propanol in hexane.[8] The ratio may need to be optimized to achieve the desired separation.

    • Flow Rate: 2.0 mL/min.[8]

    • Detection: UV detector set at 325 nm for retinol (B82714) isomers or 340 nm for retinoic acid isomers.[8]

    • Injection Volume: 20-100 µL.[8]

  • Analysis: Equilibrate the silica column thoroughly, as normal-phase chromatography is very sensitive to water content. Inject the standard mixture to determine the retention times of each isomer. Inject the prepared samples for analysis.

References

Managing off-target effects of high-dose Zuretinol acetate treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zuretinol acetate (B1210297) (9-cis-retinyl acetate) is a synthetic retinoid currently under investigation for inherited retinal diseases.[1][2][3] Data on the off-target effects of high-dose Zuretinol acetate is not extensively available in public literature. This guide is based on the established principles of high-dose systemic retinoid activity and provides troubleshooting strategies for researchers encountering off-target effects in experimental settings. The information should be adapted and verified for your specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an ester prodrug of 9-cis-retinol.[4] Its on-target effect in the eye is to bypass mutated enzymes (like LRAT or RPE65) and provide a source of 9-cis-retinal, which can replace the deficient 11-cis-retinal (B22103) in the visual cycle, forming isorhodopsin to restore visual function.[4] However, as a retinoid, it can also influence systemic gene transcription by activating nuclear receptors.

Q2: What are the likely off-target effects of high-dose this compound?

A2: High doses of retinoids can lead to a range of off-target effects by activating Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) in various tissues.[5] This can alter the transcription of over 500 genes.[6] Likely off-target effects, similar to other systemic retinoids, include mucocutaneous dryness, skin peeling, photosensitivity, and potential hepatotoxicity. In experimental cell cultures, this can manifest as unexpected changes in proliferation, differentiation, or apoptosis.

Q3: How can I minimize off-target effects in my experiments from the start?

A3: The most effective strategy is to use the lowest possible dose that achieves the desired on-target effect. A dose-response experiment is critical. Additionally, if your model is light-sensitive, ensure all procedures are carried out under controlled, low-light conditions to prevent photo-instability and the generation of potentially toxic byproducts.[7]

Q4: Are there known biomarkers for retinoid-induced off-target toxicity?

A4: Yes, in developmental toxicity studies using human pluripotent stem cells, changes in the ratio of ornithine to cystine have been used as a biomarker for retinoid-induced toxicity.[8] Additionally, monitoring the expression of cytochrome P450 enzymes, particularly from the CYP26 family which are involved in retinoic acid degradation, can indicate a high retinoid load.[5]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Apoptosis in Cell Culture

You observe a significant decrease in cell viability in your this compound-treated group compared to the control, which is not the intended outcome of your experiment.

Possible Cause Troubleshooting Step
Dose is too high Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). Start with a concentration well below the IC50 for your primary experiment.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is consistent across all treatment groups, including controls, and is below the known toxic threshold for your cell line (<0.1% is a common recommendation).
Activation of Pro-Apoptotic Pathways Retinoids can induce apoptosis through RAR/RXR signaling.[6] Perform a Western blot or qPCR to check for the upregulation of apoptotic markers like Caspase-3, Bax, or p53.
Photo-Toxicity Retinoids can be light-sensitive.[7] Repeat the experiment under amber or red light conditions to minimize photodegradation and the formation of toxic photoproducts.
Issue 2: Inconsistent or Non-Reproducible Experimental Results

Your experimental results with this compound vary significantly between batches or repeat experiments.

Possible Cause Troubleshooting Step
Compound Instability This compound, like other retinoids, is sensitive to light, heat, and oxidation. Prepare fresh stock solutions for each experiment from powder stored under inert gas (argon or nitrogen) at -20°C or below. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variable Serum Lots in Media Different lots of fetal bovine serum (FBS) contain varying levels of endogenous retinol (B82714) and retinol-binding proteins, which can affect the free concentration of this compound. Test multiple lots of FBS or use a serum-free, defined media if your cell model allows.
Cell Passage Number High-passage number cells may have altered receptor expression or signaling responses. Ensure all experiments are conducted with cells within a consistent, low-passage range.

Data Summary Tables

Table 1: Relative Potency & Toxicity of Common Retinoids (In Vitro Data)

This table summarizes relative toxicity data from various in vitro studies to provide a reference for potential dose-ranging experiments. Note that specific values are highly model-dependent.

Compound Relative Developmental Toxicity Potency [8]Relative Cytotoxicity (IC50 in Human Fibroblasts) [7]
All-trans-retinoic acid (ATRA)Highest~96 µM (Baseline)
13-cis-retinoic acid (Isotretinoin)Lower than ATRANot specified
AcitretinLower than 13-cis-RANot specified
RetinolLowest~96 µM
This compound Data not available. Expected to be similar to other retinyl esters.Data not available. Expected to be similar to other retinyl esters.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to determine the concentration at which this compound becomes cytotoxic to your cell line.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of solvent used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions and vehicle controls to the appropriate wells. Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Off-Target Gene Expression via qPCR

This protocol allows for the measurement of changes in the expression of genes known to be regulated by retinoids but are not the intended target of your experiment.

  • Experimental Setup: Treat cells with high-dose this compound, a low-dose control, and a vehicle control for a predetermined time point.

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., CYP26A1, HOXB1, RARβ), and a SYBR Green master mix.

  • Thermal Cycling: Run the reaction on a real-time PCR machine. Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB). Compare the fold change in the high-dose group to the vehicle control.

Visualizations

Retinoid_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus ZA This compound (Prodrug) Retinol 9-cis-Retinol ZA->Retinol Esterases RBP Retinol-Binding Protein (RBP) Retinol->RBP STRA6 STRA6 Receptor RBP->STRA6 Uptake CRBP CRBP STRA6->CRBP Intracellular Transport RALDH RALDH CRBP->RALDH Oxidation RA 9-cis-Retinoic Acid (9-cis-RA) RALDH->RA RAR RAR RA->RAR RXR RXR RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to DNA Transcription Target Gene Transcription (On-Target & Off-Target Effects) RARE->Transcription Activation Off_Target_Workflow start Start: Observe Unexpected Phenotype (e.g., Toxicity) dose_response 1. Perform Dose-Response (e.g., MTT Assay) start->dose_response find_ic50 Determine IC50 & No-Effect Concentration dose_response->find_ic50 pathway_analysis 2. Analyze Off-Target Gene Expression (e.g., qPCR for RAR/RXR targets) find_ic50->pathway_analysis phenotype_assay 3. Functional Assays (Apoptosis, Differentiation, Proliferation) pathway_analysis->phenotype_assay confirm Correlate Gene Expression with Functional Outcome phenotype_assay->confirm mitigate 4. Mitigate Effect (Lower Dose, Use RAR/RXR Antagonist) confirm->mitigate end Conclusion: Identified & Managed Off-Target Effect mitigate->end Troubleshooting_Logic action action start Unexpected Cell Death Observed q1 Is Vehicle Control Also Toxic? start->q1 a1_yes Action: Check Solvent Type & Concentration. Redo. q1->a1_yes Yes a1_no Proceed to Next Check q1->a1_no No q2 Is the IC50 Known? a1_no->q2 a2_no Action: Perform Dose-Response Assay (e.g., MTT). q2->a2_no No a2_yes Proceed to Next Check q2->a2_yes Yes q3 Was Experiment Performed Under Dim/Amber Light? a2_yes->q3 a3_no Action: Repeat Experiment with Light Protection. q3->a3_no No a3_yes Action: Investigate Apoptosis Pathway Activation (qPCR/WB). q3->a3_yes Yes

References

Technical Support Center: Refining Zuretinol Acetate Formulation for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Zuretinol acetate (B1210297) to enhance its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating Zuretinol acetate for oral delivery?

A1: The primary challenge in formulating this compound for oral delivery is its poor aqueous solubility.[1] As a lipophilic compound, it has a high logP value, making it difficult to dissolve in the gastrointestinal fluids, which is a prerequisite for absorption. This poor solubility can lead to low and variable bioavailability, potentially compromising its therapeutic efficacy.[2][3] Additionally, retinoids can be sensitive to light, oxygen, and heat, necessitating careful handling and the inclusion of stabilizers in the formulation.[4]

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly water-soluble drugs like this compound. The most promising approaches include:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level.[5][6] This can lead to the formation of an amorphous solid dispersion, which has a higher dissolution rate compared to the crystalline form of the drug. A study on retinol (B82714) acetate, a structurally similar compound, demonstrated a significant increase in solubility and an approximately 30% increase in organ content in rats when formulated as a solid dispersion using mechanochemistry.[7]

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and liposomes, involve dissolving this compound in a mixture of oils, surfactants, and co-surfactants.[2][] Upon contact with gastrointestinal fluids, these systems form fine emulsions or micelles, which can enhance the solubilization and absorption of the drug.

  • Nanonization: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.

Q3: How does this compound work to restore vision in certain inherited retinal diseases?

A3: this compound acts as a prodrug for 9-cis-retinol.[9] In inherited retinal diseases caused by mutations in the LRAT or RPE65 genes, the visual cycle is disrupted, leading to a deficiency of 11-cis-retinal, the chromophore essential for vision.[3][10] Orally administered this compound is converted to 9-cis-retinol, which can bypass the defective steps in the visual cycle. 9-cis-retinal, formed from 9-cis-retinol, can bind to opsin to form isorhodopsin, an analog of rhodopsin, thereby restoring light sensitivity and visual function.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading in Solid Dispersion Poor miscibility between this compound and the chosen polymer carrier. Inefficient solvent removal during preparation.Screen a variety of polymers with different polarities (e.g., PVP, HPMC, Soluplus®). Utilize a co-solvent system to improve the solubility of both drug and carrier. Optimize the solvent evaporation process (e.g., temperature, vacuum pressure, gas flow in spray drying).
Physical Instability of Amorphous Solid Dispersion (Recrystallization) The amorphous form is thermodynamically unstable. Presence of moisture. Inappropriate polymer selection or drug-to-polymer ratio.Select polymers that have a high glass transition temperature (Tg) and can form strong intermolecular interactions (e.g., hydrogen bonds) with this compound. Store the solid dispersion in a desiccated and light-protected environment. Increase the polymer-to-drug ratio to better stabilize the amorphous drug.
Inconsistent Particle Size in Nanoemulsion Inefficient homogenization process. Inappropriate surfactant-to-oil ratio. Ostwald ripening (growth of larger droplets at the expense of smaller ones).Optimize homogenization parameters (e.g., pressure, number of cycles, sonication time). Perform a systematic study to determine the optimal surfactant and co-surfactant concentration to stabilize the oil droplets. Use a combination of a low molecular weight surfactant and a co-surfactant to minimize Ostwald ripening. A narrow particle size distribution with a Polydispersity Index (PDI) of ≤0.1 is desirable.[]
Low Encapsulation Efficiency in Liposomes Poor affinity of this compound for the lipid bilayer. Leakage of the drug during the preparation process.Use lipids with a phase transition temperature (Tm) that is suitable for the preparation method. Optimize the drug-to-lipid ratio. Employ a remote loading method if applicable, or a more gentle preparation technique like the thin-film hydration method followed by extrusion.
Degradation of this compound During Formulation Exposure to light, heat, or oxygen. Incompatibility with excipients.Conduct all formulation steps under amber light or in the dark. Use low-temperature processes where possible. Purge all solutions and the final container with an inert gas like nitrogen or argon. Add antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) to the formulation.[4]

Data Presentation

Table 1: Physicochemical Properties of Retinol Acetate (as a proxy for this compound)

PropertyValueReference
Molecular FormulaC22H32O2[11]
Molecular Weight328.5 g/mol [11]
Melting Point57-58 °C[11]
LogP~6.3[11]
Water SolubilityInsoluble[1]

Table 2: Comparison of Formulation Strategies for Retinoid Bioavailability Enhancement (Conceptual)

Formulation StrategyKey ParametersExpected Outcome on Bioavailability
Micronized Suspension Particle Size: 2-5 µmModest increase
Solid Dispersion Drug State: Amorphous Carrier: Hydrophilic polymer (e.g., PVP K30)Significant increase[7]
Nanoemulsion Droplet Size: < 100 nm PDI: < 0.2High increase
Liposomes Vesicle Size: 100-200 nm Encapsulation Efficiency: > 80%High increase, potential for targeted delivery

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30) in a suitable organic solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol) in a 1:5 drug-to-polymer ratio.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, physical state (using techniques like DSC and XRD), and stability.

Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration Method
  • Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with a phosphate-buffered saline (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (ULVs) of a desired size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of defined pore sizes (e.g., 100 nm).

  • Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_evaluation In Vivo Evaluation sd Solid Dispersion (Solvent Evaporation) size Particle/Droplet Size (DLS) sd->size ee Encapsulation Efficiency (HPLC) sd->ee diss In Vitro Dissolution sd->diss lipo Liposomes (Thin-Film Hydration) lipo->size lipo->ee lipo->diss nano Nanoemulsion (High-Pressure Homogenization) nano->size nano->ee nano->diss stab Stability Studies size->stab ee->stab diss->stab pk Pharmacokinetic Studies (Animal Model) stab->pk bio Bioavailability Assessment pk->bio

Caption: Experimental workflow for developing and evaluating this compound formulations.

visual_cycle cluster_photoreceptor Photoreceptor Cell cluster_intervention Pharmacological Intervention rhodopsin Rhodopsin (11-cis-retinal + Opsin) metarhodopsin Metarhodopsin II (all-trans-retinal + Opsin) rhodopsin->metarhodopsin Light at_retinal all-trans-retinal metarhodopsin->at_retinal at_retinol all-trans-retinol at_retinal->at_retinol at_retinol_rpe all-trans-retinol at_retinol->at_retinol_rpe Transport at_ester all-trans-retinyl ester at_retinol_rpe->at_ester LRAT cis_retinol 11-cis-retinol at_ester->cis_retinol RPE65 cis_retinal 11-cis-retinal cis_retinol->cis_retinal cis_retinal->rhodopsin Transport & Recombination zuretinol This compound (Oral Administration) cis_retinol_9 9-cis-retinol zuretinol->cis_retinol_9 Metabolism isorhodopsin Isorhodopsin (9-cis-retinal + Opsin) cis_retinol_9->isorhodopsin Bypasses LRAT/RPE65 defect isorhodopsin->metarhodopsin Light

Caption: The visual cycle and the role of this compound in bypassing enzymatic defects.

References

Challenges in long-term stability testing of Zuretinol acetate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the long-term stability testing of Zuretinol acetate (B1210297) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Zuretinol acetate formulation is changing color to yellow/brown during stability testing. What is the likely cause and how can I prevent it?

A: Discoloration, typically to a yellow or brownish hue, is a common indicator of this compound degradation. The primary causes are oxidation and isomerization, which are accelerated by exposure to light, heat, and oxygen.[1][2]

Troubleshooting Steps:

  • Review Packaging: Ensure the formulation is stored in opaque, airtight containers to minimize light and oxygen exposure.[2] For liquid formulations, consider using an airless pump system.

  • Assess Antioxidant System: The type and concentration of antioxidants are crucial. A combination of antioxidants, such as Vitamin E (tocopherol), Butylated Hydroxytoluene (BHT), or Ascorbyl Palmitate, can provide synergistic protection.[3] Evaluate if the current antioxidant system is sufficient for the formulation's intended shelf life.

  • Check for Metal Ion Contamination: Trace metal ions can catalyze oxidative degradation.[1] Incorporating a chelating agent like EDTA can help sequester these ions and improve stability.

  • Control Storage Conditions: Verify that the stability chamber temperature and humidity are within the specified ranges. Accidental temperature excursions can significantly accelerate degradation.[1]

Q2: I'm observing a significant loss of potency (assay value) in my this compound stability samples. What are the potential reasons?

A: Loss of potency is a direct consequence of the chemical degradation of this compound. The most common degradation pathways are hydrolysis, oxidation, and photolysis.[4]

Troubleshooting Steps:

  • Analyze Degradation Products: Utilize a validated stability-indicating HPLC method to separate and identify potential degradation products. This will help pinpoint the primary degradation pathway (e.g., presence of acidic or oxidative degradants).

  • Evaluate Formulation pH: this compound is most stable in a slightly acidic pH range (typically 5.0-6.0).[3] A pH outside this range can accelerate hydrolytic degradation. Ensure the buffering capacity of your formulation is adequate to maintain the target pH over time.

  • Investigate Excipient Compatibility: Incompatibilities between this compound and certain excipients can catalyze degradation.[5] Conduct compatibility studies with individual excipients to identify any adverse interactions (see Experimental Protocols section).

  • Assess Moisture Content: For solid or semi-solid formulations, high moisture content can promote hydrolysis. Ensure that hygroscopic excipients are used appropriately and that the packaging provides an adequate moisture barrier.

Q3: My this compound formulation is showing signs of physical instability (e.g., phase separation, crystallization). What should I do?

A: Physical instability can compromise the homogeneity and bioavailability of your formulation.

Troubleshooting Steps:

  • Review Emulsification/Dispersion Process: For emulsions or suspensions, inadequate homogenization or inappropriate surfactant selection can lead to phase separation over time.[2] Re-evaluate the manufacturing process parameters.

  • Assess Solubility in the Vehicle: If this compound is crystallizing out of a solution or semi-solid base, it may indicate that its concentration exceeds its solubility in the formulation vehicle at the storage temperature. Consider adjusting the solvent system or incorporating solubilizing agents.

  • Evaluate Excipient Interactions: Certain excipients can interact physically with this compound, leading to changes in the formulation's microstructure.

Data Presentation: Degradation of Retinoids Under Stress Conditions

The following tables summarize quantitative data on the degradation of retinoids under various stress conditions. This data can be used as a reference for expected degradation profiles during forced degradation studies.

Table 1: Degradation of Retinoids in Commercial Cosmetic Products After 6 Months

Storage ConditionRetinol Degradation (%)Retinyl Palmitate Degradation (%)
25°C0 - 800 - 80
40°C40 - 10040 - 100

Source: Adapted from stability studies on commercial retinoid products, demonstrating high variability based on formulation.[6]

Table 2: Forced Degradation of Acitretin (B1665447) (a Retinoid Analogue)

Stress ConditionDegradation Product(s)% Degradation
Acid HydrolysisMajor and minor degradantsSignificant
Base HydrolysisMinor degradantsLess significant
Oxidation (3% H₂O₂ at 80°C for 1h)Impurity-A as major degradant~80%
ThermalStable-
Photolysis (UV light)Impurity-A as major degradant (12.06%)Highly unstable

Source: Data from a forced degradation study of acitretin, highlighting its susceptibility to oxidative and photolytic stress.[7]

Experimental Protocols

Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating nature of the analytical method.[8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol (B129727):water 50:50 v/v).[4]

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.[9]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.[9]

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Store the solid drug substance at 80°C for 48 hours.[9]

    • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][10] A dark control should be stored under the same conditions but protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Stability-Indicating HPLC-UV Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products, excipients, and other formulation components.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[9]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mobile phase. A common starting point is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water).[6][9]

  • Flow Rate: Typically 1.0 mL/min.[9]

  • Detection Wavelength: Approximately 325 nm, the maximum absorbance for many retinoids.[6]

  • Injection Volume: 20 µL.[9]

  • Column Temperature: 25°C.[9]

  • Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1000 µg/mL in methanol) and dilute to create a series of working standards for a calibration curve.[9]

  • Sample Preparation: Dissolve the formulation in a suitable solvent to extract this compound, ensuring the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathways of this compound

G ZA This compound (Active) Ox Oxidation ZA->Ox Oxygen, Heat, Metal Ions Hy Hydrolysis ZA->Hy Acid/Base, Water Ph Photolysis (Isomerization) ZA->Ph UV/Visible Light DP1 Oxidized Degradants Ox->DP1 DP2 Zuretinol + Acetic Acid Hy->DP2 DP3 Inactive Isomers Ph->DP3 G A Formulation Development B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop & Validate Stability-Indicating HPLC Method A->C B->C D Place on Long-Term Stability (ICH Conditions) C->D E Analyze Samples at Time Points (0, 3, 6, 9, 12... months) D->E F Evaluate Data (Assay, Degradants, Physical Properties) E->F G Determine Shelf Life & Storage Conditions F->G G Start Potency Loss Detected CheckHPLC Is HPLC Method Validated & Stability-Indicating? Start->CheckHPLC CheckpH Is Formulation pH within Stable Range (5.0-6.0)? CheckHPLC->CheckpH Yes Revalidate Revalidate/Develop Method CheckHPLC->Revalidate No CheckExcipients Excipient Compatibility Issues? CheckpH->CheckExcipients Yes AdjustBuffer Adjust Buffer System CheckpH->AdjustBuffer No CheckEnvironment Environmental Stress? (Light, O₂, Temp.) CheckExcipients->CheckEnvironment No Reformulate Reformulate with Compatible Excipients CheckExcipients->Reformulate Yes ImprovePackaging Improve Packaging & Add Antioxidants CheckEnvironment->ImprovePackaging Yes End Root Cause Identified CheckEnvironment->End No Revalidate->End AdjustBuffer->End Reformulate->End ImprovePackaging->End

References

Technical Support Center: Optimizing ERG Recordings for Zuretinol Acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in electroretinogram (ERG) recordings for studies involving Zuretinol acetate (B1210297).

Troubleshooting Guide

This guide addresses common issues encountered during ERG recordings.

Issue Potential Causes Recommended Solutions
High Baseline Noise / 60 Hz Interference - Poor electrode-cornea contact.- Dry electrodes.- Electrical equipment interference.- Improper grounding.- Ensure proper electrode placement and good contact with the cornea.- Keep the cornea moist with a non-viscous, balanced salt solution.- Turn off unnecessary electrical equipment in the room.- Check that all components of the ERG system are properly grounded.[1]
Low Amplitude / Poor Signal-to-Noise Ratio - Suboptimal anesthesia depth.- Corneal opacity or cataracts.- Low body temperature.- Misaligned light source.- Monitor anesthesia depth to ensure a stable physiological state.[2]- Exclude subjects with significant media opacities.- Maintain the subject's body temperature at 37-38°C using a heating pad.[2][3]- Ensure the Ganzfeld stimulator provides uniform retinal illumination.
Inconsistent Waveform Morphology - Inadequate dark or light adaptation.- Fluctuating pupil dilation.- Electrode movement.- Variable anesthesia levels.- Adhere strictly to standardized adaptation periods (e.g., ≥20 minutes for dark adaptation, ≥10 minutes for light adaptation).[4][5]- Ensure full and consistent mydriasis using a mydriatic agent like tropicamide.[6]- Secure the subject's head to prevent movement during recording.- Maintain a consistent level of anesthesia throughout the recording session.[2]
Baseline Wander - Subject movement, including respiration.- Poor electrode adhesion or contact.- Ensure the subject is positioned comfortably and securely.- Check electrode contact and re-apply if necessary. Use fresh, high-quality electrodes.
Muscle Artifacts (Somatic Tremor) - Animal is too lightly anesthetized.- Discomfort or stress.- Adjust the level of anesthesia to ensure the subject is adequately sedated.- Ensure the animal is in a comfortable and stable position.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for minimizing variability in longitudinal Zuretinol acetate studies?

A1: For longitudinal studies, consistency is paramount. Key factors include:

  • Standardized Protocols: Use the same detailed protocol for every recording session, including anesthesia, electrode placement, stimulus parameters, and adaptation times.

  • Consistent Subject State: Ensure the animal's physiological state (body temperature, anesthesia depth) is consistent across all time points.[2]

  • Stable Equipment: Regularly calibrate your ERG system and light sources to ensure consistent performance.

  • Data Analysis: Employ a consistent and objective method for waveform analysis, preferably an automated one, to reduce inter-observer variability.[7][8]

Q2: How does this compound's mechanism of action influence the ERG recording protocol?

A2: this compound is a prodrug of 9-cis-retinol, which is converted to 9-cis-retinal. This molecule can substitute for the deficient 11-cis-retinal (B22103) in the visual cycle, forming isorhodopsin and restoring function to both rods and cones. Therefore, your ERG protocol should be comprehensive enough to assess both rod and cone pathways. This includes scotopic recordings for rod function and photopic recordings for cone function.

Q3: What is the recommended dark and light adaptation protocol?

A3: Based on established standards, the following is recommended:

  • Dark Adaptation: A minimum of 20 minutes of dark adaptation is required before scotopic recordings. For some animal models, overnight dark adaptation (>12 hours) is preferred to ensure maximal rod sensitivity.[5][6]

  • Light Adaptation: A minimum of 10 minutes of light adaptation to a standard background luminance (e.g., 30 cd/m²) is necessary before photopic recordings to saturate rods and isolate cone responses.[4][7]

Q4: Which type of electrodes should I use?

A4: The choice of electrode can impact signal quality. Common types include corneal contact lens electrodes, gold foil electrodes, and loop electrodes.[9][10] While contact lens electrodes often provide the highest signal-to-noise ratio, they require careful placement to avoid corneal damage. Regardless of the type, it is crucial to use the same type of electrode consistently throughout a study.

Q5: How can I be sure my ERG waveforms are genuine retinal responses and not artifacts?

A5: To confirm a genuine retinal response, you can perform a control recording from a deceased animal or an eye with a detached retina; in these cases, no biological response should be recordable. Additionally, genuine ERG waveforms have characteristic shapes and implicit times that change predictably with stimulus intensity.[11] Recognizing common artifacts is also crucial for accurate interpretation.

Experimental Protocols

Standard Full-Field ERG Protocol for Rod and Cone Function Assessment

This protocol is based on the International Society for Clinical Electrophysiology of Vision (ISCEV) standards, adapted for animal models.[4][9][12]

1. Animal Preparation:

  • Dark adapt the animal overnight or for a minimum of 20 minutes. All subsequent preparation should be performed under dim red light.
  • Anesthetize the subject. A common combination for mice is a ketamine/xylazine mixture administered intraperitoneally.[6] The choice and dose of anesthetic can significantly impact ERG responses and should be kept consistent.
  • Maintain body temperature at 37-38°C.[3]
  • Dilate the pupils with a mydriatic agent (e.g., 1% tropicamide).
  • Place electrodes:
  • Active electrode: On the center of the cornea.
  • Reference electrode: Subcutaneously near the eye.
  • Ground electrode: Subcutaneously on the tail or contralateral ear.
  • Position the animal in a Ganzfeld bowl for uniform retinal stimulation.

2. Scotopic (Dark-Adapted) Series:

  • Record responses to single flashes of increasing intensity to assess rod and mixed rod-cone function.

Response Type Stimulus Intensity (cd·s/m²) Inter-stimulus Interval Number of Averages Primary Cellular Origin
Rod-driven0.01≥2 seconds3-5Rod bipolar cells
Combined Rod-Cone3.0≥10 seconds2-3Rod & Cone Photoreceptors, Bipolar cells
Strong Flash Rod-Cone10.0≥20 seconds2-3Rod & Cone Photoreceptors, Bipolar cells

3. Photopic (Light-Adapted) Series:

  • Light adapt the animal for 10 minutes to a background luminance of 30 cd/m².[7]
  • Record responses to assess cone function.

Response Type Stimulus Intensity (cd·s/m²) Inter-stimulus Interval Number of Averages Primary Cellular Origin
Single-flash Cone3.0≥0.5 seconds10-20Cone Photoreceptors, Bipolar cells
Flicker Cone3.0 (at 30 Hz)N/A20-30Cone Photoreceptors, Bipolar cells

Visualizations

This compound in the Visual Cycle

Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment ZA This compound (Oral Drug) nCRol 9-cis-Retinol ZA->nCRol Hydrolysis nCRal 9-cis-Retinal nCRol->nCRal Oxidation Opsin Opsin nCRal->Opsin Binding (Alternative Pathway) IsoRhodopsin Isorhodopsin (9-cis-Retinal + Opsin) nCRal->IsoRhodopsin eCRol 11-cis-Retinol eCRal 11-cis-Retinal eCRol->eCRal RDH5 eCRol->eCRal eCRal->Opsin Rhodopsin Rhodopsin (11-cis-Retinal + Opsin) eCRal->Rhodopsin atRE all-trans-Retinyl Ester atRE->eCRol RPE65 atRE->eCRol atRol all-trans-Retinol atRol->atRE LRAT atRol->atRE atRal all-trans-Retinal Rhodopsin->atRal Light (hν) Rhodopsin->atRal IsoRhodopsin->atRal Light (hν) IsoRhodopsin->atRal atRol_PR all-trans-Retinol atRal->atRol_PR RDH8 atRal->atRol_PR atRol_PR->atRol Transport atRol_PR->atRol ERG_Workflow cluster_prep Preparation cluster_scotopic Scotopic Recording cluster_photopic Photopic Recording cluster_analysis Analysis A Dark Adaptation (≥20 min) B Anesthesia & Pupil Dilation A->B C Electrode Placement B->C D Rod Response (0.01 cd·s/m²) C->D E Combined Rod-Cone (3.0 cd·s/m²) D->E F Light Adaptation (10 min @ 30 cd/m²) E->F G Cone Response (3.0 cd·s/m²) F->G H Flicker Response (30 Hz) G->H I Waveform Averaging & Denoising H->I J Measure Amplitude & Implicit Time I->J Troubleshooting_Logic cluster_subject Subject Factors cluster_technical Technical Factors cluster_protocol Protocol Factors Start Low ERG Amplitude Detected Anesthesia Check Anesthesia Depth Start->Anesthesia Electrodes Check Electrode Contact Start->Electrodes Adaptation Confirm Adaptation Time Start->Adaptation Temp Check Body Temperature Anesthesia->Temp Pupil Check Pupil Dilation Temp->Pupil Media Check Media Opacity Pupil->Media Result Identify & Correct Issue Media->Result Stimulus Verify Stimulus Intensity Electrodes->Stimulus Ground Check Grounding Stimulus->Ground Ground->Result Adaptation->Result

References

Technical Support Center: Zuretinol Acetate Target Engagement in Retinal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of Zuretinol acetate (B1210297) in retinal tissue.

Frequently Asked Questions (FAQs)

Q1: What is Zuretinol acetate and what is its primary target in the retina?

This compound (9-cis-retinyl acetate) is a synthetic analog of vitamin A.[1][2] It acts as a prodrug for 9-cis-retinol (B22316) and is being developed for the treatment of inherited retinal dystrophies arising from mutations in the LRAT or RPE65 genes.[3][4] These genetic defects impair the visual cycle, leading to a deficiency of 11-cis-retinal, the chromophore essential for vision.[3][5] The primary goal of this compound administration is to bypass the enzymatic block in the visual cycle. In the retinal pigment epithelium (RPE), it is converted to 9-cis-retinal (B17824), which then binds to opsin in photoreceptor cells to form isorhodopsin, a functional analog of rhodopsin, thereby restoring light sensitivity.[3]

Q2: How can I confirm that this compound has reached its target tissue?

Confirmation of target engagement involves demonstrating the presence of this compound or its metabolites in the retinal tissue and observing the intended biochemical changes. The most direct method is to measure the levels of various retinoids, including retinyl esters, retinol (B82714), and retinal, within the retinal tissue using High-Performance Liquid Chromatography (HPLC).[6][7][8] An increase in 9-cis-retinyl esters or 9-cis-retinol would indicate target engagement.

Q3: What is the expected biochemical effect of this compound in the retina?

The administration of this compound is expected to alter the retinoid profile in the retinal pigment epithelium (RPE) and photoreceptor cells. Specifically, one would anticipate an increase in the pool of retinyl esters, which act as a storage form of retinoids.[9][10] The downstream functional effect is the formation of isorhodopsin, which can be inferred from restored visual function, for example, through electroretinography (ERG).

Q4: What are the key enzymes involved in the metabolism of this compound in the retina?

This compound, being a retinyl ester, is metabolized by enzymes of the visual cycle. Lecithin:retinol acyltransferase (LRAT) is a key enzyme that esterifies all-trans-retinol to form all-trans-retinyl esters in the RPE.[11] While this compound is administered as an ester, its conversion to 9-cis-retinal involves esterases and dehydrogenases within the retinal cells.

Troubleshooting Guides

Issue: Inconsistent or low recovery of retinoids from retinal tissue samples.

  • Possible Cause 1: Inefficient Extraction. The extraction of lipophilic retinoids from a complex tissue matrix can be challenging.

    • Solution: Ensure a robust extraction protocol. A common method involves homogenization of the tissue in a suitable organic solvent like hexane (B92381), often following saponification with ethanolic potassium hydroxide (B78521) to hydrolyze esters and liberate retinol.[6] All procedures should be carried out under dim red light to prevent photoisomerization of retinoids.

  • Possible Cause 2: Degradation of Retinoids. Retinoids are sensitive to light, heat, and oxidation.

    • Solution: Minimize exposure to light by working under red light conditions and using amber-colored vials.[7] Keep samples on ice or at 4°C throughout the extraction process. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can prevent oxidative degradation.

  • Possible Cause 3: Insufficient Tissue Amount. Retinal tissue samples are often small, which can lead to low absolute amounts of retinoids.

    • Solution: If possible, pool samples from multiple animals (if using an animal model). Utilize a highly sensitive HPLC-UV or mass spectrometry (MS) detection method to achieve low limits of detection and quantification.[6][8]

Issue: Poor separation of retinoid isomers in HPLC analysis.

  • Possible Cause 1: Suboptimal HPLC Column or Mobile Phase. The various geometric isomers of retinol, retinal, and retinyl esters can be difficult to resolve.

    • Solution: A reverse-phase C18 column is commonly used for the separation of retinoids.[6][8] Optimization of the mobile phase gradient is crucial. A gradient of acetonitrile (B52724) and water with a small amount of a modifier like formic acid is often effective.[6] For challenging separations, a normal-phase column with a non-polar mobile phase (e.g., hexane with a small percentage of 2-propanol) can provide alternative selectivity.[6]

  • Possible Cause 2: Co-elution with Other Compounds. The tissue extract is a complex mixture, and other lipids or compounds may co-elute with the retinoids of interest.

    • Solution: Adjust the mobile phase gradient to improve resolution. Employing a diode array detector (DAD) or a mass spectrometer can help to confirm the identity of the peaks based on their UV-Vis spectra or mass-to-charge ratio, respectively.

Experimental Protocols

Protocol 1: Extraction of Retinoids from Retinal Tissue

This protocol is adapted from established methods for retinoid extraction from tissues.[6][7]

Materials:

  • Retinal tissue

  • Homogenizer

  • Amber-colored microcentrifuge tubes

  • Hexane (HPLC grade)

  • Ethanol (B145695) (HPLC grade)

  • Potassium hydroxide (KOH)

  • Butylated hydroxytoluene (BHT)

  • Saturated NaCl solution

  • Nitrogen gas supply

  • Ice

Procedure:

  • Perform all steps under dim red light.

  • Weigh the retinal tissue and place it in a pre-chilled amber-colored microcentrifuge tube on ice.

  • Add 200 µL of cold ethanol containing 0.1% BHT to the tissue and homogenize thoroughly.

  • To hydrolyze retinyl esters to retinol (optional, depending on the specific retinoids to be quantified), add 120 µL of 10 M KOH and vortex. Incubate at 55°C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Add 500 µL of hexane containing 0.1% BHT and vortex for 5 minutes to extract the retinoids.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a new amber-colored tube.

  • Repeat the hexane extraction (steps 6-8) on the lower aqueous phase and pool the hexane extracts.

  • Wash the pooled hexane extract with 500 µL of saturated NaCl solution, vortex, and centrifuge as before.

  • Transfer the final hexane layer to a clean amber-colored tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL) for HPLC analysis.

Protocol 2: Quantification of Retinoids by HPLC-UV

This protocol provides a general framework for the separation and quantification of retinoids.[6][8][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: A linear gradient from 85% A to 100% A over 20 minutes, followed by a 5-minute hold at 100% A.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 325 nm for retinol and retinyl esters.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the reconstituted sample extract.

  • Monitor the chromatogram at 325 nm.

  • Identify and quantify the peaks of interest by comparing their retention times and UV spectra to those of authentic standards (e.g., all-trans-retinol, 9-cis-retinol, retinyl palmitate).

  • Construct a standard curve for each retinoid to be quantified using a series of known concentrations.

Quantitative Data Summary

RetinoidTypical Limit of Detection (LOD) by HPLC-UVTypical Limit of Quantification (LOQ) by HPLC-UV
Retinol0.2 - 0.4 pmol0.4 - 1.0 pmol
Retinyl Esters~0.7 pmol~1.0 pmol
Retinal~0.2 pmol~0.4 pmol
Data synthesized from multiple sources.[6][8]

Visualizations

Zuretinol_Acetate_MOA cluster_blood Systemic Circulation cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment ZA_oral This compound (Oral Administration) ZA_rpe This compound ZA_oral->ZA_rpe Uptake nine_cis_retinol 9-cis-Retinol ZA_rpe->nine_cis_retinol Hydrolysis nine_cis_retinal 9-cis-Retinal nine_cis_retinol->nine_cis_retinal Oxidation LRAT LRAT/Esterases RDH RDH Opsin Opsin nine_cis_retinal->Opsin Binds to Isorhodopsin Isorhodopsin (Functional) Opsin->Isorhodopsin Forms Vision Visual Signal Isorhodopsin->Vision Light

Caption: Mechanism of action of this compound in the retina.

Experimental_Workflow start Start: Retinal Tissue Sample homogenization Homogenization (Ethanol + BHT) start->homogenization extraction Liquid-Liquid Extraction (Hexane) homogenization->extraction evaporation Evaporation (Nitrogen Stream) extraction->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution hplc HPLC-UV Analysis (C18 Column, 325 nm) reconstitution->hplc quantification Data Analysis & Quantification hplc->quantification end End: Retinoid Concentrations quantification->end

Caption: Workflow for retinoid analysis in retinal tissue.

References

Addressing Zuretinol acetate light sensitivity in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the light-sensitive compound, Zuretinol acetate (B1210297), in an experimental setting.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Zuretinol acetate, with a focus on mitigating its light sensitivity.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. Photodegradation of this compound: Exposure to ambient or artificial light during solution preparation, storage, or the experiment itself can lead to the degradation of the compound.- Work under subdued, indirect light. Use a darkroom with a red or yellow safelight where possible.[1] - Use amber-colored or foil-wrapped labware for all solutions containing this compound to block UV and blue light.[2][3] - Prepare fresh solutions for each experiment and use them immediately. - Minimize exposure time of solutions to any light source.
Incorrect Solution Concentration: The actual concentration of the active compound may be lower than calculated due to degradation.- Quantify the concentration of freshly prepared solutions using UV-Vis spectrophotometry (peak absorbance for retinoids is typically around 325-380 nm) or HPLC before each experiment.[4] - Perform a stability test of the stock solution under your specific laboratory light conditions to determine its rate of degradation.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Formation of Degradation Products: Light exposure can cause isomerization and the formation of other degradation products, such as anhydroretinol, which will appear as separate peaks in chromatographic analysis.[5][6]- Analyze a freshly prepared, light-protected sample as a reference standard to identify the peak corresponding to intact this compound. - Compare the chromatograms of light-exposed and protected samples to identify degradation peaks. A study on retinol (B82714) acetate showed additional peaks appearing after just 15 minutes of direct sunlight exposure.
Variability in results between experimental replicates or different experimental days. Inconsistent Light Exposure: Differences in ambient light conditions between experiments can lead to varying levels of degradation and, consequently, inconsistent results.- Standardize all handling procedures to ensure consistent light exposure for all samples and experiments. This includes the duration and intensity of light exposure during solution preparation, cell plating, and analysis. - Document the lighting conditions in your experimental notes for better tracking of potential variability. - Use a dedicated, light-controlled workspace for all manipulations of this compound.
Change in color of this compound solutions (e.g., turning yellowish). Chemical Degradation: A visible color change often indicates significant degradation of the retinoid.- Discard any discolored solutions immediately. Do not use them for experiments as the degradation products can have unknown biological effects. - Re-evaluate your storage and handling procedures to identify and eliminate the source of light exposure.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions?

A1: this compound powder should be stored in a tightly sealed, amber-colored vial in a desiccator at -20°C or below, protected from light. Stock solutions should be prepared in a suitable solvent (e.g., DMSO or ethanol), aliquoted into amber-colored or foil-wrapped tubes, and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What type of lighting is recommended when working with this compound?

A2: It is best to work under red or yellow light, as these longer wavelengths are less damaging to retinoids.[1] If a specialized safelight is not available, work in a darkened room with minimal, indirect incandescent light. Avoid direct exposure to fluorescent lighting and sunlight, as they emit higher levels of UV radiation.

Q3: Can I use a standard clear microplate for my cell-based assays with this compound?

A3: It is highly recommended to use opaque, black-walled microplates for cell-based assays to protect the compound from light during incubation and reading. If clear plates must be used, they should be protected from light by wrapping them in aluminum foil or placing them in a light-blocking container immediately after adding the compound.

Q4: How can I minimize light exposure during fluorescence microscopy experiments?

A4: Minimize the exposure time of the cells to the excitation light. Use the lowest possible light intensity that still provides a usable signal. Keep the sample covered from ambient light whenever it is not on the microscope stage.

Q5: What is the primary mechanism of this compound's light sensitivity?

A5: this compound, a retinoid, is susceptible to photodegradation through two primary mechanisms:

  • Isomerization: The polyene chain of the retinoid molecule can undergo cis-trans isomerization upon absorbing light energy, leading to a change in its three-dimensional shape and a loss of biological activity.[5][6]

  • Photo-oxidation: The conjugated double bond system makes the molecule susceptible to oxidation, which can be accelerated by light, leading to the formation of various oxidation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing light exposure.

  • Preparation of Workspace:

    • Work in a darkroom equipped with a yellow or red safelight.

    • Alternatively, create a light-shielded workspace by covering the work area with dark cloth or aluminum foil.

    • Gather all necessary materials beforehand to minimize time spent with the compound exposed.

  • Materials:

    • This compound powder

    • Anhydrous DMSO or 100% Ethanol

    • Amber-colored glass vial

    • Sterile, amber-colored microcentrifuge tubes or cryovials

    • Pipettes and sterile, filtered pipette tips

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Under subdued light, weigh the desired amount of this compound powder and transfer it to the amber glass vial.

    • Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration.

    • Cap the vial tightly and vortex gently until the powder is completely dissolved.

    • Immediately aliquot the stock solution into single-use amber-colored or foil-wrapped tubes.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: In Vitro Cell-Based Assay with this compound

This protocol provides a general workflow for a cell-based assay, incorporating steps to protect this compound from light.

  • Cell Plating:

    • Plate cells in an opaque, black-walled 96-well plate at the desired density.

    • Incubate the cells overnight under standard cell culture conditions.

  • Compound Preparation and Addition:

    • In a light-protected area, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed, serum-free cell culture medium using amber-colored tubes.

    • Carefully remove the cell plate from the incubator and, under subdued light, add the diluted this compound solutions to the appropriate wells.

    • Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubation:

    • Immediately after adding the compound, cover the plate with its lid and wrap it securely in aluminum foil to protect it from light.

    • Return the plate to the incubator for the desired treatment period.

  • Assay Readout:

    • After incubation, perform the assay readout according to your specific protocol (e.g., cell viability assay, reporter gene assay).

    • Minimize light exposure during any plate handling and reading steps. For plate readers, ensure the instrument's lid is closed during measurement.

Quantitative Data

Table 1: Photodegradation of Retinoids Under UV Irradiation

The following table summarizes data from a study on the photodegradation of retinol and its esters, which can serve as an indicator of the expected light sensitivity of this compound.

CompoundIrradiation Time (hours)Retention (%)Primary Degradation Product
Retinol (RE) 4~30%9-cis-RE
Retinyl Acetate (RA) 4~45%Anhydroretinol (AR)
Retinyl Palmitate (RP) 4~50%Anhydroretinol (AR)
Data adapted from a study on the photodegradation of Vitamin A and its derivatives under UV irradiation. The retention percentages are approximate values derived from the graphical data presented in the study.[5]

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Solution Preparation (Light-Protected) cluster_assay In Vitro Assay cluster_storage Storage prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Aliquot into Amber Tubes prep2->prep3 storage1 Store at -80°C prep3->storage1 Store Aliquots assay1 Prepare Serial Dilutions assay2 Add to Opaque Plate assay1->assay2 assay3 Incubate (Foil-Wrapped) assay2->assay3 assay4 Read Assay assay3->assay4 storage1->assay1 Thaw for Use

Caption: Workflow for handling light-sensitive this compound.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent Results q1 Was the compound protected from light at all stages? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Were fresh solutions used for each experiment? a1_yes->q2 sol1 Implement strict light protection protocols. a1_no->sol1 end Re-run experiment with improved protocol. sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the concentration of the stock solution verified? a2_yes->q3 sol2 Prepare fresh solutions immediately before use. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Quantify concentration via HPLC or spectrophotometry. a3_no->sol3 sol3->end

Caption: Troubleshooting inconsistent this compound results.

Simplified this compound Signaling in the Visual Cycle

G cluster_rpe Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Cell ZA This compound (Oral) ncr 9-cis-retinol ZA->ncr Hydrolysis ncral 9-cis-retinal ncr->ncral Oxidation opsin Opsin ncral->opsin Binds to isorhodopsin Isorhodopsin opsin->isorhodopsin light Light (Photon) isorhodopsin->light atr all-trans-retinal light->atr signal Visual Signal atr->signal

Caption: this compound's role in the visual cycle.

References

Technical Support Center: Optimizing Zuretinol Acetate Extraction from Plasma for PK Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Zuretinol acetate (B1210297) from plasma in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Zuretinol acetate from plasma?

A1: The three most common techniques for extracting this compound and other retinoids from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, sensitivity, throughput, and the specific analytical endpoint (e.g., LC-MS/MS).

Q2: How can I improve the recovery of this compound during extraction?

A2: To improve recovery, ensure complete protein disruption, optimize solvent polarity and volume in LLE or PPT, and select the appropriate SPE sorbent and elution solvent. For this compound, a non-polar compound, using a solvent like hexane (B92381) or methyl tert-butyl ether (MTBE) in LLE is often effective. Ensure thorough vortexing and proper phase separation. Using a structurally similar internal standard, ideally an isotope-labeled version of this compound, can help to correct for recovery variability.[1]

Q3: What are matrix effects and how can I minimize them for this compound analysis?

A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the plasma matrix.[2] This can lead to inaccurate quantification. To minimize matrix effects, a more selective sample preparation method like SPE is often preferred over PPT. Chromatographic separation should also be optimized to separate this compound from interfering components like phospholipids. Using an isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]

Q4: What are the critical handling and storage conditions for plasma samples containing this compound?

A4: this compound, like other retinoids, is sensitive to light, heat, and oxidation.[1][3] Blood samples should be protected from light immediately after collection, for instance, by wrapping tubes in aluminum foil.[1] Plasma should be separated from blood cells as soon as possible. For storage, plasma samples should be kept at -70°C or -80°C for long-term stability.[4][5] Studies on similar compounds show stability for at least 28 months at -70°C.[4][5] Avoid repeated freeze-thaw cycles.

Q5: Which anticoagulant should I use for blood collection?

A5: For retinol (B82714) analysis, heparinized plasma is often recommended. Anticoagulants like EDTA, oxalate, and citrate (B86180) have been shown to cause losses of retinol and should be avoided.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery 1. Incomplete protein precipitation or cell lysis.2. Suboptimal extraction solvent polarity or volume.3. Inefficient phase separation in LLE.4. Analyte degradation during processing.5. Insufficient elution solvent strength in SPE.1. Ensure thorough vortexing after adding the precipitation solvent.2. Test different organic solvents (e.g., acetonitrile (B52724), methanol (B129727), MTBE) and ratios.[8] For non-polar this compound, consider hexane or MTBE.3. Increase centrifugation time or force. Consider a freeze-thaw step to improve phase separation in LLE.4. Protect samples from light and heat.[3] Work on ice and use amber vials.5. Test different elution solvents and volumes. Ensure the sorbent is not drying out before elution.
High Matrix Effects / Ion Suppression 1. Co-elution of endogenous plasma components (e.g., phospholipids).2. Insufficient sample cleanup.3. Inappropriate ionization source for the analyte.1. Optimize the chromatographic gradient to better separate the analyte from matrix components.2. Switch from PPT to a more selective method like LLE or SPE. SPE is generally more effective at removing interferences.[1] 3. While ESI is common, APCI can sometimes be less susceptible to matrix effects for certain compounds.
Poor Reproducibility (High %CV) 1. Inconsistent sample handling and processing.2. Pipetting errors, especially with small volumes.3. Incomplete solvent evaporation or inconsistent reconstitution.4. Variability in extraction efficiency between samples.1. Standardize all steps of the protocol, including vortexing times and centrifugation parameters.2. Use calibrated pipettes and ensure proper technique.3. Ensure complete dryness under a gentle stream of nitrogen and consistent reconstitution volume and vortexing.4. Use an internal standard (preferably isotope-labeled) to normalize for variations.[1]
Analyte Instability (Degradation Peaks) 1. Exposure to light, heat, or oxygen.2. Inappropriate pH during extraction.3. Presence of oxidative enzymes in the matrix.1. Work under yellow light or protect samples with aluminum foil.[1] Keep samples on ice throughout the process.[1] Consider adding an antioxidant like BHT to the extraction solvent.[4]2. Maintain neutral or slightly acidic conditions, as strong acids or bases can degrade retinoids.3. Rapidly process samples and store them at ultra-low temperatures to minimize enzymatic activity.

Quantitative Data Summary

The following tables summarize typical performance data for different extraction methods used for retinoids, which can be considered indicative for this compound.

Table 1: Comparison of Extraction Methods for Retinoids in Plasma

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Typical Recovery 85-100% (analyte dependent)75-96%[8][9]90-97%[9][10]
Matrix Effect Can be significantModerate, dependent on solventGenerally low
Intra-day Precision (%CV) < 5%[11]< 6%[8]< 6%[10]
Inter-day Precision (%CV) < 7%[12]< 8%[8]< 7%[9][10]
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateHigh

Note: Data is compiled from studies on retinol, retinyl esters, and retinoic acid, as specific quantitative data for this compound extraction is not widely published. Performance will be analyte-specific.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, making it suitable for high-throughput screening.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard solution (e.g., isotope-labeled this compound in methanol).

  • Add 400 µL of cold acetonitrile to precipitate the proteins.[13]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.[13]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT, reducing matrix effects.

  • Pipette 200 µL of plasma into a glass tube.

  • Add 20 µL of the internal standard solution.

  • Add 200 µL of acetonitrile and vortex for 1 minute.[14]

  • Add 1.2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[14]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean glass tube.[14]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most effective cleanup, leading to the lowest matrix effects and highest sensitivity.

  • Pre-treat Sample: To 200 µL of plasma, add 20 µL of internal standard and 200 µL of 1% formic acid in water. Vortex for 30 seconds.

  • Condition Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.

  • Dry: Dry the cartridge under high vacuum for 5 minutes.

  • Elute: Elute this compound with 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methanol).

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visualizations

Extraction_Workflow_Comparison cluster_Start Sample Preparation cluster_PPT Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_End Final Steps Start Plasma Sample + IS PPT_Step1 Add Acetonitrile Start->PPT_Step1 LLE_Step1 Add Extraction Solvent (e.g., MTBE) Start->LLE_Step1 SPE_Step1 Condition & Load Start->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 End_Step1 Evaporate to Dryness PPT_Step3->End_Step1 LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Collect Organic Layer LLE_Step2->LLE_Step3 LLE_Step3->End_Step1 SPE_Step2 Wash SPE_Step1->SPE_Step2 SPE_Step3 Elute SPE_Step2->SPE_Step3 SPE_Step3->End_Step1 End_Step2 Reconstitute End_Step1->End_Step2 Analysis LC-MS/MS Analysis End_Step2->Analysis

Caption: Comparative workflow of the three main extraction methods.

Troubleshooting_Logic Start Poor Analytical Result Low_Recovery Low Recovery? Start->Low_Recovery High_CV High %CV? Low_Recovery->High_CV No Solvent_Check Optimize Extraction Solvent Low_Recovery->Solvent_Check Yes Matrix_Effect High Matrix Effect? High_CV->Matrix_Effect No Standardize_Protocol Standardize Handling (Vortexing, Pipetting) High_CV->Standardize_Protocol Yes Improve_Cleanup Improve Sample Cleanup (Switch to SPE) Matrix_Effect->Improve_Cleanup Yes Degradation_Check Check for Degradation (Light/Heat Protection) Solvent_Check->Degradation_Check Use_IS Use Isotope-Labeled IS Standardize_Protocol->Use_IS Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC

Caption: A logical workflow for troubleshooting common extraction issues.

References

Zuretinol Acetate Preclinical Safety Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided is for informational purposes only and does not constitute medical advice.

There is a notable lack of publicly available, detailed preclinical toxicology data for Zuretinol acetate (B1210297) (also known as 9-cis-retinyl acetate or QLT091001). While clinical trials have reported it to be generally safe and well-tolerated in human subjects, comprehensive non-clinical safety studies submitted for regulatory approval are not typically released to the public.[1] However, some preclinical studies focused on efficacy in mouse models of inherited retinal diseases have stated that Zuretinol acetate was "well-tolerated" at the doses administered, with no overt signs of physical distress or toxicity.[2][3][4] One study specifically noted that even with significant accumulation of retinyl esters in the retinal pigment epithelium (RPE) of mouse models for Leber congenital amaurosis (LCA), there were no significant adverse effects on the photoreceptor cells.[2]

Given the limited specific data on this compound, this guide provides an overview of the known preclinical side effect profile of the broader class of retinoids. This information should be used as a general reference, and it is crucial to understand that the specific toxicological profile of this compound may differ.

General Side Effect Profile of Retinoids in Preclinical Models

Retinoids, as a class, are known to exhibit a range of dose-dependent side effects in various animal models. These effects are often extensions of the physiological effects of Vitamin A. The most commonly observed toxicities in preclinical studies are summarized below.

Table 1: Summary of Potential Retinoid Class Side Effects in Preclinical Models
Systemic EffectAnimal Model(s)Observed Side Effects
Dermatological/Mucocutaneous Rats, Dogs, RabbitsSkin irritation, erythema, peeling, dryness, pruritus, hair loss.[5][6]
Hepatic Rats, MonkeysElevated liver enzymes, hepatotoxicity, stellate cell hypertrophy.[7][8][9]
Skeletal Rats, CatsBone abnormalities, premature epiphyseal closure with chronic use.[10][11]
Gastrointestinal Dogs, RatsVomiting, diarrhea, decreased appetite.[5][7]
Neurological Monkeys, RatsLethargy, drowsiness, head shaking, motor hyperactivity, seizures at high doses.[12][13]
Reproductive/Developmental Monkeys, RatsTeratogenicity (birth defects), abortion.[6][14]
Hematological RatsInternal hemorrhages (potentially linked to Vitamin K interference).[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common early signs of retinoid toxicity to watch for in my animal model?

A1: Early signs of toxicity can be subtle. In rodents and canines, look for changes in skin and fur (dryness, flaking, hair loss), decreased food and water intake, and changes in activity levels (lethargy).[5][15] Gastrointestinal upset, such as diarrhea or vomiting, can also be an early indicator.[5] Careful daily observation is critical.

Q2: I am observing skin irritation in my rat model treated with a retinoid. How can I manage this?

A2: Skin irritation is a common class effect of retinoids.[6] Consider the following troubleshooting steps:

  • Dose Reduction: Determine if the dose can be lowered while maintaining efficacy.

  • Vehicle Control: Ensure the vehicle itself is not causing irritation.

  • Topical Emollients: In some study designs, the use of a simple emollient on a different skin area (if applicable) might be considered, but this could be a confounding factor.

  • Refined Scoring: Use a standardized dermal irritation scoring system to quantitatively track the severity and progression of the irritation.

Q3: Are there species-specific differences in sensitivity to retinoid toxicity?

A3: Yes, significant species-specific differences exist. For example, dogs have a unique metabolism of Vitamin A, transporting a large proportion as retinyl esters, which may make them less sensitive to the acute toxic effects of non-specific Vitamin A delivery compared to other species.[11][16] Conversely, rats have been shown to be susceptible to lethal internal hemorrhages at high doses of certain retinoids.[7] Non-human primates are a sensitive model for the teratogenic effects of retinoids.[6][14] The choice of animal model should be carefully considered based on the intended clinical application and known metabolic pathways.

Q4: What is the risk of teratogenicity with this compound in my preclinical studies?

A4: While specific teratogenicity studies for this compound are not publicly available, all retinoids should be considered potentially teratogenic.[10] This is a well-established class effect. In cynomolgus monkeys, a model with teratogenic susceptibility similar to humans, Vitamin A administration during early gestation led to a dose-related increase in abortions and malformations of the craniofacial region, heart, and thymus.[6] Therefore, it is imperative that studies in female animals of reproductive potential include assessments for teratogenicity, and appropriate safety precautions should be taken by all personnel handling the compound.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Unexpected mortality in a cohort of rats. - Acute toxicity due to high dosage. - Interference with Vitamin K metabolism leading to hemorrhage.[7]- Perform a thorough necropsy to identify the cause of death. - Review the dosing regimen; consider a dose-range-finding study. - Assess coagulation parameters (e.g., prothrombin time).
Significant weight loss in treated animals. - Decreased appetite due to gastrointestinal distress or general malaise. - Systemic toxicity.- Monitor food consumption daily. - Consider offering a more palatable diet. - Evaluate for other signs of toxicity (e.g., changes in clinical chemistry). - If weight loss exceeds predefined limits (e.g., >20%), humane endpoints should be considered.
No observable adverse effects at the highest planned dose. - The No Observed Adverse Effect Level (NOAEL) may be above the tested dose. - The chosen species may be less sensitive.[16] - The duration of the study may be too short to induce chronic toxicity.- This may be a positive finding, indicating a good safety margin. - Ensure the dose is high enough to be a multiple of the expected efficacious dose. - Consider extending the study duration if chronic toxicity is a concern.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology of this compound are not publicly available. The following are generalized protocols for assessing key potential toxicities of retinoids, based on standard practices.

Protocol 1: Single-Dose Acute Toxicity Study (Rodent)
  • Animals: Use healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Groups: At least three dose groups and a vehicle control group. Doses should be selected to identify a potential lethal dose and a maximum tolerated dose.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage).

  • Observations: Continuously observe animals for the first 4 hours post-dosing, then at least twice daily for 14 days. Record clinical signs of toxicity, body weight, and any mortality.

  • Endpoint: At day 14, perform a gross necropsy on all surviving animals.

Protocol 2: Repeat-Dose Subchronic Toxicity Study (Rodent and Non-Rodent)
  • Animals: Use a rodent (e.g., rat) and a non-rodent (e.g., dog or non-human primate) species.

  • Groups: A control group and at least three dose levels (low, mid, high). The high dose should elicit some evidence of toxicity. Include recovery groups for the control and high-dose cohorts.

  • Administration: Daily administration for a period relevant to the intended clinical use (e.g., 28 or 90 days).

  • Monitoring: Daily clinical observations, weekly body weight and food consumption, periodic hematology, clinical chemistry, and urinalysis. Ophthalmic examinations should be conducted at the beginning and end of the study.

  • Endpoint: At the end of the treatment period (and recovery period for those groups), conduct a full necropsy, organ weight analysis, and histopathological examination of a comprehensive list of tissues.

Visualizations

Preclinical_Toxicology_Workflow General Preclinical Toxicology Workflow for a Novel Retinoid cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo - Rodent cluster_2 In Vivo - Non-Rodent cluster_3 Endpoint Analysis vitro_genotox Genotoxicity Assays (e.g., Ames, MLA) acute_rodent Acute Toxicity (Dose Range Finding) vitro_genotox->acute_rodent Inform starting doses vitro_phototox Phototoxicity Assay repeat_rodent Repeat-Dose Toxicity (e.g., 28-day, 90-day) acute_rodent->repeat_rodent Select doses clinical_path Clinical Pathology (Hematology, Chemistry) repeat_rodent->clinical_path histopath Histopathology repeat_rodent->histopath toxicokinetics Toxicokinetics (TK) repeat_rodent->toxicokinetics repro_rodent Reproductive/Developmental Toxicity (DART) repro_rodent->histopath acute_nonrodent Acute Toxicity (Dose Range Finding) repeat_nonrodent Repeat-Dose Toxicity (e.g., Dog, NHP) acute_nonrodent->repeat_nonrodent Select doses repeat_nonrodent->clinical_path repeat_nonrodent->histopath repeat_nonrodent->toxicokinetics data_analysis Data Analysis & Reporting clinical_path->data_analysis Integrate findings histopath->data_analysis Integrate findings toxicokinetics->data_analysis Integrate findings

Caption: General preclinical toxicology workflow for a novel retinoid.

Retinoid_Signaling_Pathway Simplified Retinoid Signaling Pathway and Potential Toxicities cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Signaling cluster_2 Physiological & Toxicological Effects Retinoid Systemic Retinoid (e.g., this compound) CRBP Cellular Retinol Binding Protein (CRBP) Retinoid->CRBP Metabolism Metabolism to Active Forms (e.g., RA) CRBP->Metabolism RAR_RXR RAR/RXR Heterodimer Metabolism->RAR_RXR Binds to RAR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds DNA Gene_Transcription Gene Transcription RARE->Gene_Transcription Cell_Diff Cell Differentiation & Proliferation Gene_Transcription->Cell_Diff Therapeutic Effects Toxicity Toxicity (e.g., Teratogenicity, Hepatotoxicity) Gene_Transcription->Toxicity Adverse Effects (at high concentrations)

Caption: Simplified retinoid signaling pathway and potential toxicities.

References

Validation & Comparative

A Comparative Analysis of Zuretinol Acetate and Gene Therapy for Leber Congenital Amaurosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leber Congenital Amaurosis (LCA) is a group of inherited retinal dystrophies that lead to severe vision loss or blindness at an early age. As a monogenic disorder, it has become a key target for advanced therapeutic interventions. This guide provides an objective comparison of two leading strategies for specific forms of LCA: Zuretinol acetate (B1210297), a synthetic retinoid replacement therapy, and gene therapy, which aims to correct the underlying genetic defect.

Mechanism of Action

LCA can be caused by mutations in several genes crucial for the visual cycle. Two such genes are RPE65 and LRAT. Both encode enzymes essential for the regeneration of 11-cis-retinal (B22103), the chromophore that captures light in photoreceptor cells. Mutations in these genes disrupt the visual cycle, leading to a deficiency of 11-cis-retinal and a buildup of toxic precursors, ultimately causing photoreceptor cell death.[1][2]

Zuretinol Acetate (9-cis-retinyl acetate): This is an orally administered small molecule that acts as a pharmacological bypass.[3][4] It is a synthetic prodrug of 9-cis-retinol.[3] Once administered, it is converted into 9-cis-retinal, which can substitute for the missing 11-cis-retinal. This synthetic chromophore combines with opsin in photoreceptor cells to form isorhodopsin, an analog of rhodopsin that can initiate the phototransduction cascade, thereby restoring a degree of light sensitivity.[3] This approach circumvents the enzymatic block caused by RPE65 or LRAT mutations without altering the genetic code.[4]

Gene Therapy (Voretigene Neparvovec-rzyl / Luxturna®): This therapy directly addresses the genetic root cause of LCA associated with biallelic RPE65 mutations.[5] It utilizes a non-replicating adeno-associated virus serotype 2 (AAV2) as a vector to deliver a functional copy of the human RPE65 gene directly to the retinal pigment epithelium (RPE) cells via subretinal injection.[6][7] The transduced RPE cells then begin to produce the correct RPE65 enzyme, restoring the normal visual cycle and allowing for the sustained production of 11-cis-retinal.[7][8][9]

G The Visual Cycle and Therapeutic Interventions cluster_cycle Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Outer Segment atRE All-trans-retinyl ester RPE65 RPE65 Enzyme atRE->RPE65 Isomerization c11ROL 11-cis-retinol RDH5 RDH5 c11ROL->RDH5 Oxidation atROL All-trans-retinol LRAT LRAT Enzyme atROL->LRAT Esterification c11RAL 11-cis-retinal Opsin Opsin c11RAL->Opsin Combines with LRAT->atRE RPE65->c11ROL RDH5->c11RAL Rhodopsin Rhodopsin Rhodopsin->Opsin Bleaching atRAL All-trans-retinal Rhodopsin->atRAL Opsin->Rhodopsin Isorhodopsin Isorhodopsin Opsin->Isorhodopsin atRAL->atROL Reduction Photon Light (Photon) Photon->Rhodopsin Zuretinol This compound (9-cis-retinyl acetate) c9RAL 9-cis-retinal Zuretinol->c9RAL Bypasses Block c9RAL->Opsin Forms Isorhodopsin->Photon Light Absorption GeneTherapy Gene Therapy (AAV2-RPE65) GeneTherapy->RPE65 Restores Function

Figure 1: Simplified visual cycle pathway showing points of therapeutic intervention.

Data Presentation: Efficacy and Safety

The following tables summarize quantitative data from clinical trials of Voretigene neparvovec (gene therapy) and this compound.

Table 1: Comparative Efficacy Data

ParameterVoretigene Neparvovec (Luxturna®)This compound (QLT091001)
Primary Endpoint Change in Multi-Luminance Mobility Test (MLMT) score at Year 1.[10]Improvement in Visual Acuity or Visual Field.
Visual Acuity Mean improvement from logMAR 0.98 to 0.83 (P < 0.001) in a real-world study.[11][12]Preliminary results show improvements in ETDRS best-corrected visual acuity (BCVA).[13]
Light Sensitivity Mean improvement of 2.1 log-units in Full-Field Stimulus Threshold (FST) testing (P < 0.001).[11][12]N/A (Endpoint not typically used in published studies).
Visual Field Mean improvement of 221 sum-degrees in Goldmann Visual Field (GVF) (P < 0.001).[11][12]Preliminary results show improvements in Goldmann visual fields (GVF).[13]
Durability Efficacy persists for at least 3-4 years, though some studies suggest a subsequent decline in sensitivity.[5][14]Improvements have persisted for up to 11 months after a single 7-day treatment course in some subjects.[13]

Table 2: Comparative Safety and Administration

ParameterVoretigene Neparvovec (Luxturna®)This compound (QLT091001)
Administration Subretinal injection (surgical procedure).[15]Oral administration, daily for 7 days.[4]
Dosage 1.5 x 10¹¹ vector genomes (vg) per eye.[10][15]Doses up to 60 mg/m² have been studied.
Common Adverse Events Conjunctival hyperemia, cataract, increased intraocular pressure.[10][12]Transient headache, photophobia, reversible elevations in triglycerides, reduction in HDL.[13]
Serious Adverse Events Retinal tears, macular holes, endophthalmitis (procedure-related).[10][15]No serious adverse events reported in Phase 1b studies.[13]
Immune Response Mild immune reactions observed; cytotoxic T-cell response not clinically significant. Managed with corticosteroids.[15]N/A (Small molecule).

Experimental Protocols

Detailed methodologies are crucial for the evaluation and replication of clinical findings.

Gene Therapy: Voretigene Neparvovec

Protocol for Subretinal Administration:

  • Pre-operative Phase: Patients begin a course of oral corticosteroids (e.g., prednisone (B1679067) 1 mg/kg/day) three days prior to the procedure to mitigate potential immune responses.[16] Biallelic RPE65 mutation must be confirmed by a certified laboratory.[10]

  • Surgical Procedure:

    • The procedure is performed under general anesthesia by an experienced retinal surgeon.[10][16]

    • A standard pars plana vitrectomy is performed to remove the vitreous gel.[16]

    • A subretinal injection of 0.3 mL of the vector suspension (containing 1.5 x 10¹¹ vg) is administered.[15] A 41-gauge cannula is used to create a small bleb that lifts the neurosensory retina from the RPE.[16]

    • The injection is typically placed along the superior vascular arcade, at least 2mm from the foveal center.[16]

  • Post-operative Phase:

    • The second eye is treated on a separate day, typically 6 to 18 days after the first.[10]

    • The corticosteroid regimen is continued and tapered over approximately two weeks post-surgery.[16]

    • Patients are monitored for adverse events, including infection (endophthalmitis), retinal tears or detachment, and increased intraocular pressure.[10][15]

G Gene Therapy Experimental Workflow cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_post Post-Operative Screen Patient Screening (Biallelic RPE65 Mutation) Baseline Baseline Visual Function Assessment Screen->Baseline Steroids Initiate Oral Corticosteroids (Day -3) Baseline->Steroids Anesthesia Anesthesia Steroids->Anesthesia Vitrectomy Pars Plana Vitrectomy Anesthesia->Vitrectomy Injection Subretinal Injection (0.3 mL AAV2-RPE65) Vitrectomy->Injection SecondEye Treat Second Eye (Day 6-18) Injection->SecondEye FollowUp Follow-Up Assessments (Efficacy & Safety) SecondEye->FollowUp Monitor Long-Term Monitoring FollowUp->Monitor

Figure 2: High-level experimental workflow for RPE65 gene therapy.

This compound

Protocol for Oral Administration and Assessment:

  • Screening and Baseline: Patients with confirmed LCA due to RPE65 or LRAT mutations are enrolled. Baseline visual function is established through tests including ETDRS visual acuity and Goldmann visual fields.[13]

  • Treatment Phase: The drug is administered orally once daily for a 7-day course.[4][13]

  • Follow-up and Assessment: Patients are monitored at predetermined time points post-treatment. Efficacy is evaluated by repeating baseline visual function tests. Safety is monitored through physical examinations, electrocardiograms, and laboratory tests for metabolic changes (e.g., triglycerides, HDL).[13]

  • Repeat Dosing: In some study protocols, patients who respond to an initial course may be eligible for up to three additional 7-day treatment courses to evaluate sustained or enhanced effects.

G This compound Experimental Workflow cluster_pre Screening & Baseline cluster_treat Treatment cluster_post Post-Treatment Screen Patient Screening (RPE65 or LRAT Mutation) Baseline Baseline Visual Function Assessment Screen->Baseline Admin Oral Administration (7-Day Course) Baseline->Admin FollowUp Follow-Up Assessments (Efficacy & Safety) Admin->FollowUp Repeat Evaluate for Repeat Treatment FollowUp->Repeat Repeat->Admin Re-dosing Monitor Long-Term Monitoring Repeat->Monitor

Figure 3: High-level experimental workflow for this compound therapy.

Key Efficacy Assessment Protocols
  • Multi-Luminance Mobility Test (MLMT): This test assesses changes in functional vision by requiring a patient to navigate a standardized obstacle course under seven different controlled, low-light conditions (from 1 to 400 lux).[17][18] Performance is scored based on accuracy (number of errors) and speed (time to complete). A passing score requires completing the course within 3 minutes with fewer than 4 errors.[17] The primary outcome for the Luxturna Phase 3 trial was the change in the lowest light level at which a patient could pass the test.[10]

  • Goldmann Visual Field (GVF) Testing: This is a form of kinetic perimetry used to map a patient's peripheral vision.[19][20] An examiner moves a light stimulus of a specific size and intensity from the periphery toward the center of a domed screen until the patient signals that they can see it.[21] This process is repeated from multiple directions to map the boundary of the visual field. The total area is often reported in sum-degrees.[11][12]

Comparative Analysis

The choice between this compound and gene therapy involves a trade-off between the invasiveness of the procedure, the durability of the effect, and the underlying therapeutic principle.

G Logical Comparison of Therapeutic Strategies LCA LCA Therapeutic Approaches Z This compound LCA->Z GT Gene Therapy (Luxturna) LCA->GT Z_Agent Agent: Small Molecule (Synthetic Retinoid) Z->Z_Agent Z_Mech Mechanism: Pharmacological Bypass Z->Z_Mech Z_Admin Administration: Oral (Systemic) Z->Z_Admin Z_Coverage Coverage: Entire Retina (Bilateral) Z->Z_Coverage Z_Dose Dosing: Transient (Repeatable) Z->Z_Dose Z_Rev Reversibility: Yes Z->Z_Rev GT_Agent Agent: Biological (AAV Vector + RPE65 Gene) GT->GT_Agent GT_Mech Mechanism: Genetic Correction GT->GT_Mech GT_Admin Administration: Subretinal Injection (Local) GT->GT_Admin GT_Coverage Coverage: Localized to Treated Area GT->GT_Coverage GT_Dose Dosing: One-Time (Long-Term) GT->GT_Dose GT_Rev Reversibility: No GT->GT_Rev

References

Validating Isorhodopsin Formation as a Biomarker for Zuretinol Acetate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zuretinol acetate (B1210297) and its mechanism of action through the formation of isorhodopsin, validating its potential as a key biomarker for therapeutic activity. We will explore the supporting experimental data, compare it with alternative treatments, and provide detailed experimental protocols for researchers.

Zuretinol acetate (also known as 9-cis-retinyl acetate) is an investigational oral therapy for inherited retinal diseases such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP) caused by mutations in the RPE65 or LRAT genes.[1][2][3] These genetic defects impair the visual cycle, leading to a deficiency of 11-cis-retinal (B22103), the chromophore essential for light detection by photoreceptor cells, ultimately causing severe vision loss and blindness.[2][4] this compound acts as a prodrug for 9-cis-retinal, which can substitute for the missing 11-cis-retinal and bind to opsin to form isorhodopsin, a functional analog of rhodopsin.[4][5] The formation of isorhodopsin is therefore a direct indicator of this compound's activity at its target site.

The Visual Cycle and this compound's Mechanism of Action

The canonical visual cycle involves a series of enzymatic reactions in the retinal pigment epithelium (RPE) and photoreceptor cells to regenerate 11-cis-retinal after its photoisomerization to all-trans-retinal. Mutations in RPE65 and LRAT disrupt this cycle. This compound bypasses this blockage by providing an alternative substrate, 9-cis-retinal, for the formation of a functional visual pigment.

Visual Cycle and this compound Intervention cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light all-trans-retinal all-trans-retinal all-trans-retinol_p all-trans-retinol all-trans-retinal->all-trans-retinol_p all-trans-retinol_rpe all-trans-retinol all-trans-retinol_p->all-trans-retinol_rpe Transport Isorhodopsin Isorhodopsin Isorhodopsin->Opsin Light all-trans-retinyl_esters all-trans-retinyl_esters all-trans-retinol_rpe->all-trans-retinyl_esters LRAT 11-cis-retinol 11-cis-retinol all-trans-retinyl_esters->11-cis-retinol RPE65 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal 11-cis-retinal->Rhodopsin Combines with Opsin LRAT LRAT (mutated) RPE65 RPE65 (mutated) Zuretinol_acetate This compound (9-cis-retinyl acetate) 9-cis-retinal 9-cis-retinal Zuretinol_acetate->9-cis-retinal Metabolism 9-cis-retinal->Isorhodopsin Combines with Opsin Experimental Workflow cluster_Preclinical Preclinical (Animal Model) cluster_Clinical Clinical Trial Animal_Model Rpe65-/- or Lrat-/- Mouse Model Treatment_Groups This compound vs. Vehicle Control Animal_Model->Treatment_Groups Retinal_Harvest Harvest Retinal Tissue Treatment_Groups->Retinal_Harvest ERG Electroretinography (ERG) Treatment_Groups->ERG Assess Retinal Function HPLC HPLC Analysis of Retinal Isomers Retinal_Harvest->HPLC Quantify 9-cis-retinal Spectrophotometry Spectrophotometry of Visual Pigments Retinal_Harvest->Spectrophotometry Measure Isorhodopsin Biomarker_Validation Correlate Isorhodopsin/ 9-cis-retinal levels with functional improvement Patient_Population LCA/RP Patients (RPE65/LRAT mutations) Treatment Oral this compound Patient_Population->Treatment Biomarker_Measurement Plasma Pharmacokinetics (9-cis-retinol) Treatment->Biomarker_Measurement Functional_Outcomes Visual Acuity, Visual Field, ERG Treatment->Functional_Outcomes

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Zuretinol Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of therapeutic agents is a cornerstone of pharmaceutical development. Zuretinol acetate (B1210297), a synthetic retinoid, requires robust and reliable analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data, to assist in the selection of the most suitable technique for specific analytical needs.

Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, especially when methods are transferred between laboratories or when different techniques are used within a study.[1][2] This process involves a comparison of data from at least two different analytical methods to determine if the obtained results are comparable.[2]

Methodology Comparison

The choice between HPLC-UV and LC-MS/MS for the analysis of Zuretinol acetate depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and good performance for relatively high-concentration samples.[3] HPLC-UV is suitable for quantifying analytes that possess a chromophore, which allows for detection by UV absorbance. While it offers good precision and accuracy, its selectivity can be a limitation in complex biological matrices where co-eluting compounds might interfere with the analyte of interest.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[4] This technique is capable of detecting and quantifying analytes at very low concentrations, even in complex biological matrices.[4][5] The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, minimizing the impact of interfering substances.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound by HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar retinoid compounds.[4][7][8]

HPLC-UV Method Protocol

This protocol is adapted from a method for the quantification of retinol (B82714) and retinyl acetate in dietary supplements.[7]

1. Sample Preparation (from a biological matrix)

  • To 200 µL of serum, add 20 µL of an internal standard solution (e.g., retinyl propionate (B1217596) in ethanol).

  • Add 400 µL of ethanol (B145695) to precipitate proteins and vortex for 30 seconds.

  • Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic (hexane) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: Methanol/Water (95:5, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 325 nm.[7]

  • Column Temperature: 30 °C.

LC-MS/MS Method Protocol

This protocol is based on a method for the quantification of 12 retinoids and their metabolites in serum.[4]

1. Sample Preparation (from a biological matrix)

  • To 200 µL of serum, add 20 µL of a deuterated internal standard solution (e.g., Zuretinol-d4 acetate in methanol).

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins and vortex for 1 minute.[6]

  • Centrifuge at 13,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a clean tube.

  • Optionally, for cleaner samples, perform a liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE), vortexing, and centrifuging. The upper organic layer is then transferred and dried down.[4][6]

  • The final extract (either supernatant or reconstituted extract) is transferred to an autosampler vial.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: Thermo Scientific™ Vanquish™ LC system coupled to a Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer or equivalent.[4][6]

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm particle size).[4][6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Methanol with 0.1% formic acid.[4]

  • Gradient: A linear gradient from 60% to 95% B over 5 minutes, hold at 95% B for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined during method development.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on data from similar retinoid analyses.[4][5][7][8][9] The validation parameters are in accordance with FDA and ICH guidelines.[10][11][12]

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVLC-MS/MS
Selectivity/Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-product ion transitions, minimizing matrix effects.[4]
Lower Limit of Quantification (LLOQ) ~20 ng/mL[7][9]~0.5 - 1 ng/mL[4][6]
Linearity Range 50 - 10,000 ng/mL[7]1 - 1,000 ng/mL[4][6]
Precision (%CV) < 15%[8]< 10%[4][6]
Accuracy (% Bias) Within ± 15%[8]Within ± 15%[6]
Sample Volume ~200 µL~50 - 200 µL
Run Time ~10 - 15 minutes~5 - 10 minutes
Cost per Sample LowerHigher
Instrument Complexity LowerHigher

Table 2: Representative Validation Data

Validation ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linearity (r²) > 0.995> 0.998[6]≥ 0.99
Intra-day Precision (%CV) 5.9 - 10.0%[8]< 10%[4]≤ 15% (≤ 20% at LLOQ)[12]
Inter-day Precision (%CV) 5.9 - 11.0%[8]< 10%[4]≤ 15% (≤ 20% at LLOQ)[12]
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115% (80 - 120% at LLOQ)[13]
Matrix Effect Generally lowCan be significant, requires careful evaluation and use of an appropriate internal standard.-
Stability (Freeze-Thaw, Short-term, Long-term) Must be demonstratedMust be demonstratedAnalyte concentration within ±15% of nominal concentration.

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the logical relationships in the cross-validation process.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis serum Serum Sample (200 µL) is_add Add Internal Standard serum->is_add ppt Protein Precipitation (Ethanol) is_add->ppt ext Liquid-Liquid Extraction (Hexane) ppt->ext evap Evaporation ext->evap recon Reconstitution evap->recon inject Inject into HPLC recon->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection (325 nm) sep->detect quant Quantification detect->quant

Caption: Experimental workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis serum_lcms Serum Sample (200 µL) is_add_lcms Add Internal Standard (Deuterated) serum_lcms->is_add_lcms ppt_lcms Protein Precipitation (Acetonitrile) is_add_lcms->ppt_lcms centrifuge_lcms Centrifugation ppt_lcms->centrifuge_lcms supernatant Transfer Supernatant centrifuge_lcms->supernatant inject_lcms Inject into LC-MS/MS supernatant->inject_lcms sep_lcms Chromatographic Separation (C18 Column) inject_lcms->sep_lcms ms_detect Mass Spectrometric Detection (ESI+, MRM) sep_lcms->ms_detect quant_lcms Quantification ms_detect->quant_lcms

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation & Comparison hplc HPLC-UV Method hplc_results HPLC-UV Results hplc->hplc_results lcms LC-MS/MS Method lcms_results LC-MS/MS Results lcms->lcms_results samples Spiked QC Samples & Incurred Samples samples->hplc Analyzed by samples->lcms Analyzed by comparison Statistical Comparison (e.g., Bland-Altman plot, % difference) hplc_results->comparison lcms_results->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Logical relationship in the cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.

  • HPLC-UV is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not a primary requirement and the sample matrix is relatively simple.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies requiring low detection limits and analysis in complex matrices.[4][6][14]

The cross-validation of these two methods is essential to ensure data integrity and consistency across different analytical platforms. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources.

References

Zuretinol Acetate vs. Gene Therapy for RPE65/LRAT Pathway Deficiencies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inherited retinal diseases (IRDs) caused by mutations in the RPE65 and LRAT genes lead to a deficiency in the visual cycle, resulting in progressive vision loss and blindness. This guide provides a detailed comparison of two therapeutic strategies aimed at restoring vision in patients with these specific genetic defects: Zuretinol acetate (B1210297), a small molecule replacement therapy, and Voretigene neparvovec-rzyl (Luxturna®), an FDA-approved gene therapy.

The RPE65/LRAT Visual Cycle Pathway

Mutations in the RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein) and LRAT (Lecithin:Retinol Acyltransferase) genes disrupt the canonical visual cycle. This pathway is responsible for regenerating 11-cis-retinal (B22103), the chromophore essential for light detection by photoreceptor cells. RPE65 acts as the isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol, a crucial step in this process. LRAT is responsible for the esterification of all-trans-retinol, which is the substrate for RPE65. Deficiencies in either of these proteins halt the visual cycle, leading to a lack of 11-cis-retinal and a subsequent loss of photoreceptor function.

RPE65_LRAT_Pathway Simplified RPE65/LRAT Visual Cycle Pathway cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) cluster_zuretinol Zuretinol Acetate Intervention Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) Opsin Opsin Rhodopsin->Opsin Light all_trans_retinal all-trans-retinal all_trans_retinol_pr all-trans-retinol all_trans_retinal->all_trans_retinol_pr Reduction all_trans_retinol_rpe all-trans-retinol all_trans_retinol_pr->all_trans_retinol_rpe Transport LRAT LRAT all_trans_retinol_rpe->LRAT all_trans_retinyl_esters all-trans-retinyl esters RPE65 RPE65 all_trans_retinyl_esters->RPE65 eleven_cis_retinol 11-cis-retinol eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation eleven_cis_retinal->Rhodopsin Transport & Recombination LRAT->all_trans_retinyl_esters Esterification RPE65->eleven_cis_retinol Isomerization Zuretinol Oral this compound nine_cis_retinal 9-cis-retinal Zuretinol->nine_cis_retinal Metabolism Isorhodopsin Isorhodopsin (Opsin + 9-cis-retinal) nine_cis_retinal->Isorhodopsin Binds to Opsin Isorhodopsin->Opsin Light

Caption: The RPE65/LRAT visual cycle and the mechanism of this compound.

Therapeutic Approaches: A Head-to-Head Comparison

FeatureThis compound (QLT091001)Voretigene Neparvovec-rzyl (Luxturna®)
Mechanism of Action Oral prodrug of 9-cis-retinol. Bypasses the RPE65/LRAT enzymatic block by providing a synthetic retinoid (9-cis-retinal) that can form a functional photopigment (isorhodopsin) with opsin.Adeno-associated virus (AAV2) vector-based gene therapy. Delivers a functional copy of the RPE65 gene to retinal pigment epithelial cells, restoring the natural visual cycle.
Administration Oral, systemicSubretinal injection, localized to the eye
Target Population Patients with RPE65 or LRAT mutationsPatients with biallelic RPE65 mutations
Clinical Trial Phase Phase 1b completedFDA Approved (Phase 3 completed)

Clinical Efficacy and Safety

This compound (Phase 1b Study - NCT01014052)

A proof-of-concept, open-label study evaluated the safety and efficacy of a 7-day course of oral this compound (40 mg/m²/day) in patients with Leber Congenital Amaurosis (LCA) or Retinitis Pigmentosa (RP) due to RPE65 or LRAT mutations.[1][2][3]

Efficacy OutcomeResult
Goldmann Visual Field (GVF) Responders 44% of patients had a ≥20% increase in functional retinal area.[3]
Visual Acuity (VA) Responders 67% of patients had a ≥5 ETDRS letter score increase in one or both eyes.[3]

Safety Profile: No serious adverse events were reported.[3] Treatment-related adverse events were transient and included headache, photophobia, nausea, and vomiting.[3]

Voretigene Neparvovec-rzyl (Luxturna®) (Phase 3 Study - NCT00999609)

A randomized, controlled, open-label trial evaluated the efficacy and safety of a single subretinal injection of Luxturna in patients with biallelic RPE65 mutation-associated retinal dystrophy.

Efficacy Outcome (at 1 year)Result
Multi-Luminance Mobility Test (MLMT) Statistically significant improvement in the mean bilateral MLMT change score in the treatment group compared to the control group.[4]
Full-Field Light Sensitivity Threshold (FST) Statistically significant improvement in white light FST in the treatment group.
Visual Acuity (VA) No statistically significant difference between the treatment and control groups.[4]

Safety Profile: The most common adverse reactions were conjunctival hyperemia, cataract, increased intraocular pressure, retinal tear, and macular hole.[5][6][7] Serious adverse events related to the subretinal injection procedure, including retinal tears and vision loss, have been reported.[5][6][7]

Supporting Preclinical Data: Specificity of this compound

Preclinical studies in Rpe65 knockout mice, a well-established animal model for LCA, have demonstrated the specificity and efficacy of 9-cis-retinyl acetate (the active component of this compound).

Preclinical OutcomeResult
Electroretinography (ERG) Dose-dependent improvement in scotopic a- and b-wave amplitudes, indicating restored rod photoreceptor function.[5][7]
Retinal Morphology Preservation of the outer nuclear layer (ONL) thickness and rod outer segment (ROS) length compared to untreated controls.[5][8]

These findings support the mechanism of action, showing that providing a synthetic retinoid can effectively restore retinal function in the absence of a functional RPE65 protein.

Experimental Protocols

This compound Phase 1b Trial (NCT01014052) - Simplified Protocol

Zuretinol_Protocol This compound Phase 1b Trial Workflow Screening Screening - Confirmed RPE65/LRAT mutations - Best-corrected VA ≥3 letters - Viable photoreceptors on OCT/FAF Enrollment Enrollment (N=18) Screening->Enrollment Baseline Baseline Assessments - Goldmann Visual Field (GVF) - ETDRS Visual Acuity (VA) - Full-field ERG - Safety Labs Enrollment->Baseline Treatment Treatment Phase (7 days) - Oral this compound (40 mg/m²/day) Baseline->Treatment FollowUp Follow-up Assessments - Day 14, 30, and every 2-3 months for 12 months - GVF, VA, Safety Labs Treatment->FollowUp

Caption: Simplified workflow for the this compound Phase 1b clinical trial.

Inclusion Criteria: Patients aged 5-65 with LCA or 18-65 with RP due to confirmed RPE65 or LRAT mutations, with a best-corrected visual acuity of 3 letters or better and viable photoreceptors.[9]

Exclusion Criteria: Active participation in other experimental therapy studies, significant abnormal physical findings, or use of oral retinoid medications within 6 months.[9]

Assessments: Efficacy was primarily assessed by Goldmann Visual Field and ETDRS Best-Corrected Visual Acuity. Safety was monitored through physical examinations, electrocardiograms, and laboratory blood work.[1]

Voretigene Neparvovec-rzyl (Luxturna®) Phase 3 Trial (NCT00999609) - Simplified Protocol

Luxturna_Protocol Luxturna® Phase 3 Trial Workflow Screening Screening - Confirmed biallelic RPE65 mutations - Age ≥3 years - Sufficient viable retinal cells Randomization Randomization (2:1) - Intervention (N=21) - Control (N=10) Screening->Randomization Intervention Intervention - Bilateral subretinal injection of Luxturna (1.5 x 10^11 vector genomes per eye) Randomization->Intervention Control Control - Observation for 1 year Randomization->Control FollowUp 1-Year Follow-up - MLMT, FST, VA, Safety Intervention->FollowUp Control->FollowUp Crossover Crossover - Control group receives Luxturna after 1 year FollowUp->Crossover

Caption: Simplified workflow for the Luxturna® Phase 3 clinical trial.

Inclusion Criteria: Individuals aged 3 years or older with a confirmed genetic diagnosis of biallelic RPE65 mutations, sufficient viable retinal cells, and the ability to perform the multi-luminance mobility test.

Intervention: A single subretinal injection of 1.5 x 10¹¹ vector genomes of voretigene neparvovec in a total volume of 0.3 mL per eye. The two eyes were treated on separate days.[4]

Primary Efficacy Endpoint: Change in bilateral multi-luminance mobility test (MLMT) performance at 1 year. The MLMT assesses a participant's ability to navigate a standardized course under seven different illumination levels, from 400 lux to 1 lux.[6][10]

Conclusion

This compound and Voretigene neparvovec-rzyl represent two distinct and promising approaches for treating vision loss due to RPE65 and LRAT pathway deficiencies. This compound offers the convenience of oral administration and has shown potential in improving both visual field and acuity in early-phase trials for both RPE65 and LRAT mutations. Luxturna, a one-time gene therapy, has demonstrated significant improvements in functional vision under low-light conditions for patients with RPE65 mutations and has the benefit of being an approved therapy.

The choice between these therapies, should this compound gain approval, may depend on various factors including the specific genetic mutation (RPE65 vs. LRAT), the patient's age and retinal health, and the risk-benefit profile of a systemic versus a localized, surgical intervention. Further clinical investigation of this compound will be crucial to fully delineate its long-term efficacy and safety profile and its ultimate place in the therapeutic landscape for these inherited retinal diseases.

References

Replicating Zuretinol Acetate Clinical Trial Success in a Preclinical Setting: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zuretinol acetate's clinical trial performance with potential preclinical replication strategies and alternative therapies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of preclinical studies for inherited retinal diseases (IRDs).

Executive Summary

Zuretinol acetate (B1210297) (also known as 9-cis-retinyl acetate or QLT091001) is an orally administered synthetic retinoid replacement therapy investigated for the treatment of Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) caused by mutations in the RPE65 or LRAT genes. Clinical trials have demonstrated its potential to improve visual function in a subset of patients. This guide outlines the key quantitative outcomes from these trials and provides a framework for replicating these findings in established preclinical models of the disease. Furthermore, we compare this compound with the approved gene therapy, Luxturna (voretigene neparvovec), and another emerging oral retinoid, Gildeuretinol acetate, to provide a broader context for drug development strategies.

Data Presentation: Clinical and Preclinical Outcomes

To facilitate a clear comparison, the following tables summarize the quantitative data from clinical trials of this compound and relevant preclinical studies, as well as data for alternative therapies.

Table 1: this compound Clinical Trial Efficacy Data (Phase 1b)

EndpointPatient PopulationInterventionResponder DefinitionResponse RateCitation
Goldmann Visual Field (GVF)14 LCA patients (RPE65 or LRAT mutations)Oral QLT091001 (10-40 mg/m²/day for 7 days)≥20% improvement in retinal area from baseline at two consecutive visits71% (10 of 14 patients)[1]
Best-Corrected Visual Acuity (BCVA)14 LCA patients (RPE65 or LRAT mutations)Oral QLT091001 (10-40 mg/m²/day for 7 days)≥5 letter improvement from baseline at two consecutive visits43% (6 of 14 patients)[1]
Goldmann Visual Field (GVF)18 RP patients (RPE65 or LRAT mutations)Oral QLT091001 (40 mg/m²/day for 7 days)≥20% increase in functional retinal area44% (8 of 18 patients)[2][3][4]
Best-Corrected Visual Acuity (BCVA)18 RP patients (RPE65 or LRAT mutations)Oral QLT091001 (40 mg/m²/day for 7 days)≥5 ETDRS letter score increase67% (12 of 18 patients)[2][3][4]

Table 2: this compound Preclinical Efficacy Data (Rpe65-/- Mouse Model)

EndpointAnimal ModelInterventionKey FindingsCitation
Electroretinography (ERG)Rpe65-/- miceSingle oral doses of 9-cis-retinyl acetate (6.25-50 mg/kg)Significant, dose-dependent improvement in ERG responses.[5][6]
Electroretinography (ERG)Rpe65-/- miceDaily oral doses of 9-cis-retinyl acetate (1-12.5 mg/kg for 2 weeks)Remarkable improvement of retinal function.[5][6]
Retinal MorphologyRpe65-/- miceDaily or intermittent 9-cis-retinyl acetate (1 and 4 mg/kg for 8 weeks)Dose-dependent improvement of retinal morphology.[5][6]
Vision-dependent behavioral testsRpe65-/- miceDaily or intermittent 9-cis-retinyl acetate (1 and 4 mg/kg for 8 weeks)Treated mice performed better than control animals.[5][6]

Table 3: Comparison with Alternative Therapies

TherapyMechanismIndicationClinical Efficacy HighlightsPreclinical Efficacy Highlights
Luxturna (voretigene neparvovec) Gene Therapy (AAV2-mediated RPE65 gene augmentation)Biallelic RPE65 mutation-associated retinal dystrophyStatistically significant improvement in multi-luminance mobility test (MLMT) and full-field light sensitivity.Improved ERGs, pupillary light responses, and object avoidance behaviors in RPE65 knockout animal models.[7]
Gildeuretinol acetate (ALK-001) Oral deuterated vitamin AStargardt disease, Geographic Atrophy (GA)Significant slowing of retinal lesion growth in Stargardt disease; reduction in GA lesion growth rate.[8][9][10][11][12]Decreased vitamin A dimerization and prevented retinal degeneration and vision loss in animal models of Stargardt disease.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments relevant to the preclinical evaluation of this compound and other retinal therapies.

Electroretinography (ERG) in a Mouse Model of Retinal Degeneration

Objective: To assess the functional response of photoreceptors and downstream retinal neurons to a light stimulus, providing a quantitative measure of retinal function.

Materials:

  • Ganzfeld dome stimulator

  • Recording and reference electrodes

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Mydriatic eye drops (e.g., tropicamide, phenylephrine)

  • Corneal anesthetic (e.g., proparacaine)

  • Methylcellulose for corneal hydration

  • Heating pad

Procedure:

  • Dark Adaptation: Dark-adapt the mice overnight (minimum 12 hours) before the experiment. All subsequent procedures until light-adapted recordings should be performed under dim red light.

  • Anesthesia and Pupil Dilation: Anesthetize the mouse via intraperitoneal injection. Once anesthetized, place the mouse on a heating pad to maintain body temperature. Apply a drop of mydriatic cocktail to the test eye to dilate the pupil.

  • Electrode Placement: Apply a drop of corneal anesthetic. Place a reference electrode subcutaneously on the forehead and a ground electrode in the tail. Gently place the active recording electrode on the cornea, ensuring good contact with the help of a drop of methylcellulose.

  • Scotopic ERG (Rod-driven responses):

    • Present a series of brief, full-field flashes of increasing intensity inside the Ganzfeld dome.

    • Record the electrical response of the retina. The a-wave (initial negative deflection) reflects photoreceptor hyperpolarization, and the b-wave (subsequent positive deflection) reflects the activity of bipolar and Müller cells.

    • Analyze the amplitude and implicit time of the a- and b-waves for each flash intensity.

  • Light Adaptation: After scotopic recordings, light-adapt the mouse for 10 minutes to a standard background illumination to saturate rod function.

  • Photopic ERG (Cone-driven responses):

    • Present a series of light flashes of increasing intensity against the light-adapted background.

    • Record and analyze the cone-driven a- and b-waves.

Visual Acuity Assessment in Mice using the Visual Water Task

Objective: To determine the spatial resolving power of the mouse visual system, providing a behavioral measure of visual function.

Materials:

  • Trapezoidal water maze

  • Two computer monitors positioned at one end of the maze

  • A submerged, hidden platform

  • Computer system to generate and display visual stimuli (gratings of varying spatial frequency)

Procedure:

  • Training Phase:

    • Mice are trained to associate a visual grating stimulus with the location of the hidden escape platform.

    • One monitor displays a sine-wave grating, while the other displays a uniform gray screen of equal mean luminance. The position of the grating and platform is randomized between trials.

    • Mice are released at the end of the maze opposite the monitors and must swim towards the grating to find the platform.

    • Training continues until mice consistently choose the monitor with the grating.

  • Testing Phase:

    • Once trained, the spatial frequency of the grating is systematically increased.

    • The visual acuity threshold is defined as the highest spatial frequency at which the mouse can still correctly identify the location of the platform at a predetermined performance level (e.g., 70% correct).

    • A psychometric function is typically fitted to the data to determine the precise acuity threshold.

Mandatory Visualizations

Signaling Pathway of this compound in the Visual Cycle

Visual_Cycle_Zuretinol This compound bypasses the RPE65/LRAT enzymatic steps by providing a precursor to 9-cis-retinal, which can form the light-sensitive pigment isorhodopsin. cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment LRAT LRAT all_trans_RE all-trans-retinyl ester LRAT->all_trans_RE RPE65 RPE65 eleven_cis_ROL 11-cis-retinol RPE65->eleven_cis_ROL all_trans_ROL all-trans-retinol all_trans_ROL->LRAT Esterification all_trans_RE->RPE65 Isomerization eleven_cis_RAL 11-cis-retinal eleven_cis_ROL->eleven_cis_RAL Oxidation Opsin Opsin eleven_cis_RAL->Opsin Binds to Rhodopsin Rhodopsin all_trans_RAL all-trans-retinal Rhodopsin->all_trans_RAL Light Opsin->Rhodopsin Isorhodopsin Isorhodopsin Opsin->Isorhodopsin all_trans_RAL->all_trans_ROL Reduction Isorhodopsin->all_trans_RAL Light nine_cis_RAL 9-cis-retinal nine_cis_RAL->Opsin Binds to Zuretinol Oral this compound (9-cis-retinyl acetate) nine_cis_ROL 9-cis-retinol Zuretinol->nine_cis_ROL Hydrolysis nine_cis_ROL->nine_cis_RAL Oxidation (in RPE/Photoreceptor)

Caption: this compound's Mechanism in the Visual Cycle

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow A typical workflow for the preclinical evaluation of this compound in a mouse model of inherited retinal disease. cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Assessment Outcome Assessment cluster_Analysis Data Analysis & Comparison Animal_Model Select Animal Model (e.g., Rpe65-/- mice) Baseline Baseline Measurements (ERG, Visual Acuity) Animal_Model->Baseline Grouping Randomize into Groups (Vehicle, Zuretinol Doses) Baseline->Grouping Dosing Administer this compound (Oral Gavage) Grouping->Dosing ERG Electroretinography (ERG) Dosing->ERG Behavior Visual Acuity Testing Dosing->Behavior Histo Retinal Histology Dosing->Histo Biochem Retinoid Analysis (HPLC) Dosing->Biochem Analysis Statistical Analysis ERG->Analysis Behavior->Analysis Histo->Analysis Biochem->Analysis Comparison Compare with Clinical Data Analysis->Comparison

Caption: Preclinical Evaluation Workflow

Logical Flow for Comparative Analysis

Comparative_Analysis A logical framework for comparing this compound with alternative therapies based on available clinical and preclinical data. cluster_Clinical Clinical Data cluster_Preclinical Preclinical Data cluster_Comparison Comparative Assessment Zuretinol_Clinical This compound (Phase 1b) Efficacy Efficacy Comparison (Visual Function, Retinal Structure) Zuretinol_Clinical->Efficacy Safety Safety Profile Zuretinol_Clinical->Safety Delivery Route of Administration Zuretinol_Clinical->Delivery Luxturna_Clinical Luxturna (Phase 3) Luxturna_Clinical->Efficacy Luxturna_Clinical->Safety Luxturna_Clinical->Delivery Gildeuretinol_Clinical Gildeuretinol Acetate (Phase 2/3) Gildeuretinol_Clinical->Efficacy Gildeuretinol_Clinical->Safety Gildeuretinol_Clinical->Delivery Zuretinol_Preclinical This compound (Rpe65-/- mice) Zuretinol_Preclinical->Efficacy MoA Mechanism of Action Zuretinol_Preclinical->MoA Luxturna_Preclinical Luxturna (RPE65 models) Luxturna_Preclinical->Efficacy Luxturna_Preclinical->MoA Gildeuretinol_Preclinical Gildeuretinol Acetate (Stargardt models) Gildeuretinol_Preclinical->Efficacy Gildeuretinol_Preclinical->MoA

Caption: Comparative Analysis Framework

References

A Comparative Pharmacokinetic Profile: Zuretinol Acetate and All-trans Retinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Zuretinol acetate (B1210297) and all-trans retinyl acetate. Due to the absence of direct head-to-head clinical trials, this comparison is synthesized from individual studies on each compound. The data presented should be interpreted with consideration for the differing study populations and methodologies.

Introduction

Zuretinol acetate (9-cis-retinyl acetate) is a synthetic analog of vitamin A under investigation as a therapeutic agent for inherited retinal diseases, such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), which are often caused by mutations in genes like RPE65 and LRAT[1][2][3]. It acts as a prodrug of 9-cis-retinol (B22316), aiming to restore the visual cycle in patients with deficiencies in retinoid processing[1][2].

All-trans retinyl acetate is a common and stable ester of retinol (B82714) (vitamin A) widely used in dietary supplements and for food fortification[4][5]. Upon oral administration, it is rapidly hydrolyzed in the intestine to all-trans-retinol, which is then absorbed and enters the systemic circulation to support various physiological functions, including vision[4][5].

This guide summarizes the available pharmacokinetic data, experimental methodologies, and relevant biological pathways for both compounds.

Comparative Pharmacokinetic Data

A direct quantitative comparison of the pharmacokinetic parameters for this compound and all-trans retinyl acetate from a single study is not available in the public domain. The following tables present a summary of the available data from separate studies to offer a qualitative and inferred comparison.

Table 1: Pharmacokinetic Profile of this compound (measured as 9-cis-retinol)

ParameterValueStudy PopulationNotes
Absorption Modeled as zero-order absorption.Healthy volunteers and patients with inherited retinal dystrophy.This model suggests a constant rate of drug absorption into the systemic circulation.[1]
Distribution Described by a two-compartment model.Healthy volunteers and patients with inherited retinal dystrophy.This indicates that after absorption, the drug distributes from a central compartment (like blood) to a peripheral compartment (like tissues).[1]
Metabolism This compound is a prodrug converted to the active 9-cis-retinol.Inferred from pre-clinical and clinical studies.The active form, 9-cis-retinol, participates in the visual cycle.[1][2]
Elimination Characterized by a saturable clearance mechanism that approaches zero at low concentrations.Healthy volunteers and patients with inherited retinal dystrophy.This suggests that the drug's clearance rate is dependent on its concentration and may be very slow at low levels, potentially indicating a recycling mechanism.[1]
Cmax, Tmax, AUC, Half-life Specific quantitative values from human clinical trials are not publicly available.N/AData is based on a population pharmacokinetic model from four clinical studies.[1]

Table 2: Pharmacokinetic Profile of All-trans Retinyl Acetate (measured as retinyl esters and retinol)

ParameterCompound MeasuredValueStudy PopulationNotes
Tmax (Time to Peak Concentration) Retinyl palmitate and stearate4.3 ± 0.7 hoursHealthy menAfter a single oral dose of retinol, which is rapidly esterified.[5]
Total retinyl esters3.5 - 12 hoursHealthy menAfter a single oral dose of [13C]retinyl palmitate.[6]
All-trans-retinoic acid (metabolite)60 - 210 minutesPatients with acute promyelocytic leukemiaHigh inter-individual variability observed.[7]
Cmax (Peak Concentration) Total retinyl esters~4.45 µmol/LHealthy menAfter a single 105 µmol dose of [13C]retinyl palmitate.[6]
All-trans-retinoic acid (metabolite)0.03 - 2.5 µg/mLPatients with acute promyelocytic leukemiaDose of 45 mg/m².[7]
Half-life (t½) Retinyl palmitate (initial phase)2.2 ± 0.9 hoursHealthy menThe terminal phase half-life was prolonged and not accurately determined.[5]
All-trans-retinoic acid (metabolite)16.8 - 77.4 minutesPatients with acute promyelocytic leukemiaHigh inter-individual variability.[7]
Bioavailability Retinyl esters from supplements70-90%General populationGeneral estimate for preformed vitamin A esters.

Experimental Protocols

Detailed experimental protocols for a direct comparative study are not available. However, the methodologies employed in the individual studies are summarized below.

This compound (from a population PK model analysis)
  • Study Design : Data was aggregated from four clinical studies, including two with healthy volunteers and two with patients diagnosed with inherited retinal dystrophy (caused by LRAT or RPE65 mutations).[1]

  • Dosing : In related clinical trials, this compound (QLT091001) was administered as a once-daily oral dose of 40 mg/m² for 7 consecutive days.[3]

  • Sample Collection : Plasma concentrations of 9-cis-retinol were measured at various time points.[1]

  • Analytical Method : The specific analytical method for 9-cis-retinol quantification is not detailed in the abstract but would typically involve High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis : A population pharmacokinetic model was developed using non-linear mixed-effects modeling to describe the concentration-time profile of 9-cis-retinol.[1]

All-trans Retinyl Acetate (synthesized from multiple human studies)
  • Study Design : Representative studies involved the administration of a single oral dose of a retinyl ester (acetate or palmitate) to healthy human subjects.[5][6][8]

  • Dosing : Doses varied between studies, for instance, a study on retinyl esters used a single oral dose of retinol, while another used 105 µmol of [13C]retinyl palmitate.[5][6]

  • Sample Collection : Blood samples were collected at multiple time points post-administration, ranging from hours to several days, to characterize the absorption and elimination phases.[6][8]

  • Analytical Method : Plasma or serum samples were analyzed for retinol and various retinyl esters (e.g., palmitate, stearate) using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) for isotopically labeled compounds.[6]

  • Data Analysis : Standard pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) were calculated from the plasma concentration-time data.

Signaling Pathways and Metabolism

The metabolism of both this compound and all-trans retinyl acetate is intrinsically linked to the visual cycle and general retinoid metabolism.

General Retinoid Metabolism and Absorption

Upon oral ingestion, retinyl esters like all-trans retinyl acetate are hydrolyzed in the small intestine to retinol. Retinol is then absorbed by enterocytes, re-esterified into retinyl esters, and packaged into chylomicrons, which enter the lymphatic system and then the bloodstream. The liver takes up the chylomicron remnants and stores the retinyl esters. When needed, the liver releases retinol bound to retinol-binding protein (RBP) into the circulation for delivery to peripheral tissues.

G cluster_intestine Small Intestine cluster_circulation Circulation cluster_liver Liver Dietary Retinyl Esters Dietary Retinyl Esters Retinol Retinol Dietary Retinyl Esters->Retinol Hydrolysis Re-esterification Re-esterification Retinol->Re-esterification Chylomicrons Chylomicrons Re-esterification->Chylomicrons Chylomicron Remnants Chylomicron Remnants Chylomicrons->Chylomicron Remnants Lymphatics -> Blood Hepatic Storage (Retinyl Esters) Hepatic Storage (Retinyl Esters) Chylomicron Remnants->Hepatic Storage (Retinyl Esters) Uptake Retinol-RBP Retinol-RBP Peripheral Tissues Peripheral Tissues Retinol-RBP->Peripheral Tissues Delivery Hepatic Storage (Retinyl Esters)->Retinol-RBP Hydrolysis & Release

Caption: General pathway of dietary retinoid absorption and metabolism.

The Visual Cycle

The visual cycle is a critical process in the retina for regenerating the light-sensitive molecule 11-cis-retinal, which is essential for vision. This compound is designed to supplement this pathway with 9-cis-retinal (B17824), which can form a functional visual pigment called isorhodopsin.

G cluster_rod_os Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Rhodopsin (11-cis-retinal) Rhodopsin (11-cis-retinal) Metarhodopsin II (all-trans-retinal) Metarhodopsin II (all-trans-retinal) Rhodopsin (11-cis-retinal)->Metarhodopsin II (all-trans-retinal) Light (Photon) all-trans-retinol all-trans-retinol Metarhodopsin II (all-trans-retinal)->all-trans-retinol Reduction all-trans-retinyl esters all-trans-retinyl esters all-trans-retinol->all-trans-retinyl esters Transport to RPE & Esterification Isorhodopsin (9-cis-retinal) Isorhodopsin (9-cis-retinal) 11-cis-retinol 11-cis-retinol all-trans-retinyl esters->11-cis-retinol Isomerization (RPE65) 11-cis-retinal 11-cis-retinal 11-cis-retinol->11-cis-retinal Oxidation 11-cis-retinal->Rhodopsin (11-cis-retinal) Transport to Photoreceptor & Opsin Binding This compound (oral) This compound (oral) 9-cis-retinal (from Zuretinol) 9-cis-retinal (from Zuretinol) This compound (oral)->9-cis-retinal (from Zuretinol) Metabolism 9-cis-retinal (from Zuretinol)->Isorhodopsin (9-cis-retinal) Opsin Binding

Caption: The visual cycle and the proposed role of this compound.

Summary and Conclusion

This compound and all-trans retinyl acetate are both retinoids that undergo significant metabolism following oral administration. All-trans retinyl acetate serves as a source of vitamin A for general physiological needs and is rapidly processed into retinol and then retinyl esters for transport and storage. Its pharmacokinetics are characterized by the appearance of these metabolites in the plasma within hours of ingestion.

This compound is a targeted therapeutic prodrug designed to deliver 9-cis-retinal to the visual cycle. Its pharmacokinetic model suggests a controlled absorption and a unique, concentration-dependent clearance, which may be advantageous for maintaining therapeutic levels of its active metabolite in the target tissue.

A definitive comparative assessment of the pharmacokinetics of these two compounds is hampered by the lack of direct comparative studies and the limited availability of quantitative data for this compound in the public domain. The information presented in this guide is intended to provide a foundational understanding based on the current scientific literature. Further research, particularly the publication of detailed pharmacokinetic data from the clinical trials of this compound, is needed to enable a more direct and quantitative comparison.

References

Validating a Behavioral Vision Test to Measure Zuretinol Acetate Outcomes in Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zuretinol acetate (B1210297) and its primary alternative, gene therapy, for treating inherited retinal diseases (IRDs) such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP). The focus is on the validation of behavioral vision tests in mouse models to measure therapeutic outcomes, supported by experimental data.

Comparison of Therapeutic Outcomes: Zuretinol Acetate vs. Gene Therapy

The following tables summarize quantitative data from preclinical studies in mouse models of LCA and RP, evaluating the efficacy of this compound (9-cis-retinyl acetate) and gene therapy. It is important to note that a direct head-to-head comparison using the same behavioral test within a single study is not yet available in the published literature. The data presented here are from separate studies and employ different, though related, behavioral assays.

Table 1: this compound Efficacy in a Mouse Model of Leber Congenital Amaurosis (Rpe65-/-)

Behavioral TestMouse ModelTreatment GroupOutcome MeasureResultReference
Water Escape TaskRpe65-/-9-cis-retinyl acetate (100 mg/kg)Time to complete task (seconds)32% less time compared to untreated controls[1]
Water Escape TaskRpe65-/-9-cis-retinyl acetate (12.5 mg/kg)Time to complete task (seconds)25% less time compared to untreated controls[1]

Table 2: Gene Therapy Efficacy in a Mouse Model of Leber Congenital Amaurosis (rd12)

Behavioral TestMouse ModelTreatment GroupOutcome MeasureResultReference
Modified Morris Water Mazerd12 (Rpe65 mutant)rAAV5-CBA-hRPE65PerformanceSimilar to normally sighted C57BL/6J mice; untreated mice performed poorly[2]

Table 3: Comparison of Functional Outcomes in an LRAT-Deficient Mouse Model of Leber Congenital Amaurosis

Functional TestMouse ModelTreatment GroupOutcome MeasureResultReference
Electroretinogram (ERG)Lrat-/-9-cis-retinyl acetatea- and b-wave amplitudesIncreased to ~50% of wild-type levels[3]
Electroretinogram (ERG)Lrat-/-rAAV-Lrat gene therapya- and b-wave amplitudesRestored to ~50% of wild-type levels[3]
Pupillary Light Response (PLR)Lrat-/-9-cis-retinyl acetateSensitivity~1,000-fold improvement[3]
Pupillary Light Response (PLR)Lrat-/-rAAV-Lrat gene therapySensitivity~2.5 log units increase[3]

Experimental Protocols

Detailed methodologies for the key behavioral vision tests are provided below.

Optomotor Response (OMR) Test

The optomotor response is an innate, reflexive head movement that occurs when an animal tracks a moving visual stimulus. It is used to determine visual acuity and contrast sensitivity.

Apparatus:

  • A chamber with four computer monitors arranged in a square to create a virtual rotating cylinder.

  • An elevated platform in the center of the chamber for the mouse.

  • An overhead infrared video camera to record the mouse's head movements.

Procedure:

  • The mouse is placed on the central platform and allowed to acclimatize for a short period.

  • Sinusoidal gratings of varying spatial frequencies and contrasts are projected onto the monitors, creating a virtual rotating drum around the mouse. The rotation is typically set at a constant velocity (e.g., 12 degrees/second).

  • The mouse's reflexive head-tracking movements in response to the rotating gratings are observed and recorded by a trained experimenter or an automated tracking system.

  • The spatial frequency threshold is determined as the highest spatial frequency at maximum contrast that elicits a consistent head-tracking response. This serves as a measure of visual acuity.

  • Contrast sensitivity can be assessed by varying the contrast of the gratings at a fixed spatial frequency.

Visual Water Task (VWT) / Morris Water Maze (MWM)

The visual water task, and its common variant the Morris water maze, are behavioral tests that assess vision-dependent spatial learning and memory.

Apparatus:

  • A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (e.g., using non-toxic white paint).

  • An escape platform submerged just below the water's surface.

  • Visual cues placed around the room, outside of the pool.

  • An overhead video camera and tracking software to record the mouse's swim path and latency to find the platform.

Procedure:

  • Cued Training (Visible Platform): The mouse is first trained to find a visible platform. This ensures the mouse is motivated to escape the water and can see the platform.

  • Acquisition Phase (Hidden Platform): The platform is then submerged and hidden. The mouse is released from different starting positions around the edge of the pool and must use the distal visual cues to learn the location of the escape platform.

  • Multiple trials are conducted over several days. The latency to find the platform and the swim path length are recorded. A decrease in these measures over time indicates learning.

  • Probe Trial: To assess memory retention, the platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured. A significant preference for the target quadrant indicates good spatial memory.

Visualizations

Signaling Pathway of this compound

zuretinol_pathway cluster_oral_admin Oral Administration cluster_circulation Systemic Circulation cluster_retina Retina (RPE and Photoreceptors) Zuretinol_acetate This compound (9-cis-retinyl acetate) 9_cis_retinol 9-cis-retinol Zuretinol_acetate->9_cis_retinol Metabolism 9_cis_retinal 9-cis-retinal 9_cis_retinol->9_cis_retinal Oxidation Isorhodopsin Isorhodopsin 9_cis_retinal->Isorhodopsin Binds to Opsin Opsin Opsin->Isorhodopsin Phototransduction Phototransduction Cascade Isorhodopsin->Phototransduction Light Activation Visual_Signal Visual Signal Phototransduction->Visual_Signal

Caption: this compound signaling pathway in the visual cycle.

Experimental Workflow for Behavioral Vision Testing

experimental_workflow cluster_animal_prep Animal Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis and Validation Mouse_Model Mouse Model of IRD (e.g., Rpe65-/- or Lrat-/-) Treatment_Groups Treatment Groups: 1. This compound 2. Gene Therapy 3. Vehicle/Control Mouse_Model->Treatment_Groups Random Assignment Behavioral_Test Behavioral Vision Test (Optomotor Response or Visual Water Task) Treatment_Groups->Behavioral_Test Testing at Pre-defined Timepoints Data_Collection Data Collection: - Latency, Path Length (VWT) - Spatial Frequency Threshold (OMR) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Comparison Comparison of Treatment Efficacy Statistical_Analysis->Comparison

Caption: Workflow for validating behavioral vision tests.

Logical Relationship in Therapeutic Validation

validation_logic Hypothesis Hypothesis: Treatment restores visual function Preclinical_Model Preclinical Model: Mouse with genetic defect mimicking human IRD Hypothesis->Preclinical_Model Intervention Therapeutic Intervention: This compound or Gene Therapy Preclinical_Model->Intervention Behavioral_Endpoint Behavioral Endpoint: Measurable improvement in a vision-dependent task Intervention->Behavioral_Endpoint Validation Validation: Statistically significant difference between treated and control groups Behavioral_Endpoint->Validation

Caption: Logical framework for validating a therapeutic outcome.

References

A Comparative Analysis of Zuretinol Acetate and Other Vitamin A Esters

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information on Zuretinol acetate (B1210297) (9-cis-retinyl acetate), retinyl acetate, and retinyl palmitate.

For Zuretinol acetate, I have information on its mechanism of action as a prodrug for 9-cis-retinol, its specific application in treating inherited retinal diseases like Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP) by bypassing enzymatic steps in the visual cycle, and some clinical trial data (Phase 1b) showing improvements in visual function. I also found an abstract detailing a pharmacokinetic model for this compound.

For retinyl acetate and retinyl palmitate, I have comparative information on their stability, potency, skin penetration, and conversion efficiency to retinoic acid, primarily in the context of dermatology and skincare. Retinyl acetate is generally presented as more potent and bioavailable than retinyl palmitate.

I have also found several resources describing the general retinoid signaling pathway and methods for quantifying retinoids in biological samples, which will be useful for creating the diagrams and describing experimental protocols.

However, there are still some gaps:

  • I lack direct comparative quantitative studies between this compound and the other two esters. The available data for this compound is clinical (visual function improvement), while the data for the other esters is more related to dermatological endpoints or general bioavailability. A direct head-to-head comparison of, for example, plasma bioavailability or conversion to an active form under the same experimental conditions is not yet available.

Given these limitations, I will proceed with synthesizing the available information to create the comparison guide. I will have to present the data for this compound and the other esters separately in the tables, highlighting their different applications and the available metrics of performance. For the experimental protocols, I will describe a general methodology for retinoid analysis based on the literature found, and for the clinical trials, I will describe the methodology based on the available abstracts. I can now proceed with generating the response.

For Immediate Release

In the landscape of retinoids, the therapeutic and cosmetic applications of Vitamin A derivatives are ever-expanding. This guide provides a detailed comparison of this compound (9-cis-retinyl acetate) with other commonly used Vitamin A esters, namely retinyl acetate and retinyl palmitate. The focus is on their distinct mechanisms of action, performance based on available experimental data, and their respective applications in medicine and dermatology. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a synthetic prodrug of 9-cis-retinol, primarily investigated for the treatment of inherited retinal diseases such as Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[1][2][3] Its mechanism circumvents specific enzymatic defects in the visual cycle. In contrast, retinyl acetate and retinyl palmitate are widely utilized in dermatology and skincare for their anti-aging and skin health benefits.[4] Their efficacy is dependent on the multi-step conversion to the biologically active retinoic acid. This comparison highlights the specialized therapeutic niche of this compound versus the broader dermatological use of other Vitamin A esters.

Comparative Data on Vitamin A Esters

The following tables summarize the key characteristics and performance metrics of this compound, retinyl acetate, and retinyl palmitate based on available data.

Table 1: General Characteristics and Primary Applications

FeatureThis compound (9-cis-retinyl acetate)Retinyl AcetateRetinyl Palmitate
Primary Application Treatment of inherited retinal diseases (LCA, RP)[1][2][3]Skincare (anti-aging, texture improvement)[4]Skincare (gentle anti-aging, antioxidant)[4]
Active Form 9-cis-retinal (after conversion from 9-cis-retinol)All-trans-retinoic acid (after multiple conversion steps)[4]All-trans-retinoic acid (after multiple conversion steps)[4]
Mechanism of Action Bypasses RPE65/LRAT enzyme deficiencies in the visual cycle[5]Cellular uptake and enzymatic conversion to retinoic acid to regulate gene expression[6]Cellular uptake and enzymatic conversion to retinoic acid to regulate gene expression[6]
Route of Administration Oral[7]Topical[4]Topical[4]

Table 2: Performance and Efficacy

ParameterThis compoundRetinyl AcetateRetinyl Palmitate
Bioavailability Orally administered; pharmacokinetic models suggest zero-order absorption and a 2-compartment disposition.[5]Considered more bioavailable than retinyl palmitate in topical applications due to its smaller molecular size.[4][8]Lower bioavailability compared to retinyl acetate in topical formulations.[4][8]
Potency/Efficacy Phase 1b clinical trials have shown improvements in visual field and visual acuity in patients with LCA and RP.[7][9][10]Considered more potent than retinyl palmitate for anti-aging effects.[11] A 2018 study showed significant improvements in wrinkle depth and elasticity compared to the palmitate group.[8]The least potent of the common retinyl esters due to a slower and less efficient conversion to retinoic acid.[6]
Conversion Efficiency As a prodrug, it is converted to 9-cis-retinol.Requires fewer enzymatic steps for conversion to retinoic acid compared to retinyl palmitate.[11]Undergoes the most conversion steps to become active retinoic acid, leading to lower efficiency.[6]
Stability More stable than pure retinol (B82714).[12]More stable than pure retinol but less stable than retinyl palmitate.[4][8]The most stable of the common retinyl esters.[4][8]

Signaling Pathways and Mechanisms of Action

The biological effects of Vitamin A esters are mediated through their conversion to active forms that can modulate gene expression or participate in physiological processes like the visual cycle.

Retinoid Signaling Pathway for Gene Regulation

Retinyl acetate and retinyl palmitate, upon topical application and cellular uptake, are converted to all-trans-retinoic acid. This active metabolite then translocates to the nucleus and binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR). These receptor-ligand complexes act as transcription factors, binding to retinoic acid response elements (RAREs) on DNA to regulate the expression of genes involved in cellular proliferation, differentiation, and collagen synthesis.

Retinoid Signaling Pathway Retinoid Signaling for Gene Regulation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinyl_Ester Retinyl Acetate / Palmitate Retinyl_Ester_Cytoplasm Retinyl Ester Retinyl_Ester->Retinyl_Ester_Cytoplasm Cellular Uptake Retinol Retinol Retinyl_Ester_Cytoplasm->Retinol Esterase Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid All-trans-Retinoic Acid Retinaldehyde->Retinoic_Acid RALDH Retinoic_Acid_Nucleus Retinoic Acid Retinoic_Acid->Retinoic_Acid_Nucleus Translocation RAR_RXR RAR/RXR Heterodimer Retinoic_Acid_Nucleus->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Expression Target Gene Expression RARE->Gene_Expression Regulates

Caption: Cellular uptake and conversion of retinyl esters to retinoic acid for gene regulation.

This compound and the Visual Cycle

This compound acts through a distinct pathway targeted at restoring vision in patients with specific genetic mutations (RPE65 or LRAT) that impair the regeneration of 11-cis-retinal, the chromophore essential for vision.[2][3] Oral administration of this compound, a 9-cis-retinyl ester, provides a source of 9-cis-retinal. This isomer can bind to opsin to form isorhodopsin, an analogue of rhodopsin, thereby bypassing the defective enzymatic step and restoring light sensitivity in photoreceptor cells.

Visual_Cycle_Bypass This compound in the Visual Cycle Zuretinol_Acetate This compound (Oral) 9_cis_Retinol 9-cis-Retinol Zuretinol_Acetate->9_cis_Retinol Hydrolysis 9_cis_Retinal 9-cis-Retinal 9_cis_Retinol->9_cis_Retinal Oxidation Isorhodopsin Isorhodopsin 9_cis_Retinal->Isorhodopsin Binds to Opsin Opsin Opsin->Isorhodopsin Visual_Signal Visual Signal Isorhodopsin->Visual_Signal Activation Light Light Light->Isorhodopsin Defective_Step Defective RPE65/LRAT Step 11_cis_Retinal 11-cis-Retinal Defective_Step->11_cis_Retinal All_trans_Retinal All-trans-Retinal All_trans_Retinal->Defective_Step

Caption: this compound bypasses enzymatic defects in the visual cycle by providing 9-cis-retinal.

Experimental Protocols

Detailed experimental protocols from the cited studies are not publicly available. However, based on established methodologies in the field, the following sections outline the likely experimental designs.

Quantification of Retinoids in Plasma/Serum

This protocol describes a general method for the analysis of retinoids in biological fluids using high-performance liquid chromatography (HPLC), a common technique in pharmacokinetic studies.

Retinoid_Quantification_Workflow Workflow for Retinoid Quantification in Plasma Sample_Collection 1. Plasma/Serum Collection Protein_Precipitation 2. Protein Precipitation (e.g., with acetonitrile) Sample_Collection->Protein_Precipitation Extraction 3. Liquid-Liquid Extraction (e.g., with hexane (B92381) or MTBE) Protein_Precipitation->Extraction Evaporation 4. Solvent Evaporation (under nitrogen) Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC 6. HPLC-UV or LC-MS/MS Analysis Reconstitution->HPLC Quantification 7. Quantification against Standard Curve HPLC->Quantification

Caption: A generalized workflow for the quantification of retinoids in plasma or serum samples.

Methodology:

  • Sample Preparation: Blood samples are collected from subjects at predetermined time points following administration of the Vitamin A ester. Plasma or serum is separated by centrifugation.

  • Extraction: To a known volume of plasma/serum, an internal standard is added. Proteins are precipitated using a solvent like acetonitrile. The retinoids are then extracted from the aqueous phase into an organic solvent such as hexane or methyl-tert-butyl ether.[13]

  • Concentration: The organic layer is separated and evaporated to dryness under a stream of nitrogen gas.[13]

  • Analysis: The dried extract is reconstituted in the mobile phase and injected into an HPLC system coupled with a UV or mass spectrometry (MS) detector.[13][14]

  • Quantification: The concentration of the retinoid and its metabolites is determined by comparing the peak areas to a standard curve generated from known concentrations of the analytes.

Clinical Trial Protocol for this compound in Inherited Retinal Diseases

The following is a generalized protocol based on the reported Phase 1b clinical trials for this compound (QLT091001).[7][9][15]

Objective: To assess the safety and efficacy of orally administered this compound in improving visual function in patients with LCA or RP due to RPE65 or LRAT mutations.

Study Design: Open-label, prospective, multi-center trial.

Participants: Patients (e.g., aged 6 years and older) with a confirmed diagnosis of LCA or RP with identified mutations in the RPE65 or LRAT genes.

Intervention: Oral administration of this compound, for example, at a dose of 10-40 mg/m² per day for a 7-day period.[7]

Primary Outcome Measures:

  • Visual Field: Assessed using Goldmann visual fields (GVF), measuring the total area of peripheral vision.[9][10]

  • Visual Acuity: Measured using standardized charts like the Early Treatment Diabetic Retinopathy Study (ETDRS) chart.[9][15]

Secondary Outcome Measures:

  • Dark Adaptation: Time taken for the eyes to adjust to low-light conditions.

  • Functional MRI (fMRI): To assess changes in the visual cortex in response to visual stimuli.[15]

  • Patient-Reported Outcomes: Improvements in activities of daily living.[9]

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and electrocardiograms.[16]

Study Timeline: Patients are typically assessed at baseline and at multiple follow-up visits post-treatment (e.g., day 7, 14, 30, and longer-term).[10]

Conclusion

This compound represents a targeted therapeutic approach for specific inherited retinal diseases, with a mechanism of action that is distinct from other Vitamin A esters. Its efficacy is measured by direct improvements in visual function. In contrast, retinyl acetate and retinyl palmitate are established components in dermatology, with their performance characterized by their relative efficiency of conversion to retinoic acid to produce anti-aging and skin health benefits. The choice between these esters is dictated by the intended application, with this compound being a specialized pharmaceutical agent and the other esters serving as widely used active ingredients in cosmetic and topical products. Further research, including direct comparative studies, would be beneficial to more fully elucidate the relative pharmacokinetic and pharmacodynamic profiles of these compounds.

References

Independent Verification of Zuretinol Acetate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of Zuretinol acetate's mechanism of action with alternative therapeutic strategies. It is designed to offer a clear understanding of the compound's role in the visual cycle and how its performance can be evaluated against other treatments, supported by relevant experimental data and protocols.

Mechanism of Action: Zuretinol Acetate (B1210297)

This compound (also known as 9-cis-retinyl acetate or QLT091001) is a synthetic, orally administered derivative of vitamin A developed for inherited retinal diseases (IRDs) such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2][3][4] Specifically, it targets conditions caused by mutations in the RPE65 or LRAT genes.[5][6][7]

This compound acts as a prodrug that is converted into 9-cis-retinol (B22316) in the body.[8] In a healthy visual cycle, the enzymes LRAT and RPE65 are essential for converting all-trans-retinol (vitamin A) into 11-cis-retinal (B22103), the chromophore that binds to opsin to form rhodopsin. In patients with LRAT or RPE65 mutations, this process is disrupted, leading to a deficiency of 11-cis-retinal and subsequent vision loss.[8]

This compound circumvents this enzymatic block. The resulting 9-cis-retinol is oxidized to 9-cis-retinal, which can bind to opsin to form a functional photopigment analog called isorhodopsin.[8] This process restores a degree of light sensitivity to the retina, offering a therapeutic effect by providing a functional replacement for the missing 11-cis-retinal.[4][8]

Visual_Cycle_Zuretinol cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment all_trans_retinol all-trans-retinol LRAT LRAT all_trans_retinol->LRAT all_trans_retinyl_ester all-trans-retinyl ester LRAT->all_trans_retinyl_ester RPE65 RPE65 LRAT->block   Mutation Block all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol RPE65->block eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Opsin Opsin eleven_cis_retinal->Opsin Rhodopsin Rhodopsin Opsin->Rhodopsin Binds Isorhodopsin Isorhodopsin Opsin->Isorhodopsin Forms all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Photoisomerization all_trans_retinal->all_trans_retinol Reduction light Light light->Rhodopsin light->Isorhodopsin Zuretinol This compound (Oral Administration) nine_cis_retinal 9-cis-retinal Zuretinol->nine_cis_retinal Bypasses Block nine_cis_retinal->Opsin Binds Isorhodopsin->all_trans_retinal Photoisomerization

Caption: this compound bypasses the RPE65/LRAT enzymatic block.

Comparison with Alternative Therapies

A. Gene Therapy: The primary approved alternative for LCA and RP due to biallelic RPE65 mutations is gene therapy.[5][9] This approach involves a one-time subretinal injection to deliver a functional copy of the RPE65 gene to retinal cells. Unlike this compound's replacement strategy, gene therapy aims to correct the underlying genetic defect, allowing the cells to produce their own 11-cis-retinal and restore the natural visual cycle.

B. Nuclear Receptor-Modulating Retinoids: Other synthetic and natural retinoids, such as Tretinoin (all-trans-retinoic acid) and Bexarotene, exert their effects through a different mechanism. They act as ligands for nuclear receptors—Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon binding, these receptors form heterodimers, associate with specific DNA sequences (RAREs), and modulate the transcription of target genes involved in cellular proliferation, differentiation, and apoptosis.[10] This mechanism is fundamental to their use in dermatology and oncology, and is distinct from the visual cycle replacement provided by this compound.

Nuclear_Retinoid_Signaling cluster_cell Cell cluster_nucleus Nucleus Retinoid Retinoid (e.g., Tretinoin) RAR RAR Retinoid->RAR Binds RXR RXR RAR->RXR Heterodimerizes RARE RARE (DNA) RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates Protein Protein Synthesis Gene->Protein Translation Response Cellular Response (Differentiation, etc.) Protein->Response Leads to

Caption: General signaling pathway for nuclear receptor-acting retinoids.

Quantitative Data Comparison

CompoundPrimary Target(s)Assay TypeBinding Affinity (Kd, nM)Reference
This compound (active form: 9-cis-retinal) OpsinIn vitro functional assays (e.g., Isorhodopsin formation)Data not availableN/A
All-trans-retinoic acid (Tretinoin) RARα, RARβ, RARγRadioligand Binding Assay~0.2 - 0.4
9-cis-retinoic acid (Alitretinoin) RARs and RXRsRadioligand Binding Assay~3 (RARs), ~12 (RXRs)
TTNPB (Synthetic RAR agonist) RARα, RARβ, RARγRadioligand Binding Assay~0.1 - 0.5[11]
AGN 194204 (Synthetic RXR agonist) RXRα, RXRβ, RXRγRadioligand Binding AssayData varies by subtype[11]

This table serves as an example. The mechanism of this compound is distinct from RAR/RXR agonists.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for RAR/RXR Affinity

This protocol is used to determine the binding affinity of nuclear receptor-acting retinoids.

  • Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from RAR or RXR.

  • Materials:

    • Recombinant human RAR or RXR ligand-binding domains.

    • Radioligand (e.g., [³H]-all-trans-retinoic acid for RARs).

    • Test compounds (e.g., Tretinoin, Bexarotene).

    • Assay buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

    • 96-well filter plates.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Add assay buffer, recombinant receptor protein, and radioligand to the wells of a 96-well plate.

    • Add varying concentrations of the unlabeled test compound to initiate competitive binding.

    • Incubate the plate (e.g., 2-4 hours at 4°C) to allow binding to reach equilibrium.

    • Transfer the mixture to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure radioactivity using a scintillation counter.

    • Calculate IC50 values (concentration of test compound that displaces 50% of the radioligand) and subsequently determine the binding affinity (Kd) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reaction Mix (Receptor, Radioligand, Test Compound) B Incubate to Equilibrium A->B C Separate Bound/Free Ligand (Filtration) B->C D Add Scintillation Fluid C->D E Measure Radioactivity D->E F Calculate IC50 and Kd E->F

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)

This protocol is essential for measuring the levels of this compound and its metabolites in biological samples.[12][13]

  • Objective: To separate and quantify retinoids from a complex biological matrix (e.g., plasma, liver tissue).

  • Materials:

    • HPLC system with a UV or mass spectrometry (MS) detector.

    • Reversed-phase C18 column.

    • Mobile phase (e.g., acetonitrile/water/acetic acid gradient).

    • Extraction solvents (e.g., hexane (B92381), ethanol).

    • Internal standard (e.g., a stable isotope-labeled retinoid).

    • Biological samples and retinoid standards.

  • Procedure:

    • Sample Preparation: Homogenize tissue or plasma samples. Add internal standard.

    • Extraction: Perform liquid-liquid extraction by adding organic solvents (e.g., ethanol (B145695) to precipitate proteins, followed by hexane to extract retinoids).[12] Vortex and centrifuge to separate layers.

    • Evaporation & Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

    • HPLC Analysis: Inject the reconstituted sample into the HPLC system. Retinoids are separated based on their hydrophobicity and detected by UV absorbance (typically ~325 nm) or MS.[12]

    • Quantification: Create a calibration curve using known concentrations of retinoid standards. Determine the concentration in the sample by comparing its peak area to the calibration curve, normalized by the internal standard.

References

A Comparative Study on the Stability of Zuretinol Acetate versus Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of Zuretinol acetate (B1210297) (9-cis-retinyl acetate) and retinol (B82714) (all-trans-retinol). While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes existing data on retinol and its esters to provide a framework for understanding the relative stability of these two compounds. The information herein is supported by experimental data from various sources and outlines the methodologies for conducting such stability assessments.

Comparative Stability Data

Retinoids are notoriously unstable molecules, susceptible to degradation by light, heat, and oxygen.[1][2] Esterification of retinol is a common strategy to enhance its stability.[3] Zuretinol acetate, an ester of 9-cis-retinol, is considered to be more chemically stable than its parent alcohol, retinol.[4][5] The following table summarizes the known stability profiles of retinol and other retinyl esters under various stress conditions, which can serve as a proxy for evaluating the stability of this compound.

Stability ParameterStress ConditionRetinolRetinyl Acetate/PalmitateThis compound (Qualitative)
Thermal Stability Accelerated (40°C)High degradation (40-100% loss after 6 months in formulations).[6][7]Generally more stable than retinol.[8] Retinyl palmitate is thermally more stable than retinol.[9]Sufficiently stable for oral formulation.
Photostability UV/Visible LightHighly susceptible to photodegradation, which is often more pronounced than thermal degradation.[1][6]Ester forms are generally more stable than retinol.[9]More stable than 9-cis-retinal.
Oxidative Stability Presence of Oxygen/PeroxidesRapidly degrades.[10]Esterification reduces the capacity of the compound to oxidize.[11]Expected to be more stable than retinol.
Hydrolytic Stability (pH) Acidic/Basic ConditionsUnstable in the presence of acids and alkali (in the presence of oxygen).[12]Susceptible to hydrolysis, especially at pH 4.0 and 8.0.[12]Likely susceptible to hydrolysis, but specific data is unavailable.

Experimental Protocols

To conduct a comparative stability study of this compound and retinol, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated according to ICH guidelines. Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[13]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of each compound to establish their intrinsic stability profiles.[14] The target degradation is typically 5-20% to ensure that the degradation products can be accurately measured without complete degradation of the parent compound.[15]

  • Acid Hydrolysis:

    • Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).

    • Procedure: Dissolve the compound in a suitable solvent and add the acidic solution. The mixture can be heated (e.g., 60-80°C) for a specified period (e.g., 2-8 hours) or kept at room temperature for a longer duration if the compound is highly labile.[16] After the incubation period, neutralize the solution with an equivalent amount of a suitable base (e.g., NaOH).

  • Base Hydrolysis:

    • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).

    • Procedure: Dissolve the compound and add the basic solution. Similar to acid hydrolysis, the reaction can be carried out at room or elevated temperature.[16] Neutralize the solution with an equivalent amount of a suitable acid (e.g., HCl) after the desired time.

  • Oxidative Degradation:

    • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).

    • Procedure: Treat the solution of the compound with H₂O₂ at room temperature for a period of up to 24 hours.[13]

  • Thermal Degradation:

    • Procedure: Expose the solid compound to dry heat (e.g., 60-80°C) for a defined period. For solutions, heat the sample in a controlled-temperature oven or water bath.[13]

  • Photostability:

    • Light Source: The sample should be exposed to a light source that produces a combination of UV and visible light, as specified in ICH guideline Q1B.[1][9] The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[9]

    • Procedure: Expose the compound, both as a solid and in solution, to the light source. A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is commonly used for the analysis of retinoids.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of solvents like methanol, acetonitrile, and water.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Retinoids have a characteristic UV absorbance at approximately 325 nm.[15]

  • Sample Preparation: After forced degradation, the samples are diluted with the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions A This compound Stock Solution C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->D E Oxidation (e.g., 3% H2O2, RT) A->E F Thermal Stress (e.g., 80°C, solid & solution) A->F G Photostability (ICH Q1B light source) A->G B Retinol Stock Solution B->C B->D B->E B->F B->G H Time-Point Sampling C->H D->H E->H F->H G->H I Neutralization/ Quenching H->I J Dilution to Working Concentration I->J K HPLC-UV Analysis (λ ≈ 325 nm) J->K L Data Analysis (% Degradation, Kinetics) K->L

Caption: Experimental workflow for the comparative stability study.

Retinoid Signaling Pathway

G cluster_cell Target Cell cluster_nucleus Nucleus Retinol Retinol CRBP CRBP Retinol->CRBP binds Retinal Retinaldehyde RDH RDH/ADH Retinal->RDH RALDH RALDH Retinal->RALDH RA Retinoic Acid (RA) CRABP CRABP RA->CRABP binds CRBP->Retinal substrate for RA_nuc CRABP->RA_nuc transports RDH->Retinol RALDH->RA RAR RAR RARE RARE RAR->RARE binds RXR RXR RXR->RARE binds Gene Target Gene Transcription RARE->Gene RA_nuc->RAR RetinylEster Retinyl Esters (e.g., this compound) RetinylEster->Retinol Hydrolysis

Caption: Simplified retinoid metabolic and signaling pathway.

References

Zuretinol Acetate vs. Placebo: An Assessment of Long-Term Efficacy in Retinal Health

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the long-term efficacy of Zuretinol acetate (B1210297) against a placebo, with a focus on its potential applications in retinal diseases characterized by impaired visual function. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of available clinical trial data, experimental methodologies, and the underlying mechanism of action.

Executive Summary

Zuretinol acetate (also known as 9-cis-retinyl acetate or QLT091001) is an investigational oral synthetic retinoid being developed for the treatment of inherited retinal diseases, specifically Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), arising from mutations in the RPE65 or LRAT genes.[1] It has also been studied in early age-related macular degeneration (AMD) associated with impaired dark adaptation.[2][3] The compound acts as a prodrug of 9-cis-retinol (B22316), which serves as a replacement for the deficient 11-cis-retinal (B22103) in the visual cycle, a critical pathway for vision.[4][5]

While extensive long-term, placebo-controlled efficacy data is not yet publicly available, a key Phase 2a clinical trial in patients with early AMD and impaired dark adaptation has provided initial insights into the potential of this compound. This guide will synthesize the findings from this study and other relevant clinical investigations.

Data Presentation: this compound vs. Placebo

The following tables summarize the available quantitative and qualitative data from clinical studies of this compound. It is important to note that detailed quantitative results from the placebo-controlled Phase 2a trial in early AMD have not been fully published; therefore, the outcomes are presented as reported in summaries.

Table 1: Efficacy in Early Age-Related Macular degeneration (AMD) with Impaired Dark Adaptation (Phase 2a, Placebo-Controlled Study)

Outcome MeasureThis compound (10 mg/m² and 40 mg/m²)Placebo
Dark Adaptation Rate (Rod-Cone Break Time) Trend of improvement observed.[1][2] Improvement noted at all assessments in subjects with baseline impairment.[1]Mixed results. Improvement observed at only one assessment in subjects with baseline impairment.[1]
Glare Recovery Time Trend of improvement observed.[1][2] Improved glare recovery times at 5 of 6 assessments.[1]Mixed results.[1]
Low Luminance Low Contrast Best Corrected Visual Acuity (LLLC BCVA) No clear treatment effect observed.[1]No clear treatment effect observed.[1]

Data from a multi-center, randomized, placebo-controlled, Phase 2a study in 43 subjects.[1][3]

Table 2: Efficacy in Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) (Open-Label Studies)

Outcome MeasureThis compound
Goldmann Visual Field (GVF) Response 70% of subjects (19 of 27) showed a ≥20% increase in functional retinal area from baseline at a minimum of 2 consecutive visits.
Visual Acuity (BCVA) Response 70% of subjects (19 of 27) showed an increase of at least 5 ETDRS letters at a minimum of 2 consecutive visits.
Durability of Response (GVF) Average of 235 days (range: 7 - 742 days).
Durability of Response (BCVA) Average of 232 days (range: 7 - 616 days).

Data from a multi-center, open-label, Phase 1b retreatment study in 27 subjects with LCA or RP due to RPE65 or LRAT mutations.

Table 3: Safety and Tolerability

Adverse EventsThis compoundPlacebo
Most Common Treatment-Related Adverse Event (Early AMD Study) Headache (observed in the 40 mg/m² group).[1]Not specified.
Other Reported Adverse Events (LCA/RP Studies) Headache, fatigue, photophobia, photopsia, erythema, flushing, nausea, vomiting, and reversible elevations in triglycerides, LDL, cholesterol, AST, and ALT levels.N/A (Open-label studies)
Serious Adverse Events (LCA/RP Studies) One instance of intracranial hypertension (a known class effect of retinoids), which was resolved.N/A (Open-label studies)

Experimental Protocols

Phase 2a Study in Early AMD with Impaired Dark Adaptation

A multi-center, randomized, placebo-controlled, single-masked, parallel-design study was conducted with 43 subjects aged 60 to 90 years with early AMD and impaired dark adaptation and/or impaired low luminance low contrast best corrected visual acuity (LLLC BCVA).[2]

  • Intervention: Subjects were randomized to receive placebo (n=11), 10 mg/m² this compound (n=16), or 40 mg/m² this compound (n=16). The oral doses were administered on Days 0, 7, 14, and 15.[1]

  • Primary Efficacy Endpoints:

    • Dark Adaptation: Assessed by measuring the rod-cone break (RCB) time. This test determines the time it takes for the eye's sensitivity to transition from cone-mediated to rod-mediated vision after exposure to a bright, bleaching light. An improvement is noted by a reduction in the RCB time.

    • Glare Recovery: This measures the time required for visual acuity to return to baseline after exposure to a bright light source. A shorter recovery time indicates improved function.

  • Secondary Efficacy Endpoint:

    • Low Luminance Low Contrast Best Corrected Visual Acuity (LLLC BCVA): This assesses visual acuity under conditions of low light and reduced contrast, which is often compromised in early AMD.

  • Assessments: Efficacy endpoints were measured at baseline and at follow-up visits on Days 7, 14, 15, 17, 28, and 42.[1]

  • Safety Monitoring: Included high luminance high contrast BCVA, ophthalmic examinations, vital signs, electrocardiograms, laboratory testing, and recording of adverse events.[1]

Mandatory Visualization

experimental_workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_dosing Dosing Schedule cluster_assessment Assessments cluster_endpoints Efficacy Endpoints s1 43 Subjects with Early AMD and Impaired Dark Adaptation s2 Randomization s1->s2 p Placebo (n=11) s2->p t1 This compound 10 mg/m² (n=16) s2->t1 t2 This compound 40 mg/m² (n=16) s2->t2 dosing Oral Dosing on Days 0, 7, 14, 15 a1 Baseline Assessments dosing->a1 a2 Follow-up Assessments (Days 7, 14, 15, 17, 28, 42) a1->a2 e1 Dark Adaptation Rate a2->e1 e2 Glare Recovery Time a2->e2 e3 LLLC BCVA a2->e3

Caption: Experimental workflow for the Phase 2a trial of this compound.

Mechanism of Action: The Visual Cycle and this compound

The visual cycle is a critical biochemical pathway in the retina responsible for regenerating 11-cis-retinal, the chromophore that combines with opsin to form rhodopsin, the light-sensitive molecule in photoreceptor cells. In certain inherited retinal diseases, mutations in genes like RPE65 and LRAT disrupt this cycle, leading to a deficiency of 11-cis-retinal and subsequent vision loss.

This compound acts by providing an alternative source of retinoid. It is a prodrug of 9-cis-retinol, which is structurally similar to 11-cis-retinol. 9-cis-retinol can be oxidized in the retina to 9-cis-retinal (B17824). This 9-cis-retinal can then bind to opsin to form isorhodopsin, an analog of rhodopsin that is also light-sensitive and can initiate the phototransduction cascade. This effectively bypasses the enzymatic steps that are deficient due to the RPE65 or LRAT mutations.

visual_cycle cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) cluster_zuretinol This compound Pathway rhodopsin Rhodopsin (Opsin + 11-cis-retinal) all_trans_retinal all-trans-retinal rhodopsin->all_trans_retinal Light all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol all_trans_retinol_rpe all-trans-retinol all_trans_retinol->all_trans_retinol_rpe Transport all_trans_retinyl_ester all-trans-retinyl ester eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 rpe65_block Mutation Block all_trans_retinyl_ester->rpe65_block eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal eleven_cis_retinal->rhodopsin Transport all_trans_retinol_rpe->all_trans_retinyl_ester LRAT lrat_block Mutation Block all_trans_retinol_rpe->lrat_block zuretinol This compound (9-cis-retinyl acetate) nine_cis_retinal 9-cis-retinal zuretinol->nine_cis_retinal Metabolism isorhodopsin Isorhodopsin (Opsin + 9-cis-retinal) zuretinol->isorhodopsin nine_cis_retinal->isorhodopsin Binds to Opsin isorhodopsin->all_trans_retinal Light lrat_block->all_trans_retinyl_ester rpe65_block->eleven_cis_retinol

Caption: The visual cycle and the bypass mechanism of this compound.

References

Validating the translational relevance of animal models for Zuretinol acetate research

Author: BenchChem Technical Support Team. Date: December 2025

Validating Animal Models for Zuretinol Acetate (B1210297) Research: A Comparative Guide

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the animal models relevant to the preclinical assessment of Zuretinol acetate. It aims to validate their translational relevance by presenting key characteristics, supporting experimental data, and detailed methodologies.

This compound (9-cis-retinyl acetate) is an orally administered synthetic retinoid, developed as a replacement therapy for inherited retinal diseases (IRDs) characterized by a disrupted visual cycle.[1][2][3] Specifically, it targets conditions like Leber's Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP) caused by mutations in the RPE65 and LRAT genes.[4][5] Its mechanism involves bypassing the enzymatic steps that are deficient in these conditions, thereby restoring the supply of a crucial component needed for vision.[6] The selection of appropriate animal models is therefore critical to accurately predict its therapeutic potential and translational success.

Mechanism of Action: Bypassing the Visual Cycle Blockade

The canonical visual cycle is a series of enzymatic reactions essential for regenerating 11-cis-retinal (B22103), the chromophore of visual pigments.[7][8] Mutations in key enzymes like Lecithin:retinol (B82714) acyltransferase (LRAT) and the RPE65 isomerohydrolase interrupt this cycle, leading to 11-cis-retinal deficiency and the accumulation of toxic precursors.[8][9][10]

This compound acts as a prodrug for 9-cis-retinol.[6] Once absorbed, it is converted to 9-cis-retinal (B17824), which can bind to opsin to form isorhodopsin, an analog of rhodopsin. This process circumvents the need for LRAT and RPE65, effectively restoring a functional, albeit alternative, visual pigment.[6]

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Opsin Opsin Rhodopsin Rhodopsin Opsin->Rhodopsin + 11-cis-Retinal atRAL all-trans-Retinal Rhodopsin->atRAL Light atROL_P all-trans-Retinol atROL_R all-trans-Retinol atROL_P->atROL_R Transport atRAL->atROL_P RDH8 atRE all-trans-Retinyl Ester atROL_R->atRE LRAT cROL 11-cis-Retinol atRE->cROL RPE65 cRAL 11-cis-Retinal cROL->cRAL RDH5 cRAL->Opsin Transport LRAT LRAT RPE65 RPE65

Caption: The canonical visual cycle pathway in the retina.

Zuretinol_Bypass cluster_Systemic Systemic Circulation / RPE cluster_Photoreceptor Photoreceptor Outer Segment cluster_Blocked Blocked Canonical Pathway Zuretinol This compound (Oral Admin) cisRetinol 9-cis-Retinol Zuretinol->cisRetinol Esterase cisRetinal 9-cis-Retinal cisRetinol->cisRetinal RDH Opsin Opsin cisRetinal->Opsin Transport Isorhodopsin Isorhodopsin (Functional Pigment) Opsin->Isorhodopsin + 9-cis-Retinal Isorhodopsin->Opsin Light LRAT LRAT RPE65 RPE65

Caption: this compound bypasses the RPE65/LRAT-dependent pathway.

Primary Animal Models for this compound Efficacy

The most translationally relevant models for testing this compound are those with genetic knockouts of the Rpe65 or Lrat genes, as these directly replicate the molecular basis of the targeted human diseases.

Table 1: Comparison of Rpe65-/- and Lrat-/- Mouse Models
FeatureRpe65-/- Mouse ModelLrat-/- Mouse ModelTranslational Relevance to Human Disease
Genetic Defect Null mutation in the Rpe65 gene.Null mutation in the Lrat gene.Directly mimics LCA/RP caused by RPE65 or LRAT mutations.
Key Pathophysiology Block in the conversion of all-trans-retinyl esters to 11-cis-retinol.[8]Block in the esterification of all-trans-retinol, preventing substrate formation for RPE65.[10]Both models exhibit a lack of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE.[8][10]
Retinal Function Severely attenuated to non-recordable scotopic and photopic electroretinography (ERG) responses from an early age.Similar to Rpe65-/- mice, with profound loss of rod and cone function measured by ERG.Accurately reflects the severe vision loss and retinal dysfunction seen in patients.
Retinal Structure Progressive photoreceptor degeneration and thinning of the outer nuclear layer (ONL) over several months.Slower, but progressive, photoreceptor cell death and retinal thinning.Models the degenerative aspect of LCA and RP.
Response to Zuretinol Expected to restore retinal function by providing 9-cis-retinal for isorhodopsin formation.Similar positive response expected, as the LRAT-dependent step is bypassed.Provides a direct preclinical proof-of-concept for the drug's mechanism of action.
Experimental Protocol: Evaluating this compound Efficacy in Knockout Mice
  • Animal Subjects: Age-matched Rpe65-/- or Lrat-/- mice and wild-type (WT) controls.

  • Drug Administration: this compound is administered orally via gavage daily for a specified treatment period (e.g., 7-14 days). A vehicle-only group serves as a negative control.

  • Functional Assessment (Electroretinography - ERG):

    • Mice are dark-adapted overnight.

    • Under dim red light, mice are anesthetized, and pupils are dilated.

    • Scotopic (rod-driven) and photopic (cone-driven) ERGs are recorded at baseline and after treatment using a series of light flashes of increasing intensity.

    • Key parameters for comparison are the amplitudes of the a-wave (photoreceptor response) and b-wave (inner retinal response).

  • Structural Assessment (Optical Coherence Tomography - OCT):

    • In vivo imaging of the retina is performed at baseline and post-treatment.

    • The thickness of the total retina and specifically the outer nuclear layer (ONL), which contains photoreceptor cell bodies, is measured and compared between groups.

  • Histology and Immunohistochemistry:

    • At the end of the study, eyes are enucleated, fixed, and sectioned.

    • Staining (e.g., H&E) is used to visualize retinal layers and quantify photoreceptor cell rows in the ONL.

    • Immunostaining for specific retinal markers (e.g., rhodopsin) can assess protein expression and localization.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis A Select Age-Matched Rpe65-/- and WT Mice B Baseline ERG & OCT Measurements A->B C1 Group 1: This compound (Oral Gavage) B->C1 C2 Group 2: Vehicle Control (Oral Gavage) B->C2 D Post-Treatment ERG & OCT C1->D C2->D E Histology & Immunohistochemistry D->E F Data Analysis & Comparison E->F

Caption: Preclinical workflow for testing this compound in mouse models.

Expanded Relevance: Models for Stargardt Disease and Atrophic AMD

While this compound's primary targets are RPE65/LRAT mutations, its role as a visual cycle modulator suggests potential utility in diseases where the accumulation of toxic visual cycle byproducts, like lipofuscin, is a key pathogenic feature.

Stargardt Disease: The Abca4-/- Mouse Model

Stargardt disease is most commonly caused by mutations in the ABCA4 gene, leading to the accelerated accumulation of lipofuscin and its toxic bisretinoid component A2E in the RPE.[11][12]

Table 2: Characteristics of the Abca4-/- Mouse Model
FeatureDescriptionRelevance to Human Stargardt Disease (STGD1)Potential for Zuretinol Research
Genetic Defect Null mutation in the Abca4 gene.[13]Directly mimics the genetic cause of STGD1.[12]Allows for testing hypotheses related to visual cycle modulation in an ABCA4-deficient background.
Key Pathophysiology Impaired clearance of N-retinylidene-PE from photoreceptor outer segments, leading to accelerated formation and deposition of lipofuscin/A2E in the RPE.[13][14]This is the central pathogenic hallmark of STGD1.[15]Zuretinol's impact on the visual cycle could potentially alter the rate of toxic byproduct formation, although this is speculative and requires testing.
Key Phenotypes Age-dependent increase in fundus autofluorescence (FAF), accumulation of A2E, and eventual RPE/photoreceptor degeneration, often accelerated by light exposure.[15][16]Faithfully recapitulates the lipofuscin accumulation and progressive degeneration seen in patients.[12]Provides quantifiable endpoints (FAF, A2E levels) to measure the biochemical effect of this compound.
Limitations The retinal degeneration phenotype can be slow to develop and less severe than in humans, often requiring light-damage models to accelerate pathology.[11][15]Does not fully replicate the range of clinical severity seen in human patients with different ABCA4 mutations.[17]The slow progression may require long-term studies to observe a therapeutic effect on degeneration.
Atrophic AMD: The Sod1-/- Mouse Model

Atrophic (dry) Age-Related Macular Degeneration (AMD) is a complex disease where oxidative stress is a major contributing factor.[18] The Sod1-/- mouse, which lacks the antioxidant enzyme Cu,Zn-superoxide dismutase, serves as a relevant model of chronic oxidative stress in the retina.[18][19]

Table 3: Characteristics of the Sod1-/- Mouse Model for Dry AMD
FeatureDescriptionRelevance to Human Dry AMDPotential for Zuretinol Research
Genetic Defect Null mutation in the Sod1 gene, leading to increased systemic and retinal oxidative stress.Models a key pathogenic mechanism implicated in AMD development.[18]May be useful for studying Zuretinol's effect on night vision, an early symptom of dry AMD.[5]
Key Pathophysiology Chronic oxidative damage to the RPE and other retinal cells.[18][20]Oxidative stress is a critical factor in RPE dysfunction and drusen formation in AMD.Impaired dark adaptation in early AMD is linked to delayed visual cycle recovery, which Zuretinol could potentially improve.[5]
Key Phenotypes Develops age-related features resembling dry AMD, including drusen-like deposits, RPE abnormalities, thickened Bruch's membrane, and progressive retinal thinning.[18][19][21]Recapitulates several key pathological hallmarks of human dry AMD.[18]Provides a platform to test if Zuretinol can improve visual function (e.g., dark adaptation) in a model of RPE stress.
Limitations Lacks a macula, the central region of the human retina primarily affected in AMD.[22] The drusen are not identical to human drusen in composition.Represents one aspect (oxidative stress) of a multifactorial disease.The model's primary pathology is not a direct visual cycle defect, making it an indirect model for Zuretinol's main mechanism.

Comparative Landscape of Therapeutic Alternatives

This compound is one of several strategies being investigated for these retinal diseases. Its validation in animal models must be considered in the context of these alternatives.

Table 4: Comparison of this compound with Other Therapeutic Modalities
Therapeutic StrategyMechanism of ActionTarget Disease(s)Relevant Animal ModelsAdvantagesLimitations
This compound Provides a synthetic retinoid (9-cis-retinal) to bypass enzymatic blocks in the visual cycle.[6]LCA/RP (RPE65, LRAT), potentially early AMD.[4]Rpe65-/-, Lrat-/-, Sod1-/- mice.Oral administration, treats the entire retina in both eyes, potentially synergistic with gene therapy.[4][23]Does not correct the underlying genetic defect; creates a non-native visual pigment (isorhodopsin).
Gene Therapy Delivers a functional copy of the mutated gene (e.g., RPE65) via a viral vector (AAV).LCA/RP (RPE65), STGD1 (ABCA4).Rpe65-/- mice, canine models of RPE65 and ABCA4 mutations.[8][24]A one-time treatment that provides a long-term or permanent correction of the genetic defect.Invasive (subretinal injection), treats a limited area, difficult for large genes like ABCA4.[16][23]
Visual Cycle Modulators (e.g., Tinlarebant) Reduces the influx of retinol into the RPE by antagonizing Retinol Binding Protein 4 (RBP4).[25][26]STGD1, Dry AMD (Geographic Atrophy).Abca4-/- mice.Oral administration, slows the formation of toxic bisretinoids at the source.[26]May cause delayed dark adaptation as a side effect; does not restore lost cells.
Stem Cell Therapy Replaces damaged or lost RPE cells with new, healthy cells derived from stem cells.[25]STGD1, Dry AMD.Laser-induced atrophy models, Royal College of Surgeons (RCS) rats.Can potentially replace lost cells and restore retinal structure and function.Invasive surgery, risks of cell rejection, tumorigenicity, and achieving proper cell integration.
Optogenetics Introduces light-sensitive proteins into remaining retinal cells (e.g., bipolar cells) to restore light sensitivity after photoreceptor death.[27]Advanced RP, STGD1.Models with advanced photoreceptor degeneration.Mutation-agnostic, can be used in late-stage disease after photoreceptors are lost.[27]Provides a different quality of vision; may require light-enhancing goggles; long-term safety is still under evaluation.

Conclusion

The translational relevance of animal models for this compound research is exceptionally high when using genetic knockouts that precisely mirror the target human diseases. The Rpe65-/- and Lrat-/- mouse models are indispensable for demonstrating preclinical proof-of-concept, offering robust and predictable platforms to assess the drug's unique mechanism of action on retinal function and health.

For exploring expanded indications like Stargardt disease and atrophic AMD, models such as the Abca4-/- and Sod1-/- mice, respectively, provide valuable insights. While they do not model a primary visual cycle defect, they recapitulate key secondary pathologies, such as toxic byproduct accumulation and oxidative stress. In these contexts, they are crucial for testing Zuretinol's potential to modulate disease progression and improve visual function, such as night vision, which is compromised in the early stages of these conditions. The limitations of each model, particularly the anatomical differences from the human eye, must be carefully considered when interpreting data and designing clinically relevant studies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Zuretinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Zuretinol Acetate, a compound recognized for its reproductive toxicity and potential for long-lasting harmful effects on aquatic life.[1][2][3] Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] All handling of this substance should be conducted under a chemical fume hood to avoid inhalation of any dust or aerosols.[4] In the event of a spill, prevent the substance from entering drains and contain the spillage.[2][5]

Step-by-Step Disposal Protocol

This compound must be managed as hazardous waste.[2][5] The following steps outline the compliant disposal process:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of via the sewer system.[5][6] This is in line with regulations such as the EPA's ban on sewering hazardous waste pharmaceuticals.[6][7]

  • Container Management:

    • Leave the waste chemical in its original, clearly labeled container.

    • If transferring to a new container, ensure it is appropriate for hazardous waste, leak-proof, and clearly labeled as "Hazardous Waste" with the full chemical name "this compound (Retinyl Acetate)".

    • Do not mix with other waste streams.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure, and locked area.[1]

    • The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]

  • Engage a Licensed Waste Disposal Service: The final and most critical step is to arrange for the collection and disposal of this compound through a licensed and approved hazardous waste disposal company.[4] These companies are equipped to handle and treat hazardous pharmaceuticals, typically through incineration, in accordance with national and local regulations.[7]

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8] It is imperative that all disposal activities comply with these federal regulations as well as any more stringent state and local laws.

Quantitative Hazard Data

The following table summarizes key hazard information for this compound (Retinyl Acetate).

Hazard ClassificationGHS Hazard StatementReference
Reproductive ToxicityH360: May damage fertility or the unborn child.[1][3]
Chronic Aquatic ToxicityH413: May cause long lasting harmful effects to aquatic life.[1][3]
Skin IrritationH315: Causes skin irritation.[1]

Experimental Protocols

Detailed experimental protocols for the chemical degradation or neutralization of this compound at the laboratory scale are not provided in publicly available safety literature. The standard and required procedure is to entrust its disposal to specialized, licensed professionals who utilize controlled processes like high-temperature incineration. This ensures the complete destruction of the hazardous compound in a manner that is safe and environmentally compliant.

Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

zuretinol_disposal_workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Lab Coat - Eye Protection start->ppe pre_assessment Assess Waste: - Pure compound? - Contaminated materials? containment Securely Contain Waste in Labeled Container pre_assessment->containment ppe->pre_assessment no_sewer CRITICAL: DO NOT Dispose in Sewer containment->no_sewer storage Store in Designated Hazardous Waste Area (Locked) no_sewer->storage Proceed contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor documentation Complete Waste Manifest and Documentation contact_vendor->documentation handover Hand Over Waste to Vendor for Disposal documentation->handover end End: Compliant Disposal (Incineration) handover->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistical Information for Handling Zuretinol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Zuretinol Acetate, also known as Retinyl Acetate or Vitamin A Acetate. The following procedural guidance is based on established safety data sheets to minimize risk and ensure proper disposal.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound. It is important to note that occupational exposure limits have not been established for this substance, and airborne concentrations should be kept as low as practically possible.[1]

MetricValueSpeciesRouteReference
LD502740 mg/kgRatOral[1][2]
LD504100 mg/kgMouseOral[1][2]
LC501.37 mg/lRainbow Trout (Oncorhynchus mykiss)96 h[3]

Personal Protective Equipment (PPE) and Handling Workflow

The following diagram outlines the essential personal protective equipment and the general workflow for safely handling this compound in a laboratory setting. Adherence to these steps is critical to minimize exposure and prevent contamination.

Workflow for Handling this compound cluster_prep Preparation cluster_ppe Required Personal Protective Equipment cluster_handling Handling cluster_post_handling Post-Handling & Disposal prep_start Obtain Special Instructions and Read SDS don_ppe Don Personal Protective Equipment (PPE) prep_start->don_ppe eye_protection Eye/Face Protection (Safety Goggles/Face Shield) gloves Impervious Gloves (e.g., Nitrile) clothing Protective Clothing (Disposable Gown/Lab Coat) respirator Respiratory Protection (If dust is generated) work_area Work in a Well-Ventilated Area (Under a Fume Hood) don_ppe->work_area avoid_contact Avoid All Personal Contact (Inhalation, Skin, Eyes) work_area->avoid_contact no_eat_drink Do Not Eat, Drink, or Smoke avoid_contact->no_eat_drink decontaminate Decontaminate Work Surfaces no_eat_drink->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe wash_hands Wash Hands and Face Thoroughly remove_ppe->wash_hands waste_disposal Dispose of this compound Waste in Approved Container wash_hands->waste_disposal

Workflow for Handling this compound

Detailed Procedural Guidance

Pre-Handling and Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[3][4] Obtain any special instructions and be aware of all safety precautions.[3][5]

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Personal Protective Equipment (PPE) Donning: Before entering the handling area, put on the required PPE:

    • Eye and Face Protection: Wear chemical safety goggles.[4][6] If there is a splash hazard, a face shield should be worn in addition to goggles.[6]

    • Gloves: Wear impervious gloves, such as nitrile gloves.[3] Always check gloves for integrity before use.

    • Protective Clothing: A disposable gown or a lab coat made of a material resistant to chemical permeation is required.[6] Ensure it is clean and fully buttoned.

    • Respiratory Protection: If there is a risk of generating dusts, a NIOSH/MSHA-approved respirator should be used.[4]

Handling Procedures
  • Avoid Contact: Avoid all personal contact with this compound, including inhalation of any dust or vapors.[1]

  • Good Laboratory Practices: Do not eat, drink, or smoke in the area where this compound is being handled.[1]

  • Containment: Keep containers of this compound securely sealed when not in use.[1]

Spill Management
  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, use dry clean-up procedures and avoid generating dust.[1][3]

    • Collect the spilled material and place it in a suitable, labeled container for waste disposal.[1]

    • Clean the affected area thoroughly.[3]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[1][3]

    • Prevent the spillage from entering drains or water courses.[1][3]

Post-Handling and Decontamination
  • Decontamination: After handling, decontaminate all work surfaces.

  • PPE Doffing: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use PPE as hazardous waste.

  • Hygiene: Immediately wash hands and face thoroughly with soap and water after handling the substance.[1][3] Contaminated work clothes should be laundered separately before reuse.[1]

Disposal Plan

  • Waste Collection: All waste material containing this compound must be collected in designated, labeled, and sealed containers.[1][3]

  • Regulatory Compliance: Dispose of the waste through an approved waste disposal plant in accordance with all local, state, and federal regulations.[3][4] Do not allow the product to enter drains or the environment.[3]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuretinol Acetate
Reactant of Route 2
Reactant of Route 2
Zuretinol Acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。